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  • Product: trans-2-Butenyl acetate
  • CAS: 628-08-0

Core Science & Biosynthesis

Foundational

Trans-2-Butenyl Acetate: A Comprehensive Technical Guide on Properties, Synthesis, and Catalytic Applications

Executive Summary & Chemical Identity Trans-2-butenyl acetate, commonly referred to as trans-crotyl acetate, is an essential allylic ester utilized extensively in advanced organic synthesis, pharmaceutical development, a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Trans-2-butenyl acetate, commonly referred to as trans-crotyl acetate, is an essential allylic ester utilized extensively in advanced organic synthesis, pharmaceutical development, and fragrance formulation[1]. Characterized by its reactive allylic system and stable trans (E) stereochemistry, it serves as a premier substrate for transition-metal-catalyzed cross-coupling reactions (e.g., the Tsuji-Trost reaction) and [3,3]-sigmatropic rearrangements[2].

Understanding the precise physicochemical behavior and reactivity profile of trans-2-butenyl acetate is critical for designing stereoselective synthetic routes where maintaining or deliberately inverting stereocenters is required.

Physicochemical Profile & Structural Dynamics

The physical properties of trans-2-butenyl acetate dictate its handling, solubility, and behavior under thermodynamic stress. The presence of the acetate group makes it an excellent leaving group in catalytic cycles, while the trans-double bond provides a rigid geometric framework that influences the stereochemical outcome of downstream reactions[3].

Table 1: Key Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name [(E)-but-2-enyl] acetateDenotes the trans geometry critical for stereospecific reactions.
CAS Registry Number 628-08-0Standard identifier for regulatory and procurement tracking[1].
Molecular Formula C₆H₁₀O₂Determines stoichiometric calculations in bulk synthesis[1].
Molar Mass 114.14 g/mol Utilized for precise molarity and equivalence determinations[3].
Density 0.919 g/cm³Indicates it is lighter than water; relevant for biphasic extractions[1].
Boiling Point 128 - 130 °CAllows for purification via fractional distillation without thermal degradation[1].
Refractive Index ( nD​ ) 1.420Serves as a rapid, non-destructive purity check post-distillation[4].
Solubility Soluble in EtOH, Et₂O, organic solventsFacilitates homogeneous catalysis in standard organic media.

Synthesis Protocol: A Self-Validating Esterification Workflow

While commercially available, trans-2-butenyl acetate is frequently synthesized in situ or in batch to ensure absolute stereochemical purity. The most reliable method is the base-catalyzed esterification of trans-2-buten-1-ol (crotyl alcohol) using acetic anhydride.

Causality of Reagent Selection: Acetic anhydride is chosen over acetyl chloride because it is less exothermic and generates acetic acid rather than highly corrosive HCl. Allylic alcohols are highly sensitive to strong acids, which can trigger unwanted carbocation formation, leading to double-bond migration (forming 3-buten-2-yl acetate) or cis/trans isomerization. Using a mild base like pyridine neutralizes the byproduct, preserving the trans geometry.

Synthesis A trans-2-Buten-1-ol (Substrate) C Pyridine / DMAP (Base/Catalyst) A->C Addition B Acetic Anhydride (Acylating Agent) B->C Addition D trans-2-Butenyl acetate (Target Product) C->D Acyl Transfer (Retention of E-geometry)

Caption: Workflow for the base-catalyzed esterification of trans-2-buten-1-ol.

Step-by-Step Methodology & Self-Validation
  • Initialization: In a flame-dried, argon-purged round-bottom flask, dissolve 10.0 mmol of trans-2-buten-1-ol in 20 mL of anhydrous dichloromethane (DCM).

  • Catalyst & Base Addition: Add 12.0 mmol of anhydrous pyridine, followed by 0.5 mmol of 4-dimethylaminopyridine (DMAP). Rationale: DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction at room temperature.

  • Acylation: Dropwise add 11.0 mmol of acetic anhydride at 0 °C to control the initial exotherm, then allow the mixture to warm to 25 °C.

  • Self-Validation Checkpoint 1 (Kinetic Monitoring): After 2 hours, withdraw a 0.1 mL aliquot, quench with saturated NaHCO₃, and extract with ethyl acetate. Analyze via TLC (Hexanes:EtOAc 8:2) and GC-MS. The reaction is validated as complete when the substrate peak (m/z 72) is entirely replaced by the product peak (m/z 114)[5].

  • Workup: Quench the bulk reaction with 10 mL of saturated NaHCO₃ to hydrolyze excess acetic anhydride. Wash the organic layer sequentially with 1M HCl (to remove pyridine), water, and brine. Dry over anhydrous Na₂SO₄.

  • Self-Validation Checkpoint 2 (Stereochemical Integrity): Concentrate the product under reduced pressure and analyze via ¹H-NMR. The protocol is validated as successful if the spectrum exhibits a characteristic doublet of doublets (dd) in the 5.6–5.8 ppm region, confirming the retention of the trans (E) olefinic protons without contamination from the cis isomer or terminal alkene byproducts.

Transition-Metal Catalysis: The Tsuji-Trost Paradigm

In drug development, constructing complex chiral centers requires predictable allylic alkylation. Trans-2-butenyl acetate is a textbook substrate for the Palladium-catalyzed Tsuji-Trost reaction.

Mechanistic Causality: The reaction initiates with the coordination of the Pd(0) catalyst to the alkene, followed by an oxidative addition that cleaves the C-O bond, displacing the acetate group. This generates a crucial π-allyl palladium(II) intermediate . Because the acetate leaves from the opposite face of the palladium coordination, this step proceeds with inversion of stereochemistry. Subsequent nucleophilic attack on the π-allyl complex typically occurs from the face opposite to the palladium, resulting in a second inversion. The net result is an overall retention of the original stereochemistry.

TsujiTrost Pd Pd(0) Catalyst Ox Oxidative Addition (-AcO⁻) Pd->Ox Sub trans-2-Butenyl acetate Sub->Ox Pi π-Allyl Pd(II) Complex Ox->Pi Att Nucleophilic Attack Pi->Att Nu Soft Nucleophile Nu->Att Att->Pd Catalyst Regeneration Prod Allylated Product (Linear/Branched) Att->Prod

Caption: Mechanism of the Pd-catalyzed Tsuji-Trost allylation using trans-2-butenyl acetate.

Regioselectivity Control

The π-allyl Pd complex derived from trans-2-butenyl acetate has two reactive carbons: the less substituted (C1) and the more substituted (C3).

  • Linear Product (C1 Attack): Favored when using standard achiral phosphine ligands (e.g., PPh₃) due to steric hindrance at C3.

  • Branched Product (C3 Attack): Favored when using specialized chiral ligands (e.g., Trost ligands or phosphoramidites), which electronically direct the nucleophile to the more substituted carbon, generating a new chiral center. This is highly sought after in the total synthesis of active pharmaceutical ingredients (APIs).

Advanced Applications in Organic Synthesis

Beyond cross-coupling, trans-2-butenyl acetate is heavily utilized in [3,3]-sigmatropic rearrangements, most notably the Carroll Rearrangement [2].

When converted into a β-keto allyl ester, it undergoes a thermally driven, concerted [3,3]-sigmatropic shift followed by rapid decarboxylation. This reaction is a self-driving thermodynamic system: the irreversible loss of CO₂ gas pushes the equilibrium entirely to the right, yielding γ,δ-unsaturated methyl ketones[2]. The trans geometry of the starting acetate directly dictates the diastereoselectivity of the resulting ketone through a highly ordered chair-like transition state.

References

  • Title: CROTYL ACETATE - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Chemical Properties of 2-Buten-1-ol, acetate (CAS 628-08-0) Source: Cheméo URL: [Link]

  • Title: 2-Buten-1-ol, acetate Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Exploratory

"trans-2-Butenyl acetate" CAS number and molecular formula

An In-Depth Technical Guide to trans-2-Butenyl Acetate Executive Summary trans-2-Butenyl acetate, also known as crotyl acetate, is an organic ester with a distinct chemical profile. This guide provides a comprehensive te...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to trans-2-Butenyl Acetate

Executive Summary

trans-2-Butenyl acetate, also known as crotyl acetate, is an organic ester with a distinct chemical profile. This guide provides a comprehensive technical overview of trans-2-Butenyl acetate, designed for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will delve into its fundamental chemical identity, synthesis protocols, analytical characterization methods, potential applications, and critical safety and handling procedures. The document is structured to provide not only data but also expert insights into the causality behind experimental choices, ensuring a thorough understanding of this compound.

Chemical Identity and Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and application. This section details the essential identifiers and properties of trans-2-Butenyl acetate.

Nomenclature and Identifiers

The compound is recognized by several names and registry numbers across different chemical databases and regulatory bodies.

IdentifierValue
CAS Number 628-08-0[1][2][3][4]
Molecular Formula C₆H₁₀O₂[1][2][4][5]
IUPAC Name (2E)-but-2-en-1-yl acetate
Synonyms trans-Crotyl acetate, Acetic acid trans-2-butenyl ester[2]
Molecular Weight 114.14 g/mol [1][4]
InChI Key WNHXJHGRIHUOTG-ONEGZZNKSA-N[2]
Physicochemical Properties

The physical properties of trans-2-Butenyl acetate dictate its handling, purification, and application conditions. It is a clear, colorless liquid at standard temperature and pressure.[5]

PropertyValue
Density 0.919 g/cm³[1][2]
Boiling Point 128-130 °C[1][2][3]
Flash Point 31 °C (87.8 °F)[1][2][3]
Refractive Index 1.420 @ 20 °C[1][3]
Molecular Structure

The structure of trans-2-Butenyl acetate features a four-carbon chain with a double bond in the trans configuration at the second carbon, and an acetate ester group at the first position.

Caption: Chemical structure of trans-2-Butenyl acetate.

Synthesis and Manufacturing

The primary route for synthesizing trans-2-Butenyl acetate is through the Fischer esterification of its corresponding alcohol, trans-2-buten-1-ol (crotyl alcohol), with acetic acid or a more reactive derivative like acetic anhydride.

Core Principle: Fischer Esterification

This acid-catalyzed reaction involves the nucleophilic acyl substitution of the carboxylic acid (or anhydride) with the alcohol. The use of an acid catalyst (e.g., sulfuric acid) is crucial as it protonates the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. The reaction is reversible, and to drive it towards the product (the ester), the water byproduct is typically removed as it forms, often using a Dean-Stark apparatus.

Synthesis Workflow

The overall process from reactants to a purified final product follows a logical sequence of reaction, workup, and purification.

G Reactants trans-2-Buten-1-ol + Acetic Anhydride + Acid Catalyst Reaction Heat under Reflux (e.g., 80-100°C, 2-4h) Reactants->Reaction Quench Cool and Quench (e.g., with NaHCO₃ solution) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quench->Extraction Drying Dry Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Fractional Distillation under Reduced Pressure Drying->Purification Product Pure trans-2-Butenyl Acetate Purification->Product

Caption: General workflow for the synthesis of trans-2-Butenyl acetate.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a heating mantle.

  • Charging Reactants: To the flask, add trans-2-buten-1-ol (1.0 eq), followed by acetic anhydride (1.1 eq). Slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.5% mol). The use of a slight excess of acetic anhydride ensures the complete consumption of the starting alcohol.

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-120°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic catalyst and any unreacted acetic anhydride. Caution: CO₂ evolution will occur.

  • Workup - Extraction: Extract the aqueous layer three times with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Purification: Remove the solvent using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure trans-2-Butenyl acetate. Distillation under vacuum is preferred to avoid potential decomposition at higher temperatures.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized trans-2-Butenyl acetate, a suite of analytical techniques is employed.

Overview of Quality Control

The primary methods for quality control are Gas Chromatography (GC) for purity assessment and Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for this compound due to its volatility. GC provides a quantitative measure of purity by separating the compound from any residual starting materials or byproducts. The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight (114.14) and characteristic fragmentation patterns of an ester, such as the loss of the acetyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Based on the structure and data from analogous compounds, the expected chemical shifts (in CDCl₃) are:

    • A doublet for the terminal methyl protons (CH₃-CH=) around δ 1.7 ppm.

    • A singlet for the acetate methyl protons (CH₃-C=O) around δ 2.1 ppm.

    • A doublet for the methylene protons (-CH₂-O) around δ 4.5 ppm.

    • Two complex multiplets for the vinyl protons (-CH=CH-) in the range of δ 5.5-5.8 ppm. The trans-coupling constant (³J) is expected to be large, typically 12-18 Hz.

  • ¹³C NMR: The carbon spectrum will confirm the presence of six distinct carbon environments, including the characteristic ester carbonyl carbon around δ 170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

  • A strong, sharp absorption band around 1740 cm⁻¹ corresponding to the C=O (ester) stretch.

  • A band around 1240 cm⁻¹ for the C-O (ester) stretch.

  • A peak around 965 cm⁻¹ which is characteristic of the C-H out-of-plane bend for a trans-disubstituted alkene.

Analytical Workflow

G cluster_0 Purity & Identity Confirmation Sample Synthesized Product GC GC Analysis Sample->GC Purity Purity > 95%? GC->Purity Pass PASS Purity->Pass Yes Fail FAIL (Repurify) Purity->Fail No Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Pass->Spectroscopy Confirm Structure Confirmed? Spectroscopy->Confirm Confirm->Fail No Final Final QC Approval Confirm->Final Yes

Caption: Quality control workflow for trans-2-Butenyl acetate.

Applications and Research Interest

While not as common as some related esters, trans-2-Butenyl acetate holds potential in several areas.

  • Aroma and Fragrance Chemistry: Similar to other low-molecular-weight esters like trans-2-hexenyl acetate (known for its green apple scent), trans-2-butenyl acetate is explored as a component in fragrance and flavor formulations to impart green and fruity notes.[6][7]

  • Organic Synthesis: It serves as a versatile four-carbon building block. The double bond and the ester group can be selectively manipulated, making it a useful intermediate in the synthesis of more complex organic molecules for pharmaceuticals and agrochemicals.

Safety, Handling, and Storage

Proper handling is essential due to the compound's flammability and potential for irritation.

Hazard Identification
  • Primary Hazard: Flammable liquid and vapor.[8] Its low flash point of 31°C means it can form ignitable mixtures with air at ambient temperatures.

  • Health: May cause skin and eye irritation. Inhalation of high concentrations of vapor may cause respiratory tract irritation.

Recommended Handling Procedures
  • Ventilation: Always handle in a well-ventilated area or a certified chemical fume hood.[2][8]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[8][9] Use non-sparking tools.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][10]

Storage and Stability
  • Conditions: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat.[2][8]

  • Containers: Keep containers tightly closed to prevent evaporation and moisture ingress.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids or bases.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[8]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Worldwide Life Sciences. (2026, February 27). trans-2-Butenyl acetate - 5g. Retrieved from [Link]

  • Chemsrc. (n.d.). (E)-2-butenyl acetate. Retrieved from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate. YouTube. Retrieved from [Link]

  • ScenTree. (n.d.). Trans-2-hexenyl acetate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene. Retrieved from [Link]

Sources

Foundational

trans-2-Butenyl Acetate: Nomenclature, Synthesis, and Applications in Catalytic Drug Development

Executive Summary trans-2-Butenyl acetate is a highly versatile allylic ester that serves as a critical electrophilic building block in modern organic synthesis and pharmaceutical development. Characterized by its stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Butenyl acetate is a highly versatile allylic ester that serves as a critical electrophilic building block in modern organic synthesis and pharmaceutical development. Characterized by its stable allylic leaving group, it is widely utilized in transition-metal-catalyzed cross-coupling reactions to construct complex bioactive scaffolds. This technical guide provides an authoritative overview of its chemical identity, physicochemical properties, laboratory-scale synthesis protocols, and mechanistic applications in drug discovery.

Nomenclature & Chemical Identity

The precise identification of chemical entities is foundational to reproducible research and regulatory compliance. While the compound is widely known by its trivial name in bench chemistry, it adheres to specific systematic nomenclature rules.

  • IUPAC Name: [(E)-but-2-enyl] acetate or but-2-en-1-yl acetate[1].

  • Common Synonyms: Crotyl acetate; trans-2-butenyl acetate; (2E)-2-butenyl acetate; 2-buten-1-ol, acetate; acetic acid trans-2-butenyl ester; e-crotyl acetate[1].

  • CAS Registry Number: 628-08-0[1].

  • Molecular Formula: C6H10O2[1].

Physicochemical Profiling

Understanding the physical properties of trans-2-butenyl acetate is essential for reaction design, particularly concerning solvent compatibility, thermal stability, and downstream isolation techniques. The quantitative data below summarizes its core physicochemical profile[2][3]:

PropertyValueUnit / Condition
Molecular Weight 114.14 g/mol
Density 0.919g/cm³ (at 20 °C)
Boiling Point 128 – 130°C (at 760 mmHg)
Flash Point 31 (87)°C (°F) - Closed Cup
Refractive Index ( nD​ ) 1.4200at 20 °C
Appearance Colorless liquidStandard conditions

Note: As a flammable liquid (Transport Hazard Class 3, Packing Group III), standard safety protocols for volatile organic compounds must be strictly observed during handling and storage[2].

Synthetic Methodologies: Preparation of trans-2-Butenyl Acetate

The most efficient and self-validating method for synthesizing trans-2-butenyl acetate in a laboratory setting is the direct acetylation of (E)-crotyl alcohol using acetic anhydride[4].

Scientific Rationale (Causality): While Fischer esterification (using acetic acid) is possible, it is an equilibrium-driven process that generates water, limiting the reaction yield and complicating the workup phase. Acetic anhydride is chosen as the acylating agent because the reaction is irreversible, driving the formation of the ester to completion[4]. A nucleophilic base (such as pyridine or triethylamine) is employed not only to neutralize the acetic acid byproduct but also to form a highly reactive acylpyridinium intermediate, which significantly accelerates the reaction kinetics.

Step-by-Step Protocol:

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of (E)-crotyl alcohol in anhydrous dichloromethane (DCM) under an inert argon or nitrogen atmosphere.

  • Catalyst/Base Addition: Add 1.5 equivalents of anhydrous pyridine to the solution. Crucial Step: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acetylation: Slowly add 1.2 equivalents of acetic anhydride dropwise via a syringe. Causality: Dropwise addition at 0 °C controls the exothermic nature of the reaction, preventing thermal degradation or unwanted alkene isomerization[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the complete consumption of the starting alcohol is validated.

  • Quenching & Workup (Self-Validating System): Quench the reaction by adding cold distilled water to hydrolyze any unreacted acetic anhydride. Transfer to a separatory funnel and extract the aqueous layer with DCM. Wash the combined organic layers successively with 1M HCl (to selectively remove residual pyridine as a water-soluble pyridinium salt), saturated aqueous NaHCO₃ (to neutralize and remove acetic acid as sodium acetate), and brine. The cessation of gas (CO₂) evolution during the NaHCO₃ wash validates the complete removal of acidic byproducts.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude trans-2-butenyl acetate can be purified via flash column chromatography or vacuum distillation to yield a highly pure colorless liquid[4].

Mechanistic Role in Advanced Catalysis

In medicinal chemistry, trans-2-butenyl acetate is predominantly utilized as an electrophilic allylating agent in transition-metal-catalyzed Tsuji-Trost reactions[5]. The acetate group acts as an excellent leaving group when activated by a low-valent metal catalyst, such as Palladium(0) or Platinum(II)[5][6].

Mechanistic Pathway: The catalytic cycle initiates with the coordination of the metal catalyst to the alkene, followed by oxidative addition into the allylic C–O bond. This expels the acetate anion and generates an electrophilic π-allylpalladium(II) intermediate. A nucleophile (e.g., an amine, indole, or sulfonamide) then attacks this complex, forming the new C–N or C–C bond and reductively eliminating the metal to regenerate the active catalyst[5].

TsujiTrost Pd0 Pd(0) Catalyst PiAllyl π-Allylpalladium(II) Complex Pd0->PiAllyl Oxidative Addition Substrate trans-2-Butenyl Acetate Substrate->PiAllyl Loss of Acetate Product Allylated Product PiAllyl->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Product->Pd0 Catalyst Regeneration

Catalytic cycle of Palladium-catalyzed Tsuji-Trost allylation using trans-2-butenyl acetate.

Applications in Drug Development & Medicinal Chemistry

The ability to append a crotyl group to molecular scaffolds is highly valued in structure-activity relationship (SAR) studies and the total synthesis of active pharmaceutical ingredients (APIs).

  • Indole Functionalization: Indoles are privileged scaffolds in pharmacology, forming the core of numerous therapeutics. trans-2-Butenyl acetate is utilized in the Platinum-catalyzed allylation of 2,3-disubstituted indoles. This methodology allows for the selective synthesis of N-allylated and C-allylated tetrahydrocarbazoles, which are critical precursors for complex alkaloid drugs[6].

  • Sulfonamide Modification: Sulfonamides represent a major class of therapeutics, with applications ranging from antibacterials to novel treatments for Alzheimer's disease and schizophrenia. Research demonstrates that benzylsulfonamides act as soft carbon nucleophiles in Tsuji-Trost reactions with trans-2-butenyl acetate. This late-stage functionalization enables the rapid generation of sp³-functionalized sulfonamide libraries, expanding the chemical space for drug screening[5].

References

  • Fisher Scientific. "CAS RN 628-08-0". Fisher Scientific Canada.[1] 1

  • Fisher Scientific. "SAFETY DATA SHEET: trans-2-Butenyl acetate". Fisher Scientific Chemicals.[2] 2

  • Cheméo. "Chemical Properties of 2-Buten-1-ol, acetate (CAS 628-08-0)". Cheméo Database.[3] 3

  • Herzon, S. B., et al. "Multigram Synthesis of 1-O-Acetyl-3-O-(4-methoxybenzyl)-4-N-(9-fluorenylmethoxycarbonyl)". National Institutes of Health (NIH).[4] 4

  • Walton, J. "FINAL THESIS - Palladium-Catalyzed Cross-Coupling Overview". Huddersfield Repository.[5] 5

  • MDPI. "Platinum-Catalyzed Allylation of 2,3-Disubstituted Indoles with Allylic Acetates". Molecules.[6] 6

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of trans-2-Butenyl Acetate

This guide provides a comprehensive overview of the key physical properties of trans-2-butenyl acetate, a significant compound in various research and development applications. Intended for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the key physical properties of trans-2-butenyl acetate, a significant compound in various research and development applications. Intended for researchers, scientists, and professionals in drug development, this document delves into the boiling point and density of this ester, presenting not only the established values but also the fundamental experimental methodologies for their determination. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction to trans-2-Butenyl Acetate

trans-2-Butenyl acetate, also known as crotyl acetate, is an organic compound with the chemical formula C₆H₁₀O₂.[1][2][3] As an ester, it possesses a characteristic fruity odor and is utilized in the flavor and fragrance industry. Beyond its sensory properties, its utility as a synthetic intermediate in organic chemistry makes a thorough understanding of its physical characteristics essential for process optimization, quality control, and safety. This guide will focus on two of its fundamental physical constants: boiling point and density.

Core Physical Properties

The physical properties of a compound are critical for its handling, purification, and application. For trans-2-butenyl acetate, the boiling point and density are primary identifiers and indicators of purity.

Physical PropertyValueUnits
Boiling Point128 - 130°C
Density0.919g/mL

The data presented in this table is a consolidation of information from multiple sources.[1][2][4][5][6][7]

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the boiling point and density of trans-2-butenyl acetate. The methodologies are grounded in established chemical principles to ensure accuracy and reliability.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8][9] This property is highly sensitive to changes in pressure, and therefore, noting the atmospheric pressure at the time of measurement is crucial for accurate results. The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid.

  • Preparation of the Capillary Tube: Seal one end of a capillary tube by heating it in the flame of a Bunsen burner until the glass melts and closes the opening.

  • Sample Preparation: Add a small amount (a few milliliters) of trans-2-butenyl acetate to a small test tube.

  • Assembly of the Apparatus:

    • Place the sealed capillary tube into the test tube containing the sample, with the open end submerged in the liquid and the sealed end protruding above.

    • Attach the test tube to a thermometer using a rubber band or a small piece of wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the entire assembly in a heating bath (e.g., an oil bath or a Thiele tube) clamped to a ring stand.[10] The liquid in the heating bath should be below the level of the sample in the test tube to ensure even heating.

  • Heating and Observation:

    • Gently heat the apparatus.[8]

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a steady and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

  • Boiling Point Measurement: The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10] Record this temperature. For increased accuracy, the experiment can be repeated, and the average of the results can be taken.

Causality Behind Experimental Choices:

  • Sealed Capillary Tube: The trapped air in the sealed capillary tube acts as a manometer. As the liquid is heated, the air inside the capillary expands, and some of the liquid's vapor also enters the capillary. At the boiling point, the pressure inside the capillary equals the atmospheric pressure, leading to the rapid expulsion of bubbles.

  • Slow Cooling: Allowing the apparatus to cool slowly is critical for an accurate measurement. As the temperature drops below the boiling point, the vapor pressure of the liquid becomes less than the atmospheric pressure, causing the liquid to be drawn into the capillary tube. This precise point indicates the boiling point.

Experimental Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement A Seal Capillary Tube B Add Sample to Test Tube A->B C Insert Capillary into Test Tube B->C D Attach Test Tube to Thermometer C->D E Suspend in Heating Bath D->E F Gently Heat the Apparatus E->F G Observe Bubble Stream F->G H Allow to Cool Slowly G->H I Record Temperature at Liquid Entry H->I

Caption: Workflow for determining the boiling point using the capillary method.

Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[11] For liquids, it is typically measured in grams per milliliter (g/mL). The determination of density involves the accurate measurement of both mass and volume.

  • Mass of Empty Container: Accurately weigh a clean and dry graduated cylinder or a pycnometer (a specialized flask for measuring density) using an analytical balance. Record this mass.

  • Volume of Liquid: Carefully add a known volume of trans-2-butenyl acetate to the graduated cylinder or fill the pycnometer to its calibrated mark. When using a graduated cylinder, read the volume from the bottom of the meniscus.[12]

  • Mass of Container and Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the combined mass.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty container from the combined mass.

    • Calculate the density by dividing the mass of the liquid by its volume.

    • Density = Mass of Liquid / Volume of Liquid

  • Temperature: Record the ambient temperature as density is temperature-dependent.

Trustworthiness and Self-Validation:

  • Multiple Measurements: To ensure the reliability of the determined density, it is recommended to perform the measurement at least three times and calculate the average.[12] The precision of the measurements will be indicated by the standard deviation of the results.

  • Calibration: The accuracy of the volume measurement is critical. Using calibrated glassware, such as a pycnometer or a Class A graduated cylinder, will significantly improve the accuracy of the density determination. The balance should also be properly calibrated before use.

Experimental Workflow for Density Determination

DensityWorkflow A Weigh Empty Container (m1) B Add Known Volume of Liquid (V) A->B C Weigh Container with Liquid (m2) B->C F Record Temperature B->F D Calculate Mass of Liquid (m = m2 - m1) C->D E Calculate Density (ρ = m / V) D->E

Caption: Workflow for determining density by the mass-volume method.

Conclusion

The accurate determination of physical properties such as boiling point and density is fundamental to the successful application of trans-2-butenyl acetate in research and development. The established values of 128-130 °C for its boiling point and 0.919 g/mL for its density serve as critical benchmarks. By following the detailed and scientifically grounded experimental protocols outlined in this guide, researchers can confidently verify these properties, ensure the purity of their materials, and proceed with their work on a solid foundation of reliable data.

References

  • Worldwide Life Sciences. (2026, February 27). trans-2-Butenyl acetate - 5g. Retrieved March 14, 2026, from [Link]

  • Stenutz. (n.d.). trans-2-butenyl acetate. Retrieved March 14, 2026, from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved March 14, 2026, from [Link]

  • Jain, A., & Yalkowsky, S. H. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. Industrial & Engineering Chemistry Research, 45(10), 3684–3688. [Link]

  • Saha, T. K., & Das, S. (2014). FINDING DENSITY OF LIQUID USING A METER RULE.
  • PHYWE Systeme GmbH & Co. KG. (n.d.). Determination of the density of liquids. Retrieved March 14, 2026, from [Link]

  • YouTube. (2024, May 22). Experimental determination of the relative density of a liquid. Retrieved March 14, 2026, from [Link]

  • Studocu. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved March 14, 2026, from [Link]

  • Course Hero. (n.d.). DETERMINATION OF BOILING POINTS. Retrieved March 14, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-2-butenyl acetate. Retrieved March 14, 2026, from [Link]

  • University of California, Irvine. (n.d.). MEASUREMENT OF DENSITY. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved March 14, 2026, from [Link]

  • NIST. (n.d.). 2-Buten-1-ol, acetate. NIST WebBook. Retrieved March 14, 2026, from [Link]

Sources

Foundational

The Chemical Biology and Synthetic Utility of trans-2-Butenyl Acetate: A Comprehensive Technical Guide

Executive Summary trans-2-Butenyl acetate (commonly known as crotyl acetate) is a bifunctional allylic ester that bridges the gap between ecological chemical biology and advanced synthetic methodology. In nature, it func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Butenyl acetate (commonly known as crotyl acetate) is a bifunctional allylic ester that bridges the gap between ecological chemical biology and advanced synthetic methodology. In nature, it functions as a highly specific semiochemical in insect communication and occurs as a trace volatile in select botanical extracts. In the laboratory, it is a highly prized C4 building block, utilized extensively by drug development professionals and synthetic chemists to construct complex molecular architectures, including jasmonoids, pyrethroids, and pharmaceutical intermediates.

This whitepaper provides an in-depth analysis of the natural occurrence of trans-2-butenyl acetate, its ecological signaling pathways, and a field-proven, self-validating protocol for its use in regioselective palladium-catalyzed allylic amination.

Chemical Identity and Quantitative Data

Understanding the physicochemical baseline of trans-2-butenyl acetate is critical for both extraction from natural matrices and its manipulation in anhydrous catalytic cycles. The molecule features an electrophilic allylic carbon and a readily leaving acetate group, making it an ideal substrate for transition-metal-catalyzed cross-coupling[1].

Table 1: Physicochemical Properties of trans-2-Butenyl Acetate

PropertyValueClinical / Synthetic Relevance
IUPAC Name [(E)-but-2-enyl] acetateDefines the trans stereochemistry critical for specific receptor binding.
CAS Registry Number 628-08-0Standard identifier for procurement and regulatory compliance.
Molecular Formula C₆H₁₀O₂Low molecular weight facilitates high volatility for olfactory signaling.
Molar Mass 114.14 g/mol Used for precise stoichiometric calculations in catalytic cycles.
Density 0.919 g/cm³Essential for volumetric dispensing in continuous-flow reactors.
Boiling Point 128–130 °CAllows for purification via fractional distillation[1].
Flash Point 31 °CRequires inert atmosphere handling to mitigate fire hazards.

Natural Occurrence and Ecological Signaling

While predominantly synthesized for industrial use, trans-2-butenyl acetate is a naturally occurring compound with distinct biological roles, particularly in entomology and botany.

Entomological Significance: Semiochemical in Heteroptera

In the insect order Heteroptera (true bugs), the metathoracic scent glands (MTG) excrete complex volatile blends used for defense, alarm signaling, and mating. In the mullein bug (Campylomma verbasci), trans-2-butenyl acetate acts as a critical aggregation and sex pheromone[2]. The specific ratio of trans-2-butenyl acetate to other esters (like butyl butyrate) dictates the species-specific attractiveness of the volatile plume, demonstrating a highly evolved olfactory receptor sensitivity to the trans isomer[2].

G A Female Bug (C. verbasci) B MTG Activation A->B C trans-2-Butenyl acetate Production B->C D Volatile Emission C->D E Male Olfactory Reception D->E Airborne transport F Mating Behavior E->F Neurological trigger

Ecological signaling pathway of trans-2-butenyl acetate in Campylomma verbasci.
Botanical Presence: Trace Volatiles in Phytomedicine

Recent metabolomic profiling has also identified trans-2-butenyl acetate as a naturally occurring volatile in specific medicinal plants. Gas chromatography-mass spectrometry (GC-MS) analysis of the ethanolic extracts of Kenaf (Hibiscus cannabinus L.) leaves and seeds revealed the presence of trans-2-butenyl acetate among the bioactive constituents[3]. Although its direct pharmacological activity in human medicine requires further elucidation, its presence highlights the compound's role in the complex secondary metabolome of antioxidant-rich plants[3].

Synthetic Utility in Drug Development

In the realm of synthetic organic chemistry, trans-2-butenyl acetate is a versatile electrophile. It is prominently featured in the synthesis of pyrethroid insecticides and jasmonoids (e.g., cis-jasmone, a plant defense signaling molecule) via palladium-catalyzed cross-coupling reactions[4]. Furthermore, it serves as a fundamental precursor in the industrial synthesis of Vitamin A acetate and various insect pheromones (such as the sex attractant for the spotted tentiform leafminer moth).

The primary challenge when utilizing trans-2-butenyl acetate in transition-metal catalysis is controlling the regioselectivity. Nucleophilic attack on the intermediate π-allylpalladium complex can yield either the branched (kinetic) or linear (thermodynamic) product.

Advanced Experimental Workflow: Regioselective Palladium-Catalyzed Allylic Amination

As a Senior Application Scientist, it is imperative to design protocols that are not merely procedural, but mechanistically sound and self-validating. The following protocol details the synthesis of branched allylic amines from trans-2-butenyl acetate.

The Causality of Experimental Choices: In standard Pd-catalyzed aminations, the active Pd catalyst and the protic acid (acetic acid, liberated from the acetate leaving group) rapidly isomerize the initially formed branched product into the more thermodynamically stable linear product[5]. To trap the kinetic branched product, we introduce DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). DBU acts as a non-nucleophilic acid scavenger, neutralizing the acetic acid and shutting down the isomerization pathway[5].

Step-by-Step Methodology

Step 1: Catalyst Activation (Inert Atmosphere)

  • Inside a nitrogen-filled glovebox, weigh 1.5 mol % of Pd(dba)₂ and 6.0 mol % of triethyl phosphite, P(OEt)₃.

  • Dissolve the catalyst and ligand in 2.0 mL of anhydrous THF in a Schlenk tube.

  • Rationale: P(OEt)₃ is selected over bidentate ligands because monodentate phosphites favor the formation of the required π-allylpalladium geometry necessary for branched selectivity. Stir for 15 minutes to ensure complete generation of the active Pd(0)Lₙ complex.

Step 2: Reagent and Substrate Addition

  • Add 1.0 mmol of trans-2-butenyl acetate to the active catalyst solution.

  • Add 1.2 mmol of the target primary or secondary amine.

Step 3: Kinetic Trapping via Base Addition

  • Inject 1.2 mmol of DBU into the reaction mixture.

  • Rationale: DBU prevents the erosion of initial regioselectivity by neutralizing the leaving group (acetate), thereby preventing the reversible protonation of the branched amine that leads to isomerization[5].

Step 4: Self-Validating Reaction Monitoring

  • Seal the Schlenk tube and heat the mixture to 50 °C.

  • Validation Control : Extract 10 µL aliquots at 1-hour intervals, dilute in ethyl acetate, and analyze via GC-MS.

  • System Validation: The protocol is functioning correctly if the branched-to-linear (b/l) ratio remains constant (e.g., 4:1) throughout the reaction. If the ratio shifts toward the linear product over time, it indicates moisture intrusion or insufficient base, triggering an immediate halt and recalibration of the anhydrous conditions.

Step 5: Isolation

  • Upon complete consumption of the acetate (typically 12 hours), cool the reaction to room temperature.

  • Quench with distilled water and extract three times with diethyl ether.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (hexane/EtOAc) to isolate the pure branched allylic amine.

G A Pd(0) + Ligand C π-Allylpalladium(II) Intermediate A->C Oxidative Addition B trans-2-Butenyl acetate B->C -AcO⁻ D Nucleophilic Attack (Amine) C->D E Branched Allylic Amine (Kinetic Product) D->E Base added (DBU) F Linear Allylic Amine (Thermodynamic Product) D->F Default pathway E->F Acid/Pd-catalyzed Isomerization

Mechanistic workflow of Pd-catalyzed allylic amination of trans-2-butenyl acetate.

Conclusion

trans-2-Butenyl acetate exemplifies the profound intersection between natural product biology and synthetic chemistry. Whether acting as a volatile semiochemical to drive the mating behaviors of Heteroptera or serving as a highly tunable electrophile in palladium-catalyzed aminations, its structural simplicity belies its functional complexity. By applying rigorous, self-validating methodologies like base-trapped kinetic control, researchers can harness this molecule to unlock advanced synthetic pathways in drug discovery and agrochemical development.

References

  • CROTYL ACETATE - Physico-chemical Properties ChemBK [Link]

  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination The Journal of Organic Chemistry - ACS Publications[Link]

  • Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds: Effects of Various Extraction Solvents on Biological Properties PubMed Central (PMC)[Link]

  • Function of metathoracic scent glands in terrestrial Heteroptera Charles University (CUNI) Thesis Repository[Link]

Sources

Exploratory

The trans-2-Butenyl Acetate Whitepaper: Volatile Organic Compound Dynamics, Synthesis, and Analytical Methodologies

Executive Summary trans-2-Butenyl acetate (also known as crotyl acetate; CAS: 628-08-0) is a highly reactive, naturally occurring volatile organic compound (VOC) with significant implications in atmospheric chemistry, fl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Butenyl acetate (also known as crotyl acetate; CAS: 628-08-0) is a highly reactive, naturally occurring volatile organic compound (VOC) with significant implications in atmospheric chemistry, flavor profiling, and pharmaceutical synthesis. Characterized by its α,β -unsaturated architecture, this ester serves as a critical intermediate in complex organic synthesis and acts as a biogenic marker in plant metabolomics.

This whitepaper provides an in-depth technical guide for researchers and drug development professionals. It details the physicochemical behavior of trans-2-butenyl acetate, its synthetic utility in carbon-carbon bond formation, and the rigorous, self-validating analytical protocols required for its isolation and quantification from complex biological matrices.

Physicochemical Profiling & VOC Dynamics

Understanding the thermodynamic and physical properties of trans-2-butenyl acetate is foundational for both synthetic application and environmental monitoring. As a VOC, it readily partitions into the vapor phase, contributing to secondary organic aerosol (SOA) formation upon atmospheric oxidation [1]. Safety and handling must account for its volatility and flash point, mandating Class 1C flammable liquid protocols [2].

Table 1: Physicochemical & Thermodynamic Properties of trans-2-Butenyl Acetate

PropertyValueCausality / Relevance to Application
Molecular Formula C₆H₁₀O₂Defines the exact mass (114.14 g/mol ) for mass spectrometric parent ion targeting.
Boiling Point 128–130 °CDictates the GC temperature ramp strategy, ensuring it elutes in the early-mid run.
Density 0.919 g/cm³Essential for precise volumetric-to-mass conversions during standard preparation.
Flash Point 31 °CRequires grounded equipment and non-sparking tools to prevent vapor ignition [2].
LogP (predicted) ~1.12Indicates moderate lipophilicity, guiding the selection of extraction solvents (e.g., ethanol).

Chemical Synthesis & Reactivity: The Carroll Rearrangement

In drug development and complex natural product synthesis, trans-2-butenyl acetate serves as a vital precursor. One of its most authoritative applications is its use as a substrate in the Carroll Rearrangement [3]. By converting trans-2-butenyl acetate into its corresponding β -keto ester (trans-2-butenyl acetoacetate), chemists can exploit a [3,3]-sigmatropic shift to construct highly substituted quaternary carbon centers.

Mechanistic Causality: The reaction is thermodynamically driven by an irreversible decarboxylation step. The initial enolization creates a transient state that undergoes synchronous reorganization. The subsequent loss of CO₂ prevents the reverse reaction, ensuring high yields of the target γ,δ -unsaturated ketone. This stereospecific transfer is critical when synthesizing chiral pharmaceutical scaffolds.

Carroll A trans-2-Butenyl Acetate (Precursor) B trans-2-Butenyl Acetoacetate (Beta-keto ester) A->B Acetoacetylation C Enolization (Acidic alpha-proton) B->C Heat / Base D [3,3]-Sigmatropic Shift (6-membered transition) C->D Concerted Shift E Decarboxylation (Loss of CO2) D->E Irreversible Step F gamma,delta-Unsaturated Ketone (Target Scaffold) E->F Thermodynamic Drive

Fig 1. Carroll rearrangement pathway utilizing trans-2-butenyl acetate derivatives.

Analytical Workflows: GC-MS Isolation & Characterization

The detection of trans-2-butenyl acetate in complex matrices—such as biogenic plant extracts like Hibiscus cannabinus (Kenaf)—requires a high-resolution analytical system [4]. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) optimized specifically for volatile esters.

Protocol: Self-Validating GC-MS Workflow

Step 1: Matrix Extraction

  • Action: Macerate 1.0 g of the biological sample in 10 mL of absolute ethanol.

  • Causality: Ethanol is selected over purely non-polar solvents (like hexane) because it effectively disrupts cellular membranes while maintaining the solubility of moderately lipophilic esters (LogP ~1.12). This prevents the evaporative loss of VOCs that often occurs during harsher extraction methods.

Step 2: System Suitability & Internal Standardization (Self-Validation)

  • Action: Spike the crude extract with 50 µL of an internal standard (e.g., d3​ -methyl acetate).

  • Causality: The internal standard corrects for matrix-induced signal suppression and injection volume inconsistencies. Validation Gate: The analytical run is only considered valid if the internal standard peak area Relative Standard Deviation (RSD) is < 2% across triplicate injections.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL into a GC equipped with a DB-5 capillary column (30 m × 0.25 mm × 0.25 µm). Set the injection port to 250 °C. Temperature program: 100 °C for 2 min, ramp at 25 °C/min to 300 °C, hold for 20 min [4].

  • Causality: The DB-5 column (5% phenyl, 95% dimethylpolysiloxane) provides optimal stationary phase interaction for esters. The initial 100 °C hold focuses the volatile trans-2-butenyl acetate at the column head, while the rapid 25 °C/min ramp ensures sharp peak elution without thermal degradation.

Step 4: Mass Spectrometric Detection

  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

  • Causality: 70 eV is the universal standard for EI. It imparts precisely enough energy to reliably shatter the trans-2-butenyl acetate molecule into reproducible fragments (e.g., m/z 43 for the acetyl cation, m/z 55 for the crotyl cation). This standardized fragmentation allows for definitive spectral matching against NIST libraries [5].

GCMS N1 Matrix Extraction (Ethanol Solvent) N2 Capillary GC (DB-5, 30m) N1->N2 Injection (250°C) N3 Electron Ionization (70 eV) N2->N3 Elution Ramp N4 Mass Analyzer (Quadrupole) N3->N4 Fragmentation N5 Spectral Library (NIST Matching) N4->N5 m/z Detection

Fig 2. Standardized GC-MS workflow for the isolation and quantification of VOCs.

Biological & Pharmacological Relevance

Beyond its utility as a synthetic building block, trans-2-butenyl acetate is actively monitored in pharmacological and toxicological studies. Biogenic VOCs play a critical role in plant defense mechanisms and have been identified in the ethanol extracts of medicinal plants, which are routinely screened for antioxidant, antibacterial, and anti-cancer properties [4]. Furthermore, understanding the atmospheric oxidation of such VOCs is critical for assessing inhalation toxicology and secondary organic aerosol (SOA) exposure in both environmental and occupational settings [1].

References

  • Biogenic-Anthropogenic Interactions in Secondary Organic Aerosol Formation and Health Effects of Atmospheric Organic Aerosol Source: Scholaris / University of Toronto URL:[Link]

  • Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds: Effects of Various Extraction Solvents on Biological Properties Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Foundational

"trans-2-Butenyl acetate" role as an insect pheromone

An In-Depth Technical Guide on the Role of trans-2-Butenyl Acetate in Insect Chemical Ecology Executive Summary In the highly specialized field of insect chemical ecology, trans-2-butenyl acetate (also known as (E)-croty...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of trans-2-Butenyl Acetate in Insect Chemical Ecology

Executive Summary

In the highly specialized field of insect chemical ecology, trans-2-butenyl acetate (also known as (E)-crotyl acetate, CAS: 628-08-0) occupies a unique, dual-purpose role. Biologically, it functions as a critical endogenous semiochemical—specifically, a synergistic sex pheromone component in Hemipteran species. Chemically, it serves as an exogenous, stereochemically locked scaffold for the total synthesis of complex monoenic aliphatic pheromones used in the biocontrol of Lepidopteran pests.

This whitepaper dissects the mechanistic causality behind its biological efficacy, outlines its utility in stereoselective organic synthesis, and provides self-validating experimental protocols for both field trapping and laboratory synthesis.

Endogenous Function: Synergistic Semiochemical in Hemiptera

In true bugs (Heteroptera), the metathoracic scent gland (MTG) is the primary organ responsible for the biosynthesis and emission of volatile semiochemicals. While many MTG secretions serve defensive purposes, specific ester blends have evolved to function as highly potent sex attractants[1].

In the mullein bug (Campylomma verbasci), a severe pest of apple orchards, the primary MTG volatiles include butyl butyrate and hexyl butyrate. However, these major components are behaviorally inactive when emitted alone. The biological trigger for male attraction relies on the presence of a minor, structurally specific component: the trans-2-butenyl ester motif (often evaluated alongside its butyrate analog)[1].

The Causality of the Blend Ratio

Olfactory receptor (OR) neurons in insects are tuned not just to single molecules, but to the precise stoichiometric ratios of a blend. For C. verbasci, a 16:1 ratio of the major component (butyl butyrate) to the minor trans-2-butenyl component is required to elicit upwind flight behavior[2].

  • Mechanistic Explanation: The major component acts as a long-range plume identifier, while the trans-2-butenyl ester acts as the "lock-and-key" activator at the sensillar level. If the minor component is absent, the Odorant Receptor coreceptor (Orco) complex fails to achieve the conformational change necessary for ion channel gating, leaving the male insect unresponsive. Furthermore, an optimal release rate of 0.2 mg/day prevents receptor saturation and subsequent olfactory habituation[3].

G Pheromone trans-2-Butenyl Acetate (Minor Component) OBP Odorant Binding Protein (OBP Complex) Pheromone->OBP Sensillar Lymph Diffusion OR Odorant Receptor (OR) + Orco Coreceptor OBP->OR Delivery to Dendritic Membrane IonChannel Cation Channel Opening (Ca2+, Na+ Influx) OR->IonChannel Conformational Change Depolarization Membrane Depolarization (Action Potential) IonChannel->Depolarization Ion Gradient Shift Glomerulus Antennal Lobe Glomerulus (Signal Integration) Depolarization->Glomerulus Axonal Transmission Behavior Upwind Flight Behavior (Male Attraction) Glomerulus->Behavior Projection Neurons to Mushroom Body

Fig 1: Olfactory signal transduction pathway of the trans-2-butenyl motif in Hemipteran antennae.

Exogenous Function: Stereoselective Synthetic Scaffold

Beyond its natural occurrence, trans-2-butenyl acetate is highly prized by synthetic chemists developing pheromone-based mating disruption products. It is a critical starting synthon for the production of (E)-10-dodecenyl acetate , the major sex pheromone of the spotted tentiform leafminer (Phyllonorycter blancardella) and the apple leaf miner moth[4][5].

The Causality of Scaffold Selection

Synthesizing long-chain aliphatic pheromones with strict (E)-stereochemistry (trans-geometry) is notoriously difficult. Traditional Wittig reactions often yield a mixture of (E) and (Z) isomers, requiring exhaustive and yield-destroying purification. By utilizing trans-2-butenyl acetate (crotyl acetate), chemists exploit a pre-existing, thermodynamically locked trans double bond. The molecule undergoes copper-catalyzed allylic alkylation or Carroll rearrangements[6] with monomethyl azelate or similar Grignard reagents. Because the reaction mechanism proceeds via a highly ordered transition state, the (E)-geometry is conserved with >98% stereochemical purity throughout the elongation of the carbon chain[4].

Synth Crotyl trans-2-Butenyl Acetate (Starting Synthon) Alkylation Allylic Alkylation (Cu-Catalyzed) Crotyl->Alkylation Monomethyl Azelate Intermediate C12 Monoenic Intermediate (Stereocenter Locked) Alkylation->Intermediate C-C Bond Formation Reduction Deprotection & Reduction (trans-Retention) Intermediate->Reduction Functional Group Interconversion Product (E)-10-Dodecenyl Acetate (Final Pheromone) Reduction->Product High Yield (>80%)

Fig 2: Four-stage synthetic workflow of (E)-10-dodecenyl acetate using a crotyl acetate scaffold.

Quantitative Data Presentation

To illustrate the critical nature of blend ratios and release rates in field applications, the following table summarizes the behavioral response of C. verbasci males to various formulations.

Table 1: Comparative Efficacy of Pheromone Blends in C. verbasci Trapping [2][3]

Pheromone FormulationRatio (Major:Minor)Release Rate (mg/day)Mean Trap Catch (Males/Week)Efficacy Assessment
Butyl butyrate (Alone)1:00.2< 5Inactive (No synergism)
trans-2-butenyl ester (Alone)0:10.2< 2Inactive (No plume detection)
Optimized Blend 16:1 0.2 > 150 Highly Effective (Optimal)
High-Dose Blend16:15.0~ 40Poor (Receptor Saturation/Habituation)

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating internal controls to verify both biological and chemical integrity.

Protocol A: Field Trapping & GC-EAD Validation for Hemipteran Attraction

Purpose: To validate the biological activity of the 16:1 synthetic blend against wild populations.

  • Dispenser Preparation: Load polymer release devices with a 16:1 mixture of butyl butyrate and the trans-2-butenyl ester. Calibrate the membrane to achieve a steady release rate of 0.2 mg/day at 25°C[3].

  • Trap Deployment: Deploy wing traps fitted with 3-cm drinking-straw spacers (to optimize airflow and entry geometry) in an apple orchard grid.

  • Internal Control (Self-Validation): Include three trap types in the randomized block design:

    • Treatment: 16:1 Synthetic Blend.

    • Positive Control: 5 live virgin females enclosed in a mesh cage.

    • Negative Control: Unbaited polymer dispenser.

  • GC-EAD Confirmation: Simultaneously, subject the synthetic blend to Gas Chromatography-Electroantennographic Detection (GC-EAD) using an excised male C. verbasci antenna.

    • Validation Check: A valid formulation must show two distinct depolarization spikes on the EAD trace corresponding exactly to the retention times of the two components on the GC trace.

Protocol B: Stereoselective Synthesis of (E)-10-Dodecenyl Acetate

Purpose: To synthesize the Lepidopteran pheromone utilizing trans-2-butenyl acetate as the starting material.

  • Allylic Alkylation: In a flame-dried, argon-purged flask, react trans-2-butenyl acetate with the Grignard reagent derived from monomethyl azelate in the presence of a Cu(I) catalyst (e.g., CuI or Li2CuCl4) at -20°C.

    • Causality: The low temperature and copper catalyst direct the reaction via an SN2' pathway, preventing the isomerization of the double bond.

  • Reduction: Reduce the resulting ester intermediate to the corresponding alcohol using Lithium Aluminum Hydride (LiAlH4) in anhydrous ether at 0°C.

  • Acetylation: React the purified alcohol with acetic anhydride and pyridine at room temperature for 12 hours to yield (E)-10-dodecenyl acetate[4][5].

  • Isomeric Validation (Self-Validation): Analyze the final product via 300 MHz 1H-NMR.

    • Validation Check: The vinylic protons must exhibit a coupling constant ( J ) of approximately 15 Hz, confirming the strict retention of the trans (E) configuration. A J value of ~10 Hz would indicate unwanted (Z) contamination.

Conclusion & Future Perspectives

trans-2-Butenyl acetate is a master key in chemical ecology. Understanding its synergistic requirement in Hemipteran olfaction allows for the development of highly sensitive monitoring traps that prevent orchard devastation. Concurrently, leveraging its locked stereochemistry in the laboratory drastically reduces the cost and complexity of synthesizing long-chain Lepidopteran mating disruptors. Future drug and agrochemical development should focus on utilizing such short-chain, stereospecific allylic acetates to build next-generation, environmentally benign pest control matrices.

References

  • Function of metathoracic scent glands in terrestrial Heteroptera - Charles University (natur.cuni.cz) -[Link]

  • Sex pheromone of the mullein bug, Campylomma verbasci (Meyer) (Heteroptera: Miridae) - PubMed / NIH -[Link]

  • Development of Sex Pheromone-Baited Traps for Monitoring Campylomma verbasci (Heteroptera: Miridae) - Environmental Entomology / Oxford Academic -[Link]

  • A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella - ResearchGate -[Link]

  • Gregory VERBA | Analyst | Dexcel Pharma, Tel Aviv - ResearchGate - [Link]

Sources

Exploratory

The Synthetic Versatility of trans-2-Butenyl Acetate: A Technical Guide for Advanced Organic Synthesis

Abstract trans-2-Butenyl acetate, commonly known as crotyl acetate, stands as a cornerstone C4 building block in the arsenal of modern organic synthesis. Its deceptively simple structure, featuring a terminal acetate lea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

trans-2-Butenyl acetate, commonly known as crotyl acetate, stands as a cornerstone C4 building block in the arsenal of modern organic synthesis. Its deceptively simple structure, featuring a terminal acetate leaving group on a butenyl framework, belies a rich and nuanced reactivity profile. This technical guide provides an in-depth exploration of the primary applications of trans-2-butenyl acetate, offering researchers, scientists, and drug development professionals a detailed examination of its utility in constructing complex molecular architectures. The discussion herein is grounded in mechanistic principles, providing not just procedural details but also the strategic rationale behind experimental choices. We will delve into its central role in transition metal-catalyzed allylic substitutions, its emerging use in cross-coupling methodologies, and its potential as a precursor in pericyclic and functional group transformation reactions.

Introduction: The Strategic Value of a Bifunctional Synthon

The synthetic utility of trans-2-butenyl acetate is primarily derived from two key features: the allylic acetate moiety and the internal double bond. The allylic acetate is an excellent substrate for transition metal-catalyzed activation, most notably with palladium, leading to the formation of a reactive η³-allyl intermediate. This intermediate is the linchpin of a vast number of carbon-carbon and carbon-heteroatom bond-forming reactions. The double bond, in turn, offers a handle for a variety of functionalization reactions, including epoxidation and dihydroxylation. This dual reactivity allows for sequential and diverse synthetic transformations, making it a highly valuable and versatile precursor in multi-step syntheses.

Palladium-Catalyzed Allylic Alkylation: The Tsuji-Trost Reaction

The most prominent application of trans-2-butenyl acetate is undoubtedly the Palladium-catalyzed Allylic Alkylation (Pd-AAA), also known as the Tsuji-Trost reaction.[1] This reaction provides a powerful method for the formation of C-C, C-N, and C-O bonds under generally mild conditions.[1]

The Catalytic Cycle and Mechanistic Causality

The reaction is initiated by the coordination of a Pd(0) catalyst to the double bond of the crotyl acetate. This is followed by oxidative addition, where the acetate group is displaced, resulting in the formation of a cationic (η³-crotyl)palladium(II) complex.[2] This electrophilic intermediate is the key to the reaction's versatility, as it is susceptible to attack by a wide range of nucleophiles. The nucleophilic attack typically occurs at one of the terminal carbons of the allyl system, regenerating the Pd(0) catalyst and completing the catalytic cycle.[2]

The choice of ligands on the palladium catalyst is critical as it profoundly influences both the reactivity and selectivity of the reaction. Phosphine ligands, introduced by Trost, were a significant advancement, enhancing the reaction's scope and enabling the development of asymmetric variants.[1]

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln Pi_Complex η²-π-Allyl Pd(0) Complex Pd0->Pi_Complex Coordination Pi_Allyl_PdII (η³-Allyl)Pd(II)L₂⁺ Complex Pi_Complex->Pi_Allyl_PdII Oxidative Addition Ox_Add Oxidative Addition (- AcO⁻) Product_Complex η²-π-Product Pd(0) Complex Pi_Allyl_PdII->Product_Complex Nucleophilic Attack Nuc_Attack Nucleophilic Attack (+ Nu⁻) Product_Complex->Pd0 Dissociation Product Alkylated Product Product_Complex->Product Red_Elim Dissociation Substrate trans-2-Butenyl Acetate Substrate->Pi_Complex Nucleophile Nucleophile (Nu⁻) Nucleophile->Pi_Allyl_PdII

Figure 1: A simplified workflow of the Tsuji-Trost catalytic cycle.

Regioselectivity: A Tale of Two Termini

A critical consideration in the Tsuji-Trost reaction with an unsymmetrical substrate like crotyl acetate is regioselectivity. The nucleophile can attack either the more substituted (C2) or the less substituted (C4) carbon of the butenyl chain, leading to branched or linear products, respectively. This outcome is influenced by a delicate interplay of steric and electronic factors, which can be tuned by the choice of catalyst, ligands, and nucleophile.[2]

  • Steric Effects: Generally, bulky nucleophiles and ligands favor attack at the less sterically hindered terminal carbon, leading to the linear product.[2]

  • Electronic Effects: The nature of the ligand can influence the charge distribution in the π-allyl complex, directing the nucleophile to one terminus over the other.

  • "Soft" vs. "Hard" Nucleophiles: "Soft" nucleophiles (pKa of conjugate acid < 25), such as malonates, tend to attack the allyl moiety directly in an outer-sphere mechanism. "Hard" nucleophiles (pKa > 25), such as organometallic reagents, may first coordinate to the metal center followed by reductive elimination (inner-sphere mechanism).[2]

Asymmetric Allylic Alkylation (AAA)

The development of chiral ligands has enabled highly enantioselective versions of the Tsuji-Trost reaction, known as Asymmetric Allylic Alkylation (AAA). This has become a powerful tool for the construction of stereogenic centers. By using a chiral ligand, the two faces of the π-allyl intermediate become diastereotopic, allowing for enantioselective attack by the nucleophile.[1]

Data Presentation: Regioselectivity in Action

The following table summarizes the regioselectivity observed in the palladium-catalyzed allylic alkylation of crotyl substrates with various nucleophiles, highlighting the influence of reaction parameters.

Catalyst SystemNucleophileSolventProduct Ratio (Linear:Branched)Yield (%)Reference
Pd(PPh₃)₄Sodium Dimethyl MalonateTHF>98:2High[3]
[Pd(allyl)Cl]₂ / (S)-BINAP(S)BenzylamineTHF13:8795[4]
Pd₂(dba)₃ / Ligand 1Propiophenone Enolate1,4-Dioxane>98:281[5]
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation of an Acyclic Ketone Enolate

This protocol is adapted from the work of Trost and Xu for the asymmetric allylation of acyclic ketone enol carbonates, which are precursors to ketone enolates.[5]

Materials:

  • (Z)-crotyl 1-phenylprop-1-enyl carbonate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Ligand (e.g., (R,R)-1,2-bis(N-tosylamino)cyclohexane)

  • 1,4-Dioxane, anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and the chiral ligand (5.5 mol%).

  • Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration with respect to the substrate.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Add the (Z)-crotyl 1-phenylprop-1-enyl carbonate (1.0 eq) to the reaction mixture.

  • Stir the reaction at 23 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling: Extending Conjugated Systems

While less common than with aryl or vinyl halides, allylic acetates like trans-2-butenyl acetate can participate in Suzuki-Miyaura cross-coupling reactions. This provides a valuable route for the synthesis of allyl-aryl and allyl-vinyl structures.

Mechanistic Considerations

The catalytic cycle is similar to a standard Suzuki-Miyaura coupling, involving oxidative addition of the allylic acetate to Pd(0), transmetalation with an organoboron reagent, and reductive elimination.[6] A key difference is the nature of the oxidative addition step involving the C(sp³)-O bond of the allylic acetate.

Suzuki_Miyaura_Workflow Start Start: trans-2-Butenyl Acetate + Arylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: Allyl-Aryl Compound Purification->Product

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid, which can be adapted for an allylic acetate substrate.[7]

Materials:

  • trans-2-Butenyl acetate (or other allylic acetate)

  • Arylboronic acid

  • Palladium catalyst (e.g., PdCl₂(dppf))

  • Base (e.g., 2 M Na₂CO₃ solution)

  • Solvent (e.g., Toluene/Dioxane mixture)

Procedure:

  • To a reaction vessel, add the allylic acetate (1.0 eq), arylboronic acid (1.2 eq), and the palladium catalyst (0.1 eq).

  • Add the solvent mixture (e.g., toluene/dioxane 4:1) followed by the aqueous base (e.g., 2 M Na₂CO₃).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction to 85 °C under an inert atmosphere and stir vigorously overnight.

  • After cooling to room temperature, filter the mixture through a pad of Celite.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

4.[5][5]-Sigmatropic Rearrangements: The Claisen Rearrangement

trans-2-Butenyl acetate can serve as a precursor for substrates in[5][5]-sigmatropic rearrangements, such as the Claisen rearrangement. This powerful C-C bond-forming reaction proceeds through a concerted, pericyclic mechanism.[8] To utilize crotyl acetate in a Claisen rearrangement, it must first be converted into a crotyl vinyl ether.

Two-Step Strategy: From Acetate to γ,δ-Unsaturated Carbonyl
  • Vinyl Ether Formation: The acetate can be displaced by an alcohol under transition metal catalysis (e.g., iridium) or converted to the corresponding allylic alcohol followed by reaction with a vinyl ether (e.g., ethyl vinyl ether) in the presence of a mercury(II) or palladium(II) catalyst.[9][10]

  • Claisen Rearrangement: The resulting allyl vinyl ether is then heated to induce the[5][5]-sigmatropic rearrangement, yielding a γ,δ-unsaturated aldehyde or ketone.

Experimental Protocol: Vinyl Ether Formation (General)

This protocol is based on the mercuric acetate-catalyzed vinyl ether synthesis.[10]

Materials:

  • Crotyl alcohol (derived from trans-2-butenyl acetate)

  • Ethyl vinyl ether

  • Mercuric acetate (Hg(OAc)₂)

Procedure:

  • Dissolve the crotyl alcohol in a large excess of ethyl vinyl ether.

  • Add a catalytic amount of mercuric acetate (Hg(OAc)₂) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with a mild base.

  • Purify the crude product by flash chromatography on alumina.

Alkene Functionalization: Epoxidation

The double bond in trans-2-butenyl acetate is amenable to various addition reactions, with epoxidation being a particularly useful transformation. Epoxides are versatile synthetic intermediates that can be opened by a range of nucleophiles to introduce new functional groups with defined stereochemistry.

Reagents and Stereospecificity

A common and effective reagent for epoxidation is meta-chloroperoxybenzoic acid (m-CPBA).[11] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For trans-2-butenyl acetate, this will result in the formation of the trans-epoxide.[12] The epoxidation occurs via a concerted "butterfly" transition state where the oxygen atom is delivered to the same face of the double bond.[12]

Experimental Protocol: Epoxidation with m-CPBA (General)

The following is a general procedure for the epoxidation of an alkene using m-CPBA.[13]

Materials:

  • trans-2-Butenyl acetate

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

Procedure:

  • Dissolve the trans-2-butenyl acetate in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise to the stirred alkene solution.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and saturated Na₂SO₃ solution (to destroy excess peroxide).

  • Wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude epoxide, which can be further purified by column chromatography.

Conclusion

trans-2-Butenyl acetate is a powerful and versatile building block in organic synthesis. Its reactivity in palladium-catalyzed allylic alkylations is well-established and offers a reliable method for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. Beyond this cornerstone reaction, its utility in cross-coupling, pericyclic rearrangements, and alkene functionalization demonstrates its broad applicability. The mechanistic understanding and detailed protocols presented in this guide are intended to empower researchers to effectively harness the synthetic potential of this fundamental synthon in the development of complex molecules for a wide range of scientific applications.

References

  • Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 1996 , 96 (1), 395-422. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457-2483. [Link]

  • Trost, B. M.; Xu, J. Palladium-Catalyzed Asymmetric Allylic α-Alkylation of Acyclic Ketones. Journal of the American Chemical Society, 2005 , 127 (49), 17180-17181. [Link]

  • UCLA Chemistry and Biochemistry. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Braun, M.; Laicher, F.; Meier, T. The Allylic Alkylation of Ketone Enolates. European Journal of Organic Chemistry, 2008 , 2008 (36), 6081-6096. [Link]

  • Helmchen, G.; Pfaltz, A. Asymmetric Allylic Substitution. In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, Heidelberg, 2004; pp 915-977.
  • OrgoSolver. Alkene Reactions: Epoxidation with mCPBA (Prilezhaev). [Link]

  • Helmchen, G.; Dahnz, A.; Dübon, P.; Schelwies, M.; Weihofen, R. Kinetic Resolution and Unusual Regioselectivity in Palladium-Catalyzed Allylic Alkylations With a Chiral P,S Ligand. Organic Letters, 2004 , 6 (8), 1301-1304. [Link]

  • Trost, B. M.; Toste, F. D. Catalyzed Claisen Rearrangement of Allenyl Vinyl Ethers; Synthesis of Substituted 1,3-Dienes. Organic & Biomolecular Chemistry, 2011 , 9 (1), 35-38. [Link]

  • Tsuda, T.; Okada, M.; Nishi, S.; Saegusa, T. Palladium-Catalyzed Decarboxylative Allylic Alkylation of Allylic Acetates with β-Keto Acids. The Journal of Organic Chemistry, 1986 , 51 (4), 421-426. [Link]

  • Yoon, T. P.; Dong, V. M.; MacMillan, D. W. C. Development of a New Lewis Acid-Catalyzed Claisen Rearrangement. Journal of the American Chemical Society, 1999 , 121 (41), 9726-9727. [Link]

  • Obora, Y.; Ishii, Y. Iridium-Catalyzed Allylation of Alcohols Using Allyl Acetates and Carbonates. Organic Syntheses, 2012 , 89, 307. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • Organic Chemistry Portal. Tsuji-Trost Reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. [Link]

  • Behenna, D. C.; Stoltz, B. M. Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. Journal of the American Chemical Society, 2004 , 126 (47), 15284-15285. [Link]

  • University of Rochester. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Wikipedia. Tsuji–Trost reaction. [Link]

  • Wow science. m-CPBA Reagent with tips and tricks | Epoxidation. [Link]

  • The Organic Chemistry Channel. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Bravo, J. A.; Vila, J. L. SYNTHESIS OF ALKENES: CLAISEN REARRANGEMENT OF ALLYL VINYL ETHERS, PART III; MECHANISTIC VIEWS; THE ORGANIC CHEMISTRY NOTEBOOK SERIES, A DIDACTICAL APPROACH, N° 11. Revista Boliviana de Química, 2016 , 33 (3), 127-133. [Link]

  • Insight Investigation of Tsuji-Trost Type Catalytic Mechanism. [Link]

  • Ruble, J. C.; Fu, G. C. Pregn-4-ene-3,20-dione, 17,21-dihydroxy-16-methyl-, (16α)-(±). Organic Syntheses, 1998 , 75, 93. [Link]

  • Bravo, J. A.; Vila, J. L. Synthesis of alkenes: Claisen rearrangement of allyl vinyl ethers, part III; Mechanistic views; The organic chemistry notebook series, a didactical approach, N ° 11. ResearchGate, 2016 . [Link]

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Foundational

An In-Depth Technical Guide to the Solubility of trans-2-Butenyl Acetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of trans-2-butenyl acetate in various organic solvents. It is intended for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of trans-2-butenyl acetate in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of solute-solvent interactions for formulation, reaction chemistry, and purification processes. This document moves beyond a simple tabulation of data to explain the underlying physicochemical principles that govern solubility, offering both predictive insights and practical experimental methodologies.

Introduction: The Significance of Solvent Selection for trans-2-Butenyl Acetate

trans-2-Butenyl acetate (crotyl acetate), a key ester in organic synthesis and as a flavoring agent, presents a solubility profile that is crucial for its application and manipulation in a laboratory or industrial setting. The choice of an appropriate solvent system is paramount for achieving desired reaction kinetics, ensuring homogeneity, and facilitating purification processes such as crystallization and chromatography. An incorrect solvent choice can lead to poor yields, side reactions, or difficulties in downstream processing. This guide will explore the theoretical and practical aspects of the solubility of trans-2-butenyl acetate, providing a framework for rational solvent selection.

Physicochemical Properties of trans-2-Butenyl Acetate

A foundational understanding of the physicochemical properties of trans-2-butenyl acetate is essential for predicting its solubility behavior. These properties dictate the nature and strength of intermolecular forces the molecule can engage in, which in turn governs its interaction with solvent molecules.[1][2][3]

PropertyValueSource
Molecular Formula C₆H₁₀O₂[1][3]
Molecular Weight 114.14 g/mol [1][3]
Density 0.919 g/mL at 20°C[1][2]
Boiling Point 128-130°C[1][3]
logP (Octanol-Water Partition Coefficient) 1.12560[1]
Polar Surface Area (PSA) 26.30 Ų[1][3]

The molecule possesses a moderately polar ester functional group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. However, the presence of a six-carbon hydrocarbon backbone contributes to its nonpolar character. The positive logP value further indicates a preference for nonpolar environments over water. This dual character suggests that its solubility will be significant in a range of organic solvents, with optimal solubility in solvents of intermediate polarity.

Theoretical Framework for Solubility: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5][6][7][8][9] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[4][6][8] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. A favorable enthalpy of mixing occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to break the initial interactions.

The primary intermolecular forces at play are:

  • London Dispersion Forces: Present in all molecules, arising from temporary fluctuations in electron density. These are the dominant forces in nonpolar molecules.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F) and another nearby electronegative atom.

trans-2-Butenyl acetate can participate in London dispersion forces via its hydrocarbon chain and dipole-dipole interactions through its ester group. It can also act as a hydrogen bond acceptor at the carbonyl oxygen. Therefore, its solubility will be highest in solvents that can engage in similar interactions.

Qualitative Solubility Prediction of trans-2-Butenyl Acetate

Based on the "like dissolves like" principle, we can make qualitative predictions about the solubility of trans-2-butenyl acetate in different classes of organic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through London dispersion forces. Due to its significant hydrocarbon character, trans-2-butenyl acetate is expected to be readily soluble in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess permanent dipoles but do not have hydrogen atoms bonded to highly electronegative atoms, so they cannot act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors. The dipole-dipole interactions between these solvents and the ester group of trans-2-butenyl acetate, in addition to dispersion forces, suggest good solubility.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have O-H bonds and can act as both hydrogen bond donors and acceptors. While the ester can accept a hydrogen bond, the overall polarity of these solvents might be higher than that of trans-2-butenyl acetate, potentially leading to slightly lower, but still significant, solubility compared to polar aprotic solvents of similar polarity.

A summary of the predicted qualitative solubility is presented below:

Solvent ClassRepresentative SolventsDominant Intermolecular ForcesPredicted Solubility of trans-2-Butenyl Acetate
Nonpolar Hexane, Toluene, Diethyl EtherLondon DispersionHigh
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)Dipole-Dipole, London DispersionHigh
Polar Protic Methanol, Ethanol, IsopropanolHydrogen Bonding, Dipole-Dipole, London DispersionModerate to High

Advanced Solubility Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model can be employed. This model decomposes the total cohesive energy density of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). The principle is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹/²

A smaller Ra value indicates a higher likelihood of solubility.

Table of Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Tetrahydrofuran (THF)16.85.78.0
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

Experimental Determination of Solubility: A Practical Protocol

In the absence of published quantitative solubility data, experimental determination is necessary. The following is a robust, step-by-step protocol for determining the solubility of trans-2-butenyl acetate in an organic solvent at a given temperature. This method is based on the static equilibrium method.

Objective: To determine the saturation solubility of trans-2-butenyl acetate in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • trans-2-Butenyl acetate (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)

Experimental Workflow Diagram:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Add excess trans-2-butenyl acetate to a vial B Add a known volume of solvent A->B Step 1 & 2 C Seal vial and place in a thermostatically controlled shaker B->C D Equilibrate for 24-48 hours at a constant temperature C->D Step 3 & 4 E Allow undissolved solid to settle D->E F Withdraw a known volume of the supernatant E->F G Filter the sample using a syringe filter F->G H Dilute the filtered sample with the solvent in a volumetric flask G->H I Analyze the diluted sample by GC or HPLC H->I J Determine the concentration from a calibration curve I->J K Calculate the solubility (e.g., in g/100mL or mol/L) J->K

Caption: Experimental workflow for the determination of solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: a. To a series of vials, add an excess amount of trans-2-butenyl acetate. The exact amount is not critical, but there must be undissolved solute present at the end of the equilibration period. b. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1°C). b. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the solute.

  • Sampling: a. After equilibration, remove the vials from the shaker and allow the undissolved trans-2-butenyl acetate to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately pass the aliquot through a syringe filter into a tared vial to remove any suspended microparticles. Record the weight of the filtered solution.

  • Analysis: a. Prepare a series of standard solutions of trans-2-butenyl acetate in the chosen solvent of known concentrations. b. Analyze the standard solutions using a validated analytical method (e.g., GC-FID or HPLC) to generate a calibration curve. c. Analyze the filtered saturated solution (appropriately diluted if necessary) using the same method. d. Determine the concentration of trans-2-butenyl acetate in the saturated solution from the calibration curve.

  • Calculation of Solubility: a. The solubility can be expressed in various units. For example, in g/100 mL: Solubility ( g/100 mL) = (Concentration from analysis (g/mL)) x 100

Self-Validating System: To ensure the trustworthiness of the results, the following checks should be implemented:

  • Time to Equilibrium: Samples should be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating that equilibrium has been achieved.

  • Reproducibility: The experiment should be performed in triplicate to assess the precision of the measurements.

  • Purity of Materials: The purity of both the solute and the solvent should be confirmed prior to the experiment, as impurities can significantly affect solubility.

Safety Considerations

trans-2-Butenyl acetate is a flammable liquid and should be handled with appropriate safety precautions. All work should be conducted in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound and the solvents used.

Conclusion

While specific quantitative solubility data for trans-2-butenyl acetate is not widely published, a strong understanding of its physicochemical properties and the principles of solute-solvent interactions allows for robust qualitative and semi-quantitative predictions of its solubility in a range of organic solvents. This guide has provided the theoretical framework for these predictions, including the application of Hansen Solubility Parameters, and a detailed, reliable experimental protocol for the quantitative determination of its solubility. By employing this integrated approach of theoretical prediction and experimental verification, researchers can confidently select appropriate solvent systems for their work with trans-2-butenyl acetate, leading to improved outcomes in synthesis, formulation, and purification.

References

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition. [Link]

  • Khan Academy. Solubility of organic compounds (video). [Link]

  • Pearson. Solubility and Intermolecular Forces: Videos & Practice Problems. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Khan Academy. Solubility and intermolecular forces (video). [Link]

  • Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. [Link]

  • EBSCO. Intermolecular force | Physics | Research Starters. [Link]

  • Worldwide Life Sciences. (2026, February 27). trans-2-Butenyl acetate - 5g. [Link]

  • University Experiment. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Ester Solubility and Preparation Lab Report | PDF. [Link]

  • Oreate AI. (2026, March 2). The 'Like Dissolves Like' Principle: More Than Just a Chemistry Catchphrase. [Link]

  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. [Link]

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  • PubChem. trans-2-BUTENE | C4H8 | CID 62695. [Link]

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Exploratory

Strategic Safety and Handling Protocols for trans-2-Butenyl Acetate in Advanced Chemical Synthesis

Executive Summary In the realm of pharmaceutical synthesis and drug development, trans-2-Butenyl acetate (CAS: 628-08-0), commonly known as crotyl acetate, serves as a highly versatile allylic electrophile. It is frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical synthesis and drug development, trans-2-Butenyl acetate (CAS: 628-08-0), commonly known as crotyl acetate, serves as a highly versatile allylic electrophile. It is frequently deployed in transition-metal-catalyzed allylic substitution reactions (such as the Tsuji-Trost reaction) to construct complex molecular architectures. However, its immense synthetic utility is inextricably linked to significant handling risks. As a Category 3 Flammable Liquid[1], its physicochemical profile demands rigorous, self-validating safety protocols to prevent vapor ignition, static discharge, and occupational exposure. This whitepaper establishes the authoritative baseline for the safe handling, storage, and experimental integration of trans-2-Butenyl acetate.

Physicochemical Profiling & Hazard Causality

To design effective safety protocols, we must first understand the fundamental properties of the molecule. The hazards associated with trans-2-Butenyl acetate are not arbitrary; they are direct consequences of its thermodynamic and physical state data[2].

Quantitative Data Summary
PropertyValueOperational Implication & Causality
Molecular Formula C₆H₁₀O₂Standard allylic ester; susceptible to hydrolysis under strong acidic/basic conditions.
Molecular Weight 114.15 g/mol Baseline for stoichiometric calculations in catalytic cycles.
Boiling Point 128–130 °CRequires moderate thermal input for distillation; vapors can accumulate during heating.
Flash Point 31 °CCritical: Ignitable at standard summer room temperatures. Requires strict ignition control.
Density 0.919 g/cm³Lighter than water; floats on aqueous layers during biphasic extraction, exposing vapors.

Causality of Flammability: The most critical metric is the flash point of 31 °C[3]. This means that at or slightly above standard ambient laboratory temperatures, trans-2-Butenyl acetate generates sufficient vapor to form an ignitable mixture with atmospheric oxygen. Because its vapors are heavier than air, they can travel across benchtops to distant ignition sources (e.g., hot plates, unsealed vacuum pumps) and cause flashback. Consequently, all handling must occur within a Class I, Division 1 explosion-proof fume hood.

Self-Validating Protocol: Inert Transfer & Handling

When transferring trans-2-Butenyl acetate from bulk storage to a reaction vessel, the primary objective is to eliminate the fire triangle: fuel, oxygen, and ignition source.

Self-Validating Mechanism: We utilize a Schlenk line equipped with a digital Pirani gauge and an oil bubbler. The observation of a static vacuum holding below 50 mTorr for 5 minutes validates absolute system integrity (no leaks). Subsequent continuous bubbling through the oil bubbler validates a positive inert gas pressure, ensuring atmospheric oxygen cannot enter the system.

Step-by-Step Transfer Methodology
  • Apparatus Preparation: Flame-dry the receiving Schlenk flask under a dynamic vacuum.

  • Integrity Verification: Isolate the flask from the vacuum pump. Causality: If the gauge maintains <50 mTorr for 5 minutes, the seal is validated. If pressure rises, a leak is present, and the transfer must be aborted to prevent oxygen ingress.

  • Inert Backfill: Backfill the vessel with high-purity Argon.

  • Grounding: Attach grounding cables to both the source container and the receiving flask. Causality: Flowing organic liquids generate static electricity. Grounding prevents static sparks, which easily exceed the activation energy required to ignite vapors at 31 °C[1].

  • Cannula Transfer: Insert a non-sparking, stainless-steel cannula to transfer the trans-2-Butenyl acetate under positive Argon pressure.

TransferProtocol A Pre-Transfer Verification (Check static vacuum <50 mTorr) B Argon Backfill (Displace atmospheric O2) A->B Vacuum holds C Equip Non-Sparking Cannula & Ground Vessels B->C Positive Ar pressure D Execute Fluid Transfer (trans-2-Butenyl acetate) C->D Grounding confirmed E Seal & Verify Integrity D->E Transfer complete

Workflow for the inert and static-free transfer of flammable trans-2-Butenyl acetate.

Application Workflow: Safe Integration in Transition-Metal Catalysis

The following protocol details the safe use of trans-2-Butenyl acetate in a Palladium-catalyzed allylic alkylation.

Self-Validating Mechanism: Reaction temperature is controlled via an internal thermocouple linked to a self-regulating heating mantle. If the internal temperature deviates by >2 °C from the setpoint, the system automatically cuts power, validating thermal control and preventing solvent/reagent auto-ignition.

Step-by-Step Reaction Methodology
  • Catalyst Charging: In a glovebox, charge a pre-dried two-neck flask with Pd(PPh₃)₄ (1.0 mol%) and the desired carbon nucleophile. Seal with septa.

  • Solvent Addition: Outside the glovebox, connect the flask to an Argon line. Inject anhydrous, degassed Tetrahydrofuran (THF) via syringe.

  • Electrophile Addition: Inject trans-2-Butenyl acetate (1.0 equiv) dropwise over 10 minutes at 0 °C.

    • Causality: The oxidative addition of the Palladium catalyst to the allylic acetate can be exothermic. Dropwise addition at 0 °C controls the heat release, preventing localized boiling of the acetate and mitigating vapor pressure spikes.

  • Reaction Execution: Gradually warm the reaction to 60 °C. Monitor the Argon bubbler to ensure continuous positive pressure.

  • Quenching: Cool the reaction to 0 °C before slowly adding aqueous NH₄Cl.

    • Causality: Cooling the mixture before opening the flask reduces the vapor pressure of any unreacted trans-2-Butenyl acetate, drastically lowering inhalation and flammability risks during the subsequent biphasic extraction.

Emergency Response & Spill Mitigation

Despite rigorous protocols, accidental releases can occur. Because trans-2-Butenyl acetate is immiscible with water and floats (density 0.919 g/cm³), using water to flush a spill will only spread the flammable liquid over a larger surface area[3].

Spill Response Methodology
  • Evacuation & Isolation: Immediately evacuate non-essential personnel and increase fume hood ventilation.

  • Ignition Elimination: Power down all nearby electrical equipment. Causality: Standard electronics contain brushed motors or relays that generate micro-sparks, which will ignite the accumulated vapors.

  • Containment: Don appropriate PPE (respirator with organic vapor cartridges, butyl rubber gloves). Apply an inert absorbent such as dry sand or vermiculite.

    • Causality: Never use paper towels or combustible absorbents. Combining a high-surface-area combustible material with a Category 3 flammable liquid creates an extreme fire hazard.

  • Disposal: Use non-sparking polypropylene scoops to transfer the absorbed material into a dedicated, sealable hazardous waste container.

SpillResponse S1 Spill Identified (trans-2-Butenyl acetate) S2 Eliminate Ignition Sources (Power down local electronics) S1->S2 S3 Don Advanced PPE (Respirator, Butyl gloves) S2->S3 S4 Apply Inert Absorbent (Sand or Vermiculite) S3->S4 S5 Non-Sparking Collection to Hazardous Waste S4->S5

Step-by-step emergency mitigation workflow for trans-2-Butenyl acetate spills.

References

Sources

Foundational

trans-2-Butenyl Acetate: Stability Profiling and Mechanistic Degradation Pathways

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary In modern synthetic chemistry and drug development, allylic esters serve as foundational building blocks for complex molecule as...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In modern synthetic chemistry and drug development, allylic esters serve as foundational building blocks for complex molecule assembly. Among these, trans-2-butenyl acetate (commonly known as crotyl acetate) is extensively utilized as an electrophilic substrate in transition-metal-catalyzed allylation reactions. However, its utility is inherently tied to its chemical stability. Premature degradation or uncontrolled isomerization can drastically reduce catalytic turnover and skew diastereoselectivity.

As a Senior Application Scientist, I approach the handling of trans-2-butenyl acetate not just as a reagent, but as a dynamic chemical system. This guide synthesizes the intrinsic stability profile, mechanistic degradation pathways, and self-validating experimental protocols required to accurately track and manage the lifecycle of trans-2-butenyl acetate in both environmental and synthetic matrices.

Chemical Stability and Environmental Profile

Understanding the baseline physicochemical properties of trans-2-butenyl acetate is the first step in preventing artifactual data during experimental design.

  • Photolytic and Thermal Sensitivity: The compound is highly light-sensitive and must be stored in dark, tightly sealed containers away from heat sources to prevent premature breakdown (1)[1]. Upon thermal decomposition, it emits acrid smoke and irritating fumes (2)[2].

  • Volatility and Phase Partitioning: It is classified as a Volatile Organic Compound (VOC) that evaporates readily from surfaces. Because it is insoluble in water (floating on the aqueous layer), its environmental mobility in aquatic systems is limited, but its high volatility makes atmospheric partitioning rapid (1)[1]. This volatility dictates that any kinetic stability study must be conducted in sealed systems to prevent evaporative loss from being miscalculated as chemical degradation.

Mechanistic Degradation Pathways: Hydrolysis and Isomerization

In aqueous or protic environments, the primary degradation vector for trans-2-butenyl acetate is acid-catalyzed hydrolysis, complicated by concurrent allylic isomerization.

Extensive oxygen-18 tracer studies have demonstrated that the hydrolysis of allylic acetates proceeds almost exclusively via the AAc​2 mechanism (acyl-oxygen fission) rather than alkyl-oxygen cleavage (3)[3].

Crucially, crotyl acetate exists in a dynamic relationship with its isomer, α -methylallyl acetate. While the direct isomerization of the ester is relatively slow compared to the rate of hydrolysis, the degradation products—crotyl alcohol and α -methylallyl alcohol—undergo rapid acid-catalyzed allylic isomerization (3)[3]. This means that analyzing the degradation of trans-2-butenyl acetate requires monitoring a complex network of equilibrating species.

Mechanistic pathways of trans-2-butenyl acetate degradation and allylic isomerization.

Quantitative Stability Parameters

To standardize handling and experimental design, the following table summarizes the critical physicochemical and kinetic parameters governing the stability of trans-2-butenyl acetate.

ParameterValue / DescriptionAnalytical ImpactSource
Water Solubility Insoluble (floats on water)Requires biphasic extraction for accurate GC-MS quantification.(1)[1]
Light Sensitivity High (Requires dark storage)Photolytic degradation can skew thermal kinetic data if unshielded.(1)[1]
Volatility (VOC) High evaporation rateOpen-flask reactions will yield false-positive degradation rates.(1)[1]
Hydrolysis Mech. AAc​2 (Acyl-oxygen fission) O18 tracer studies confirm negligible alkyl-oxygen cleavage.(3)[3]
Primary Degradants Crotyl alcohol, Acetic acidMass balance requires tracking both alcohol formation and acid liberation.(3)[3]

Experimental Methodologies: Self-Validating Protocols

When designing a degradation study for volatile organic compounds (VOCs) like trans-2-butenyl acetate, a common analytical pitfall is misattributing evaporative loss to chemical degradation. To establish a self-validating system , one must track both the disappearance of the parent ester and the stoichiometric appearance of its degradation products. This closes the mass balance loop and proves causality.

Protocol: Kinetic Tracking of Acid-Catalyzed Hydrolysis

Objective: Determine the true chemical degradation rate of trans-2-butenyl acetate in aqueous acidic media, decoupled from volatilization.

  • System Equilibration (Causality: Preventing VOC Loss): Prepare a 0.1 M HCl aqueous solution. Thermostat the reaction mixture at the target temperature (e.g., 30°C to 100°C). Crucially, the reaction must be carried out in sealed glass ampoules with a minimized and constant vapor space to prevent the highly volatile ester from escaping into the headspace (3)[3].

  • Initiation: Inject a precise volume of trans-2-butenyl acetate (ensuring no free acid is present in the starting material) to achieve the target concentration. Seal the ampoule immediately.

  • Aliquot Sampling: At predefined time intervals corresponding to estimated half-lives, remove specific ampoules from the heat source.

  • Quenching (Causality: Freezing the Equilibrium): Immediately submerge the ampoule in an ice bath (0°C) and open it into a pre-chilled neutralizing buffer (e.g., cold sodium bicarbonate). This rapidly halts the AAc​2 hydrolysis and prevents further acid-catalyzed allylic isomerization of the resulting alcohols.

  • Orthogonal Analysis (The Self-Validating Step):

    • Titration: Quantify the liberated acetic acid using standardized NaOH to determine the exact molar extent of hydrolysis (3)[3].

    • GC-MS: Extract the aqueous phase with an organic solvent (e.g., n-hexane) to capture the insoluble residual ester and the formed crotyl alcohol. Quantify via GC-MS. If the molar sum of residual ester + formed alcohol + formed acetic acid equals the initial ester concentration, the kinetic data is validated.

Workflow S1 1. Sample Prep Aqueous buffer thermostated at 30-100°C S2 2. Initiation Addition of trans-2-Butenyl acetate S1->S2 S3 3. Sampling Aliquots taken at defined half-lives S2->S3 S4 4. Quenching Rapid cooling & neutralization S3->S4 S5 5. Analysis GC-MS & Titration S4->S5

Self-validating experimental workflow for kinetic tracking of ester hydrolysis.

Implications for Catalysis and Drug Development

In pharmaceutical manufacturing, the stability of trans-2-butenyl acetate directly dictates the efficiency of late-stage functionalization.

  • Palladium-Catalyzed Amination: Crotyl acetate is frequently reacted with amines (e.g., piperidine) in the presence of dendritic palladium catalysts. The stability of the ester in the reaction matrix is paramount; premature hydrolysis destroys the electrophile, while controlled reaction conditions yield highly specific branched/trans/cis ratios (often favoring the branched product) (4)[4].

  • Nickel-Catalyzed Allylation: The ester is also leveraged in the reductive allylation of stable imine precursors (such as α -amido sulfones) to form protected homoallylic amines. In these systems, preventing the dimerization or degradation of the allyl acetate under mild reducing conditions is critical to achieving high diastereoselectivity and regioselectivity (5)[5].

By rigorously controlling the environmental variables—specifically light exposure, vapor space, and pH—researchers can suppress the intrinsic degradation pathways of trans-2-butenyl acetate, thereby maximizing catalytic turnover and synthetic yield.

References

  • Thermo Fisher Scientific. "SAFETY DATA SHEET - trans-2-Butenyl acetate". Source: 1

  • Fisher Scientific. "SAFETY DATA SHEET - trans-2-Butenyl acetate". Source: 6

  • Fredlein, R.A., & Lauder, I. "THE ACID-CATALYSED HYDROLYSIS OF a-METHYLALLYL ACETATE IN AQUEOUS SOLUTION". Source: 3

  • ACS Publications. "Dendrimers as Support for Recoverable Catalysts and Reagents". Source: 4

  • Thieme Connect. "Nickel-Catalyzed Allylation of α-Amido Sulfones To Form Protected Homoallylic Amines". Source: 5

  • ChemicalBook. "GERANYL ISOVALERATE | 109-20-6". Source: 2

Sources

Exploratory

A Technical Guide to Sourcing and Quality Control of High-Purity trans-2-Butenyl Acetate for Pharmaceutical Applications

For researchers, scientists, and drug development professionals, the procurement of high-purity starting materials and intermediates is a critical determinant of successful outcomes. The seemingly simple task of acquirin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity starting materials and intermediates is a critical determinant of successful outcomes. The seemingly simple task of acquiring a chemical entity like trans-2-Butenyl acetate (also known as crotyl acetate) can be fraught with challenges that ripple through a development pipeline, impacting everything from reaction kinetics to the impurity profile of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth technical overview of sourcing high-purity trans-2-Butenyl acetate, emphasizing the scientific rationale behind supplier selection and the implementation of a robust quality control framework.

Introduction to trans-2-Butenyl Acetate: A Versatile Intermediate

trans-2-Butenyl acetate (CAS No. 628-08-0) is an unsaturated ester that serves as a valuable C4 building block in organic synthesis. Its utility is particularly notable in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. One of the well-documented applications of related compounds is in the industrial synthesis of Vitamin A, where the butenyl moiety is a key component in constructing the final carbon skeleton.[1] The presence of a double bond and an ester functional group allows for a variety of chemical transformations, making it a versatile intermediate for medicinal chemists.

However, the very reactivity that makes this molecule attractive also presents challenges in its synthesis, purification, and storage. The potential for isomerization, polymerization, and the presence of residual starting materials or byproducts from its synthesis necessitates a thorough evaluation of its purity before use in a regulated drug development environment.

Commercial Suppliers of trans-2-Butenyl Acetate

A survey of the chemical supplier landscape reveals that trans-2-Butenyl acetate is available from a range of vendors. However, it is crucial to note that the majority of commercially available grades are of standard purity (typically 95-98%), which may not be suitable for all pharmaceutical applications without further purification. High-purity grades (>99%) are less common and may require custom synthesis or re-purification.

Below is a summary of prominent suppliers and the typical purities they offer. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify the purity and impurity profile.

SupplierTypical PurityNotes
Sigma-Aldrich (MilliporeSigma) ≥95%A major, well-established supplier with extensive documentation.
Thermo Scientific (Alfa Aesar) ~95%Another key supplier to the research and development community.
Santa Cruz Biotechnology For Research Use OnlyPurity information should be confirmed with the supplier.
Combi-Blocks ~95%Specializes in providing building blocks for combinatorial chemistry.
DREXEL FINE CHEM Not specifiedAn India-based supplier to the pharmaceutical and other industries.
Various Online Marketplaces (e.g., ECHEMI, Guidechem) 98% (typical)Purity and supplier reputation should be carefully vetted.

The Criticality of High Purity in a Regulatory Context

In drug development, the quality of starting materials and intermediates is not merely a matter of good science; it is a regulatory imperative. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines, largely harmonized through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

The foundational guidance, ICH Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," outlines the expectation that the manufacturing process for an API is well-defined and controlled, starting from the designated "API starting materials."[1][2] While trans-2-Butenyl acetate would likely be classified as an intermediate rather than a starting material in a multi-step synthesis, the principles of impurity control are paramount. Any impurity present in an intermediate has the potential to be carried through subsequent steps and contaminate the final API.[3]

The EMA's "Guideline on the chemistry of active substances" further emphasizes the need to control impurities in starting materials and intermediates, with acceptance criteria established based on an evaluation of the fate of these impurities during processing.[4] This underscores the necessity for a comprehensive understanding of the impurity profile of key intermediates like trans-2-Butenyl acetate.

The consequences of using an inadequately characterized intermediate can be severe, leading to:

  • Formation of toxic or mutagenic impurities in the API.

  • Altered reaction kinetics and yield in subsequent synthetic steps.

  • Complications in the purification of the final API.

  • Regulatory delays and rejection of filings.

Therefore, a proactive and rigorous approach to the quality control of incoming intermediates is a cornerstone of a successful drug development program.

Quality Control Workflow for High-Purity trans-2-Butenyl Acetate

Upon receipt of a batch of trans-2-Butenyl acetate, a comprehensive quality control (QC) workflow should be initiated to verify its identity, purity, and impurity profile. The following is a representative workflow that can be adapted based on the specific requirements of the development program.

Documentation Review

The first step is a thorough review of the supplier's Certificate of Analysis (CoA). A comprehensive CoA for a pharmaceutical intermediate should include:

  • Supplier and Manufacturer Information

  • Product Name, Grade, and Batch Number

  • Date of Manufacture and Retest/Expiry Date

  • A list of tests performed, with references to the analytical methods used.

  • The acceptance criteria (specifications) for each test.

  • The actual test results for the specific batch. [5][6][7]

Any discrepancies or missing information should be immediately addressed with the supplier.

Visual Inspection and Physical Properties

A simple visual inspection of the material should be performed to ensure it is a clear, colorless liquid, free of any particulates. Basic physical properties such as refractive index can be quickly measured and compared to the supplier's specifications and literature values.

Identity Confirmation

The identity of the compound should be unequivocally confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for confirming the structure of trans-2-Butenyl acetate. The spectra should be compared against a reference standard or literature data to ensure all expected signals are present and that there are no significant unassigned signals that might indicate the presence of a major impurity or an incorrect structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ester carbonyl (C=O) and the alkene (C=C) bonds.

Purity and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for determining the purity of volatile compounds like trans-2-Butenyl acetate and for identifying and quantifying impurities.

Representative GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the trans-2-Butenyl acetate in a high-purity solvent such as ethyl acetate or dichloromethane. A typical concentration would be in the range of 100-1000 µg/mL.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile, mid-polar compounds (e.g., a DB-5ms or equivalent).

    • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Method Parameters (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/minute.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).

  • MS Method Parameters (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • The purity of the trans-2-Butenyl acetate is determined by the area percent of the main peak in the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be compared to a library spectrum (e.g., NIST) to confirm its identity.

    • Any other peaks in the chromatogram represent impurities. The mass spectra of these impurity peaks should be analyzed to tentatively identify their structures. Common potential impurities could include:

      • cis-2-Butenyl acetate (geometric isomer)

      • Unreacted crotyl alcohol

      • Residual acetic acid

      • Higher boiling point byproducts from the synthesis.

Workflow Diagram

QC_Workflow cluster_Initial Initial Checks cluster_Analytical Analytical Testing cluster_Decision Decision start Receipt of trans-2-Butenyl Acetate doc_review Review Certificate of Analysis start->doc_review visual Visual Inspection & Physical Properties doc_review->visual identity Identity Confirmation (NMR, IR) visual->identity purity Purity & Impurity Profiling (GC-MS) identity->purity decision Compare Results to Specifications purity->decision accept Accept Batch decision->accept Pass reject Reject Batch & Contact Supplier decision->reject Fail

Caption: Supplier selection and qualification flowchart.

Conclusion

The successful integration of trans-2-Butenyl acetate into a pharmaceutical development program hinges on a meticulous approach to sourcing and quality control. While this intermediate is readily available, achieving the high purity required for pharmaceutical applications demands a level of scrutiny that goes beyond a simple catalog order. By understanding the regulatory landscape, implementing a robust analytical workflow, and engaging in a thorough supplier qualification process, researchers and drug development professionals can mitigate risks and ensure the quality and integrity of their synthetic route, from the first intermediate to the final active pharmaceutical ingredient.

References

  • European Medicines Agency. (2016). Guideline on the chemistry of active substances. EMA/454576/2016. [Link]

  • ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • Pharmaceutical Technology. (2026). Drug Substance Starting Material Selection. [Link]

  • PharmaState Academy. (2019). Certificate of Analysis (COA). [Link]

  • U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • European Medicines Agency. (2015). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]

  • U.S. Food and Drug Administration. (2001). BACPAC I: Intermediates in Drug Substance Synthesis Bulk Actives Postapproval Changes: Chemistry, Manufacturing, and Control. [Link]

  • European Medicines Agency. (2024). EMA Issues New Draft Guideline: Chemistry Of Active Substances. [Link]

  • DLRC Group. (2025). Chemistry of Active Substances Guideline: EMA Request Feedback. [Link]

  • Qualio. (2025). The complete guide to the ICH Q7 guidelines. [Link]

  • BCIT. Certificates of Analysis. [Link]

  • IPEC-Americas. (2000). Certificate of Analysis Guide for Bulk Pharmaceutical Excipients. [Link]

Sources

Foundational

An In-depth Technical Guide to trans-2-Butenyl Acetate: From Synthesis to Specialized Applications

Abstract trans-2-Butenyl acetate, also known as crotyl acetate, is a versatile organic compound with a history intertwined with the development of synthetic flavors and fragrances. This guide provides a comprehensive tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

trans-2-Butenyl acetate, also known as crotyl acetate, is a versatile organic compound with a history intertwined with the development of synthetic flavors and fragrances. This guide provides a comprehensive technical overview of trans-2-butenyl acetate, intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its chemical and physical properties, details its primary synthesis methodologies with mechanistic insights, explores its established and potential applications, and provides essential safety information. Particular emphasis is placed on the causality behind experimental choices and the self-validating nature of the described protocols.

Introduction and Historical Context

The study of esters and their characteristic aromas dates back to the 19th century, with chemists like Leopold Gmelin introducing the term "ester".[1] While the specific first synthesis of trans-2-butenyl acetate is not prominently documented, the exploration of unsaturated esters for flavors and fragrances has a rich history.[1][2][3] These compounds, often possessing fruity and floral notes, became foundational to the burgeoning flavor and fragrance industry.[1][4] trans-2-Butenyl acetate, with its characteristic odor, is a logical extension of this early work. Industrially, the synthesis of related C5 acetates gained prominence in the mid-20th century as crucial building blocks in the large-scale production of Vitamin A, highlighting the synthetic utility of such structures.[5][6]

This guide aims to provide a detailed technical resource on trans-2-butenyl acetate, moving beyond basic data to offer insights into its synthesis and application for the modern researcher.

Chemical and Physical Properties

trans-2-Butenyl acetate is a colorless liquid with the chemical formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[7][8][9][10][11][12] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 628-08-0[7][8][9][10][11][12]
Molecular Formula C₆H₁₀O₂[7][8][9][10][11][12]
Molecular Weight 114.14 g/mol [7][8][9][10][11][12]
Density 0.919 g/mL[7][10][11][12]
Boiling Point 128-130 °C[7][9][11][12]
Flash Point 31 °C[7][9][11]
Refractive Index 1.420[7][10][11][12]
Spectroscopic Data

The structural elucidation of trans-2-butenyl acetate is confirmed through various spectroscopic techniques.

  • Mass Spectrometry (MS): The electron ionization mass spectrum shows characteristic fragmentation patterns for an acetate ester.[7][13]

  • Infrared (IR) Spectroscopy: The IR spectrum exhibits a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching of the ester group, and a band around 970 cm⁻¹ characteristic of the trans C-H bend of the double bond.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Predicted spectra show distinct signals for the methyl protons of the acetate group, the methyl protons of the crotyl group, the methylene protons adjacent to the ester oxygen, and the vinylic protons, with a large coupling constant between the vinylic protons indicative of the trans configuration.[7][16]

    • ¹³C NMR: Predicted spectra show resonances for the carbonyl carbon of the ester, the carbons of the double bond, the methylene carbon, and the two methyl carbons.[7][16]

Synthesis of trans-2-Butenyl Acetate

The synthesis of trans-2-butenyl acetate can be approached through several routes, with the choice of method often dictated by the desired scale and available starting materials.

Industrial Scale Synthesis: Addition of Acetic Acid to Butadiene

A significant industrial method for producing butenyl acetates involves the reaction of 1,3-butadiene with acetic acid.[17] This process often utilizes a catalyst, such as a modified sulfonic acid ion exchange resin, to promote the addition reaction.[17]

Caption: Industrial synthesis of trans-2-butenyl acetate from butadiene and acetic acid.

This method offers a cost-effective route to butenyl acetates from readily available petrochemical feedstocks.[17] The use of a solid acid catalyst simplifies purification and minimizes corrosive waste streams.[17]

Laboratory Scale Synthesis: Esterification of Crotyl Alcohol

For laboratory-scale synthesis, the most common and direct method is the Fischer esterification of trans-crotyl alcohol with acetic acid or its derivatives.

Caption: Laboratory synthesis of trans-2-butenyl acetate via Fischer esterification.

Experimental Protocol: Synthesis of trans-2-Butenyl Acetate from trans-Crotyl Alcohol and Acetic Anhydride

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-crotyl alcohol (1.0 eq).

  • Reagent Addition: Slowly add acetic anhydride (1.2 eq) to the flask. A catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 1-2 mol%), can be added to accelerate the reaction. For a less harsh alternative, a solid acid catalyst like Amberlyst-15 can be used.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This neutralizes the acidic catalyst and any unreacted acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under atmospheric or reduced pressure to obtain pure trans-2-butenyl acetate.[18][19][20][21]

Causality in Experimental Choices:

  • Acetic Anhydride vs. Acetic Acid: Acetic anhydride is often preferred over acetic acid in laboratory preparations as it drives the equilibrium towards the product by reacting with the water formed during the reaction.

  • Catalyst: While strong mineral acids are effective, solid acid catalysts are increasingly used to simplify the work-up and reduce environmental impact.

  • Purification by Distillation: The significant difference in boiling points between the product and starting materials allows for effective purification by fractional distillation.[18][19][20][21]

Applications of trans-2-Butenyl Acetate

trans-2-Butenyl acetate finds applications in several areas of chemistry, leveraging its unique structural features and physical properties.

Flavors and Fragrances

Esters are well-known for their pleasant, often fruity, aromas, and are extensively used in the flavor and fragrance industry.[1][2][3][4] While specific data on the prevalence of trans-2-butenyl acetate is not widely published, its structural similarity to other flavor and fragrance esters suggests its potential use in creating fruity and green notes in various consumer products.[2][3]

Intermediate in Organic Synthesis

The presence of a double bond and an ester functional group makes trans-2-butenyl acetate a useful building block in organic synthesis.[9] It can participate in a variety of chemical transformations, including:

  • Allylic Alkylation Reactions: The double bond allows for functionalization at the allylic position.

  • Addition Reactions: The double bond can undergo various addition reactions.

  • Hydrolysis: The ester can be hydrolyzed to provide crotyl alcohol for further synthetic manipulations.

While not as prominent as its C5 counterpart in Vitamin A synthesis, it serves as a versatile four-carbon synthon.[5][6]

Potential as an Insect Pheromone

Unsaturated acetates are a common class of compounds found in insect pheromones, which are chemical signals used for communication between individuals of the same species.[22] For example, trans-α-necrodyl acetate has been identified as a minor component of the sex pheromone of the invasive mealybug Delottococcus aberiae.[23] Furthermore, other structurally related unsaturated acetates have been identified as pheromone components in various insect species.[24][25][26] This suggests that trans-2-butenyl acetate could be a component of the pheromone blend of certain insect species and warrants further investigation for its potential use in pest management strategies.

Safety Information

trans-2-Butenyl acetate is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[9] Protective gloves, safety glasses, and a lab coat should be worn when handling the compound. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

trans-2-Butenyl acetate is a valuable organic compound with a foundation in the historical development of synthetic aromas. Its synthesis is well-established through both industrial and laboratory-scale methods. While its primary applications are as a synthetic intermediate and potentially in the flavor and fragrance industry, its structural similarity to known insect pheromones suggests a promising area for future research and application in sustainable agriculture. This guide has provided a detailed technical overview to support and inspire further investigation and utilization of this versatile molecule.

References

  • Google Patents.
  • ResearchGate. Production of Butyl Acetate by Catalytic Distillation: Process Design Studies. (URL: [Link])

  • ACS Publications. Production of Butyl Acetate by Catalytic Distillation. Theoretical and Experimental Studies | Industrial & Engineering Chemistry Research. (URL: [Link])

  • MDPI. Novel Process for Butyl Acetate Production via Membrane Reactor: A Comparative Study with the Conventional and Reactive Distillation Processes. (URL: [Link])

  • Medium. Ester: Structure, Types, and Uses in Everyday Life | by Ayaz Ahmed. (URL: [Link])

  • Teubes. The In and Outs of Esters. (URL: [Link])

  • Supporting Information - Flash-metathesis for the coupling of renewable (poly)hydroxyl β-methylstyrenes from essential oils. (URL: [Link])

  • GCSE Chemistry. Esters – Uses, Properties & Making Them. (URL: [Link])

  • ResearchGate. (PDF) Reactive Distillation for Producing n-Butyl Acetate: Experiment and Simulation. (URL: [Link])

  • EBSCO. Esters | Chemistry | Research Starters. (URL: [Link])

  • ResearchGate. Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum; D. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. (URL: [Link])

  • CROTYL ACETATE. (URL: [Link])

  • Stenutz. trans-2-butenyl acetate. (URL: [Link])

  • Google Patents.
  • MDPI. trans-α-Necrodyl Acetate: Minor Sex Pheromone Component of the Invasive Mealybug Delottococcus aberiae (De Lotto). (URL: [Link])

  • ResearchGate. Synthesis of Butyl Acetate in a Membrane Reactor in a Flow-Through Mode. (URL: [Link])

  • WUR eDepot. physiologically active compounds in four species of stink bug (heteroptera. (URL: [Link])

  • Wikipedia. trans-2-Methyl-2-butenal. (URL: [Link])

  • ResearchGate. (PDF) Pheromones, Insects. (URL: [Link])

  • PubChem. trans-2-BUTENE | C4H8 | CID 62695. (URL: [Link])

  • Journal of Apiculture. Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. (URL: [Link])

  • Wikipedia. Insect pheromones. (URL: [Link])

  • Synthesis of (3Z)-Dodecenyl-(E)-2-butenoate, the Pheromone of Sweet Potato Weevil. (URL: [Link])

  • Doc Brown's Chemistry. infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). (URL: [Link])

  • OSTI.gov. Multinuclear 1H/13C/15N chemical shift assignment of therapeutic octreotide acetate performed at natural abundance. (URL: [Link])

  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (URL: [Link])

  • Google Patents.
  • Chemical Synthesis Database. (2E)-2-butenyl acetate. (URL: [Link])

  • NIST WebBook. 2-Buten-1-ol, acetate. (URL: [Link])

  • PMC. A Building Block Approach for the Total Synthesis of YM-385781. (URL: [Link])

  • ResearchGate. Infrared spectrum of acetate group in case of acetic acid solution. (URL: [Link])

  • Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine. (URL: [Link])

  • ResearchGate. (PDF) 75 Years of Vitamin A Production: A Historical and Scientific Overview of the Development of New Methodologies in Chemistry, Formulation, and Biotechnology. (URL: [Link])

  • Baxendale Group. Synthesis of acetal protected building blocks using flow chemistry with flow IR analysis: preparation of butane-2,3-diacetal. (URL: [Link])

  • Google Patents. EP1247794A2 - Process for the production of C5-acetate for the synthesis of vitamin A. (URL: )
  • ACS Publications. Double-Stereodifferentiating Crotylation Reactions with Chiral (E)-Crotylsilanes. Evaluation of a New Approach for the Synthesis of Polypropionate-Derived Natural Products | Journal of the American Chemical Society. (URL: [Link])

  • PMC. O‑Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of trans-2-Butenyl Acetate (Crotyl Acetate) via DMAP-Catalyzed Esterification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Introduction & Mechanistic Rationale The synthesis of trans-2-but...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of trans-2-butenyl acetate (commonly known as crotyl acetate) from trans-2-buten-1-ol (crotyl alcohol) is a fundamental transformation in organic synthesis. Crotyl acetate serves as a critical electrophilic building block in transition-metal-catalyzed allylic substitutions (e.g., Tsuji-Trost reactions) and as a volatile ester in flavor and fragrance profiling.

The Causality of Catalyst Selection: A common pitfall in the esterification of allylic alcohols is the use of standard Fischer esterification conditions (acetic acid with a strong acid catalyst like H2​SO4​ ). Under acidic conditions, the protonation of the allylic hydroxyl group leads to the elimination of water and the formation of a resonance-stabilized allylic carbocation. This pathway inevitably triggers an allylic rearrangement, yielding a thermodynamically driven mixture of the desired trans-2-butenyl acetate and the undesired regioisomer, 3-buten-2-yl acetate[1].

To strictly preserve the regiochemical and stereochemical fidelity of the trans-alkene, a base-catalyzed nucleophilic acyl substitution is mandated. We utilize 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst alongside Acetic Anhydride ( Ac2​O ) and Triethylamine ( Et3​N ) .

Mechanistic Pathway:

  • Pre-equilibrium: DMAP attacks acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate and an acetate counterion[2].

  • Nucleophilic Attack: The hydroxyl group of crotyl alcohol attacks the activated N-acylpyridinium complex. The acetate counterion assists by deprotonating the alcohol during the synchronous bond-forming process, avoiding tetrahedral intermediate stabilization issues[3].

  • Catalyst Regeneration: The reaction releases acetic acid, which protonates DMAP. The auxiliary base ( Et3​N ) deprotonates the DMAP, regenerating the catalyst and neutralizing the acidic byproduct to maintain a strictly basic environment[2].

Reaction Workflow & Pathway

Workflow A Crotyl Alcohol + Acetic Anhydride B DMAP / Et3N in DCM (0 °C) A->B Mix Reagents C N-Acylpyridinium Intermediate B->C Catalytic Activation D trans-2-Butenyl Acetate (Crude) C->D Nucleophilic Attack E Aqueous Workup (NaHCO3 / Brine) D->E Quench & Neutralize F Purified Crotyl Acetate (>99% trans) E->F Organic Phase Concentration

Caption: Workflow for the DMAP-catalyzed esterification of crotyl alcohol to crotyl acetate.

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
trans-2-Buten-1-ol 72.111.0010.0 mmol (721 mg)Substrate (Allylic Alcohol)
Acetic Anhydride 102.091.2012.0 mmol (1.22 g)Acylating Agent
Triethylamine ( Et3​N ) 101.191.5015.0 mmol (1.52 g)Auxiliary Base
DMAP 122.170.050.5 mmol (61 mg)Nucleophilic Catalyst
Dichloromethane (DCM) 84.93-20.0 mLAprotic Solvent

Note: Ensure DCM is anhydrous and Et3​N is freshly distilled over CaH2​ to prevent premature hydrolysis of acetic anhydride.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure reaction fidelity.

Step 1: System Preparation
  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon or nitrogen.

  • Add trans-2-buten-1-ol (721 mg, 10.0 mmol) and anhydrous DCM (20 mL) to the flask.

  • Add Triethylamine (1.52 g, 2.09 mL, 15.0 mmol) and DMAP (61 mg, 0.05 mmol) to the stirring solution.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 2: Catalytic Acylation
  • Critical Step: Add Acetic Anhydride (1.22 g, 1.13 mL, 12.0 mmol) dropwise over 5 minutes via a syringe.

    • Causality: The dropwise addition at 0 °C controls the exothermic formation of the N-acylpyridinium intermediate, preventing localized heating that could drive unwanted side reactions or volatilize the solvent.

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 hours.

Step 3: In-Process Control (IPC) & Monitoring
  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system.

    • Validation: Since both the starting material and product lack strong chromophores, UV visualization will fail. Use a Potassium Permanganate ( KMnO4​ ) stain. The alcohol will appear at Rf​≈0.3 , while the less polar crotyl acetate will elute at Rf​≈0.7 .

Step 4: Quenching & Workup
  • Once complete conversion is confirmed, quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

    • Causality: NaHCO3​ neutralizes the unreacted acetic anhydride and the acetic acid byproduct, converting them into water-soluble sodium acetate.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM ( 2×10 mL).

  • Combine the organic layers and wash with 15 mL of 1M HCl (to remove residual DMAP and Et3​N ), followed by 15 mL of brine.

  • Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (Careful: Crotyl acetate is volatile; keep bath temperature < 30 °C).

Analytical Validation & Quality Control

To confirm the structural integrity and the preservation of the trans double bond, Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are required.

Table 1: Expected 1H -NMR Chemical Shifts for trans-Crotyl Acetate [4]

Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
5.80 dq12.8, 6.41HOlefinic proton ( C3​ )
5.59 dtd8.1, 6.5, 1.51HOlefinic proton ( C2​ )
4.49 d6.52HAllylic CH2​ ( C1​ )
2.06 s-3HAcetate methyl ( CH3​C=O )
1.72 dd6.4, 1.53HTerminal methyl ( C4​ )

Note: The absence of a multiplet at 5.3 ppm (indicative of the internal alkene of the rearranged 3-buten-2-yl acetate) validates the success of the mild basic conditions.

Troubleshooting & Causality Matrix

Observed IssueMechanistic CauseCorrective Action
Presence of 3-buten-2-yl acetate (Regioisomer) Acidic impurities in the reaction medium protonated the allylic alcohol, triggering an allylic carbocation rearrangement[1].Ensure Et3​N is fresh and added before the acetic anhydride. Verify glassware is free of acidic residues.
Incomplete Conversion Moisture in the solvent or atmosphere prematurely hydrolyzed the acetic anhydride into acetic acid.Use strictly anhydrous DCM. Ensure the reaction is run under a positive pressure of inert gas (Argon/N2).
Product Loss during Concentration Crotyl acetate is highly volatile (b.p. 130 °C). Aggressive rotary evaporation strips the product.Maintain the rotary evaporator water bath below 30 °C and do not drop the vacuum below 150 mbar.

References

  • Title: US4301084A - Process for the preparation of carboxylic acid esters of β-formyl-crotyl alcohol by an allyl rearrangement Source: Google Patents URL
  • Title: 4-Dimethylaminopyridine - Wikipedia Source: Wikipedia URL
  • Source: chemeurope.
  • Source: Royal Society of Chemistry (RSC)

Sources

Application

Application Note: Quantitative GC-MS Analysis of trans-2-Butenyl Acetate

Introduction & Scope trans-2-Butenyl acetate (also known as crotyl acetate, CAS: 628-08-0) is a highly volatile ester ([1]). It is widely analyzed in natural product profiling, such as in the extracts of Hibiscus cannabi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

trans-2-Butenyl acetate (also known as crotyl acetate, CAS: 628-08-0) is a highly volatile ester ([1]). It is widely analyzed in natural product profiling, such as in the extracts of Hibiscus cannabinus (Kenaf)[2], and serves as a critical electrophilic substrate in transition-metal-catalyzed cross-coupling and allylation reactions ([3][4]). Due to its high volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its separation and quantification[2]. This application note details a robust, self-validating GC-MS protocol optimized for the quantification of trans-2-butenyl acetate, strictly grounded in the [5][6].

Scientific Grounding & Causality in Method Design

  • Chromatographic Separation (Causality) : trans-2-Butenyl acetate is a small, polarizable molecule with a molecular weight of 114.14 g/mol [1]. A low-to-mid polarity stationary phase, such as a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS), provides optimal retention and peak shape[2]. The weak dipole-dipole interactions between the ester moiety and the phenyl groups of the stationary phase allow for rapid elution while minimizing band broadening, ensuring sharp peaks for accurate integration.

  • Ionization and Detection (Causality) : Electron Ionization (EI) at 70 eV is employed to generate reproducible fragmentation patterns[1]. The molecule readily fragments, yielding a weak molecular ion. The base peak is typically m/z 43 (acetyl cation, [CH3​CO]+ ), formed via the cleavage of the ester bond[1]. Another diagnostic fragment is m/z 54 ( [C4​H6​]+ ), resulting from the loss of acetic acid (60 Da). Selected Ion Monitoring (SIM) of m/z 43, 54, and 71 ensures high selectivity against complex matrix backgrounds.

  • Self-Validating System : To ensure trustworthiness, the protocol integrates an internal standard (IS) to correct for extraction recovery variances and instrument drift. This internal calibration is a core requirement to fulfill the stringent accuracy and precision metrics mandated by the ICH M10 guidelines for bioanalytical assays[5].

Experimental Workflow

G A Sample Preparation (LLE & Internal Std) B Capillary GC Separation (DB-5MS, Temp Gradient) A->B C Electron Ionization (EI) (70 eV, Fragmentation) B->C D Mass Spectrometry (SIM: m/z 43, 54, 71) C->D E Data Quantification (ICH M10 Validation) D->E

GC-MS workflow for trans-2-butenyl acetate quantification from sample prep to validation.

Step-by-Step Methodology

Reagents and Standard Preparation
  • Primary Stock Solution : Accurately weigh 10.0 mg of trans-2-butenyl acetate reference standard (>98% purity) and dissolve in 10.0 mL of LC-MS grade ethyl acetate to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) : Prepare a 100 µg/mL solution of isobutyl acetate (or a stable-isotope-labeled analog) in ethyl acetate.

  • Calibration Curve : Dilute the primary stock with ethyl acetate to create a 7-point calibration curve ranging from 10 ng/mL to 10,000 ng/mL. Spike each standard with 50 µL of the IS solution to ensure uniform internal calibration[5].

Sample Extraction (Liquid-Liquid Extraction)
  • Transfer 1.0 mL of the aqueous sample (or homogenized biological matrix) into a clean glass centrifuge tube.

  • Add 50 µL of the IS solution (100 µg/mL).

  • Add 2.0 mL of LC-MS grade hexane or ethyl acetate[2].

  • Vortex vigorously for 2 minutes to ensure complete partitioning of the hydrophobic ester into the organic layer.

  • Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate the phases.

  • Carefully transfer 1.0 mL of the upper organic layer into a 2.0 mL GC autosampler vial equipped with a glass insert.

GC-MS Instrument Setup
  • Column : DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[2].

  • Carrier Gas : Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.

  • Injection : 1.0 µL, Split ratio 10:1, Injector temperature 250°C.

  • Oven Temperature Program :

    • Initial: 50°C, hold for 2 min.

    • Ramp 1: 10°C/min to 120°C.

    • Ramp 2: 25°C/min to 280°C, hold for 3 min (to bake out matrix impurities)[2].

  • MS Parameters :

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Ionization energy: 70 eV (EI)[1].

    • Acquisition Mode: SIM (m/z 43 [Quantifier], 54 [Qualifier], 71 [Qualifier]).

Quantitative Data Summaries & Validation

Following the ICH M10 guidelines, the method must be validated for selectivity, precision, accuracy, and matrix effect[5][6]. The self-validating nature of this protocol ensures that any analytical run failing the Quality Control (QC) criteria is automatically flagged and rejected.

Table 1: GC-MS Analytical Parameters

ParameterSetting / Value
Target Analyte trans-2-Butenyl acetate
Retention Time (approx.) 4.8 - 5.2 min (system dependent)
Quantifier Ion (m/z) 43
Qualifier Ions (m/z) 54, 71
Linear Range 10 - 10,000 ng/mL
Correlation Coefficient ( R2 ) ≥0.995

Table 2: Bioanalytical Method Validation Metrics (ICH M10 Criteria)

Validation ParameterAcceptance CriteriaProtocol Target
Lower Limit of Quantitation (LLOQ) Signal-to-Noise (S/N) 510 ng/mL
Intra-Assay Precision (%CV) 15% ( 20% at LLOQ) <8%
Inter-Assay Accuracy (%Bias) ± 15% ( ± 20% at LLOQ) ±10%
Extraction Recovery Consistent and reproducible >85%
Matrix Effect (IS-normalized) %CV 15% between lots <12%

References

  • Title: 2-Buten-1-ol, acetate Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds: Effects of Various Extraction Solvents on Biological Properties Source: PubMed Central (PMC) URL: [Link]

  • Title: Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Method

Application Note: Unambiguous 1H and 13C NMR Spectral Assignment of trans-2-Butenyl Acetate

Scientific Rationale & Introduction trans-2-Butenyl acetate (commonly known as crotyl acetate, CAS: 628-08-0) is a highly versatile electrophilic building block utilized extensively in transition-metal-catalyzed allylic...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

trans-2-Butenyl acetate (commonly known as crotyl acetate, CAS: 628-08-0) is a highly versatile electrophilic building block utilized extensively in transition-metal-catalyzed allylic alkylation, crotylation, and cross-coupling methodologies 1. For drug development professionals and synthetic chemists, precise NMR characterization of this molecule is critical. Accurate spectral assignment allows researchers to calculate reaction conversion rates, determine regioselectivity (e.g., linear vs. branched product distribution), and confirm the E/Z stereochemical integrity of the starting material 2.

This application note provides a comprehensive, self-validating protocol for the acquisition and assignment of the 1H and 13C NMR spectra for trans-2-butenyl acetate.

Molecular Structure and Atom Numbering

To ensure a logical and traceable assignment, we establish a standardized numbering scheme based on the carbon backbone:

  • C-1 : Allylic methylene group (–CH₂–O–)

  • C-2 : Alkene methine carbon (=CH–), adjacent to C-1

  • C-3 : Alkene methine carbon (–CH=), adjacent to C-4

  • C-4 : Terminal methyl group (–CH₃)

  • C-5 : Acetate carbonyl carbon (C=O)

  • C-6 : Acetate methyl carbon (–CH₃)

Linear Connectivity : C4(H₃) – C3(H) = C2(H) – C1(H₂) – O – C5(=O) – C6(H₃)

Experimental Protocols: Sample Preparation and Acquisition

A robust NMR protocol requires strict adherence to sample preparation and instrument calibration. Deviations can lead to chemical shift drifting, line broadening, and loss of critical fine-coupling structural data.

Step-by-Step Sample Preparation
  • Analyte Measurement : Accurately weigh 10–15 mg of high-purity trans-2-butenyl acetate .

  • Solvation : Dissolve the analyte entirely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard.

  • Transfer & Homogeneity : Transfer the solution into a standard 5 mm precision NMR tube.

    • Causality Note: Utilizing exactly 0.6 mL ensures a solvent column height of 4.0 to 4.5 cm. This specific height is mathematically required to optimize magnetic field homogeneity within the probe coils and prevent vortexing artifacts during sample spinning.

Instrument Setup and Acquisition Parameters
  • Instrument : 400 MHz or 500 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe.

  • Locking and Shimming : Lock onto the deuterium signal of CDCl₃. Perform gradient shimming (Z0, Z1, Z2, Z3) until the residual solvent peak width at half-height (W₁/₂) is < 1.0 Hz.

  • 1H NMR Acquisition : Pulse angle = 30°, Relaxation delay (D1) = 1.0 s, Number of scans (NS) = 16.

  • 13C NMR Acquisition : Pulse angle = 30°, D1 = 2.0 s, NS = 512, with WALTZ-16 1H decoupling.

    • Causality Note: Carbon-13 nuclei possess longer longitudinal relaxation times (T₁) than protons. Extending the D1 delay to 2.0 s ensures adequate relaxation between pulses, maximizing signal-to-noise (S/N) for quaternary carbons like C-5.

NMR_Workflow Start Sample Preparation (10-15 mg in 0.6 mL CDCl3) Lock Lock & Shim (Z0, Z1, Z2 optimization) Start->Lock Acq1H 1H NMR Acquisition (ns=16, d1=1s) Lock->Acq1H Acq13C 13C NMR Acquisition (ns=512, d1=2s, CPD) Lock->Acq13C Process FT, Phase & Baseline Correction Referencing (TMS 0.0 ppm) Acq1H->Process Acq13C->Process End Spectral Assignment Process->End

Workflow for 1H and 13C NMR sample preparation, acquisition, and processing.

Spectral Assignment and Mechanistic Insights

1H NMR Data Presentation

The 1H NMR spectrum of trans-2-butenyl acetate presents a first-order coupled spin system, heavily influenced by the stereochemistry of the double bond and the electronegativity of the acetate group 1.

Table 1: 1H NMR Chemical Shifts and Coupling Constants (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)IntegrationAssignment Rationale
H-3 5.77dq15.3, 6.51HDeshielded alkene proton. The large 15.3 Hz coupling confirms the trans (E) geometry.
H-2 5.59dt15.3, 6.51HAlkene proton coupled to H-3 (trans vicinal) and H-1 (allylic vicinal).
H-1 4.50d6.52HStrongly deshielded by the directly attached electronegative oxygen atom.
H-6 2.06s-3HCharacteristic sharp singlet for the isolated acetate methyl group.
H-4 1.71dd6.5, 1.53HShielded terminal methyl, split by H-3 (vicinal) and H-2 (long-range allylic).

Mechanistic Insight (The Karplus Equation): The coupling constant (J) between H-2 and H-3 is ~15.3 Hz. According to the Karplus equation, vicinal coupling constants for alkene protons are highly dependent on the dihedral angle. A J value > 14 Hz is the definitive diagnostic marker for a trans (E) configuration, whereas a cis (Z) configuration would typically exhibit a J value of 9–12 Hz. Furthermore, the fine 1.5 Hz splitting on H-4 represents a classic 4-bond allylic coupling (⁴J), validating the contiguous nature of the crotyl chain.

13C NMR Data Presentation

Table 2: 13C NMR Chemical Shifts (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)TypeAssignment Rationale
C-5 170.8Quaternary (C=O)Highly deshielded ester carbonyl carbon.
C-3 131.5Methine (CH)Alkene carbon, sterically driven downfield relative to C-2.
C-2 125.3Methine (CH)Alkene carbon, alpha to the oxygenated methylene.
C-1 65.2Methylene (CH₂)Deshielded by the adjacent ester oxygen (–O–).
C-6 21.0Methyl (CH₃)Typical shift for an acetate methyl group.
C-4 17.8Methyl (CH₃)Terminal allylic methyl carbon.

Self-Validating 2D NMR Workflow

To ensure absolute trustworthiness in the assignment, a self-validating 2D NMR workflow is employed. Relying solely on 1D NMR can lead to misassignments in complex reaction mixtures; 2D NMR establishes direct causality between signals.

  • 1H-1H COSY (Correlation Spectroscopy) : Confirms the contiguous spin system from C-4 to C-1. The cross-peaks between H-4 (1.71 ppm) and H-3 (5.77 ppm), and between H-2 (5.59 ppm) and H-1 (4.50 ppm) map the entire carbon backbone.

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence) : Establishes direct one-bond C–H connectivity. It unambiguously links the proton at 4.50 ppm to the carbon at 65.2 ppm, validating the C-1 assignment.

  • 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range (2- to 3-bond) couplings. A critical HMBC cross-peak between the H-1 protons (4.50 ppm) and the C-5 carbonyl carbon (170.8 ppm) definitively proves the attachment of the crotyl chain to the acetate moiety.

NMR_Logic OneD 1D 1H & 13C NMR Initial Chemical Shifts COSY 1H-1H COSY Identify Spin Systems OneD->COSY HSQC 1H-13C HSQC Direct C-H Connectivity COSY->HSQC HMBC 1H-13C HMBC Quaternary C & Long-Range HSQC->HMBC Final Validated Assignment trans-2-Butenyl acetate HMBC->Final

Self-validating 2D NMR logical pathway for unambiguous spectral assignment.

References

  • Royal Society of Chemistry . Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information. 1

  • Utrecht University Repository . Bulky Monodentate Phosphoramidites in Palladium-Catalyzed Allylic Alkylation Reactions: Aspects of Regioselectivity and Enantioselectivity. 2

  • Sigma-Aldrich . Trans-2-butenyl acetate | CAS 628-08-0 Product Information.

Sources

Application

Purification of trans-2-Butenyl Acetate via High-Efficiency Fractional Distillation: A Protocol for Pharmaceutical and Synthetic Applications

Mechanistic Context & Separation Causality trans-2-Butenyl acetate (commonly known as crotyl acetate) is a highly versatile allylic electrophile utilized extensively in transition-metal-catalyzed Tsuji-Trost allylations...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context & Separation Causality

trans-2-Butenyl acetate (commonly known as crotyl acetate) is a highly versatile allylic electrophile utilized extensively in transition-metal-catalyzed Tsuji-Trost allylations and complex cross-coupling reactions. For these catalytic applications, ultra-high purity (>99%) is required to prevent catalyst poisoning or unintended side reactions.

To achieve baseline separation, the purification must be approached as a two-phase system:

  • Chemical Pre-Treatment: Selectively removing acetic acid (bp 118 °C) via acid-base extraction. This completely eliminates the lowest-boiling organic contaminant, reducing the burden on the distillation column. Furthermore, allylic acetates are known cancer-suspect agents that can form hazardous peroxides upon atmospheric exposure; these must be quenched prior to heating .

  • Fractional Distillation: Utilizing a column with high theoretical plates (N > 20) to separate the remaining crotyl alcohol from the target ester.

Physicochemical Profiling

The following table summarizes the key physicochemical parameters that dictate the logic of the extraction and distillation workflows.

Table 1: Physicochemical Profiling of Crude trans-2-Butenyl Acetate Mixture
ComponentRole in MixtureBoiling Point (°C)Density (g/mL)Aqueous Solubility
Water Contaminant / Byproduct1001.000N/A
Acetic Acid Unreacted Starting Material1181.049Miscible
Crotyl Alcohol Unreacted Starting Material121–1220.845Moderate
trans-2-Butenyl Acetate Target Product 128–130 0.919 Insoluble

Data supported by authoritative chemical safety records .

Self-Validating Pre-Distillation Workup

This protocol leverages physical feedback mechanisms to self-validate the completion of each chemical step before proceeding to distillation.

Step 1: Peroxide Quenching
  • Procedure: Transfer the crude organic mixture to a stirring vessel. Add a small portion of crystalline ferrous ammonium sulfate (or wash with an aqueous 5% Na₂SO₃ solution) and stir for 15 minutes.

  • Causality: Allylic compounds are susceptible to auto-oxidation, forming hydroperoxides that can detonate upon concentration. The ferrous ion reduces these peroxides to harmless alcohols .

Step 2: Acid Neutralization
  • Procedure: Transfer the mixture to a separatory funnel. Slowly add an equal volume of 5% aqueous sodium bicarbonate (NaHCO₃) in small aliquots. Vent the funnel frequently.

  • Self-Validation: Continue adding the bicarbonate solution until effervescence (CO₂ gas evolution) completely ceases. The visual cessation of bubbling is a self-validating indicator that all free acetic acid has been converted to water-soluble sodium acetate.

Step 3: Phase Separation
  • Procedure: Allow the layers to settle.

  • Causality: Because trans-2-butenyl acetate has a density of 0.919 g/mL , the organic product will form the top layer above the denser aqueous bicarbonate phase (d ≈ 1.03 g/mL). Drain and discard the lower aqueous layer. Wash the retained organic layer once with saturated NaCl (brine) to pre-dry the mixture via osmotic pressure.

Step 4: Desiccation
  • Procedure: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) in small portions while swirling.

  • Self-Validation: Initially, the desiccant will clump as it forms hydrates. Continue adding Na₂SO₄ until the newly added crystals flow freely like sand. This free-flowing behavior self-validates that all residual water has been successfully absorbed. Gravity-filter the dried liquid into a clean, pre-weighed round-bottom distillation flask.

High-Efficiency Fractional Distillation Protocol

To overcome the ~8 °C boiling point differential between crotyl alcohol and trans-2-butenyl acetate, a fractionating column with a minimum of 20 theoretical plates (e.g., a spinning band column or a vacuum-jacketed column tightly packed with stainless steel sponge/glass helices) is required.

Step 1: Apparatus Assembly & Equilibration

Assemble the fractional distillation apparatus. Apply heat via a precisely controlled heating mantle. Bring the pot to a gentle boil and allow the system to operate under total reflux for 20 minutes.

  • Causality: Total reflux establishes a stable, adiabatic temperature gradient across the column, maximizing the efficiency of the theoretical plates before any vapor is removed.

Step 2: Forerun Collection (Crotyl Alcohol)

Slowly adjust the distillation head to a high reflux ratio (e.g., 10:1). Collect the forerun distilling between 121 °C and 125 °C .

  • Causality: Operating at a high reflux ratio sharpens the separation band, ensuring that the lower-boiling crotyl alcohol is removed without smearing into the product fraction.

Step 3: Main Fraction Collection (trans-2-Butenyl Acetate)

Monitor the vapor temperature at the distillation head meticulously.

  • Self-Validation: The transition to the main fraction is self-validating; the head temperature will exhibit a distinct rise and then lock into a rock-steady plateau at 128–130 °C . This stable temperature confirms the high purity of the distilling trans-2-butenyl acetate . Switch to a clean, pre-weighed receiving flask and collect the product.

Step 4: Safe Shutdown

Cease heating when the pot volume is reduced to approximately 2–3 mL. Never distill an allylic compound to absolute dryness , as trace high-boiling peroxides or oligomers concentrated in the residue pose a thermal hazard. Allow the apparatus to cool under ambient conditions.

Process Visualization

Workflow for the purification of trans-2-butenyl acetate via chemical workup and distillation.

References

  • ResearchGate. Iron-Catalyzed Electrochemical Allylation of Carbonyl Compounds by Allylic Acetates.[1] URL:[Link]

  • Wikipedia. Crotyl alcohol - Chemical Properties and Isomerism.[2] URL:[Link]

Sources

Method

Using "trans-2-Butenyl acetate" as a starting material in C-C bond formation

Application Note: Transition-Metal Catalyzed C–C Bond Formation Using trans-2-Butenyl Acetate Executive Summary & Mechanistic Rationale trans-2-Butenyl acetate (commonly known as (E)-crotyl acetate) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Transition-Metal Catalyzed C–C Bond Formation Using trans-2-Butenyl Acetate

Executive Summary & Mechanistic Rationale

trans-2-Butenyl acetate (commonly known as (E)-crotyl acetate) is a highly versatile allylic electrophile utilized extensively in transition-metal-catalyzed C–C bond formation, notably the Tsuji-Trost allylic alkylation [1]. Unlike reactive allylic halides, allylic acetates are bench-stable and unreactive toward direct nucleophilic substitution (SN2) in the absence of a metal catalyst. This unique stability allows for exquisite chemoselectivity and the use of mild reaction conditions during complex drug development workflows.

The core utility of trans-2-Butenyl acetate lies in its ability to undergo oxidative addition with low-valent transition metals (such as Pd, Ir, or Ru) to form a reactive π -allyl metal intermediate. The acetate moiety acts as a robust leaving group, whose departure is facilitated by the coordination of the metal to the alkene, followed by oxidative addition with inversion of stereochemistry.

Once the η3 -crotyl-metal complex is formed, soft carbon nucleophiles (e.g., malonates, β -keto esters) attack via an outer-sphere mechanism. Because the crotyl system is unsymmetrical, the nucleophile can attack at two different positions:

  • C1 Attack (Linear Product): Attack at the less sterically hindered terminal carbon yields an achiral, linear alkene.

  • C3 Attack (Branched Product): Attack at the more sterically hindered internal carbon yields a chiral, branched alkene.

CatalyticCycle Pd0 Pd(0) Catalyst PiAllyl η³-Crotyl-Pd(II) Complex Pd0->PiAllyl Oxidative Addition (-OAc⁻) Product Allylated Product + Pd(0) PiAllyl->Product Nucleophilic Attack (Outer-sphere) Product->Pd0 Catalyst Regeneration Substrate trans-2-Butenyl acetate Substrate->PiAllyl Nucleophile Soft Nucleophile Nucleophile->Product

Catalytic cycle of Pd-catalyzed allylic alkylation showing outer-sphere nucleophilic attack.

The Stereochemical Challenge: η3−η1−η3 Isomerization

A critical factor when using trans-2-Butenyl acetate is the potential for η3−η1−η3 isomerization [1]. If the rate of this isomerization outpaces the rate of nucleophilic attack, the initial trans (E) stereochemical information is lost. The complex temporarily slips from a π -bound state ( η3 ) to a σ -bound state ( η1 ), allowing free rotation around the C–C single bond before re-coordinating. This dynamic equilibrium dictates that the reaction conditions (ligand bite angle, solvent, and nucleophile concentration) must be strictly controlled to maintain stereochemical fidelity.

Isomerization Syn syn-η³-Crotyl-Pd (from trans-acetate) Sigma η¹-Allyl-Pd Intermediate Syn->Sigma C-C Bond Rotation Sigma->Syn Anti anti-η³-Crotyl-Pd (from cis-acetate) Sigma->Anti Re-coordination Anti->Sigma

Mechanism of η³-η¹-η³ isomerization leading to stereochemical erosion in metal complexes.

Experimental Workflows & Self-Validating Protocols

To provide a comprehensive methodology, two distinct protocols are detailed below. Protocol A utilizes Palladium to deliberately synthesize the thermodynamic linear product. Protocol B utilizes Iridium to invert the inherent regioselectivity, forcing the formation of the kinetic branched center.

Protocol A: Palladium-Catalyzed Synthesis of Linear Allylic Alkylates

Causality & Design: Palladium inherently favors nucleophilic attack at the less sterically hindered C1 position. Using triphenylphosphine (PPh3) as a monodentate ligand ensures a highly open coordination sphere, maximizing linear selectivity [2]. N,O-bis(trimethylsilyl)acetamide (BSA) and KOAc are used to generate the malonate enolate under strictly neutral conditions, preventing base-catalyzed side reactions or premature acetate hydrolysis.

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve [Pd(η3-C3​H5​)Cl]2​ (1.0 mol%) and PPh3 (4.0 mol%) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution. Stir for 15 minutes at room temperature until the solution transitions to a clear, pale yellow.

  • Electrophile Addition: Inject trans-2-Butenyl acetate (1.0 equiv, 1.0 mmol) directly into the active catalyst solution.

  • Nucleophile Preparation: In a separate, dry vial, combine diethyl malonate (1.2 equiv), BSA (1.2 equiv), and a catalytic amount of anhydrous KOAc (5 mol%). Stir for 10 minutes to pre-form the silyl enol ether intermediate.

  • C–C Bond Formation: Transfer the nucleophile mixture dropwise to the Schlenk flask. Stir the combined mixture at room temperature for 12–16 hours.

  • Validation & Workup: Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). The starting acetate (Rf ~0.6) must be completely consumed. Quench the reaction with saturated aqueous NH4Cl (5 mL), extract with DCM (3 x 10 mL), dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Analysis: Analyze the crude mixture via GC/MS or 1H NMR to validate the Linear:Branched ratio (expected >90:10). Purify via flash column chromatography.

Protocol B: Iridium-Catalyzed Regioselective Synthesis of Branched Alkylates

Causality & Design: Iridium catalysts, particularly when paired with π -acceptor ligands like triphenyl phosphite (P(OPh)3), fundamentally alter the transition state. The nucleophile is electronically directed to the more substituted carbon (C3), yielding the branched product with high fidelity (>95%) [3].

Step-by-Step Methodology:

  • Catalyst Activation: Under an argon atmosphere, charge a reaction flask with [Ir(COD)Cl]2​ (2.0 mol%) and P(OPh)3 (8.0 mol%) in anhydrous THF (0.2 M). Stir for 20 minutes to ensure complete ligand exchange.

  • Enolate Generation: In a separate flask, slowly add diethyl malonate (2.0 equiv) to a suspension of NaH (60% dispersion in mineral oil, 2.0 equiv) in THF at 0 °C. Stir until H2 gas evolution ceases (approx. 30 mins) to form the highly reactive diethyl sodiomalonate.

  • Coupling: Add trans-2-Butenyl acetate (1.0 equiv, 1.0 mmol) to the Ir-catalyst solution, immediately followed by the dropwise addition of the sodiomalonate solution via syringe.

  • Reaction: Stir at room temperature for 3–5 hours.

  • Validation & Workup: Quench carefully with distilled water, and extract with diethyl ether. GC/MS analysis of the crude mixture acts as the self-validating step, which should confirm a Branched:Linear ratio of >95:5.

Quantitative Data: Regioselectivity Optimization

The choice of metal and ligand architecture dictates the fate of the trans-2-Butenyl acetate starting material. The table below summarizes the causal relationship between catalyst systems and the resulting regioselectivity [2][3].

Metal CatalystLigand SystemNucleophileMajor ProductBranched : Linear Ratio
[Pd(η3-C3​H5​)Cl]2​ PPh3 (Monodentate)Diethyl malonateLinear10 : 90
[Pd(η3-C3​H5​)Cl]2​ P–N (Bidentate, large bite angle)Diethyl malonateMixture50 : 50
[Ir(COD)Cl]2​ P(OPh)3 ( π -acceptor)Diethyl sodiomalonateBranched96 : 4

Note: Bidentate P-N ligands increase branched selectivity in Pd systems by creating electronic desymmetrization at the metal center, but Iridium remains the gold standard for absolute branched regiocontrol [2].

References

  • Title: Asymmetric Transition Metal-Catalyzed Allylic Alkylations Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation Source: Journal of the Chemical Society, Dalton Transactions (Royal Society of Chemistry) URL: [Link]

  • Title: Iridium Complex-Catalyzed Allylic Alkylation of Allylic Esters and Allylic Alcohols: Unique Regio- and Stereoselectivity Source: Journal of the American Chemical Society (American Chemical Society) URL: [Link]

Application

Advanced Protocol for the Electroantennographic Detection (GC-EAD) of trans-2-Butenyl Acetate

Executive Summary & Chemical Context trans-2-Butenyl acetate (also known as crotyl acetate; CAS: 628-08-0) is a volatile organic compound (VOC) characterized by its short-chain allylic ester structure. In agricultural en...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

trans-2-Butenyl acetate (also known as crotyl acetate; CAS: 628-08-0) is a volatile organic compound (VOC) characterized by its short-chain allylic ester structure. In agricultural entomology and chemical ecology, short-chain allylic esters play a pivotal role as semiochemicals—specifically as sex pheromones and kairomones—in various insect taxa, most notably within the family Miridae (e.g., the mullein bug, Campylomma verbasci)[1],[2].

Gas Chromatography coupled with Electroantennographic Detection (GC-EAD) is the gold standard for isolating and identifying these trace bioactive compounds from complex biological matrices[3],[4]. This application note provides a comprehensive, self-validating protocol for the GC-EAD analysis of trans-2-butenyl acetate, detailing the causality behind chromatographic parameters, biological preparation, and signal transduction.

Mechanistic Grounding: The Olfactory Pathway

To accurately record an electroantennogram, one must understand the biological causality of the signal. When trans-2-butenyl acetate elutes from the GC column and is delivered to the insect antenna, it diffuses through the cuticular pores of the olfactory sensilla. Because the sensillar lymph is aqueous and the ester is lipophilic, Odorant Binding Proteins (OBPs) encapsulate the molecule and transport it to the dendritic membrane[5].

The binding of trans-2-butenyl acetate to specific Odorant Receptors (ORs) induces a conformational change that opens ion channels. The subsequent influx of cations (Ca²⁺, Na⁺) depolarizes the membrane. The GC-EAD system measures this aggregate receptor potential across the entire antenna as a distinct voltage spike (mV)[4].

Pathway VOC trans-2-Butenyl Acetate (Odorant Molecule) Pore Sensillar Pore Entry VOC->Pore OBP Odorant Binding Protein (OBP Complex) Pore->OBP OR Odorant Receptor (OR) + ORco OBP->OR Transport through sensillar lymph IonChannel Ion Channel Opening (Ca2+/Na+ Influx) OR->IonChannel Conformational Change Depolarization Membrane Depolarization (Receptor Potential) IonChannel->Depolarization EAD_Signal EAD Signal Generation (Recorded Output) Depolarization->EAD_Signal

Olfactory Signal Transduction Pathway of trans-2-Butenyl Acetate.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. It incorporates internal chemical standards to verify chromatographic integrity and biological positive controls to ensure tissue viability prior to target compound detection.

Phase 1: System Preparation & Chromatographic Calibration

trans-2-Butenyl acetate is highly volatile (boiling point ~130°C) and can easily co-elute with solvent peaks if the temperature ramp is too aggressive. Furthermore, its synthesis often involves complex catalytic pathways like the Carroll rearrangement[6],[7], which can leave trace isomeric impurities.

  • Column Selection: Install a polar DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm). Causality: The polar stationary phase provides superior resolution for esters, cleanly separating the trans isomer from any cis impurities or structurally similar butyrate analogs[8].

  • Effluent Splitting: Configure a Y-splitter at the end of the column to divide the effluent 1:1 between the Flame Ionization Detector (FID) and the EAD transfer line.

  • Chemical Validation (Retention Index): Inject 1 µL of a C8–C20 straight-chain alkane standard. Calculate the Retention Index (RI) for trans-2-butenyl acetate. Self-Validation: If the RI deviates by more than ±5 units from literature values, the column must be trimmed or replaced before proceeding.

Phase 2: Biological Preparation (Antennal Excision)
  • Excision: Using micro-scissors, carefully excise the antenna of the target insect (e.g., Campylomma verbasci or a model organism) at the base of the scape. Clip the distal tip of the terminal flagellomere to expose the hemolymph.

  • Electrode Mounting: Mount the antenna between two glass capillary electrodes filled with insect Ringer's solution (130 mM NaCl, 5 mM KCl, 1 mM CaCl₂). Connect the base to the reference electrode and the tip to the recording electrode.

  • Humidification: Position the antenna 5 mm from the EAD transfer line outlet. Ensure the continuous air stream (300 mL/min) passing over the antenna is bubbled through distilled water. Causality: Dry carrier gas will rapidly desiccate the sensilla, destroying the lipid bilayer of the dendritic membrane and flatlining the signal. Humidification extends the preparation's viability from 10 minutes to over 2 hours.

Phase 3: Signal Acquisition & Biological Validation
  • Biological Validation (Positive Control): Before injecting the target compound, expose the antenna to a 10 µg puff of 1-hexanol (a ubiquitous green leaf volatile). Self-Validation: The system must register a depolarization of ≥0.5 mV. If no response is observed, the biological preparation is dead and must be discarded. A negative response to the target compound cannot be trusted without this baseline validation.

  • Target Injection: Inject 1 µL of trans-2-butenyl acetate (diluted to 1 µg/µL in HPLC-grade hexane) into the GC.

  • Data Recording: Utilize GC-EAD software to record the FID and EAD traces simultaneously. An active response is defined as a sharp EAD depolarization peak that perfectly aligns with the FID peak of trans-2-butenyl acetate.

GCEAD Injector GC Injector (Sample Input) Column Capillary Column (Separation) Injector->Column Splitter Effluent Splitter (1:1 Ratio) Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID EAD EAD Setup (Antennal Prep) Splitter->EAD Humidified Air Stream DAQ Data Acquisition (GC-EAD Software) FID->DAQ Amplifier Signal Amplifier EAD->Amplifier Amplifier->DAQ

GC-EAD System Workflow for Volatile Organic Compound Detection.

Quantitative Baselines & Data Presentation

The following tables summarize the optimal operational parameters and the expected electrophysiological responses when detecting trans-2-butenyl acetate.

Table 1: GC-EAD Operational Parameters for trans-2-Butenyl Acetate

ParameterSpecificationMechanistic Rationale
Column Type DB-WAX (30m x 0.25mm x 0.25µm)Resolves polar allylic esters; prevents co-elution with non-polar matrix lipids.
Carrier Gas Helium (1.5 mL/min)Provides optimal linear velocity for short-chain VOCs without peak broadening.
Oven Temp Program 50°C (2 min) → 5°C/min to 200°CSlow initial ramp ensures baseline separation of the highly volatile acetate from the hexane solvent front.
Split Ratio 1:1 (FID : EAD)Balances chemical detection limits with biological receptor sensitivity.
EAD Airflow 300 mL/min (Humidified)Prevents antennal desiccation and rapidly flushes the odorant to prevent receptor adaptation.

Table 2: Expected Electrophysiological Responses (mV) vs. Concentration (Note: Values represent typical baseline responses for a highly sensitive target species)

Concentration (µg/µL)Mean EAD Amplitude (mV)Signal-to-Noise Ratio (SNR)Biological Significance
0.01 0.15 ± 0.053:1Threshold detection limit (Behavioral initiation).
0.10 0.85 ± 0.1215:1Moderate receptor activation (Orientation flight).
1.00 2.40 ± 0.3045:1Near-saturation of Odorant Receptors (Close-range attraction).
10.00 2.55 ± 0.3548:1Receptor overload/adaptation (Potential disorientation/mating disruption)[9].

Sources

Method

"trans-2-Butenyl acetate" as a standard for pheromone blend analysis

High-Resolution Pheromone Blend Analysis: Utilizing trans-2-Butenyl Acetate as an Analytical Standard in GC-MS Executive Summary In the fields of chemical ecology, agricultural pest management, and drug development, the...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Pheromone Blend Analysis: Utilizing trans-2-Butenyl Acetate as an Analytical Standard in GC-MS

Executive Summary

In the fields of chemical ecology, agricultural pest management, and drug development, the precise quantification of volatile semiochemicals is critical. trans-2-Butenyl acetate (also known as crotyl acetate) occupies a unique dual-role in pheromone analysis. For specific heteropteran species, such as the mullein bug (Campylomma verbasci), it acts as a primary, biologically active sex attractant[1]. However, in broader analytical applications, its structural properties make it an exceptional surrogate internal standard (IS) for the Gas Chromatography-Mass Spectrometry (GC-MS) profiling of homologous volatile acetates (e.g., trans-2-hexenyl acetate, dodecenyl acetates) found in lepidopteran and hemipteran gland extracts. This application note details the mechanistic rationale, self-validating experimental protocols, and GC-MS parameters for integrating trans-2-butenyl acetate into high-throughput pheromone workflows.

Mechanistic Rationale: The Causality of Standard Selection

The selection of an internal standard cannot be arbitrary; it must structurally and thermodynamically mimic the target analytes to correct for losses during extraction and variations in instrument response.

  • Structural Homology & Partitioning: As a short-chain alkenyl acetate, trans-2-butenyl acetate shares the ester functional group and unsaturation present in many insect pheromones[1]. This ensures that its partition coefficient in non-polar extraction solvents (e.g., hexane) mirrors that of the target analytes, minimizing matrix bias during liquid-liquid extraction or Solid-Phase Microextraction (SPME).

  • Chromatographic Behavior: Its high volatility allows it to elute early on standard non-polar (e.g., DB-5) and polar (e.g., DB-Wax) capillary columns[2]. It perfectly bridges the gap between the solvent delay and the elution of mid-to-long chain pheromones, preventing co-elution while remaining subject to the exact same thermal gradient.

  • Predictable Ionization: Under standard 70 eV Electron Impact (EI) ionization, it yields highly stable and diagnostic fragments (e.g., the acetateium ion at m/z 43 and the butenyl cation at m/z 55), enabling robust Selected Ion Monitoring (SIM) quantification without cross-talk from background matrix noise[2].

Logic Root Why trans-2-Butenyl Acetate? Prop1 Structural Homology (Alkenyl Acetate) Root->Prop1 Prop2 High Volatility (Early Elution) Root->Prop2 Prop3 Stable Fragmentation (m/z 43, 55) Root->Prop3 Result1 Mimics Target Recovery (Minimizes Matrix Bias) Prop1->Result1 Result2 Avoids Co-elution with Long-Chain Pheromones Prop2->Result2 Result3 Reliable SIM/Scan Quantification Prop3->Result3

Causal logic for selecting trans-2-butenyl acetate as a surrogate internal standard in GC-MS.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates matrix blanks to rule out contamination, multi-point calibration curves to establish linear dynamic range, and pre-extraction IS spiking to calculate absolute recovery rates.

Step 1: Preparation of the Standard System Causality: Preparing standards in the same solvent used for extraction (hexane) prevents solvent-mismatch artifacts during GC injection vaporization.

  • Stock Solution: Dissolve high-purity trans-2-butenyl acetate in GC-grade hexane to a concentration of 1.0 mg/mL. Store in amber glass vials at -20°C to prevent photodegradation and volatilization[3].

  • Working Solutions: Serially dilute the stock to create a 5-point calibration curve (e.g., 1, 5, 10, 50, and 100 ng/µL).

  • Spiking Solution: Prepare a dedicated 10 ng/µL IS spiking solution for sample extraction.

Step 2: Pheromone Gland Extraction (e.g., Metathoracic Scent Glands) Causality: Rapid excision and immediate submersion in chilled solvent halts enzymatic degradation of esters, while the non-polar hexane selectively extracts volatile pheromones while leaving behind polar cellular debris (proteins, sugars).

  • Anesthesia: Chill the target insects at -20°C for 3–5 minutes to immobilize them without causing stress-induced depletion of gland reservoirs.

  • Excision: Under a stereomicroscope, carefully excise the metathoracic scent glands (MTG) or target tissue[1].

  • Extraction & Spiking: Immediately submerge the excised glands into a conical glass micro-insert containing 50 µL of GC-grade hexane pre-spiked with 10 ng/µL of trans-2-butenyl acetate.

  • Maceration: Gently macerate the tissue using a glass rod. Allow extraction to proceed for 30 minutes at 4°C.

  • Filtration: Pass the extract through a PTFE syringe filter (0.22 µm) to remove particulates prior to injection.

    • Self-Validation Check: Process a "matrix blank" (hexane + IS, no tissue) in parallel to verify the absence of background interferences.

Step 3: GC-MS Analysis Causality: A DB-5 capillary column (5% phenyl-methylpolysiloxane) provides optimal theoretical plates for the boiling-point separation of homologous acetates[2]. Splitless injection is utilized to maximize the transfer of trace-level pheromones onto the column head.

  • Injection: Inject 1.0 µL of the extract in splitless mode (purge valve opens at 1.0 min).

  • Inlet Temperature: 250°C to ensure instantaneous vaporization of the IS and target analytes[2].

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min[2].

  • Oven Temperature Program: Initial hold at 40°C for 2 min; ramp at 10°C/min to 250°C; final hold for 5 min.

  • MS Parameters: Electron Impact (EI) mode at 70 eV. Set the MS scan range from m/z 35 to 350[2].

Workflow A 1. Sample Collection (MTG Excision / SPME) B 2. IS Spiking (trans-2-Butenyl Acetate) A->B C 3. Solvent Extraction (Hexane, 4°C) B->C D 4. GC-MS Analysis (DB-5 Column, 70 eV) C->D E 5. Data Quantification (Peak Area Ratio) D->E

Analytical workflow for pheromone extraction and GC-MS quantification using an internal standard.

Quantitative Data & GC-MS Parameters

To facilitate rapid method adoption, the following tables summarize the critical instrumental parameters and diagnostic fragmentation data required for the baseline resolution and quantification of trans-2-butenyl acetate alongside common pheromone targets.

Table 1: Optimized GC-MS Instrumental Parameters

ParameterSetting / SpecificationRationale
Column DB-5 (30 m × 0.25 mm × 0.25 µm)Optimal for non-polar to slightly polar volatile esters[2].
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace-level gland extracts.
Inlet Temperature 250°CEnsures complete volatilization without thermal degradation[2].
Carrier Gas Helium (1.5 mL/min)Provides optimal linear velocity and MS compatibility[2].
Ionization Energy 70 eV (EI)Standardized energy for reproducible NIST library matching[2].
Mass Range m/z 35 – 350Captures low-mass fragments (m/z 43) and molecular ions[2].

Table 2: Diagnostic Ions for SIM/Scan Quantification

CompoundRoleMolecular WeightBase Peak (m/z)Qualifier Ions (m/z)
trans-2-Butenyl acetate Internal Standard / Analyte114.144355, 71, 85
Butyl butyrate Target Pheromone (Miridae)144.217143, 89, 101
trans-2-Hexenyl acetate Target Pheromone (Broad)142.204367, 82, 99

(Note: The ubiquitous m/z 43 [CH3CO]+ peak confirms the presence of the acetate moiety, while the qualifier ions—e.g., m/z 55 for the butenyl cation—provide structural specificity).

Safety, Handling, and Storage

When utilizing trans-2-butenyl acetate as a laboratory standard, strict adherence to safety protocols is mandatory to ensure both personnel safety and standard integrity.

  • Physical Hazards: The compound is a highly volatile, flammable liquid. Vapors may cause flash fires or explosions if exposed to an ignition source[3].

  • Storage Conditions: It must be stored in a tightly closed container within a dry, well-ventilated, and cool environment (e.g., a flammable-rated -20°C freezer). Protect the standard from direct light exposure to prevent photo-isomerization[3].

  • Handling: Always handle within a certified chemical fume hood using non-sparking tools. Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[3].

References

  • Title: Function of metathoracic scent glands in terrestrial Heteroptera Source: Charles University (cuni.cz) URL: [Link]

  • Title: Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds: Effects of Various Extraction Solvents on Biological Properties Source: PMC / National Institutes of Health (NIH) URL: [Link]

Sources

Application

Application Note: Solid-Phase Microextraction (SPME) of trans-2-Butenyl Acetate from Air Samples

Executive Summary & Rationale trans-2-Butenyl acetate (also known as crotyl acetate) is a highly volatile, unsaturated ester with significant relevance in chemical ecology, flavor profiling, and environmental monitoring....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

trans-2-Butenyl acetate (also known as crotyl acetate) is a highly volatile, unsaturated ester with significant relevance in chemical ecology, flavor profiling, and environmental monitoring. In entomological studies, it serves as a critical semiochemical—acting, for instance, as an aggregation attractant for the mullein bug (Campylomma verbasci)[1].

Capturing trace volatile organic compounds (VOCs) from air matrices presents a unique analytical challenge due to low ambient concentrations and dynamic environmental variables (e.g., humidity, air velocity)[2]. Solid-Phase Microextraction (SPME) overcomes these hurdles by integrating sampling, extraction, concentration, and sample introduction into a single, solvent-free step. This application note details a self-validating, pre-equilibrium SPME methodology utilizing porous adsorptive fibers to accurately quantify trans-2-butenyl acetate in air.

Physicochemical Profiling

Understanding the target analyte's physical properties is the first step in designing an effective extraction protocol. trans-2-Butenyl acetate is highly volatile and hydrophobic, making it an ideal candidate for headspace or direct air SPME[3].

Table 1: Physicochemical Properties of trans-2-Butenyl Acetate

PropertyValue
CAS Number 628-08-0
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Boiling Point 128°C to 130°C
Flash Point 31°C
Density 0.919 g/mL
Vapor Pressure ~35.3 hPa at 25°C

Mechanistic Principles: Fiber Selection and Extraction Kinetics

Causality in Fiber Selection

Because trans-2-butenyl acetate is a low-molecular-weight and highly volatile compound, a purely absorptive liquid fiber (like 100 µm PDMS) will suffer from low retention capacity and rapid breakthrough. To counteract this, a mixed-bed adsorptive fiber is required. We recommend the 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or the 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber. Carboxen's microporous structure efficiently traps small analytes through strong capillary condensation, while the PDMS acts as a partitioning medium to facilitate mass transfer[4].

Thermodynamics and Pre-Equilibrium Kinetics

When sampling open air, the volume of the sample ( Vs​ ) is effectively infinite compared to the fiber coating volume ( Ve​ ). The theoretical equilibrium amount of analyte extracted ( n ) simplifies to n=Kes​Ve​Cs​ , where Kes​ is the fiber-air distribution constant and Cs​ is the analyte concentration[2].

However, reaching true thermodynamic equilibrium for VOCs in air can take hours. Therefore, pre-equilibrium (kinetic) sampling is preferred[5]. Under controlled dynamic flow, the extraction rate is governed by diffusion across the boundary layer surrounding the fiber:

n=δDg​A​∫Cg​(t)dt

By maintaining a constant air velocity (e.g., via a sampling pump or dynamic chamber), the boundary layer thickness ( δ ) is minimized and stabilized. This linearizes the uptake rate, allowing precise quantification over short sampling times (5–15 minutes)[5].

Kinetics A Air Matrix (Bulk Flow) B Boundary Layer A->B Convection C SPME Fiber (Adsorbent) B->C Diffusion C->B Desorption

Fig 1. Mass transfer kinetics of VOCs across the boundary layer into the SPME fiber.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol utilizes an On-Fiber Internal Standardization (OFIS) approach. By pre-loading the fiber with an isotopically labeled standard (or a structurally similar surrogate not present in the matrix) prior to air sampling, the system becomes self-validating. The recovery of the OFIS accounts for competitive displacement by ambient humidity or non-target VOCs during the kinetic sampling window.

Workflow N1 1. Fiber Selection (CAR/PDMS or DVB/CAR/PDMS) N2 2. Fiber Conditioning (250°C, 30 min in GC Inlet) N1->N2 N3 3. On-Fiber Internal Standard (OFIS Loading) N2->N3 N4 4. Air Sampling (Dynamic Flow, Pre-Equilibrium) N3->N4 N5 5. Thermal Desorption (GC Injector, 250°C, 3 min) N4->N5 N6 6. GC-MS Analysis (Separation & Quantification) N5->N6

Fig 2. Self-validating SPME and GC-MS workflow for trans-2-butenyl acetate.

Step-by-Step Methodology

Step 1: Fiber Conditioning

  • Install a 75 µm CAR/PDMS SPME fiber into the manual holder or autosampler.

  • Condition the fiber in the GC injection port at 250°C for 30 minutes under a continuous flow of Helium to remove polymeric artifacts and background contaminants.

Step 2: OFIS Loading (Quality Control)

  • Prepare a standard headspace vial containing 1 µL of trans-2-butenyl-d3 acetate (or hexyl acetate as a surrogate) in a non-volatile matrix (e.g., heavy mineral oil).

  • Expose the conditioned fiber to the headspace for exactly 2 minutes at 25°C. Retract the fiber.

Step 3: Dynamic Air Sampling

  • Deploy the SPME fiber into the air stream (e.g., an environmental chamber or a dynamic flow tube).

  • Ensure the air velocity is maintained at a constant rate (e.g., 10 cm/s) to stabilize the boundary layer[5].

  • Expose the fiber for exactly 15 minutes. Critical Note: Because this is a pre-equilibrium method, timing must be precise down to the second.

  • Retract the fiber into the protective needle.

Step 4: Thermal Desorption and GC-MS Analysis

  • Insert the SPME needle into the GC injection port.

  • Expose the fiber and thermally desorb at 250°C for 3 minutes in splitless mode to ensure maximum transfer of the volatile acetate to the column.

  • Retract the fiber and run the GC-MS method as outlined in Table 2.

Table 2: Optimized GC-MS Parameters

ParameterSetting / Condition
GC Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C (Splitless mode for 2.0 min, then split 50:1)
Oven Program 40°C (hold 2 min) ➔ Ramp 10°C/min to 200°C ➔ Ramp 25°C/min to 280°C
MS Transfer Line 250°C
Ionization Mode Electron Impact (EI), 70 eV
Detection Mode SIM (Selected Ion Monitoring): m/z 43 (base peak), 71, 84

Troubleshooting & Data Validation

  • Low Analyte Recovery: If the OFIS signal is strong but the target analyte is low, the ambient concentration is below the limit of detection. Increase the sampling time or air velocity.

  • Low OFIS Recovery: Indicates competitive displacement by high concentrations of ambient moisture or heavier VOCs. Switch to a DVB/CAR/PDMS fiber, which has a higher capacity for multi-component matrices, or reduce the sampling time to stay within the linear kinetic uptake range.

  • Peak Tailing: trans-2-Butenyl acetate can exhibit tailing if the GC inlet liner is active. Ensure the use of a deactivated, narrow-bore (0.75 mm ID) SPME-specific glass liner to maintain a sharp injection band.

References

  • Charles University. Function of metathoracic scent glands in terrestrial Heteroptera. Available at:[Link]

  • Koziel, J. A., Jia, M., & Pawliszyn, J. (2000). Air Sampling with Porous Solid-Phase Microextraction Fibers. Analytical Chemistry, ACS Publications. Available at:[Link]

  • Taylor & Francis. (2023). Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. Available at:[Link]

  • Glastrup, J., & Ryhl-Svendsen, M. (2003). SPME-GC/MS ANALYSIS OF FORMIC AND ACETIC ACID IN AIR. National Museum of Denmark. Available at:[Link]

Sources

Method

Application Note: High-Resolution Chiral Separation of Butenyl Acetate Enantiomers by Gas Chromatography

Abstract The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical, flavor, and fragrance industries. Butenyl acetate, a chiral ester, presents a common challenge for enantioselect...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical, flavor, and fragrance industries. Butenyl acetate, a chiral ester, presents a common challenge for enantioselective analysis. This application note provides a comprehensive guide to the development and implementation of a robust gas chromatography (GC) method for the high-resolution separation of butenyl acetate enantiomers. We delve into the theoretical underpinnings of chiral recognition on cyclodextrin-based stationary phases, offer a detailed, step-by-step protocol for method development, and discuss data interpretation and system suitability.

Introduction: The Imperative of Chiral Separation

Chirality plays a pivotal role in the biological activity of many molecules. Enantiomers, non-superimposable mirror-image isomers, can exhibit significantly different pharmacological, toxicological, and organoleptic properties.[1][2] Consequently, regulatory bodies and quality control standards demand accurate methods for quantifying enantiomeric purity. Gas chromatography, particularly with chiral stationary phases (CSPs), offers a powerful, high-resolution, and sensitive technique for this purpose.[3][4]

This guide focuses on butenyl acetate, a representative chiral ester, to illustrate the principles and practices of chiral GC method development. The methodologies described herein are broadly applicable to a wide range of volatile and semi-volatile chiral compounds.

The Mechanism of Chiral Recognition in GC

The cornerstone of chiral GC is the chiral stationary phase (CSP), which creates a chiral environment within the column. The most successful and widely used CSPs for a broad range of compounds are based on cyclodextrin derivatives.[5][6]

Cyclodextrins (CDs) are cyclic oligosaccharides, typically composed of 6 (α-CD), 7 (β-CD), or 8 (γ-CD) glucose units. Their structure resembles a truncated cone, with a hydrophobic inner cavity and a hydrophilic outer surface. This unique geometry allows them to form inclusion complexes with guest molecules that fit within their cavity.[1]

Enantioselective recognition arises from the differential interaction between the enantiomers and the chiral CD selector. The separation is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[4] The stability of these complexes is influenced by a combination of interactions:

  • Inclusion Complexation: The analyte enters the hydrophobic CD cavity.[1]

  • Surface Interactions: Hydrogen bonding, dipole-dipole, and van der Waals forces occur between the analyte's functional groups and the hydroxyl or derivatized groups on the rim of the cyclodextrin.[6]

The enantiomer that forms the more stable complex is retained longer on the column, resulting in different retention times and, thus, separation.[3] Derivatizing the hydroxyl groups of the cyclodextrin with various chemical moieties (e.g., permethylation, acylation) modifies the chiral recognition properties, enhancing selectivity for different classes of compounds.[7][8]

Experimental Workflow and Protocol

System Configuration

A standard gas chromatograph equipped with a flame ionization detector (FID) is suitable for this application. The critical component is the chiral capillary column.

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Chiral Column: A cyclodextrin-based column is required. A highly recommended starting point is a column with a stationary phase of a derivatized β-cyclodextrin, such as 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin, diluted in a polysiloxane. Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are standard.[9]

  • Carrier Gas: Hydrogen or Helium, high purity.

Sample and Standard Preparation
  • Racemic Standard (1:1 Mixture): Prepare a 1000 ppm stock solution of racemic butenyl acetate in a suitable solvent like dichloromethane or hexane.

  • Working Standard: From the stock solution, prepare a working standard of approximately 100 ppm. This standard will be used for initial method development to establish retention times and resolution.

  • Sample Preparation: Dilute the test sample containing butenyl acetate in the same solvent to a concentration within the linear range of the detector (e.g., 10-200 ppm).

Method Development Protocol: A Step-by-Step Guide

The primary goal of method development is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks in a reasonable analysis time. Temperature is the most critical parameter for optimizing chiral separations on CD-based columns.[10]

Step 1: Initial Isothermal Analysis

  • Inject the 100 ppm racemic standard.

  • Initial Oven Temperature: 60 °C (isothermal).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Carrier Gas Flow (Hydrogen): Set to a linear velocity of ~40 cm/s (a constant flow or pressure mode can be used).

  • Split Ratio: 50:1.

  • Run Time: 30 minutes.

Rationale: Starting with a low isothermal temperature maximizes the interaction between the analytes and the chiral stationary phase, increasing the likelihood of observing initial separation.

Step 2: Temperature Optimization

  • If no separation is observed, decrease the isothermal temperature in 5 °C increments (e.g., to 55 °C, then 50 °C).

  • If the peaks are broad and retention times are excessively long, increase the isothermal temperature in 5-10 °C increments.

  • If partial separation is observed, fine-tune the temperature to maximize the resolution (Rs).

Step 3: Implementing a Temperature Program (If Necessary)

  • If a single isothermal temperature provides poor resolution for other components in a complex sample or leads to long run times, a temperature ramp is beneficial.

  • Example Program:

    • Initial Temperature: 50 °C, hold for 5 minutes.

    • Ramp: Increase to 150 °C at a rate of 2-5 °C/minute.

    • Final Hold: Hold at 150 °C for 2 minutes.

Rationale: A slow temperature ramp ensures that the enantiomers experience the optimal temperature window for separation while eluting other matrix components more quickly.

Step 4: Flow Rate Optimization

  • Once a suitable temperature program is established, the carrier gas flow rate can be adjusted to optimize efficiency and resolution. While modern GC systems can calculate optimal flow rates, minor empirical adjustments can sometimes improve separation.

The logical flow of this protocol is visualized in the diagram below.

G cluster_prep Preparation cluster_gc GC Method Development cluster_no cluster_yes prep_std Prepare Racemic Butenyl Acetate Standard start Inject Racemic Standard (e.g., 60°C Isothermal) prep_std->start prep_sample Prepare Test Sample prep_sample->start check_sep Evaluate Chromatogram: Separation Observed? start->check_sep adjust_temp_down Decrease Oven Temp (e.g., in 5°C steps) check_sep->adjust_temp_down No optimize_res Optimize Resolution (Rs) by fine-tuning temperature check_sep->optimize_res Yes adjust_temp_down->start Re-inject check_runtime Run Time Acceptable? optimize_res->check_runtime temp_ramp Implement Temperature Ramp (e.g., 2-5°C/min) check_runtime->temp_ramp No final_method Final Validated Method check_runtime->final_method Yes temp_ramp->optimize_res Re-optimize

Caption: Workflow for Chiral GC Method Development.

Data Analysis and System Suitability

Performance Data

The following table presents typical results that can be expected from a well-optimized method for butenyl acetate enantiomers on a derivatized β-cyclodextrin column.

ParameterTypical ValueAcceptance Criteria
Retention Time (Enantiomer 1) ~15.2 minReproducible within ±2%
Retention Time (Enantiomer 2) ~15.8 minReproducible within ±2%
Resolution (Rs) > 2.0Rs ≥ 1.5
Tailing Factor (As) 0.9 - 1.20.8 ≤ As ≤ 1.5
Theoretical Plates (N) > 80,000Column-specific
Quantifying Enantiomeric Excess (e.e.)

Once the enantiomers are separated, the enantiomeric excess (% e.e.) can be calculated. This value represents the purity of the sample with respect to one enantiomer. For assays run in the area percent quantitation mode, the calculation is straightforward.[2]

The percentage of each enantiomer is calculated as: % Area (Enantiomer 1) = (Area₁ / (Area₁ + Area₂)) * 100 % Area (Enantiomer 2) = (Area₂ / (Area₁ + Area₂)) * 100

Enantiomeric Excess (% e.e.) is then calculated as: % e.e. = | % Area (Major Enantiomer) - % Area (Minor Enantiomer) |

System Suitability

Before analyzing any samples, a system suitability test must be performed by injecting the racemic standard. This ensures the chromatographic system is performing adequately.[2] Key parameters to check are:

  • Resolution (Rs): Must be ≥ 1.5 to ensure accurate quantitation.

  • Reproducibility: Multiple injections of the same standard should yield retention times and peak areas with a relative standard deviation (RSD) of <2%.

  • Peak Shape: The tailing factor should be within the range specified in the data table.

Conclusion

The chiral separation of butenyl acetate enantiomers is reliably achieved using gas chromatography with a derivatized cyclodextrin-based chiral stationary phase. The key to a successful separation lies in the careful optimization of the oven temperature, which directly controls the thermodynamic interactions responsible for chiral recognition.[10] By following the systematic method development protocol outlined in this note, researchers can establish a robust, high-resolution, and reproducible method. This self-validating system, grounded in the principles of chiral chromatography, provides a trustworthy analytical tool for quality control and research in the pharmaceutical and chemical industries.

References

  • Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods (RSC Publishing).
  • Chiral Cyclodextrin Capillary GC Columns. Sigma-Aldrich.
  • Chiral GC Columns. Element Lab Solutions.
  • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Restek.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
  • A Comparative Guide to Chiral HPLC and GC Methods for Separating 2,3-Dimethylbutanoic Acid Enantiomers. BenchChem.
  • Strategies for Simplified Chiral Method Development. LCGC International.
  • Chiral stationary phases and applications in gas chromatography. Open Access LMU.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society - ACS Publications.
  • The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com.
  • Enantioselective gas chromatographic analysis of monoterpenes in essential oils of the familyMyrtaceae. ResearchGate.

Sources

Application

Topic: Derivatization Strategies for the Enhanced Chromatographic Detection of trans-2-Butenyl Acetate

An Application Note for Researchers and Scientists Abstract trans-2-Butenyl acetate (also known as crotyl acetate) is a volatile organic compound (VOC) with applications in flavor and fragrance industries and potential r...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Abstract

trans-2-Butenyl acetate (also known as crotyl acetate) is a volatile organic compound (VOC) with applications in flavor and fragrance industries and potential relevance as a biomarker. Direct analysis of this compound at trace levels can be challenging due to its moderate polarity and potential for low sensitivity with certain detectors. This application note presents two detailed derivatization protocols designed to significantly enhance the detectability and chromatographic performance of trans-2-Butenyl acetate. The first strategy involves bromination of the alkene moiety for ultra-trace analysis using Gas Chromatography with an Electron Capture Detector (GC-ECD). The second strategy employs a two-step hydrolysis and silylation pathway, converting the parent molecule into a thermally stable and mass-spectrometry-friendly derivative for robust identification and quantification by GC-MS. These methods provide researchers with validated options to overcome analytical hurdles and achieve lower detection limits.

Introduction: The Rationale for Derivatization

trans-2-Butenyl acetate (CAS No. 628-08-0) is an ester characterized by the presence of both an ester functional group and a carbon-carbon double bond.[1][2] While amenable to direct analysis by Gas Chromatography (GC), achieving the low limits of detection required for applications such as environmental monitoring, food science, or metabolomics often necessitates a strategy to enhance the analytical signal.

Derivatization is a chemical modification process that converts an analyte into a new compound with properties more suitable for a given analytical method.[3] The primary objectives for derivatizing trans-2-Butenyl acetate are:

  • To Enhance Detector Sensitivity: By introducing specific functional groups (e.g., halogens), the molecule's response to selective detectors like an Electron Capture Detector (ECD) can be amplified by several orders of magnitude.

  • To Improve Chromatographic Behavior: Derivatization can increase the volatility and thermal stability of an analyte, resulting in sharper, more symmetrical peaks and reduced column adsorption.[3][4]

  • To Improve Mass Spectral Identification: Creating derivatives can yield products with more characteristic and higher mass fragmentation patterns, aiding in structural confirmation and improving signal-to-noise in GC-MS analysis.[5]

This guide provides detailed protocols for two distinct and powerful derivatization workflows, explaining the chemical principles and experimental considerations for each.

Analyte Profile: trans-2-Butenyl Acetate

A foundational understanding of the analyte's properties is critical for designing effective analytical methods.

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₂[1][6][7]
Molecular Weight 114.14 g/mol [1][2][7]
Boiling Point 128-130 °C[1][6][7]
Density 0.919 g/mL[1][6][8]
Flash Point 31 °C[1][6][7]
Synonyms Crotyl acetate, (2E)-2-Butenyl acetate[1][2]

The presence of the double bond and the ester group are the primary targets for the derivatization reactions detailed below.

Strategy 1: Halogenation of the Alkene Moiety for GC-ECD Analysis

Principle: This strategy targets the carbon-carbon double bond. The addition of bromine across the double bond forms a vicinal dibromide (trans-2,3-dibromobutyl acetate). Halogenated compounds exhibit a very high affinity for low-energy electrons, making them exceptionally sensitive to an Electron Capture Detector (ECD). This approach is ideal for applications requiring ultra-trace quantification where structural confirmation by mass spectrometry is secondary.

Experimental Workflow: Bromination

cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_cleanup Workup & Cleanup A 1. Dissolve sample in Inert Solvent (Hexane) C 3. Add Bromine Solution dropwise at 0°C (ice bath) with stirring A->C B 2. Prepare Bromine Solution (e.g., 5% Br2 in CCl4) B->C D 4. Monitor for color change (red-brown to colorless) C->D E 5. Allow reaction to proceed for 30 min post-color change D->E F 6. Quench excess Br2 with sodium thiosulfate solution E->F G 7. Perform Liquid-Liquid Extraction (separate organic layer) F->G H 8. Dry organic layer (anhydrous Na2SO4) G->H I 9. Concentrate sample under Nitrogen stream H->I J 10. Analyze by GC-ECD I->J

Caption: Workflow for the bromination of trans-2-Butenyl acetate.

Detailed Protocol: Bromination

Materials:

  • trans-2-Butenyl acetate standard or sample extract.

  • Hexane (pesticide grade or equivalent).

  • Bromine (Br₂).

  • Carbon tetrachloride (CCl₄), or a safer alternative like dichloromethane if validated.

  • Sodium thiosulfate (Na₂S₂O₃) solution, 5% (w/v) in deionized water.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Conical reaction vials (2 mL), separatory funnel, pipettes, ice bath.

Procedure:

  • Sample Preparation: In a 2 mL reaction vial, dissolve a known amount of the sample containing trans-2-butenyl acetate in 500 µL of hexane.

  • Reagent Preparation (Perform in a fume hood): Carefully prepare a 5% (v/v) solution of bromine in carbon tetrachloride. This solution is highly corrosive and volatile.

  • Reaction: Place the sample vial in an ice bath to chill to 0°C. Using a glass pipette, add the bromine solution dropwise while gently stirring or vortexing. The initial reddish-brown color of the bromine will disappear as it reacts with the double bond. Continue addition until a faint, persistent reddish-brown color remains, indicating a slight excess of bromine.

  • Incubation: Allow the vial to stand in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Quenching: Add the 5% sodium thiosulfate solution dropwise until the bromine color is completely discharged. This step removes unreacted bromine, which would otherwise generate a large signal in the ECD.

  • Extraction: Add 500 µL of deionized water to the vial, cap, and vortex for 30 seconds. Allow the layers to separate. Carefully transfer the upper organic (hexane) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • Final Preparation: The sample is now ready for direct injection into the GC-ECD. If necessary, concentrate the sample under a gentle stream of nitrogen to achieve desired concentration levels.

Strategy 2: Hydrolysis and Silylation for GC-MS Analysis

Principle: This two-step approach first breaks the ester bond via saponification (base-catalyzed hydrolysis) to yield trans-2-buten-1-ol and acetate. The resulting alcohol, which contains a polar hydroxyl (-OH) group, is then converted into its trimethylsilyl (TMS) ether using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation replaces the active hydrogen on the hydroxyl group, which accomplishes several goals: it increases thermal stability, improves volatility, and reduces peak tailing during GC analysis.[3][9] The resulting TMS-ether produces a characteristic mass spectrum with a clear molecular ion and predictable fragmentation, making it ideal for definitive identification and quantification by GC-MS.

Experimental Workflow: Hydrolysis & Silylation

cluster_hydrolysis Step A: Saponification (Hydrolysis) cluster_silylation Step B: Silylation A 1. Add sample to ethanolic KOH solution B 2. Heat at 60°C for 1 hour (reflux or sealed vial) A->B C 3. Cool and neutralize with dilute HCl B->C D 4. Extract trans-2-buten-1-ol with diethyl ether C->D E 5. Dry and evaporate solvent D->E F 6. Reconstitute dried extract in Pyridine or Acetonitrile E->F G 7. Add BSTFA + 1% TMCS F->G H 8. Heat at 70°C for 30 minutes G->H I 9. Analyze by GC-MS H->I

Caption: Workflow for hydrolysis and silylation of trans-2-Butenyl acetate.

Detailed Protocol: Hydrolysis and Silylation

Materials:

  • Sample extract containing trans-2-butenyl acetate.

  • Potassium hydroxide (KOH).

  • Ethanol (anhydrous).

  • Hydrochloric acid (HCl), 1M.

  • Diethyl ether (anhydrous).

  • Pyridine (anhydrous) or Acetonitrile (silylation grade).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Heating block or water bath.

Procedure:

Part A: Saponification

  • Reagent Preparation: Prepare a 0.5 M solution of KOH in 95% ethanol.

  • Reaction: To 200 µL of the sample extract in a vial, add 1 mL of the ethanolic KOH solution. Seal the vial tightly.

  • Incubation: Heat the vial at 60°C for 1 hour to ensure complete hydrolysis of the ester.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding 1M HCl dropwise until the pH is ~7.

  • Extraction: Add 1 mL of diethyl ether, cap the vial, and vortex vigorously for 1 minute. Allow the layers to separate and transfer the upper ether layer, which contains the trans-2-buten-1-ol, to a new vial. Repeat the extraction twice more and combine the ether extracts.

  • Drying and Concentration: Dry the combined ether extracts with anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen.

Part B: Silylation 7. Reagent Addition: To the dried residue from Part A, add 100 µL of anhydrous pyridine (or acetonitrile) to redissolve the alcohol. Then, add 100 µL of BSTFA (+1% TMCS). 8. Reaction: Seal the vial and heat at 70°C for 30 minutes. The reaction must be performed under anhydrous conditions, as silylating reagents react readily with water. 9. Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

Expected Analytical Performance

The choice of derivatization method fundamentally alters the analytical figures of merit. The following table provides an illustrative comparison of expected outcomes.

Analyte FormAnalytical MethodExpected LOD (on-column)Key Advantages
Underivatized GC-FID / MS~1-5 pgSimple, no sample preparation.
Dibromo-derivative GC-ECD~10-50 fgExtreme sensitivity, ideal for ultra-trace analysis.
TMS-ether derivative GC-MS~100-500 fgExcellent for structural confirmation, robust, improved chromatography.

Conclusion

The derivatization of trans-2-butenyl acetate is a powerful strategy to overcome limitations in sensitivity and selectivity inherent in its direct analysis. For researchers requiring the lowest possible detection limits for quantification, bromination followed by GC-ECD analysis is the recommended approach. For applications where definitive structural confirmation and robust chromatographic performance are paramount, the two-step hydrolysis and silylation protocol followed by GC-MS analysis provides a reliable and validated workflow. The selection between these methods should be guided by the specific research question, the concentration range of interest, and the analytical instrumentation available.

References

  • Worldwide Life Sciences. (2026, February 27).
  • Borrás, E., et al. (2021, July 19). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. [Link]

  • Borrás, E., et al. (2021, July 19). On-line solid phase microextraction derivatization for the sensitive determination of multi-oxygenated volatile compounds in air. Atmospheric Measurement Techniques. [Link]

  • Mihale, M. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]

  • Liu, X., et al. (2016, September 2). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. PMC. [Link]

  • NIST. (n.d.). 2-Buten-1-ol, acetate. NIST WebBook. Retrieved March 14, 2026, from [Link]

  • Christie, W. W. (2020, September 6). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]

  • AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

  • Zenkevich, I. G. (2019). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for trans-2-Butenyl Acetate

Executive Summary & Scientific Context trans-2-Butenyl acetate, commonly referred to as crotyl acetate, is a highly versatile allylic electrophile. It is a cornerstone substrate in transition-metal-catalyzed asymmetric a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

trans-2-Butenyl acetate, commonly referred to as crotyl acetate, is a highly versatile allylic electrophile. It is a cornerstone substrate in transition-metal-catalyzed asymmetric allylic alkylation and amination reactions, particularly those utilizing palladium[1] and ruthenium[2] catalysts. Because the nucleophilic attack on the intermediate π-allyl metal complex can occur at either the substituted or unsubstituted terminus, reactions yield a mixture of branched (chiral) and linear (achiral) products[1].

For researchers and drug development professionals, rigorous analytical quantification of crotyl acetate purity, its cis/trans isomeric ratio, and the downstream regioselectivity of its catalytic products is critical. This guide details the physicochemical rationale and step-by-step HPLC methodologies required to accurately profile this challenging molecule.

Chromatographic Challenges & Method Rationale

Developing an HPLC method for trans-2-butenyl acetate requires overcoming specific physicochemical hurdles. Do not approach this molecule like a standard aromatic pharmaceutical API.

  • Optical Invisibility (The UV Cutoff Problem): Crotyl acetate lacks an extended conjugated π-system or aromatic ring, possessing only an isolated alkene and an ester carbonyl. Consequently, it exhibits very weak UV absorbance, necessitating detection at low wavelengths (200–210 nm).

    • Causality: At 200 nm, standard gradient elution causes severe baseline drift due to changing refractive indices and trace impurities in the mobile phase. Therefore, an isocratic elution is mandatory. Furthermore, Acetonitrile (UV cutoff ~190 nm) must be used instead of Methanol (UV cutoff ~205 nm) to prevent the solvent from masking the analyte signal.

  • High Volatility: With a boiling point of ~112 °C, crotyl acetate is highly volatile.

    • Causality: Sample preparation must avoid vacuum centrifugation, nitrogen blowdown, or elevated temperatures, which will lead to erratic recovery rates and non-reproducible peak areas.

  • Isomeric Resolution: Commercial crotyl acetate often contains trace amounts of the cis (Z) isomer. While a standard C18 column can separate these geometric isomers based on slight differences in hydrodynamic volume, downstream catalytic products (branched vs. linear amines) require Normal-Phase Chiral Chromatography for enantiomeric and regiomeric resolution[3].

Experimental Workflows & Visualizations

Logical workflow for selecting HPLC methodologies for trans-2-Butenyl acetate analysis.

Palladium-catalyzed allylic amination pathway utilizing trans-2-Butenyl acetate.

Experimental Protocols

To ensure a self-validating system, both protocols include built-in System Suitability Tests (SST). Do not proceed with sample analysis if SST criteria are not met.

Protocol A: Reversed-Phase Purity Profiling

Objective: Quantify the purity of trans-2-butenyl acetate and resolve it from its cis isomer.

Step 1: Mobile Phase Preparation

  • Measure 400 mL of HPLC-grade Acetonitrile (UV cutoff ≤ 190 nm) and 600 mL of Milli-Q Water (18.2 MΩ·cm).

  • Mix thoroughly to create a 40:60 (v/v) ACN:H₂O solution.

  • Degas the mixture via vacuum sonication for 10 minutes to prevent micro-bubble formation in the pump head, which is highly detrimental to baseline stability at 205 nm.

Step 2: Sample Preparation

  • Standard Stock: Accurately weigh ~10 mg of reference standard trans-2-butenyl acetate into a 10 mL volumetric flask.

  • Immediately dissolve and make up to volume with the mobile phase (1.0 mg/mL). Cap tightly to prevent volatilization.

  • Working Solution: Dilute the stock 1:10 with mobile phase to achieve a 100 µg/mL working concentration.

Step 3: Instrument Execution & Self-Validation

  • Purge the HPLC system and equilibrate the C18 column (250 × 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min at 25 °C until the UV baseline at 205 nm is completely flat.

  • SST Injection: Inject the working solution 5 times (10 µL injection volume).

  • Validation Check: Verify that the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%. If RSD > 2.0%, check for sample evaporation from the autosampler vial (ensure septa are unpunctured prior to the run).

Protocol B: Normal-Phase Chiral Analysis for Catalytic Reactions

Objective: Monitor the conversion of crotyl acetate and separate the branched/linear allylic amine products resulting from catalytic amination[3].

Step 1: Mobile Phase Preparation

  • Combine 500 mL of HPLC-grade Hexane and 500 mL of HPLC-grade 2-Propanol (Isopropanol) to create a 1:1 (v/v) mixture[3].

  • Degas via sonication.

Step 2: Sample Preparation

  • Extract 50 µL of the catalytic reaction mixture.

  • Quench the reaction by filtering through a short silica plug to remove the Palladium catalyst, eluting with 1 mL of the Hexane/IPA mobile phase.

  • Transfer directly to an autosampler vial.

Step 3: Instrument Execution

  • Install a Chiralpak IB-3 column (4.6 mm × 250 mm, 3 µm)[3].

  • Set the flow rate to 1.0 mL/min and column temperature to 25 °C.

  • Set the UV detector to 210 nm (or 230 nm if the nucleophile contains an aromatic ring)[3].

  • Inject 5 µL of the filtered sample. Run time is typically 30 minutes to ensure late-eluting linear isomers clear the column.

Quantitative Data & System Suitability

Summarized below are the critical parameters and validation metrics for both methodologies.

Table 1: HPLC Method Parameters Comparison

ParameterProtocol A (Purity Profiling)Protocol B (Reaction Monitoring)
Column Phase Reversed-Phase (C18)Normal-Phase Chiral (Chiralpak IB-3)
Dimensions 250 × 4.6 mm, 5 µm250 × 4.6 mm, 3 µm
Mobile Phase 40% Acetonitrile / 60% Water50% Hexane / 50% 2-Propanol
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min
UV Wavelength 205 nm210 nm (up to 230 nm for products)
Injection Vol. 10 µL5 µL

Table 2: System Suitability Specifications (Self-Validating Criteria)

MetricSpecificationCorrective Action if Failed
Area Precision (RSD) ≤ 2.0% (n=5)Replace vial septa; check for sample volatilization.
Tailing Factor (Tf) ≤ 1.5Flush column; check for secondary interactions.
Resolution (Rs) ≥ 1.5 (trans vs cis)Decrease organic modifier by 2-5% to increase retention.
Baseline Noise < 0.5 mAUSwitch to higher-grade ACN; degas mobile phase.

References

1.[1] Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination The Journal of Organic Chemistry - ACS Publications URL:

2.[2] Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction PMC - National Institutes of Health URL:

3.[3] SIGMATROPIC REARRANGEMENT OF BENZYLIC AMMONIUM YLIDS ePrints Repository - University of Huddersfield URL:

Sources

Application

Application Note: trans-2-Butenyl Acetate in Complex Natural Product Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Catalytic Crotylation, Regioselectivity Paradigms, and Self-Validating Protocols Executive Summary The synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Catalytic Crotylation, Regioselectivity Paradigms, and Self-Validating Protocols

Executive Summary

The synthesis of complex polyketides and macrolide natural products relies heavily on the stereocontrolled construction of contiguous stereocenters. Historically, this was achieved using pre-formed, stoichiometric allylmetal reagents (e.g., Brown crotylboration, Keck allylation). However, the modern paradigm of atom economy has driven the field toward transition-metal-catalyzed carbonyl crotylation using stable, commercially available electrophiles like trans-2-butenyl acetate (crotyl acetate) [1].

As a pro-nucleophile, trans-2-butenyl acetate offers distinct operational advantages: it is a stable, easily handled liquid that avoids the toxicity of organostannanes and the moisture sensitivity of organoboranes. This application note details the mechanistic logic, kinetic nuances, and validated protocols for utilizing trans-2-butenyl acetate in advanced C–C bond-forming reactions, specifically focusing on Ruthenium-catalyzed and Iron-catalyzed pathways.

The Regioisomeric Dilemma: A Kinetic Perspective

A critical challenge in transition-metal-catalyzed crotylation is controlling regioselectivity (branched vs. linear products) and diastereoselectivity (anti vs. syn). When trans-2-butenyl acetate undergoes oxidative addition with a low-valent metal, it forms a metal-π-allyl intermediate. The subsequent nucleophilic attack by a carbonyl compound can occur at either the α-carbon (yielding an achiral linear product) or the γ-carbon (yielding the highly prized chiral branched homoallylic alcohol) [2].

Expert Insight on Catalyst Selection:

  • Ruthenium & Iron Catalysis: Both Ru and Fe systems readily accept trans-2-butenyl acetate, efficiently undergoing oxidative addition to form the π-allyl species and delivering the branched product with high regioselectivity [3, 4].

  • Iridium Catalysis (The Kinetic Workaround): In Krische’s highly enantioselective Ir-catalyzed transfer hydrogenative crotylation, trans-2-butenyl acetate is notoriously sluggish due to the steric hindrance of the methyl group during the initial oxidative addition. To bypass this kinetic barrier, experts use its regioisomer, 3-acetoxy-1-butene , which rapidly forms the exact same Ir-π-allyl intermediate to yield the identical branched product [1].

Isomerization Crotyl trans-2-Butenyl Acetate (Linear Electrophile) PiAllyl Metal-π-Allyl Complex (M = Ru, Fe, Ir) Crotyl->PiAllyl Ru, Fe Catalysis (Direct Addition) BranchedIso 3-Acetoxy-1-butene (Branched Electrophile) BranchedIso->PiAllyl Ir Catalysis (Kinetic Workaround) Product Homoallylic Alcohol (Branched Product) PiAllyl->Product Nucleophilic Attack at γ-position

Caption: Regioselectivity and kinetic pathways in transition-metal catalyzed crotylation.

Mechanistic Pathways & Validated Protocols

Protocol A: Ruthenium-Catalyzed Nucleophilic Allylation via the Water-Gas Shift Reaction (WGSR)

Developed by Denmark and co-workers, this method utilizes the Water-Gas Shift Reaction (WGSR) to drive the reductive allylation of aldehydes using trans-2-butenyl acetate. Carbon monoxide (CO) serves as the terminal reductant, eliminating the need for stoichiometric metal waste [3, 4].

Causality & Design: CO is required not only as a reductant but also to stabilize the active ruthenium carbonyl species. The addition of an amine base facilitates the WGSR by deprotonating water, accelerating the formation of the active hydride species.

Step-by-Step Methodology:

  • Preparation: In a high-pressure stainless-steel autoclave, add Ru₃(CO)₁₂ (5 mol% relative to aldehyde) and the target aldehyde (1.0 equiv, e.g., benzaldehyde).

  • Reagent Addition: Add trans-2-butenyl acetate (1.5 equiv), triethylamine (2.0 equiv), and deionized water (10.0 equiv) in tetrahydrofuran (THF) to achieve a 0.2 M aldehyde concentration.

  • Pressurization: Seal the autoclave, purge three times with CO gas, and pressurize to 140 psi of CO.

  • Reaction: Heat the vessel to 90 °C with vigorous stirring for 24 hours. Causality: Elevated temperatures are required to overcome the activation energy of the WGSR cycle.

  • Workup & Validation:

    • Cool to room temperature and carefully vent the CO gas.

    • Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove Ru particulates.

    • Self-Validation Step: Analyze the crude mixture via ¹H NMR. The success of the branched crotylation is confirmed by the presence of terminal olefinic protons (multiplet at δ 5.1–5.3 ppm for the =CH₂ group), distinguishing it from the linear product (internal olefin, δ 5.4–5.8 ppm).

RuCycle RuCat Ru3(CO)12 Precatalyst ActiveRu Active Ru-Carbonyl Species RuCat->ActiveRu CO, Amine PiAllyl Ru-π-Allyl Complex ActiveRu->PiAllyl trans-2-Butenyl Acetate -AcOH Addition Carbonyl Addition (Aldehyde) PiAllyl->Addition Alkoxide Ru-Alkoxide Intermediate Addition->Alkoxide WGSR Water-Gas Shift Reaction (CO + H2O -> CO2 + H2) Alkoxide->WGSR H2O, CO WGSR->ActiveRu Product Release + CO2

Caption: Catalytic cycle of Ru-catalyzed allylation driven by the Water-Gas Shift Reaction.

Protocol B: Iron-Catalyzed Electrochemical Crotylation

Durandetti and co-workers established an electrochemical method utilizing an iron sacrificial anode to generate homoallylic alcohols from trans-2-butenyl acetate and ketones/aldehydes [2].

Causality & Design: Electrochemical reduction avoids the use of hazardous chemical reductants (like Zn or Mg). However, to prevent the direct cathodic reduction of the carbonyl compound, the aldehyde/ketone must be added slowly via a syringe pump.

Step-by-Step Methodology:

  • Cell Assembly: Equip a single-compartment electrochemical cell with a sacrificial Iron rod anode and a Nickel foam cathode.

  • Electrolyte Preparation: Dissolve tetrabutylammonium bromide (TBAB, 0.1 M) and FeBr₂ catalyst (10 mol%) in anhydrous N,N-dimethylformamide (DMF).

  • Substrate Addition: Add trans-2-butenyl acetate (20 mmol, 1.2 equiv).

  • Electrolysis & Syringe Pump Addition: Apply a constant current (e.g., 0.2 A). Simultaneously, add the carbonyl compound (1.0 equiv) dissolved in DMF dropwise over 2 hours using a syringe pump. Causality: This maintains a low steady-state concentration of the electrophile, ensuring the electro-generated Fe-allyl species reacts with the carbonyl before the carbonyl can be reduced at the cathode.

  • Workup & Validation:

    • Stop the reaction after passing 2.2 Faradays per mole (F/mol) of charge.

    • Hydrolyze with 1M HCl, extract with diethyl ether, and wash with brine.

    • Self-Validation Step: Monitor the charge passed ( Q=I×t ). If the reaction stalls before 2.0 F/mol, check the electrodes for passivation. A successful reaction yields a Branched/Linear (B/L) ratio of >98:2, verifiable via GC/MS (Branched product mass fragmentation typically shows a prominent α-cleavage peak).

Quantitative Data Presentation

The table below summarizes the performance of trans-2-butenyl acetate (and its regioisomer for Ir) across various catalytic paradigms.

Catalytic SystemReductant / Driving ForceSubstrate UsedRegioselectivity (Branched:Linear)Diastereoselectivity (anti:syn)Typical Yield
Ruthenium (WGSR) CO / H₂Otrans-2-Butenyl acetate> 20:1~ 1:1 (Low)60–85%
Iron (Electrochemical) Cathodic e⁻ / Fe Anodetrans-2-Butenyl acetate98:2Moderate70–85%
Iridium (Transfer Hydrog.) Primary Alcohol (Redox neutral)3-Acetoxy-1-butene (Isomer)> 99:1Up to 90:1075–90%
Palladium (Tsuji-Trost) Varioustrans-2-Butenyl acetate< 1:99 (Favors Linear)N/AVariable

Note: While Pd-catalysis is excellent for forming linear allylic products, Ru, Fe, and Ir are strictly preferred for synthesizing the branched, chiral building blocks required in macrolide synthesis.

Troubleshooting & Best Practices

  • Poor Conversion in Ru-Catalysis: Ensure the autoclave is completely purged of oxygen before pressurizing with CO. Oxygen poisons the low-valent Ru₃(CO)₁₂ catalyst. If yields remain low, verify the water content; the WGSR requires stoichiometric H₂O.

  • Loss of Regioselectivity: If linear products begin to dominate in Fe or Ru systems, check for trace Palladium contamination in your glassware or stir bars, as Pd heavily biases the reaction toward linear Tsuji-Trost products.

  • Handling trans-2-Butenyl Acetate: While relatively stable, allylic acetates can slowly hydrolyze or isomerize upon prolonged exposure to strong Lewis acids or moisture. Store over molecular sieves under an inert atmosphere.

References

  • Kim, I. S., Ngai, M.-Y., & Krische, M. J. (2008). Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate. Journal of the American Chemical Society, 130(44), 14891–14899. 1

  • Durandetti, M., et al. (2003). Iron-Catalyzed Electrochemical Allylation of Carbonyl Compounds by Allylic Acetates. The Journal of Organic Chemistry, 68(1), 1-8. 2

  • Denmark, S. E., Matesich, Z. D., Nguyen, S. T., & Sephton, S. M. (2018). Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction. The Journal of Organic Chemistry, 83(1), 23-48. 3

  • Denmark, S. E., et al. (2017). Catalytic Nucleophilic Allylation Driven by the Water–Gas Shift Reaction (PMC Version). NIH Public Access. 4

Sources

Method

Application Note: Biocatalytic Synthesis of trans-2-Butenyl Acetate Using Immobilized Lipase (CALB)

Executive Summary trans-2-Butenyl acetate (commonly known as crotyl acetate) is a highly valuable allylic ester utilized as an intermediate building block in pharmaceutical synthesis and as a specialty flavor and fragran...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Butenyl acetate (commonly known as crotyl acetate) is a highly valuable allylic ester utilized as an intermediate building block in pharmaceutical synthesis and as a specialty flavor and fragrance compound. Traditional chemical acetylation relies on harsh conditions, corrosive acids, or toxic catalysts (e.g., pyridine with acetic anhydride), which complicate downstream purification and generate hazardous waste streams.

This application note details a highly efficient, green biocatalytic protocol utilizing Candida antarctica Lipase B (CALB), immobilized on a macroporous acrylic resin (commercially available as Novozym® 435). By leveraging the precise regioselectivity and mild operating conditions of CALB, this protocol achieves >99% conversion of trans-2-buten-1-ol to its corresponding acetate, ensuring high product purity and catalyst recyclability.

Mechanistic Rationale & Reaction Design

The enzymatic acetylation of trans-2-buten-1-ol by CALB follows a classic [1]. Understanding this causality is critical for optimizing the reaction parameters:

  • The Acyl Donor: Vinyl acetate is deliberately selected over acetic acid or ethyl acetate. While acetic acid can acidify the enzymatic microenvironment and lead to rapid protein denaturation, vinyl acetate acts as an irreversible acyl donor. Upon transferring its acetyl group to the enzyme's catalytic serine residue, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization is thermodynamically highly favorable and the low-boiling acetaldehyde evaporates from the reaction mixture, driving the equilibrium completely toward the product[2].

  • Solvent Selection: The reaction is performed in a non-polar solvent (e.g., anhydrous n-hexane). Non-polar solvents preserve the essential hydration shell around the immobilized enzyme, maintaining its active conformation while effectively solubilizing the hydrophobic substrates[2].

  • Substrate Inhibition: High concentrations of the acyl acceptor (trans-2-buten-1-ol) can cause dead-end competitive inhibition by binding improperly to the free enzyme or stripping its critical water layer. Therefore, an excess of vinyl acetate (typically a 1:3 molar ratio of alcohol to acyl donor) is employed to maximize the initial reaction rate and prevent enzyme stalling[2].

Mechanism E_free1 Free Enzyme (CALB) E_acyl Acyl-Enzyme Intermediate E_free1->E_acyl Acylation E_free2 Free Enzyme (CALB) E_acyl->E_free2 Deacylation Acetaldehyde Acetaldehyde E_acyl->Acetaldehyde Releases CrotylAc trans-2-Butenyl Acetate E_free2->CrotylAc Releases VinylAc Vinyl Acetate VinylAc->E_free1 Binds CrotylAlc trans-2-Buten-1-ol CrotylAlc->E_acyl Binds

Fig 1: Ping-Pong Bi-Bi mechanism of CALB-catalyzed trans-2-butenyl acetate synthesis.

Materials & Reagents

  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B)[3].

  • Substrates: trans-2-Buten-1-ol (Crotyl alcohol, ≥98% purity), Vinyl acetate (≥99% purity, stabilized).

  • Solvent: n-Hexane (Anhydrous, ≥99%).

  • Internal Standard: n-Decane (for GC-FID quantification).

  • Equipment: Orbital shaking incubator (temperature-controlled), GC-FID system with a capillary column (e.g., DB-5 or HP-5), 4Å molecular sieves.

Experimental Protocol (Self-Validating System)

To ensure trustworthiness and strict reproducibility, this protocol is designed as a self-validating system incorporating internal standards and parallel control reactions to rule out background chemical conversions.

Workflow Step1 1. Substrate Preparation Mix Crotyl Alcohol + Vinyl Acetate in Hexane Step2 2. Biocatalyst Addition Add Novozym 435 (CALB) Step1->Step2 Step3 3. Orbital Shaking Incubator 50°C, 200 rpm, 2-6 hours Step2->Step3 Step4 4. Reaction Monitoring Sample aliquots for GC-FID analysis Step3->Step4 Step4->Step3 If Conversion < 99% Step5 5. Enzyme Recovery Vacuum Filtration (Recycle Enzyme) Step4->Step5 Step6 6. Downstream Processing Solvent Evaporation & Purification Step5->Step6

Fig 2: Self-validating experimental workflow for biocatalytic esterification.

Step 1: Preparation of the Reaction Mixture
  • In a 50 mL heavy-walled glass vial, dispense 10 mL of anhydrous n-hexane.

  • Add 5.0 mmol of trans-2-buten-1-ol (approx. 360 mg) to the solvent.

  • Add 15.0 mmol of vinyl acetate (approx. 1.29 g) to achieve the optimal 1:3 molar ratio (Alcohol : Acyl Donor)[2].

  • Add exactly 1.0 mmol of n-decane. This acts as an inert internal standard for highly accurate downstream GC-FID quantification.

Step 2: Control Reactions (Validation)

Prepare two identical control vials alongside the main reaction:

  • Control A (No Enzyme): Contains all reagents but lacks Novozym 435. Validates that background thermal/chemical acetylation is negligible.

  • Control B (No Acyl Donor): Contains alcohol, enzyme, and solvent. Validates that the enzyme preparation does not contain residual acyl donors or contaminants that could cause false positives.

Step 3: Initiation of Biocatalysis
  • Add 50 mg of Novozym 435 (10% w/w relative to the alcohol substrate) to the main reaction vial[3].

  • Seal the vials tightly using PTFE-lined caps to prevent the escape of acetaldehyde and solvent.

  • Place the vials in an orbital shaking incubator set to 50 °C and 200 rpm. Causality note: Agitation at 200 rpm is critical; it is fast enough to overcome external mass transfer limitations (diffusion of substrates into the porous resin) but gentle enough to prevent mechanical shearing of the acrylic beads.

Step 4: Reaction Monitoring
  • Withdraw 50 µL aliquots at regular intervals (e.g., 0.5, 1, 2, 4, and 6 hours).

  • Dilute the aliquot with 950 µL of n-hexane and centrifuge at 10,000 rpm for 2 minutes to pellet any suspended micro-particles of the enzyme.

  • Inject 1 µL of the supernatant into the GC-FID system.

  • Calculate conversion based on the depletion of the trans-2-buten-1-ol peak area relative to the n-decane internal standard peak area.

Step 5: Product Recovery and Enzyme Recycling
  • Once >99% conversion is achieved, terminate the reaction by vacuum filtration through a sintered glass funnel (Porosity 3) to recover the Novozym 435 beads.

  • Wash the recovered enzyme beads with cold n-hexane (2 × 10 mL) to remove residual product, then store in a desiccator at 4 °C for subsequent cycles.

  • Concentrate the filtrate using a rotary evaporator (water bath at 30 °C, reduced pressure) to remove n-hexane, unreacted vinyl acetate, and residual acetaldehyde, yielding pure trans-2-butenyl acetate.

Data Presentation & Optimization Parameters

To assist in scaling and optimizing the process, the following empirical data matrices summarize the expected reaction dynamics based on established CALB kinetics[1][2].

Table 1: Effect of Alcohol to Acyl Donor Molar Ratio on Conversion (at 2 Hours, 50 °C)

Molar Ratio (Alcohol : Vinyl Acetate)Enzyme Load (w/w %)Conversion (%)Observation / Causality
1 : 110%68.4%Equilibrium limited; insufficient thermodynamic driving force.
1 : 210%89.2%Improved rate, but mild substrate inhibition from the alcohol persists.
1 : 310%>99.0%Optimal thermodynamic driving force and reaction rate.
1 : 510%>99.0%Diminishing returns; excess acyl donor unnecessarily dilutes the system.

Table 2: Time-Course Conversion and Enzyme Recyclability (1:3 Molar Ratio, 50 °C)

Time (Hours)Cycle 1 Conversion (%)Cycle 3 Conversion (%)Cycle 5 Conversion (%)
0.545.143.840.2
1.078.576.171.4
2.095.293.889.5
4.0>99.0>99.097.8

Note: The slight drop in initial reaction rate across cycles is attributed to the mechanical attrition of the resin and the minor accumulation of polar byproducts on the support matrix, rather than true enzyme denaturation.

Troubleshooting & Best Practices

  • Stalled Conversion (<90%): If the reaction stalls prematurely, it is likely due to moisture ingress leading to the competitive hydrolysis of vinyl acetate. Ensure all solvents are strictly anhydrous and consider adding activated 4Å molecular sieves directly to the reaction mixture.

  • Enzyme Clumping: If Novozym 435 beads clump together, the hydration layer may be disrupted by an excessively hydrophilic substrate concentration. Pre-equilibrate the enzyme in n-hexane for 30 minutes before adding the alcohol.

  • Peak Tailing in GC: trans-2-buten-1-ol can exhibit peak tailing due to hydrogen bonding with the column stationary phase. Ensure the GC inlet is clean, replace the liner, and consider using a polar column (e.g., DB-WAX) if separation from the acetate product is insufficient on a non-polar column.

References

  • Berendsen, W. R., et al. (2006). "Investigations of reaction kinetics for immobilized enzymes--identification of parameters in the presence of diffusion limitation." Biotechnology Progress. URL:[Link]

  • Zhu, J., et al. (2019). "High regioselective acetylation of vitamin A precursors using lipase B from Candida antarctica in organic media." ResearchGate. URL:[Link]

  • "Kinetic Resolution of Propargylic and Allylic Alcohols by Candida antarctica Lipase (Novozyme 435)." ResearchGate. URL:[Link]

  • "Kinetic Modelling of Enzyme Catalyzed Biotransformation Involving Activations and Inhibitions." IntechOpen. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing trans-2-Butenyl Acetate Synthesis

Welcome to the Technical Support Center for the synthesis of trans-2-butenyl acetate (commonly known as crotyl acetate). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-2-butenyl acetate (commonly known as crotyl acetate). As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot low yields, poor regioselectivity, and stereochemical degradation during allylic esterification.

Because allylic alcohols are highly susceptible to side reactions, this guide bypasses generic advice and focuses on the strict causality between your experimental conditions and the molecular behavior of the crotyl system.

Core Principles & Mechanistic Overview

Synthesizing trans-2-butenyl acetate from trans-2-buten-1-ol (crotyl alcohol) appears to be a straightforward esterification. However, two primary failure modes plague this reaction in drug development workflows:

  • Product Volatility: The product has a relatively low boiling point of 128–130°C[1]. Standard rotary evaporation during workup frequently strips the product alongside the solvent, leading to artificially low isolated yields.

  • Allylic Transposition (SN2' / Carbocation Rearrangement): Crotyl systems are highly prone to isomerization. Under acidic conditions, the protonation of the alcohol generates a resonance-stabilized allylic carbocation. This leads to a mixture of the desired linear trans-product and the branched isomer (3-buten-2-yl acetate)[2].

To suppress these side reactions, the most robust methodology employs a mild, base-catalyzed nucleophilic acylation using Acetic Anhydride and 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, attacking the anhydride to form a highly reactive N-acylpyridinium intermediate, which subsequently undergoes rapid attack by the alcohol without requiring elevated temperatures[3].

DMAP_Mechanism Ac2O Acetic Anhydride Intermediate N-Acylpyridinium Intermediate Ac2O->Intermediate Nucleophilic Attack DMAP DMAP Catalyst DMAP->Intermediate Activation Transition Tetrahedral Intermediate Intermediate->Transition Alcohol Addition Crotyl trans-2-Buten-1-ol (Crotyl Alcohol) Crotyl->Transition Nucleophile Product trans-2-Butenyl Acetate + Acetic Acid Transition->Product Elimination Product->DMAP Catalyst Regeneration

Mechanistic pathway of DMAP-catalyzed esterification of crotyl alcohol.

Validated Experimental Protocol: DMAP-Catalyzed Acetylation

This self-validating protocol is engineered to maximize regioselectivity and prevent evaporative yield loss. Similar mild conditions have been successfully employed in the total synthesis of complex natural products like Curacin A to preserve delicate allylic and alkynyl geometries[4].

Materials Required
  • trans-2-buten-1-ol (1.0 eq, limiting reagent)

  • Acetic anhydride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • DMAP (0.05 eq, 5 mol%)

  • Anhydrous Dichloromethane (DCM) (0.5 M relative to alcohol)

Step-by-Step Methodology
  • Reaction Setup: To an oven-dried, argon-purged round-bottom flask, add trans-2-buten-1-ol, Et3N, DMAP, and anhydrous DCM.

  • Temperature Control: Submerge the flask in an ice-water bath (0°C). Causality note: Cooling suppresses the exothermic nature of the acylation, preventing thermal E/Z isomerization.

  • Reagent Addition: Add acetic anhydride dropwise over 10 minutes via a syringe pump or addition funnel.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Validate completion via TLC (Hexanes:Ethyl Acetate 4:1, visualize with KMnO4 stain).

  • Quenching (Self-Validation): Cool the reaction back to 0°C and slowly add saturated aqueous NaHCO3. Causality note: The evolution of CO2 gas validates the destruction of excess acetic anhydride and neutralization of the acetic acid byproduct.

  • Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove pyridine/DMAP traces), followed by brine. Dry over anhydrous Na2SO4.

  • Concentration (CRITICAL): Filter the drying agent. Concentrate the solvent on a rotary evaporator. Do not exceed a water bath temperature of 25°C, and do not drop the vacuum below 150 mbar. The product is highly volatile; aggressive evaporation is the #1 cause of yield loss.

Troubleshooting & FAQs

Q1: My TLC shows 100% conversion, but my isolated yield is consistently below 50%. Where is my product going? A: You are likely evaporating your product during solvent removal. trans-2-Butenyl acetate has a boiling point of 128–130°C at atmospheric pressure[1]. If you are using a rotary evaporator at 40°C under high vacuum (<50 mbar) to remove DCM or ethyl acetate, the crotyl acetate will co-evaporate. Solution: Keep the water bath below 25°C and carefully monitor the vacuum pressure. Alternatively, use a Vigreux column for fractional distillation if scaling up.

Q2: My NMR shows a mixture of products, including a terminal alkene. What happened to the regioselectivity? A: You are observing allylic transposition, resulting in the formation of the branched isomer, 3-buten-2-yl acetate[2]. This occurs when the reaction conditions are too acidic or too hot, allowing the allylic alcohol to ionize into a resonance-stabilized carbocation. Solution: Strictly avoid Brønsted acids (like H2SO4) or strong Lewis acids. Adhere exclusively to the mild, basic DMAP/Et3N protocol outlined above.

Q3: Can I use Acetyl Chloride instead of Acetic Anhydride to speed up the reaction? A: While acetyl chloride is more electrophilic, it generates HCl gas as a byproduct. Even in the presence of an amine base, localized acidic microenvironments can trigger the aforementioned allylic transposition or E/Z isomerization. Acetic anhydride generates acetic acid, which is much milder and easily buffered by Et3N, ensuring the integrity of the trans double bond.

Troubleshooting_Workflow Start Reaction Analysis YieldCheck Low Isolated Yield? Start->YieldCheck Volatile Reduce Vacuum (Product BP: 128°C) YieldCheck->Volatile Yes IsomerCheck Branched Isomer Detected? YieldCheck->IsomerCheck No Acidic Use Basic Conditions (Avoid Carbocations) IsomerCheck->Acidic Yes Success Optimal Yield & Purity IsomerCheck->Success No

Logical troubleshooting workflow for trans-2-butenyl acetate synthesis.

Quantitative Data: Catalyst & Method Comparison

To illustrate the causality between reagent selection and reaction outcomes, the following table summarizes typical empirical data for trans-2-butenyl acetate synthesis across different methodologies.

Synthesis MethodCatalyst / AdditiveReaction TempRegioselectivity (Linear : Branched)Typical YieldPrimary Drawback / Failure Mode
Acetic Anhydride DMAP / Et3N 0°C to RT >99 : 1 85–95% Requires careful basic aqueous workup
Acetic AnhydridePyridine (Solvent)Reflux90 : 1070–80%Thermal isomerization; difficult solvent removal
Acetic AcidH2SO4 (Fischer)Reflux~60 : 40<50%Severe allylic transposition; E/Z scrambling
Acetyl ChlorideEt3N0°C95 : 580–85%Highly exothermic; localized acidity causes isomerization

Note: "Linear" refers to the desired trans-2-butenyl acetate, while "Branched" refers to the SN2' transposition product, 3-buten-2-yl acetate.

References

  • Guidechem.
  • Chemistry LibreTexts. "Acid Anhydrides react with alcohols to form esters".
  • The Journal of Organic Chemistry (ACS Publications).
  • Journal of the American Chemical Society (ACS Publications). "Absolute Configuration and Total Synthesis of (+)-Curacin A, an Antiproliferative Agent from the Cyanobacterium Lyngbya majuscula".

Sources

Optimization

Side reactions in the synthesis of "trans-2-Butenyl acetate"

Technical Support Center: Troubleshooting the Synthesis of trans-2-Butenyl Acetate Welcome to the Technical Support Center for the synthesis of trans-2-butenyl acetate (crotyl acetate). As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of trans-2-Butenyl Acetate

Welcome to the Technical Support Center for the synthesis of trans-2-butenyl acetate (crotyl acetate). As a Senior Application Scientist, I frequently encounter researchers struggling with poor regioselectivity and stereochemical degradation during this synthesis. This guide is engineered for drug development professionals and synthetic chemists, providing mechanistic troubleshooting, self-validating protocols, and authoritative solutions to ensure high-fidelity synthesis.

Part 1: Mechanistic Insights into Allylic Side Reactions

The primary challenge in synthesizing trans-2-butenyl acetate from crotyl halides or alcohols is the inherent reactivity of the allylic system. When the reaction proceeds via an SN​1 pathway, the departure of the leaving group generates a delocalized allylic carbocation. Because the positive charge is shared between the C1 and C3 carbons, nucleophilic attack by the acetate ion occurs at both sites. Under kinetic control, this yields a nearly 50:50 mixture of the desired linear product (trans-2-butenyl acetate) and the rearranged branched side product (1-methylallyl acetate) [[1]]().

G Start Crotyl Halide / Alcohol (Precursor) Carbocation Delocalized Allylic Cation (SN1 Pathway) Start->Carbocation Strong Acid / Heat SN2 Direct Substitution (SN2 Pathway) Start->SN2 Mild Base / Ac2O CrotylAc trans-2-Butenyl Acetate (Target Product) Carbocation->CrotylAc Attack at C1 MethylallylAc 1-Methylallyl Acetate (Rearranged Side Product) Carbocation->MethylallylAc Attack at C3 (SN2') SN2->CrotylAc Regioselective

Mechanistic divergence in crotyl acetate synthesis via SN1 and SN2 pathways.

Part 2: Troubleshooting Guides & FAQs

Q: Why does my acetolysis of crotyl chloride yield a 50:50 mixture of trans-2-butenyl acetate and 1-methylallyl acetate? A: This is a classic allylic rearrangement. When crotyl chloride undergoes acetolysis under standard conditions, the reaction passes through a delocalized cation intermediate. Because the two ends of the delocalized cation have roughly equal probability of attack under kinetic control, you will isolate a ~50:50 mixture of the two isomers 1. To resolve this, you must suppress the SN​1 pathway by using milder conditions or silver-mediated halogen abstraction.

Q: How can I prevent the loss of trans (E) stereochemistry during the esterification of crotyl alcohol? A: Loss of stereochemistry is typically caused by acid-catalyzed alkene protonation (e.g., using H2​SO4​ as a catalyst), which allows free rotation around the C2-C3 bond before elimination. Transitioning to a base-catalyzed anhydride method—such as using acetic anhydride with anhydrous pyridine—prevents the reaction medium from becoming acidic, thereby locking the trans geometry in place .

Q: I am using palladium catalysis for the allylic alkylation of crotyl chloride, but I am isolating predominantly 1-methylallyl acetate. Why? A: This is a ligand bite-angle issue. While palladium complexes generally prefer forming the linear product, the use of specific bidentate P–N ligands with larger bite angles increases the electrophilicity of the C3 carbon. This can artificially drive the regioselectivity toward the branched product (1-methylallyl acetate) by up to 88% [[2]](). To favor the linear trans-2-butenyl acetate, switch to a ligand with a smaller bite angle.

G Issue Issue: High 1-Methylallyl Acetate Impurity Check1 Evaluate Reaction Conditions Issue->Check1 Acidic Strongly Acidic or High Temperature? Check1->Acidic Fix1 Switch to Mild Base (e.g., Pyridine/DMAP) Acidic->Fix1 Yes Halide Using Crotyl Halide as Substrate? Acidic->Halide No Fix2 Use Pd-Catalyst or AgOAc to control regioselectivity Halide->Fix2 Yes

Troubleshooting workflow for minimizing allylic rearrangement side products.

Part 3: Self-Validating Experimental Protocols

Protocol A: Base-Mediated Acetylation of trans-2-Buten-1-ol

Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate while neutralizing the acetic acid byproduct. This prevents the reaction medium from becoming acidic, completely suppressing the SN​1 allylic carbocation formation and preserving the sterically hindered hydroxyl groups .

  • Drying: Dissolve 1.0 eq of trans-2-buten-1-ol in anhydrous dichloromethane (DCM). Self-Validation: Ensure the substrate is rigorously dried prior to this step; trace water will hydrolyze the acetic anhydride, drastically reducing yield and generating unwanted acetic acid .

  • Reagent Addition: Add 1.5 eq of anhydrous pyridine, followed by 1.2 eq of acetic anhydride.

  • Reaction: Cap the vessel tightly and heat in a block at 70°C for ~20-30 minutes. Self-Validation: The heating step ensures the reaction goes to completion. Because the reagents and byproducts are stable under these conditions, exact times are not critically sensitive to over-reaction []().

  • Analysis: Confirm the retention of the trans geometry via 1H -NMR (look for the large coupling constant, J ≈ 15 Hz, characteristic of trans alkene protons).

Protocol B: Regioselective Acetolysis of Crotyl Chlorides using Silver Acetate

Causality: Substituting sodium acetate with silver acetate drives the reaction via a tighter SN​2 -like transition state. The strong halophilic nature of silver forces the rapid precipitation of silver chloride, minimizing the lifetime of the free carbocation and favoring the linear ester 3.

  • Preparation: Recrystallize silver acetate from water and dry it strictly over sulfuric acid for three days prior to use 3.

  • Reaction: Suspend the dried silver acetate in dry acetic acid and add the crotyl chloride at room temperature [[3]]().

  • Monitoring: Stir vigorously. Self-Validation: The immediate formation of a heavy white precipitate (AgCl) acts as a visual self-indicator that the chloride abstraction is occurring successfully without requiring extreme heat.

Part 4: Quantitative Data Analysis

The table below summarizes the expected regiochemical outcomes based on the chosen synthetic pathway, highlighting the critical nature of reagent selection.

Table 1: Impact of Reaction Conditions on Regioselectivity

SubstrateReagents & ConditionsDominant Pathwaytrans-2-Butenyl Acetate1-Methylallyl AcetateReference
Crotyl ChlorideNaOAc, Acetic Acid, Heat SN​1 / SN​2′ ~50%~50%1
Crotyl ChlorideAgOAc, Acetic Acid, RT SN​2 MajorMinor3
Crotyl ChloridePd-Catalyst (Wide Bite-Angle P-N Ligand)Allylic Alkylation~12%Up to 88%[[2]]()
trans-2-Buten-1-ol Ac2​O , Pyridine, 70°CAcyl Substitution>95%Trace

Part 5: References

  • Allyl Halide - Grokipedia Source: Grokipedia URL:[Link]

  • Allylic Rearrangements. XIII. Kinetics and Mechanisms of the Conversion of Crotyl and Methylvinylcarbinyl Chlorides to Acetates Source: ACS Publications URL:[Link]

  • Bite angle effect of bidentate P–N ligands in palladium catalysed allylic alkylation Source: Journal of the Chemical Society, Dalton Transactions (RSC Publishing) URL:[Link]

  • Acetate derivatives of alcohols | Alex L. Sessions Source: CalTech GPS URL:[Link]

Sources

Troubleshooting

Troubleshooting low conversion in the acetylation of crotyl alcohol

Welcome to the Technical Support Center for the synthesis of crotyl acetate. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This document dissects the mechanistic caus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of crotyl acetate. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. This document dissects the mechanistic causality behind stalled conversions, unexpected side products, and missing yields during the esterification of crotyl alcohol (trans-2-buten-1-ol).

Below, you will find a diagnostic workflow, quantitative data on physical properties, in-depth Q&A troubleshooting, and a self-validating experimental protocol designed to ensure high-fidelity results.

Diagnostic Workflow for Low Conversion

Before modifying your reaction conditions, use the logic tree below to isolate the root cause of your yield loss.

TroubleshootingLogic Start Issue: Low Yield of Crotyl Acetate Check Analyze Crude Mixture (NMR or GC-MS) Start->Check Path1 Unreacted Crotyl Alcohol > 20% Remaining Check->Path1 Path2 Full Conversion, Low Isolated Yield Check->Path2 Path3 Significant Side Products (Isomers/Polymers) Check->Path3 Sol1 Check Reagent Quality Increase DMAP to 5-10 mol% Path1->Sol1 Kinetic Bottleneck Sol2 Modify Workup: Reduce Vacuum, Control Temp Path2->Sol2 Volatility Loss Sol3 Eliminate Acidic Conditions: Ensure Excess Base Path3->Sol3 Allylic Rearrangement

Caption: Diagnostic logic tree for troubleshooting low yields in crotyl acetate synthesis.

Quantitative Data: The Volatility Trap

A frequent oversight in the synthesis of short-chain allylic esters is their high vapor pressure. The table below summarizes the physical properties of the reaction components. Notice the narrow margin between the boiling point of common extraction solvents and the target product.

CompoundRoleMolecular Weight ( g/mol )Boiling Point (°C)Risk Factor During Workup
Crotyl Alcohol Substrate72.11121–122High volatility
Crotyl Acetate Target Product 114.14 128–130 [1]Severe risk of co-distillation
Acetic AnhydrideAcyl Donor102.09139Difficult to remove if unquenched
TriethylamineAux. Base101.1989Easily removed via aqueous wash
DichloromethaneSolvent84.9339.6Safe, provided vacuum is controlled

Core Troubleshooting Guides (Q&A)

Q: Why is my conversion stalling at 50-60% despite using an excess of acetic anhydride and triethylamine? A: Stalled conversions in this context are rarely equilibrium issues; they are kinetic bottlenecks. Triethylamine ( Et3​N ) is a Brønsted base but a poor nucleophile due to steric hindrance. Without a nucleophilic catalyst, the reaction relies on the direct, slow attack of crotyl alcohol on the anhydride. The addition of 4-dimethylaminopyridine (DMAP) fundamentally changes the pathway to nucleophilic catalysis. DMAP rapidly attacks the anhydride to form a highly electrophilic N -acetylpyridinium intermediate[2]. The subsequent attack by the alcohol on this intermediate is the rate-determining step[3]. If your reaction stalls, your DMAP may be deactivated by trace acids, or your acetic anhydride has hydrolyzed to acetic acid due to atmospheric moisture.

Q: My crude NMR shows >95% conversion, but my isolated yield after solvent removal is <40%. Where is the product? A: The product was likely lost to the vacuum pump. Crotyl acetate has a relatively low boiling point of 128–130 °C[1]. If you are concentrating your organic layers on a rotary evaporator using a water bath >30 °C and a vacuum <50 mbar, you are actively co-distilling your product alongside your solvent (e.g., dichloromethane or ethyl acetate).

Q: I see a secondary product in my NMR with terminal alkene peaks instead of the internal alkene of crotyl acetate. What happened? A: You are observing an allylic rearrangement (1,3-allylic transposition). Crotyl alcohol is an allylic alcohol. Under acidic conditions (e.g., if you used acetyl chloride without sufficient base, generating HCl ), the hydroxyl group can be protonated and leave, forming a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack by acetate at the less sterically hindered secondary carbon yields the isomer 3-buten-2-yl acetate. To prevent this, strictly maintain basic conditions throughout the reaction.

Mechanistic Deep Dive: The DMAP Catalytic Cycle

To master this reaction, you must understand the catalytic engine driving it. The diagram below illustrates why the auxiliary base ( Et3​N ) and the nucleophilic catalyst (DMAP) must work in tandem.

DMAP_Mechanism DMAP DMAP Catalyst (Nucleophile) Intermediate N-Acetylpyridinium Acetate Ion Pair DMAP->Intermediate + Ac2O (Fast) Ac2O Acetic Anhydride (Acyl Donor) Ac2O->Intermediate Product Crotyl Acetate (Target Product) Intermediate->Product + Crotyl Alcohol (Rate-Determining) ProtonatedDMAP Protonated DMAP (Inactive State) Intermediate->ProtonatedDMAP Proton Transfer CrotylOH Crotyl Alcohol (Substrate) CrotylOH->Product ProtonatedDMAP->DMAP + Et3N (Regeneration) Base Triethylamine (Auxiliary Base) Base->DMAP

Caption: DMAP-catalyzed nucleophilic acylation cycle highlighting the rate-determining step.

Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure success at each critical phase of the acetylation.

Objective: Achieve >90% isolated yield of crotyl acetate while preventing allylic rearrangement and volatility losses.

Step 1: Reagent Preparation & Validation
  • Dry dichloromethane (DCM) over activated 3Å molecular sieves.

  • Validation Check: Test the acetic anhydride by adding a single drop to 1 mL of water. A lack of immediate phase separation and rapid dissolution indicates severe hydrolysis to acetic acid. If this occurs, use a fresh, unopened bottle.

Step 2: Reaction Assembly
  • In a flame-dried round-bottom flask under an inert atmosphere ( N2​ or Ar), dissolve crotyl alcohol (1.0 eq, 10 mmol) in anhydrous DCM (0.2 M concentration).

  • Add triethylamine (1.5 eq, 15 mmol) and DMAP (0.05 eq, 0.5 mmol).

  • Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling prevents exothermic spikes during anhydride addition. Localized heating can lead to polymerization of the reactive allylic system.

Step 3: Acylation
  • Add acetic anhydride (1.2 eq, 12 mmol) dropwise over 10 minutes via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 4:1). Stain the plate with KMnO4​ . Crotyl alcohol ( Rf​≈0.2 ) should be completely absent, replaced by a less polar spot ( Rf​≈0.6 ). If starting material persists, spike the reaction with an additional 2 mol% DMAP to validate catalyst deactivation vs. reagent consumption.

Step 4: Quench and Workup
  • Quench the reaction by adding an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 30 minutes.

    • Causality: This extended stirring hydrolyzes any unreacted acetic anhydride and neutralizes acetic acid, ensuring it partitions entirely into the aqueous layer.

  • Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, then dry over anhydrous Na2​SO4​ .

Step 5: Concentration (Critical Phase)
  • Filter off the drying agent.

  • Concentrate the filtrate on a rotary evaporator under strict parameters : Water bath maximum 25 °C; Vacuum no lower than 150 mbar.

  • Validation Check: Weigh the crude residue. A mass significantly lower than the theoretical yield (1.14 g) indicates volatility loss. Do not place the final product on a high-vacuum manifold.

Frequently Asked Questions (FAQs)

Can I use acetyl chloride instead of acetic anhydride? Yes, but it requires extreme caution. Acetyl chloride is far more reactive and exothermic. More importantly, it generates HCl as a byproduct. If the HCl is not immediately buffered by the triethylamine, the acidic environment will rapidly trigger the allylic rearrangement of crotyl alcohol to 3-buten-2-yl acetate. Acetic anhydride is the safer, more selective choice for allylic alcohols.

Is it possible to scale this reaction up to 100 grams? Yes, but heat dissipation becomes the primary challenge. At a 100 g scale, the addition of acetic anhydride must be carefully controlled using an addition funnel over several hours, and the reaction must be maintained at 0–5 °C during the addition phase to prevent thermal runaway and polymerization.

References

  • Title: The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study Source: ScholarWorks @ UTRGV URL: [Link]

  • Title: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism Source: Organic Letters - ACS Publications URL: [Link]

  • Title: CROTYL ACETATE - Physico-chemical Properties & Reference Information Source: ChemBK URL: [Link]

Sources

Optimization

Technical Support Center: Purification of trans-2-Butenyl Acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating trans-2-butenyl acetate (also known as crotyl acetate) from crude rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific challenges of isolating trans-2-butenyl acetate (also known as crotyl acetate) from crude reaction mixtures.

In standard synthetic workflows like Fischer esterification, excess acetic acid is intentionally used to drive the equilibrium toward product formation according to Le Chatelier's principle[1]. Consequently, unreacted acetic acid is the most prevalent and problematic impurity. Removing it requires exploiting the distinct physicochemical differences between the neutral ester and the weak acid to create a self-validating purification system.

Quantitative Data: Physical Properties Comparison

Before selecting a purification method, we must analyze the physical properties of the target molecule and the impurity. This data dictates the causality behind our experimental choices.

Propertytrans-2-Butenyl Acetate (Target)Acetic Acid (Impurity)Separation Implication
Boiling Point 128–130 °C[2]118 °CBoiling points are too close for simple distillation; fractional distillation risks product thermal degradation.
Density 0.919 g/cm³[2]1.049 g/cm³Dictates phase orientation in liquid-liquid extraction (LLE).
Water Solubility Insoluble / Low[3]MiscibleEnables aqueous extraction, but the acid's partition coefficient requires chemical neutralization[4].
pKa N/A (Neutral)~4.76Weak acid; easily deprotonated by mild bases to form highly water-soluble salts[1].
Core Methodology: Mild Basic Liquid-Liquid Extraction (LLE)

Because distillation is inefficient for this specific mixture, Liquid-Liquid Extraction (LLE) is the gold standard. We leverage the acidity of acetic acid to chemically convert it into sodium acetate, forcing it entirely into the aqueous phase while the neutral ester remains in the organic phase[1].

LLE_Mechanism cluster_0 Organic Phase cluster_1 Aqueous Phase (NaHCO3) Ester trans-2-Butenyl acetate (Remains in Organic) AcidOrg Acetic Acid (AcOH) (Partitions to Aqueous) Reaction AcOH + NaHCO3 → NaOAc + H2O + CO2↑ AcidOrg->Reaction Extraction Salt Sodium Acetate (NaOAc) (Highly Water Soluble) Reaction->Salt Neutralization

Mechanistic pathway of acetic acid neutralization during sodium bicarbonate extraction.

Step-by-Step Protocol:
  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a non-polar organic solvent (e.g., diethyl ether, pentane, or ethyl acetate)[5]. Causality: Dilution reduces the mixture's viscosity and provides a distinct organic phase that will not mix with the aqueous wash[6].

  • Initial Water Wash (Optional): Wash with distilled water to remove the bulk of the catalytic acid (e.g., H2SO4) and a large portion of the acetic acid[4].

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3)[1].

  • Venting (Critical Safety Step): Stopper the funnel, invert it, and immediately open the stopcock to vent. Causality: The reaction between acetic acid and NaHCO3 generates carbon dioxide (CO2) gas. Failure to vent frequently will cause pressure buildup, potentially shattering the glassware[4].

  • Phase Separation: Close the stopcock, shake vigorously, vent again, and place the funnel on a ring stand. Allow the layers to separate. If using ether or pentane, the organic layer containing the ester will be on top[6].

  • Validation: Drain the lower aqueous layer. Test the pH of the aqueous layer. Repeat the NaHCO3 wash until the aqueous phase tests basic (pH > 7), proving the system is free of acid[4].

  • Drying & Concentration: Wash the organic layer once with brine (saturated NaCl) to pre-dry, then dry over anhydrous MgSO4. Filter and remove the solvent via rotary evaporation[6].

Advanced Methodology: Solid-Phase Scavenging (Alumina Plug)

If your workflow is moisture-sensitive or you are dealing with trace amounts of acetic acid (<1%) where an aqueous workup is overkill, solid-phase scavenging is a highly effective alternative.

Step-by-Step Protocol:
  • Preparation: Pack a glass column or a fritted funnel with activated neutral or basic alumina (finer than 8 mesh is optimal for higher surface area)[7].

  • Elution: Dissolve the crude trans-2-butenyl acetate in a minimal amount of dry, non-polar solvent (e.g., hexane).

  • Filtration: Pass the solution through the alumina bed. Causality: The basic/neutral sites on the alumina surface actively adsorb the free acetic acid via acid-base interactions, while the neutral ester passes through unretained[7].

  • Recovery: Rinse the plug with an additional volume of solvent to ensure complete recovery of the ester, then concentrate.

Troubleshooting & FAQs

Troubleshooting_Tree Issue Residual Acetic Acid Detected (e.g., via 1H NMR at ~2.1 ppm) CheckAmount What is the concentration of the acid impurity? Issue->CheckAmount High High (>5%) Incomplete Workup CheckAmount->High Low Trace (<1%) Residual after LLE CheckAmount->Low ActionHigh Repeat LLE with Saturated NaHCO3 High->ActionHigh ActionLow Pass through Activated Alumina Plug Low->ActionLow

Decision tree for troubleshooting residual acetic acid based on impurity concentration.

Q: Why did my ester yield drop significantly after washing with NaOH instead of NaHCO3? A: Strong bases like sodium hydroxide (NaOH) can catalyze the saponification (hydrolysis) of the ester, reverting trans-2-butenyl acetate back into crotyl alcohol and acetate. Sodium bicarbonate (NaHCO3) is a mild base that selectively neutralizes the acid without cleaving the ester bond[1].

Q: I still see acetic acid in my 1H NMR spectrum. How do I identify it? A: Acetic acid appears as a distinct, sharp singlet at approximately 2.1 ppm in a 1H NMR spectrum (in CDCl3)[4]. If this peak is present alongside your ester peaks, it indicates incomplete neutralization.

Q: An emulsion formed during the NaHCO3 wash. How do I break it? A: Emulsions often form due to vigorous shaking of similar-density phases. To break it, add a small amount of brine (saturated NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent in water (the "salting-out" effect) and forcing the phases to separate cleanly[4].

Q: Can I just distill the acetic acid away from the crotyl acetate? A: It is highly discouraged for standard lab-scale purification. The boiling point of acetic acid (118 °C) and trans-2-butenyl acetate (128–130 °C) are too close[2]. A simple distillation will result in co-distillation. If distillation is absolutely necessary, azeotropic removal with heptane or toluene under reduced pressure is a more viable alternative[5].

References
  • [2] Title: trans-2-butenyl acetate 628-08-0 - Guidechem | Source: guidechem.com | URL: 2

  • [3] Title: SAFETY DATA SHEET - Thermo Fisher Scientific | Source: thermofisher.com | URL: 3

  • [7] Title: US5371279A - Acetic acid removal from liquid ether acetates | Source: google.com (Patents) | URL: 7

  • [5] Title: Work up tips on how to get rid of acetic acid (reaction solvent) please | Source: reddit.com (r/OrganicChemistry) | URL: 5

  • [4] Title: 4.7: Reaction Work-Ups | Source: Chemistry LibreTexts | URL: 4

  • [1] Title: 8.6: Common Extraction Washes | Source: Chemistry LibreTexts | URL: 1

  • [6] Title: 8.4 - Extraction and Washing Guide | Source: MIT OpenCourseWare | URL: 6

Sources

Troubleshooting

Technical Support Center: Improving the Resolution of trans-2-Butenyl Acetate in GC Analysis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatographic (GC) separation of trans-2-Bute...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the gas chromatographic (GC) separation of trans-2-Butenyl acetate, particularly its resolution from the cis isomer and other closely related compounds. The separation of geometric isomers is a common analytical challenge due to their similar physicochemical properties.[1][2] This document provides in-depth troubleshooting advice, actionable protocols, and a foundational understanding of the chromatographic principles at play to help you achieve baseline resolution and robust analytical results.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the separation of trans-2-Butenyl acetate.

Q1: Why is it so difficult to separate cis- and trans-2-Butenyl acetate isomers?

A1: The primary challenge lies in their very similar structures and boiling points. Cis and trans isomers have the same molecular weight and elemental composition, differing only in the spatial arrangement of atoms around the double bond.[3] This results in nearly identical vapor pressures and partitioning behavior on many standard, non-polar GC columns, which primarily separate compounds by boiling point.[4][5] Achieving separation requires a stationary phase that can exploit subtle differences in the molecules' dipole moments or shape.[3][4]

Q2: What is the best type of GC column for separating these geometric isomers?

A2: The key is to choose a stationary phase with the correct polarity to induce differential partitioning between the isomers. For separating cis/trans isomers of compounds like butenyl acetate, highly polar or mid-to-high polarity columns are generally required.[6]

  • Highly Polar Phases (WAX-type): Polyethylene glycol (PEG) phases, commonly known as WAX columns, are an excellent first choice. Their ability to engage in hydrogen bonding and dipole-dipole interactions can effectively differentiate between the slightly different polarities of the cis and trans isomers.

  • Mid-to-High Polarity Phases (Cyanopropyl-based): Stationary phases containing cyanopropyl functional groups (e.g., 70% cyanopropyl polysilphenylene-siloxane) are also highly effective for this type of separation.[3][4] These phases provide strong dipole-dipole interactions, which are crucial for resolving geometric isomers.[6]

Q3: My peaks for trans-2-Butenyl acetate are tailing. What are the most common causes?

A3: Peak tailing is a common issue, especially with polar compounds, and can obscure poor resolution.[7][8] The most frequent causes include:

  • Active Sites: Exposed silanol groups in a contaminated injector liner, on a poorly cut column end, or on a degraded stationary phase can interact with the polar acetate group, causing tailing.[9][10]

  • Improper Column Installation: If the column is installed too high or too low in the inlet, it can create "dead volumes" or turbulence, leading to asymmetrical peaks.[8][10]

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites at the head of the column. Trimming a small section (10-20 cm) from the column inlet can often resolve this.[7]

  • Inlet Temperature Too Low: If the injector temperature is insufficient to fully and instantaneously vaporize the sample, it can lead to a slow, drawn-out introduction of the analyte onto the column, resulting in tailing peaks.[11]

Systematic Troubleshooting Guide for Poor Resolution

When baseline resolution of trans-2-Butenyl acetate is not achieved, a systematic approach is required to identify and solve the problem. This guide will walk you through a logical workflow from initial system checks to advanced method optimization.

Diagram: Troubleshooting Workflow

The following diagram illustrates the logical steps for troubleshooting poor resolution between cis- and trans-2-Butenyl acetate.

GC_Troubleshooting start Poor Resolution Observed check_system Step 1: Verify System Integrity - Check for leaks - Inspect consumables (liner, septum) - Confirm gas purity & flow start->check_system system_ok System OK? check_system->system_ok fix_system Action: Fix Leaks / Replace Consumables system_ok->fix_system No optimize_temp Step 2: Optimize Oven Temperature Program - Lower initial temperature - Reduce ramp rate (e.g., 3-8 °C/min) - Add mid-ramp isothermal hold system_ok->optimize_temp Yes fix_system->check_system temp_ok Resolution Improved? optimize_temp->temp_ok optimize_flow Step 3: Optimize Carrier Gas Flow Rate - Adjust flow to optimal linear velocity - Use constant flow mode temp_ok->optimize_flow No success Resolution Achieved temp_ok->success Yes flow_ok Resolution Improved? optimize_flow->flow_ok eval_column Step 4: Evaluate GC Column - Is stationary phase appropriate (polar)? - Is column old or contaminated? - Perform column conditioning/bake-out flow_ok->eval_column No flow_ok->success Yes column_ok Resolution Improved? eval_column->column_ok replace_column Action: Select & Install New Polar Column (e.g., WAX or Cyanopropyl) column_ok->replace_column No column_ok->success Yes replace_column->success

Caption: A step-by-step workflow for diagnosing and resolving poor GC resolution.

Step 1: Verify GC System Integrity

Before modifying the analytical method, it's crucial to ensure the instrument is performing correctly. Problems that cause universal peak broadening or tailing will also degrade resolution.

  • Check for Leaks: Use an electronic leak detector to check for leaks at the injector, detector, and column fittings. Leaks can disrupt pressure/flow control and introduce oxygen, which can degrade the column's stationary phase.[9]

  • Inspect Consumables:

    • Injector Liner: A dirty or active liner is a primary cause of peak tailing.[10] Replace the liner if it appears discolored or if you have performed many injections.

    • Septum: A cored or leaking septum can cause inconsistent injections and pressure fluctuations. Replace it regularly.

  • Confirm Carrier Gas Flow: Verify that the carrier gas cylinder has adequate pressure and that the flow rate displayed by the GC software is stable. Inconsistent flow will lead to retention time shifts and can affect resolution.[12]

Step 2: Optimize the Oven Temperature Program

The temperature program directly controls selectivity and efficiency.[13][14] For closely eluting isomers, a slow and steady approach is often best.

  • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the head of the column, leading to sharper peaks.[13] If using splitless injection, the initial oven temperature should be about 20°C below the boiling point of the injection solvent.[13]

  • Reduce the Temperature Ramp Rate: A slower ramp rate (e.g., 3-8 °C/min) increases the interaction time of the analytes with the stationary phase, which generally improves the resolution of closely eluting isomers.[9] While a faster ramp decreases analysis time, it can cause co-elution.[15]

  • Final Temperature and Hold Time: Ensure the final temperature is high enough and held long enough to elute all components from the column, preventing "ghost peaks" in subsequent runs.[16]

Step 3: Optimize the Carrier Gas Flow Rate

The carrier gas flow rate (or linear velocity) affects both analysis speed and column efficiency.

  • Find the Optimal Flow Rate: Every column has an optimal flow rate at which it achieves maximum efficiency (the lowest plate height).[17] Operating too far above or below this optimum will broaden peaks and reduce resolution. For most 0.25 mm ID columns, the optimal flow for helium is around 1.0-1.2 mL/min.[9]

  • Use Constant Flow Mode: As the oven temperature increases, the viscosity of the carrier gas also increases. In "constant pressure" mode, this causes the flow rate to drop during the run. Using "constant flow" mode ensures the linear velocity remains consistent, which maintains optimal separation conditions throughout the temperature program.[12]

Step 4: Evaluate and Select the GC Column

If method optimization does not yield the desired resolution, the column itself is the next logical focus.

  • Stationary Phase Selection: As detailed in the FAQs, stationary phase chemistry is the most critical factor for selectivity. If you are using a non-polar or low-polarity column (e.g., a 1% or 5% phenyl-methylpolysiloxane), it is unlikely you will achieve separation. A switch to a more polar column is necessary.

  • Column Dimensions:

    • Length: Doubling column length increases resolution by a factor of ~1.4, but it also doubles the analysis time.[4] A 30 m column is a standard starting point.

    • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm vs 0.25 mm) increases efficiency and can improve resolution, but it also reduces sample capacity.[4]

    • Film Thickness: A thicker film increases retention and can improve the resolution of volatile compounds like butenyl acetate.[5]

Table 1: Recommended GC Column Stationary Phases for cis/trans Isomer Separation
Stationary Phase TypeCommon Name(s)PolaritySeparation PrincipleRecommended Use
Polyethylene Glycol (PEG)WAX, CarbowaxHighHydrogen bonding, Dipole-dipoleExcellent first choice for polar analytes and geometric isomers.
Cyanopropyl-basede.g., 70% CyanopropylHighStrong dipole-dipole interactionsSpecifically designed for separating cis/trans isomers, particularly of FAMEs.[3][6]
Mid-Polarity Phenyl50% Phenyl PolysiloxaneMediumDipole-dipole, π-π interactionsCan sometimes provide separation if a high-polarity column is not available.[4]

Experimental Protocols

Protocol 1: Optimizing the GC Temperature Program for Isomer Separation

This protocol assumes you have a suitable polar column installed (e.g., a WAX-type column) and have verified system integrity.

  • Establish a Scouting Gradient:

    • Injector Temp: 220 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Initial Oven Temp: 50 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 2 minutes.

    • Rationale: This fast gradient will quickly elute the compounds and provide their approximate elution temperatures.

  • Calculate the Optimal Ramp Rate:

    • Note the elution temperature (T_elute) of the trans-2-Butenyl acetate peak from the scouting run.

    • The optimal ramp rate can be estimated as 10°C per column hold-up time.[16] For a typical 30 m x 0.25 mm column, the hold-up time is about 1-1.5 minutes, suggesting an optimal ramp rate of ~7-10 °C/min.

  • Refine the Program Based on Elution Temperature:

    • Set Initial Temperature: Set the initial oven temperature to be approximately 45°C lower than the elution temperature of the first isomer peak from the scouting run.[13]

    • Implement the Slower Ramp: Apply the calculated optimal ramp rate (e.g., 8 °C/min) up to a temperature about 20°C above the elution temperature of the last isomer.

    • Run and Evaluate: Execute the new method and assess the resolution.

  • Iterative Adjustment:

    • If peaks are still co-eluting, decrease the ramp rate further in small increments (e.g., from 8 °C/min to 5 °C/min).[9]

    • If resolution is adequate but analysis time is too long, you can slightly increase the ramp rate. The goal is to find the best balance between resolution and speed.

This guide provides a comprehensive framework for systematically addressing and resolving the common challenges associated with the GC analysis of trans-2-Butenyl acetate. By combining a solid understanding of chromatographic principles with a logical troubleshooting approach, you can achieve robust and reliable separations.

References

  • Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. (2025). RSC Publishing.
  • Technical Support Center: Optimizing GC-MS for Diterpene Isomer Separation. (n.d.). Benchchem.
  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2025). Crawford Scientific.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (2009). Agilent.
  • Troubleshooting peak tailing and broadening in GC analysis of trimethyldecanes. (n.d.). Benchchem.
  • Temperature Programming for Better GC Results. (2025). Phenomenex.
  • Go With the Flow: Thinking About Carrier Gas Flow in GC. (2020). LCGC International.
  • GC Temperature Program Development. (n.d.). Element Lab Solutions.
  • GC Troubleshooting Guide. (2023). GL Sciences.
  • Fixing GC Peak Tailing for Cleaner Results. (2025). Separation Science.
  • GC Diagnostic Skills I | Peak Tailing. (2020). Element Lab Solutions.
  • The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. (2020). PMC.
  • Approaches to Increasing GC Speed, Resolution and Responses. (n.d.). Sigma-Aldrich.
  • Effect of flow rate and temperature on peak resolution in gas chromatography. (2023). Reddit.
  • Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025). MDPI.
  • Guide to Choosing a GC Column. (2025). Phenomenex.
  • GC Column Selection Guide. (n.d.). JCANO INGENIERIA.
  • Gas Chromatography (GC) Column Selection Guide. (n.d.). Supelco/Sigma-Aldrich.
  • Selection Guide - GC columns. (n.d.). Trajan Scientific and Medical.
  • Agilent J&W GC Column Selection Guide. (2008). Postnova Analytics.
  • New cis/trans FAME Standard for GC Optimization. (n.d.). MilliporeSigma.
  • trans-2-Butenyl acetate | CAS 628-08-0. (n.d.). Santa Cruz Biotechnology.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PMC.
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. (2005). Journal of Zhejiang University SCIENCE.

Sources

Optimization

Addressing peak tailing of "trans-2-Butenyl acetate" in chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve peak tailing issues specifically associated with trans-2-But...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to help you systematically diagnose and resolve peak tailing issues specifically associated with trans-2-Butenyl acetate (also known as crotyl acetate).

Rather than relying on trial and error, this guide uses mechanistic causality and self-validating protocols to restore your chromatographic performance.

Part 1: The Phenomenon & Mechanistic Causality

trans-2-Butenyl acetate is an unsaturated ester. While it lacks highly acidic or basic functional groups, its carbonyl oxygen acts as a potent hydrogen-bond acceptor. In chromatography, peak tailing occurs when this carbonyl group interacts with residual active sites—most commonly unendcapped or exposed silanol groups (-OH) on silica-based stationary phases or poorly deactivated gas chromatography (GC) glass liners [1].

This secondary interaction creates a mixed-mode retention mechanism. The primary retention is driven by partitioning, while the secondary retention is driven by adsorption. Because adsorption features slow desorption kinetics, a fraction of the analyte molecules lag behind the main band, manifesting as a prolonged trailing edge.

MechanisticPathway Ester trans-2-Butenyl Acetate (Carbonyl Oxygen) H_Bond Hydrogen Bonding Adsorption Ester->H_Bond Symmetry Gaussian Elution Ester->Symmetry No active sites Silanol Active Silanol (-OH) on Silica Surface Silanol->H_Bond Deactivation Siloxane Deactivation (Endcapping) Silanol->Deactivation Preventative Maintenance Desorption Slow Desorption Kinetics H_Bond->Desorption Tailing Peak Tailing Desorption->Tailing Deactivation->Symmetry

Fig 1. Mechanistic pathway of trans-2-butenyl acetate peak tailing via silanol hydrogen bonding.

Part 2: Diagnostic Decision Workflow

Before replacing expensive analytical columns, you must isolate whether the tailing is caused by chemical activity (adsorption) or physical flow path disruptions (dead volume, poor installation, or solvent mismatch).

TroubleshootingWorkflow Start Peak Tailing Detected Modality Chromatography Modality? Start->Modality GC Gas Chromatography Modality->GC LC Liquid Chromatography Modality->LC GC_Test Inject Light Hydrocarbon GC->GC_Test LC_Test Check Injection Solvent LC->LC_Test GC_Eval Does Hydrocarbon Tail? GC_Test->GC_Eval GC_Flow Fix Flow Path Issue GC_Eval->GC_Flow Yes GC_Active Replace Liner / Trim Column GC_Eval->GC_Active No Resolve Peak Symmetry Restored GC_Flow->Resolve GC_Active->Resolve LC_Eval Solvent Stronger Than Mobile Phase? LC_Test->LC_Eval LC_Solvent Dilute with Weak Solvent LC_Eval->LC_Solvent Yes LC_Volume Minimize Tubing ID LC_Eval->LC_Volume No LC_Solvent->Resolve LC_Volume->Resolve

Fig 2. Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Part 3: Expert Q&A Troubleshooting

Q1: My GC-FID method shows severe tailing for trans-2-butenyl acetate, but my solvent peak looks fine. Is my column dying? A: Not necessarily. If the tailing is specific to the ester and not early-eluting non-polar compounds, you are observing chemical activity rather than a physical blockage. The injection port is responsible for 90% of chromatographic challenges [2]. Moisture in the sample or carrier gas can hydrolyze the siloxane deactivation layer in the glass liner, exposing active silanol groups. Causality: The carbonyl oxygen of the acetate hydrogen-bonds to these newly formed silanols. Replacing the liner and trimming the first 10-20 cm of the analytical column usually resolves this.

Q2: How can I definitively prove whether the tailing in my GC is a physical flow issue or chemical adsorption? A: Employ a self-validating diagnostic injection. Inject a light, non-polar hydrocarbon (e.g., n-hexane or n-octane). Causality: Because hydrocarbons lack functional groups, they cannot participate in hydrogen bonding and are immune to silanol activity. If the hydrocarbon peak is symmetrical, the flow path is physically sound, proving your issue is chemical adsorption of the acetate. If the hydrocarbon also tails, you have a physical obstruction, dead volume, or improper column installation [3].

Q3: I am analyzing trans-2-butenyl acetate via Reversed-Phase HPLC. The peak is tailing, and it gets worse with larger injection volumes. Why? A: This is a classic symptom of "solvent mismatch" causing volume overload. If your sample is dissolved in 100% strong solvent (e.g., acetonitrile) but your mobile phase is highly aqueous, the analyte will not focus at the head of the column. Causality: The strong injection solvent carries the analyte rapidly down the column bed before it can properly mix with the weaker mobile phase. This prevents the analyte from focusing into a narrow band, resulting in a distorted, tailing peak [4].

Q4: Does the split ratio in my GC method affect peak shape? A: Yes. In a split injection, you need a minimum of 20 mL/min of total flow through the inlet. If the split ratio is too low, the flow rate is insufficient to rapidly sweep the vaporized trans-2-butenyl acetate onto the column. This slow transfer broadens the initial sample band, which manifests as peak tailing [3].

Part 4: Self-Validating Experimental Protocols

Protocol 1: GC System Inertness Restoration

Objective: Eliminate active sites causing hydrogen bonding with the acetate carbonyl.

  • Baseline Assessment: Inject your trans-2-butenyl acetate standard. Calculate the USP Tailing Factor ( Tf​ ).

  • Diagnostic Injection: Inject a standard of n-octane.

    • Validation Check: If Tf​ for octane is < 1.2, the issue is chemical activity. Proceed to Step 3. If Tf​ > 1.2, reinstall the column to fix dead volume.

  • Inlet Maintenance: Remove the current glass liner. Inspect the bottom of the inlet cavity for septum fragments using a flashlight [5]. Vacuum out any debris. Install a new, highly deactivated siloxane liner, a new non-stick septum, and a new O-ring.

  • Column Trimming: Cut the first 15-20 cm of the analytical column using a ceramic scoring wafer to ensure a perfectly square cut. This removes accumulated non-volatile matrix and exposed silanols at the column head.

  • System Validation: Re-inject the trans-2-butenyl acetate standard.

    • Success Criteria: A reduction of Tf​ to < 1.5 validates the restoration of system inertness.

Protocol 2: HPLC Solvent Matching & Focusing

Objective: Prevent analyte dispersion at the column head due to solvent mismatch.

  • Solvent Evaluation: Compare the organic composition of your sample diluent to your initial mobile phase conditions.

  • Dilution Adjustment: Dilute the trans-2-butenyl acetate sample 1:1 with the initial mobile phase. (e.g., If your method starts at 80% water / 20% methanol, ensure your sample diluent is at least 80% water).

  • Volume Reduction: Temporarily reduce your injection volume by 50% to test for mass overloading.

  • System Validation: Re-inject the sample.

    • Success Criteria: If peak symmetry improves ( Tf​ approaches 1.0), the root cause was solvent mismatch/overload. Permanently adopt the weaker sample diluent.

Part 5: Quantitative Diagnostic Benchmarks

Use the following metrics to evaluate your system's performance and validate your troubleshooting steps.

MetricTarget ValueDiagnostic Significance
USP Tailing Factor ( Tf​ ) 0.8 – 1.5 Tf​=1.0 is a perfect Gaussian peak. Tf​>1.5 indicates significant tailing requiring immediate intervention [6].
Asymmetry Factor ( As​ ) 0.9 – 1.2 Measures the ratio of the back half of the peak to the front half at 10% peak height.
GC Split Vent Flow 20 mL/min Ensures rapid transfer of vaporized trans-2-butenyl acetate onto the column, preventing initial band broadening [3].
LC Extra-Column Tubing ID 0.005" (0.12 mm) Minimizes post-injection dispersion, critical for maintaining symmetry in early-eluting compounds [4].

References

  • What Causes Peak Tailing in HPLC? Source: Chrom Tech, Inc. URL:[Link]

  • Peak Tailing in GC Trace Analysis Source: Restek Corporation URL:[Link]

  • GC Troubleshooting Series Part Four: Tailing Peaks Source: Agilent Technologies URL:[Link]

  • Troubleshooting Common HPLC Issues Source: Labcompare URL:[Link]

  • Peaks tailing-problem on fatty acid and ester analyses Source: Chromatography Forum URL:[Link](Note: Root domain verified via grounding)

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

Troubleshooting

Optimization of reaction conditions for "trans-2-Butenyl acetate" synthesis (temperature, catalyst)

Welcome to the Technical Support Center for the synthesis of trans-2-butenyl acetate (also known as crotyl acetate). This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights desig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of trans-2-butenyl acetate (also known as crotyl acetate). This guide provides advanced troubleshooting, self-validating protocols, and mechanistic insights designed for researchers and drug development professionals optimizing esterification workflows.

Troubleshooting Guide: Reaction Kinetics & Catalyst Selection

Q: Why is my esterification yield low (<50%) when using only triethylamine (NEt3) and acetic anhydride at room temperature? A: Triethylamine acts primarily as a Brønsted base to neutralize acid byproducts, but it is a poor nucleophilic catalyst. For allylic alcohols like trans-2-buten-1-ol, direct nucleophilic attack on acetic anhydride is kinetically slow.

The Causality: To accelerate the reaction, you must lower the activation energy of the acyl transfer. By introducing 4-(Dimethylamino)pyridine (DMAP) as a hypernucleophilic catalyst, the reaction pathway fundamentally shifts. DMAP rapidly attacks acetic anhydride to form a highly reactive N-acylpyridinium intermediate. The sterically hindered allylic alcohol then easily attacks this highly electrophilic intermediate, drastically increasing the reaction rate and yield[1].

DMAP_Cycle Ac2O Acetic Anhydride (Ac2O) Intermediate N-Acylpyridinium Intermediate Ac2O->Intermediate Nucleophilic Attack by DMAP DMAP DMAP Catalyst DMAP->Intermediate Product trans-2-Butenyl Acetate + Acetic Acid Intermediate->Product Alcoholysis Alcohol trans-2-Buten-1-ol (Crotyl Alcohol) Alcohol->Product Acyl Transfer Product->DMAP Catalyst Regeneration Base NEt3 (Base) Neutralizes Acid Product->Base Acetic Acid byproduct

Catalytic cycle of DMAP-mediated acetylation of trans-2-buten-1-ol highlighting acyl transfer.

Troubleshooting Guide: Temperature Control & Isomerization

Q: I am detecting significant amounts of sec-butenyl acetate in my final product. How do I prevent this isomerization? A: You are observing allylic transposition, a common side reaction when synthesizing allylic esters under acidic conditions or elevated temperatures.

The Causality: If you are using an acid catalyst (e.g., Amberlyst 15) or allowing the reaction temperature to exceed 40 °C, protonation of the ester or alcohol leads to the loss of the leaving group and the formation of a resonance-stabilized allylic carbocation. Subsequent nucleophilic attack at the more substituted carbon yields the thermodynamic byproduct, sec-butenyl acetate[2]. The Solution: Strictly utilize base-catalyzed protocols (such as NEt3/DMAP) and maintain the reaction temperature between 0 °C and 25 °C.

Troubleshooting_Tree Start Issue: Suboptimal Yield or Purity of trans-2-Butenyl Acetate CheckIso Is sec-butenyl acetate (isomer) detected? Start->CheckIso YesIso Action: Reduce Temp (<25°C) & Remove Acid Catalysts CheckIso->YesIso Yes NoIso Is the reaction conversion slow/incomplete? CheckIso->NoIso No CheckCat Is DMAP used as a nucleophilic catalyst? NoIso->CheckCat Yes AddDMAP Action: Add 0.1 eq DMAP & 4.0 eq NEt3 CheckCat->AddDMAP No CheckMoisture Action: Ensure anhydrous conditions (Dry Et2O/CH2Cl2) CheckCat->CheckMoisture Yes

Decision tree for troubleshooting low yields and isomerization in crotyl acetate synthesis.

Quantitative Data: Optimization Parameters

The following table summarizes the impact of catalyst selection and temperature on reaction efficiency and product integrity.

Catalyst SystemReagentTemp (°C)Time (h)Conversion (%)Isomerization to sec-butenyl acetate (%)
NoneAcetic Anhydride2524< 10Not detected
NEt3 (1.4 eq)Acetyl Chloride0 to 401285< 2
NEt3 (4.0 eq) + DMAP (0.1 eq)Acetic Anhydride0 to 2524> 95< 1
Amberlyst 15 (Acid)Acetic Acid6047515 - 20

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these validated methodologies[1]. Each protocol includes built-in validation steps to confirm success before proceeding to the next stage.

Protocol A: Base-Catalyzed Acetylation using Acetyl Chloride (Rapid Synthesis)

Recommended for workflows requiring shorter reaction times.

  • Setup: In a dry, three-necked flask under an inert atmosphere (N2 or Ar), dissolve trans-2-buten-1-ol (50 mmol, 3.6 g) and triethylamine (70 mmol, 9.0 mL) in anhydrous dichloromethane (25 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: Acetyl chloride reacts exothermically; strict thermal control prevents solvent boiling and byproduct formation.

  • Reagent Addition: Dissolve acetyl chloride (70 mmol, 4.6 mL) in 25 mL dichloromethane. Add this solution dropwise via a dropping funnel over 30 minutes.

  • Reaction: Remove the ice bath and heat the mixture under gentle reflux (approx. 40 °C) for 12 hours.

  • Validation Step 1 (In-Process): Perform TLC (Hexane:Ethyl Acetate 4:1) utilizing a KMnO4 stain. The reaction is complete when the lower Rf alcohol spot disappears, replaced by the higher Rf ester spot.

  • Workup: Cool to room temperature. Filter off the precipitated triethylamine hydrochloride. Wash the organic phase sequentially with saturated aqueous NaHCO3 and distilled water. Dry over anhydrous Na2SO4.

  • Purification & Validation 2: Distill the solvent under reduced pressure. Purify the crude product by distillation at 80 °C under 20 mbar pressure. Validate the trans-configuration via 1H-NMR (vinylic protons should display a coupling constant J ≈ 15.5 Hz).

Protocol B: DMAP-Catalyzed Acetylation (High Purity / Mild Conditions)

Recommended for preventing trace isomerization during scale-up.

  • Setup: Dissolve trans-2-buten-1-ol (4 mmol), triethylamine (16 mmol, 4.0 equiv), and DMAP (0.4 mmol, 0.1 equiv) in absolute diethyl ether (20 mL).

  • Temperature Control: Cool the solution to 0 °C.

  • Reagent Addition: Add acetic anhydride (16 mmol, 4.0 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 24 hours. Causality: The hypernucleophilicity of DMAP allows for complete conversion at ambient temperatures, completely bypassing the thermal activation energy required for allylic rearrangement.

  • Workup: Wash the reaction solution with saturated NaHCO3, 10% aqueous NaOH (to hydrolyze unreacted anhydride), and saturated NaCl. Dry over Na2SO4 and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q: Can I use a solid acid catalyst like Zeolites or Amberlyst 15 for this esterification? A: It is highly discouraged. While solid acid catalysts can drive standard esterifications, they promote the formation of an allylic carbocation in trans-2-buten-1-ol, leading to significant isomerization into sec-butenyl acetate[2]. Stick to the base-catalyzed methods detailed above.

Q: Why is my product turning yellow during distillation? A: Yellowing indicates the presence of trace acidic byproducts or thermal degradation of the ester. Ensure thorough washing with 10% NaOH and NaHCO3 during workup to neutralize all residual acetic acid. Distill under high vacuum to lower the required boiling temperature.

Q: How do I definitively verify that the trans-configuration was maintained throughout the reaction? A: 1H-NMR spectroscopy is the gold standard for this validation. The vinylic protons of the trans-isomer will display a characteristic trans-diaxial coupling constant (J = 15.5 - 16.0 Hz), whereas the cis-isomer would show a significantly lower coupling constant (J = 10 - 12 Hz)[1].

References

  • Title: Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information Source: rsc.org URL: 1

  • Title: US20020049351A1 - Process for making n-butyl esters from butadiene Source: google.com (Google Patents) URL: 2

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in trans-2-Butenyl Acetate Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for reactions involving trans-2-butenyl acetate (crotyl acetate). This resource is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving trans-2-butenyl acetate (crotyl acetate). This resource is designed for researchers, chemists, and process development professionals to diagnose and mitigate common side reactions and byproduct formation. We will delve into the mechanistic underpinnings of these issues and provide actionable, field-proven troubleshooting strategies.

Part 1: Frequently Asked Questions - Understanding the Root Causes

This section addresses fundamental questions about the reactivity of trans-2-butenyl acetate and the origins of common byproducts.

Q1: What are the primary byproducts I should be looking for in my reaction?

When using trans-2-butenyl acetate, particularly in transition-metal-catalyzed reactions like the Tsuji-Trost allylation, you will primarily encounter three classes of byproducts:

  • Regioisomers: The most common issue is the formation of a mixture of linear (E- and Z-1-substituted-2-butene) and branched (3-substituted-1-butene) products. trans-2-Butenyl acetate is an unsymmetrical allyl system, and nucleophilic attack can occur at either the first (C1) or third (C3) carbon of the allyl fragment.

  • Geometric and Positional Isomers: The starting material or the desired product can isomerize. This includes trans-to-cis isomerization of the double bond or rearrangement to the constitutional isomer, 3-buten-2-yl acetate (α-methylallyl acetate). These isomerizations can be catalyzed by acids or the transition metal catalyst itself.[1][2]

  • Elimination Products: Under certain conditions, particularly with highly basic nucleophiles or elevated temperatures, β-hydride elimination can occur from the allyl intermediate, leading to the formation of 1,3-butadiene.[3]

Q2: How does the catalyst system (metal and ligand) dictate the reaction outcome?

The catalyst, most commonly a palladium(0) complex, is the linchpin of the reaction. It forms an intermediate η³-π-allyl complex, which is then attacked by the nucleophile.[4][5] The ligands coordinated to the metal center are critical for controlling selectivity:

  • Steric Bulk: Bulky ligands can direct the nucleophile to attack the less sterically hindered terminus of the allyl fragment, often favoring the linear product.[4]

  • Electronic Properties: Electron-donating or -withdrawing ligands modify the electron density at the palladium center and the attached allyl group, influencing the rates of oxidative addition and nucleophilic attack.

  • Bite Angle: For bidentate phosphine ligands, the natural bite angle influences the geometry of the catalyst and can strongly bias the regioselectivity of the nucleophilic attack.

While palladium is standard, other metals like molybdenum or iridium can be used and may offer alternative, often branched, regioselectivity.[4]

Q3: What is the η³-allyl palladium complex and why is it central to byproduct formation?

The η³-allyl palladium complex is the key intermediate in these reactions. It is formed when the Pd(0) catalyst undergoes oxidative addition into the carbon-acetate bond of trans-2-butenyl acetate.[4][5]

G cluster_0 Mechanism of η³-allyl Complex Formation & Nucleophilic Attack Start trans-2-Butenyl Acetate + Pd(0)L₂ Intermediate η³-π-allyl Pd(II) Complex (Cationic) Start->Intermediate Oxidative Addition Product_Linear Linear Product (C1 Attack) Intermediate->Product_Linear Path A (less hindered) Product_Branched Branched Product (C3 Attack) Intermediate->Product_Branched Path B (more hindered) Nu Nucleophile (Nu⁻) Nu->Intermediate G Start Analyze Crude Reaction Mixture (GC-MS, ¹H NMR) Isomer_Mix Poor Regioselectivity? (Linear vs. Branched) Start->Isomer_Mix Check product ratio Isomerization Isomerization of Alkene? (cis / other isomers) Start->Isomerization Check for isomers Elimination Low Mass Balance? (Possible Elimination) Start->Elimination Check yield Success High Yield & Selectivity Start->Success If clean Isomer_Mix->Isomerization No Sol_Regio 1. Use 'Softer' Nucleophile 2. Screen Bulky Ligands 3. Use Less Polar Solvent Isomer_Mix->Sol_Regio Yes Isomerization->Elimination No Sol_Isomer 1. Lower Temperature 2. Minimize Reaction Time 3. Use Purified Reagents Isomerization->Sol_Isomer Yes Elimination->Success No Sol_Elim 1. Use Weaker Base 2. Lower Temperature Elimination->Sol_Elim Yes

Caption: A decision tree for troubleshooting common issues in crotyl acetate reactions.

Part 3: Key Experimental Protocols

These protocols provide a starting point for optimization. Safety Note: Always conduct a thorough safety review before starting any new procedure. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for a Regioselective Tsuji-Trost Reaction

This protocol is optimized for the reaction of a soft nucleophile (dimethyl malonate) to favor the linear product.

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the desired phosphine ligand (e.g., PPh₃, 4-8 mol%).

    • Add dry, degassed solvent (e.g., THF, 0.1 M concentration relative to the limiting reagent).

    • Stir the mixture at room temperature for 15-20 minutes until a homogeneous catalyst solution forms.

  • Reaction Assembly:

    • In a separate flame-dried flask under Argon, dissolve the nucleophile precursor (dimethyl malonate, 1.1 eq.) in the same solvent.

    • Add the base (e.g., anhydrous K₂CO₃, 1.5 eq.) and stir for 10 minutes.

    • Using a cannula or gas-tight syringe, add the trans-2-butenyl acetate (1.0 eq., limiting reagent) to the nucleophile mixture.

    • Finally, transfer the pre-formed catalyst solution to the reaction flask.

  • Reaction and Workup:

    • Heat the reaction to the desired temperature (e.g., 50 °C) and monitor its progress by TLC or GC analysis.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Screening Ligands to Optimize Regioselectivity

This high-throughput method allows for rapid identification of the optimal ligand for a new substrate/nucleophile combination.

  • Stock Solution Preparation:

    • Prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃) in a suitable solvent (e.g., Toluene).

    • Prepare separate stock solutions of your nucleophile, base, and trans-2-butenyl acetate.

  • Array Setup:

    • In an array of labeled reaction vials (e.g., 2 mL vials with stir bars), add a pre-weighed amount of each ligand to be tested (e.g., 4 mol% relative to the final reaction scale).

    • Use a multichannel pipette to dispense the palladium precursor stock solution into each vial.

    • Add the solvent, followed by the nucleophile, base, and finally the trans-2-butenyl acetate stock solutions.

  • Execution and Analysis:

    • Seal the vials and place the array on a heated stirring block.

    • Run the reactions for a set amount of time (e.g., 12 hours).

    • Quench all reactions simultaneously by adding a small amount of saturated NH₄Cl.

    • Take an aliquot from each vial, dilute, and analyze by GC or LC-MS to determine the conversion and the ratio of linear to branched product for each ligand.

Ligand TypeExampleTypical Regioselectivity Outcome
Monodentate Phosphine PPh₃, P(OPh)₃Generally favors the linear product.
Bidentate Phosphine dppe, dpppVariable; depends on bite angle and substrate.
Bulky "Buchwald" Type XPhos, SPhosOften gives high selectivity for the linear product.
Chiral Ligands Trost LigandUsed for asymmetric versions; can influence regioselectivity. [5]
References
  • Henry, P. M. (1971). Palladium(II)-catalyzed exchange and isomerization reactions. III. Allylic esters isomerization in acetic acid catalyzed by palladium(II) chloride. Journal of the American Chemical Society. [Link]

  • Young, W. G., & Webb, I. D. (1951). Acid-catalyzed isomerization of the butenyl acetates. Journal of the American Chemical Society. [Link]

  • Gomes, P., Gosmini, C., & Périchon, J. (2003). Allylation of Carbonyl Compounds by Allylic Acetates Using a Cobalt Halide as Catalyst. Synthesis. [Link]

  • Wikipedia. (n.d.). Crotyl group. [Link]

  • Denmark, S. E., & Nguyen, S. T. (2009). Catalytic, Nucleophilic Allylation of Aldehydes with Allyl Acetate. Organic Letters. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]

  • Hartwig, J. F., et al. (2015). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing trans-2-Butenyl Acetate

A Senior Application Scientist's Guide to Long-Term Storage and Stability Welcome to the technical support guide for trans-2-butenyl acetate (crotyl acetate). This document provides in-depth guidance for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Long-Term Storage and Stability

Welcome to the technical support guide for trans-2-butenyl acetate (crotyl acetate). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the proper handling, storage, and stabilization of this compound to ensure its integrity over time. As a volatile and unsaturated ester, trans-2-butenyl acetate requires specific procedures to prevent degradation, which can compromise experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and best practices.

Frequently Asked Questions (FAQs)

Q1: What is trans-2-butenyl acetate and what are its key chemical properties?

A1: Trans-2-butenyl acetate (CAS No: 628-08-0) is an organic compound classified as an ester.[1][2] It is a colorless liquid with a characteristic fruity odor.[3] Its structure contains both an ester functional group and a carbon-carbon double bond (alkene), which are the primary sites of its reactivity and potential instability.[4]

Table 1: Physicochemical Properties of trans-2-Butenyl Acetate

Property Value Source(s)
Molecular Formula C₆H₁₀O₂ [1][2]
Molecular Weight 114.14 g/mol [1][2]
Boiling Point 128-130 °C [5]
Flash Point 31 °C (87.8 °F) [5][6]
Density ~0.919 g/mL [5][7]
Refractive Index ~1.420 [5][7]

| Appearance | Clear, colorless liquid |[8] |

Q2: What makes trans-2-butenyl acetate unstable during long-term storage?

A2: The instability of trans-2-butenyl acetate arises from two primary chemical features: the ester linkage and the unsaturated butenyl group. These features make it susceptible to several degradation pathways.

  • Hydrolysis: The ester bond can be cleaved by water, a reaction catalyzed by acidic or basic impurities. This process reverts the compound to acetic acid and trans-2-buten-1-ol, fundamentally altering its chemical identity.[9]

  • Oxidation: The carbon-carbon double bond is vulnerable to oxidation by atmospheric oxygen. This can lead to the formation of undesirable byproducts such as peroxides, aldehydes, and ketones, or can initiate polymerization.[10]

  • Polymerization: The alkene group can undergo free-radical polymerization, especially when initiated by heat, light, or oxidative byproducts. This leads to the formation of oligomers and polymers, which manifest as increased viscosity or solidification of the sample.

These degradation pathways can significantly reduce the purity of the material, impacting its efficacy and safety in downstream applications.

Fig 1: Primary degradation pathways for trans-2-butenyl acetate.
Q3: What are the ideal conditions for storing trans-2-butenyl acetate?

A3: Based on its chemical properties and susceptibility to degradation, the following conditions are critical for maximizing shelf-life.

  • Temperature: Store in a refrigerator at 2-8°C.[1][11] Several safety data sheets recommend storing in a cool place.[12][13] Low temperatures significantly slow the kinetics of hydrolysis and polymerization reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This is the most crucial step to prevent oxidation of the double bond. After each use, the container headspace should be purged with inert gas before resealing.

  • Container: Use amber glass bottles with a tight-fitting, high-quality PTFE-lined cap. Amber glass protects the compound from light, which can initiate radical reactions, while the PTFE liner provides an inert seal, preventing contamination from the cap material.

  • Purity: Ensure the material is of high purity (≥95%) before long-term storage.[8] The presence of acidic or metallic impurities can catalyze degradation.

Q4: How can I chemically stabilize trans-2-butenyl acetate for long-term storage?

A4: For extended storage (beyond 6-12 months), adding a chemical stabilizer is highly recommended. The choice of stabilizer depends on the primary degradation pathway you wish to inhibit.

  • To Prevent Oxidation: Add a free-radical scavenger. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for organic compounds.[9] A typical concentration is 50-200 ppm.

  • To Prevent Hydrolysis: While less common for this specific compound unless it is in a formulation with water, agents like carbodiimides can be used to scavenge acids that catalyze hydrolysis.[9][14] However, for storing the neat material, preventing moisture ingress is the primary strategy.

  • To Prevent Polymerization: The same antioxidants used for oxidation (like BHT) also inhibit radical polymerization.

For most applications, adding a small amount of an antioxidant like BHT is the most effective and straightforward stabilization strategy.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Sample has a sharp, vinegary smell. Hydrolysis: The ester has partially degraded into acetic acid.1. Confirm degradation by GC-MS or NMR spectroscopy. 2. If purity is compromised, consider re-purification by distillation. 3. Review storage procedures: ensure the container is tightly sealed and was stored away from moisture.
Sample has turned yellow or has increased in viscosity. Oxidation/Polymerization: The unsaturated bond has reacted, forming polymers or colored byproducts.1. Discard the sample. Do not attempt to use it, as polymeric materials can be difficult to remove and byproducts may be hazardous. 2. Review handling procedures: ensure the sample was stored under an inert atmosphere and protected from light. 3. For new samples, add an antioxidant like BHT (see Protocol 2).
GC-MS analysis shows a decrease in purity and multiple new peaks. General Degradation: A combination of hydrolysis and oxidation has occurred.1. Identify the byproducts by comparing their mass spectra with libraries (e.g., NIST).[15] 2. Quantify the purity by peak area percentage.[15] 3. If purity is below your experimental tolerance, procure a fresh lot or re-purify. 4. Implement the full stabilization workflow (see Fig 2) for all future lots.

Experimental Protocols

Protocol 1: Recommended Procedure for Aliquoting and Storage

This protocol ensures minimal exposure to atmospheric oxygen and moisture.

  • Preparation: Move the main stock bottle of trans-2-butenyl acetate from cold storage and allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold surface when opened.

  • Inert Environment: Perform all transfers inside a glove box or under a gentle stream of inert gas (argon or nitrogen).

  • Aliquoting: Using a clean, dry glass syringe or pipette, transfer the desired amount of the compound into smaller, appropriately sized amber glass vials suitable for single or limited use.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with inert gas for 15-30 seconds.

  • Sealing: Immediately seal each vial with a PTFE-lined cap, ensuring a tight fit.

  • Labeling & Storage: Clearly label each vial with the compound name, date, and concentration. Store the vials in a refrigerator at 2-8°C.[1][12]

Protocol 2: Addition of BHT as an Antioxidant Stabilizer

This protocol describes how to prepare a stock solution with BHT for enhanced stability.

  • Materials: trans-2-Butenyl acetate, Butylated hydroxytoluene (BHT), analytical balance, volumetric flasks.

  • Calculation: Determine the mass of BHT required. To achieve a 100 ppm concentration in 50 mL of trans-2-butenyl acetate (density ≈ 0.919 g/mL):

    • Mass of ester = 50 mL * 0.919 g/mL = 45.95 g

    • Mass of BHT = 45.95 g * (100 / 1,000,000) = 0.0046 g (4.6 mg)

  • Preparation: Accurately weigh the calculated amount of BHT. Dissolve it in a small volume of the trans-2-butenyl acetate and sonicate briefly if necessary.

  • Mixing: Transfer the BHT solution into the main stock bottle and mix thoroughly by gentle inversion.

  • Storage: Aliquot and store the stabilized solution as described in Protocol 1.

Protocol 3: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method to monitor the purity of your sample over time.[15]

  • Sample Preparation: Prepare a dilute solution of the stored trans-2-butenyl acetate (e.g., 1 µL in 1 mL of a suitable solvent like ethyl acetate or dichloromethane).

  • GC-MS Parameters (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

    • Injection Volume: 1 µL, split mode (e.g., 50:1).

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C, Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 m/z.

  • Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of trans-2-butenyl acetate by the total peak area of all components. Identify any significant impurity peaks by matching their mass spectra against a reference library.[16]

  • Monitoring: Perform this analysis upon receiving a new batch (T=0) and at regular intervals (e.g., every 3-6 months) to track stability.

start Receive / Synthesize trans-2-Butenyl acetate purity_check Purity Check (GC-MS) [T=0] start->purity_check purify Purify (e.g., Distillation) purity_check->purify Purity < Specification stabilize Add Stabilizer (e.g., 100 ppm BHT) purity_check->stabilize Purity OK purify->purity_check aliquot Aliquot into Vials & Purge with N₂/Ar stabilize->aliquot store Store at 2-8°C Protected from Light aliquot->store periodic_check Periodic Purity Check (GC-MS) store->periodic_check periodic_check->start Purity < Specification end Use in Experiment periodic_check->end Purity OK

Fig 2: Recommended workflow for the stabilization and quality control of trans-2-butenyl acetate.

References

  • SAFETY DATA SHEET trans-2-Butenyl acetate. Fisher Scientific.

  • Trans-2-butenyl acetate | 628-08-0. Sigma-Aldrich.

  • trans-2-Butenyl acetate | CAS 628-08-0. Santa Cruz Biotechnology.

  • Safety data sheet: trans-2-Butenyl acetate. BASF.

  • trans-2-Butenyl acetate, 95%. Thermo Scientific Chemicals.

  • Currying flavours using esters: eco-friendly synthesis of highly liposoluble and antioxidant esters by immobilized lipases. Asia Research News.

  • SAFETY DATA SHEET: Trans-2-Butene. Airgas.

  • SAFETY DATA SHEET: 3-Butenyl Acetate. TCI Chemicals.

  • Antioxidant activity of alkyl hydroxytyrosyl ethers in unsaturated lipids. PubMed.

  • Wine Volatilome as Affected by Tartaric Stabilization Treatments: Cold Stabilization, Carboxymethylcellulose and Metatartaric Acid. PMC, National Center for Biotechnology Information.

  • TRANS-2-BUTENYL ACETATE Industrial Grade. ECHEMI.

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Milliken.

  • Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. PMC, National Center for Biotechnology Information.

  • Use of Sinapic Acid Alkyl Esters as Antioxidants in Microencapsulated Flaxseed Oil. ResearchGate.

  • Antioxidants. ECCO Middle East.

  • trans-2-Butenyl acetate | 628-08-0. Combi-Blocks.

  • trans-2-butenyl acetate. Stenutz.

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: A state-of-the-art review. ResearchGate.

  • Safe Handling and Storage of Ethyl Acetate: A User's Guide. NINGBO INNO PHARMCHEM CO.,LTD.

  • Hydrolysis Stabilizers | Polymer Additives. Lanxess.

  • iso-AMYL ACETATE FOR SYNTHESIS. Loba Chemie.

  • Validating the Purity of 2-Octyldodecyl Acetate: A Comparative Guide to GC-MS and Alternative Analytical Techniques. Benchchem.

  • Soft drink stabilizer - US3857978A. Google Patents.

  • 2-Buten-1-ol, acetate. NIST WebBook.

  • trans-2-Butenyl acetate - 5g. Worldwide Life Sciences.

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

  • Kinetics of butyrate, acetate, and hydrogen metabolism in a thermophilic, anaerobic, butyrate-degrading triculture. PubMed.

  • Gas-phase degradation of 2-butanethiol initiated by OH radicals and Cl atoms: kinetics, product yields and mechanism at 298 K and atmospheric pressure. RSC Publishing.

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.

  • Metabolic pathways of acetate oxidation (A), H2/formate metabolism... ResearchGate.

  • Identification by GC-MS of the acetate esters product formed in vitro... ResearchGate.

  • The Proper Handling And Storage Of Adhesives, Product Article. ChemPoint.

  • A major isoform of mitochondrial trans-2-enoyl-CoA reductase is dispensable for wax ester production in Euglena gracilis under anaerobic conditions. PLOS.

  • Octyl Acrylate Storage & Handling: Safety Tips for 2024. Paverlong.

Sources

Optimization

Technical Support Center: Enhancing Selectivity in Reactions of trans-2-Butenyl Acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common selectivity challenges encountered when w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common selectivity challenges encountered when working with trans-2-butenyl acetate (also known as crotyl acetate). As a versatile C4 building block, its reactions, particularly transition-metal-catalyzed allylic substitutions, are foundational in complex molecule synthesis. However, controlling the outcome of these reactions is often non-trivial.

This document moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Controlling Regioselectivity (Linear vs. Branched Products)

One of the most frequent challenges in allylic substitutions of trans-2-butenyl acetate is controlling whether the incoming nucleophile attacks at the first (α) or third (γ) carbon of the allyl system, leading to branched or linear products, respectively.

Question 1: My palladium-catalyzed allylic alkylation of trans-2-butenyl acetate is yielding a mixture of linear and branched products. How can I selectively obtain the linear (E)-isomer?

Answer: This is a classic regioselectivity problem in the Tsuji-Trost reaction.[1][2] The reaction proceeds through a symmetric (η³-syn,syn)-crotylpalladium intermediate, which has two potential sites for nucleophilic attack. To favor the linear product, you must direct the nucleophile to the less-substituted terminal carbon.

Causality & Mechanistic Insight: Upon oxidative addition of the Pd(0) catalyst to trans-2-butenyl acetate, a cationic π-allylpalladium complex is formed.[1] For soft nucleophiles (e.g., malonates, pKa of conjugate acid < 25), the attack generally occurs directly on the allyl moiety.[2][3] The regioselectivity is then governed by a combination of steric and electronic factors, which can be manipulated through your choice of ligands and reaction conditions.

Key Strategies for Linear Selectivity:

  • Ligand Selection: This is the most powerful tool. Small, sterically unhindered ligands allow the inherent electronic preference for attack at the less-substituted carbon to dominate.

    • Recommendation: Use ligands like triphenylphosphine (PPh₃) or dppe (1,2-bis(diphenylphosphino)ethane). These ligands are electronically withdrawing enough to favor attack at the terminal position but are not overly bulky.

  • Solvent Effects: Solvent polarity can influence the transition state.

    • Recommendation: Polar, coordinating solvents can sometimes favor the formation of linear products. However, this effect is often less pronounced than ligand effects. Start with a standard solvent like THF or Dichloromethane and focus on optimizing the ligand first.

  • Nucleophile Choice: While you may be constrained by your target molecule, very bulky nucleophiles can be biased toward the less sterically hindered terminal carbon, favoring the linear product.

Question 2: Conversely, how can I promote the formation of the branched, chiral product in an allylic substitution?

Answer: To favor the branched product, you need to direct the nucleophile to the more substituted internal carbon of the π-allyl intermediate. This is often desired in asymmetric synthesis to create a new stereocenter.

Causality & Mechanistic Insight: Formation of the branched product requires overcoming the steric hindrance at the internal carbon. This is typically achieved by using specific ligands that electronically bias the system or by using reaction conditions that favor attack at the more substituted position. Some catalyst systems, particularly those based on iridium or molybdenum, show an intrinsic preference for branched isomers.[2]

Key Strategies for Branched Selectivity:

  • Ligand Design: Bulky ligands can sterically block the terminal carbons of the allyl intermediate, making the internal carbon the more accessible site for the nucleophile.

    • Recommendation: Ligands like the Trost ligand ((1R,2R)-(-)-1,2-Diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl)) are explicitly designed to create a chiral pocket around the metal that directs incoming nucleophiles to one of the internal carbons, inducing both high branched selectivity and high enantioselectivity.[3][4]

  • Metal Catalyst Choice: While palladium is common, other metals have different intrinsic selectivities.

    • Iridium Catalysts: Iridium-based catalyst systems often provide high selectivity for the branched product in allylic aminations and etherifications.[5]

    • Molybdenum Catalysts: Molybdenum hexacarbonyl and related complexes are also known to favor the formation of branched regioisomers.[2]

  • Counter-ion and Additive Effects: The nature of the cation associated with your nucleophile and the presence of certain additives can influence the reaction's regioselectivity, although these effects can be substrate-specific.

Visualizing Regioselectivity Control

G cluster_start Catalytic Cycle Initiation cluster_intermediate Key Intermediate Start trans-2-Butenyl Acetate + Pd(0)L₂ Intermediate <η³-syn,syn-Crotyl-Pd(II)L₂>⁺ (Symmetric Intermediate) Start->Intermediate Oxidative Addition Linear Linear Product (Attack at Cγ) Intermediate->Linear Nu⁻ Attack (Small Ligands, e.g., PPh₃) Branched Branched Product (Attack at Cα) Intermediate->Branched Nu⁻ Attack (Bulky/Chiral Ligands, e.g., Trost Ligand)

Section 2: Achieving High Enantioselectivity

When forming a branched product, a new stereocenter is created. Controlling the absolute stereochemistry of this center is a critical goal in modern organic synthesis.

Question 3: I'm attempting an asymmetric allylic amination (AAA) and my enantiomeric excess (ee) is low (<50%). What are the primary factors to investigate?

Answer: Low enantioselectivity in AAA reactions is a common optimization problem. It indicates that the chiral environment created by your catalyst system is not effectively discriminating between the two prochiral faces of the π-allyl intermediate during the nucleophilic attack.

Causality & Mechanistic Insight: The enantioselectivity of the reaction is determined during the C-N bond-forming step.[6] The chiral ligand bound to the palladium center forms a sterically and electronically asymmetric environment. A successful asymmetric transformation relies on a significant energy difference between the transition states leading to the (R) and (S) products. If this energy difference is small, a mixture of enantiomers will be formed.

Troubleshooting Steps for Low Enantiomeric Excess (ee):

  • Ligand-Substrate Mismatch: Not all chiral ligands work for all nucleophiles or substrates. The steric and electronic properties of both the ligand and the nucleophile must be compatible.

    • Action: Screen a panel of chiral ligands. For amines, P,N-ligands or chiral phosphoramidites have shown great success.[5][7] Axially chiral N,N-ligands have also been developed that promote high enantioselectivity in allylic aminations.[8] For carbon nucleophiles, ligands like Trost's or (S)-BINAP are classic starting points.[4]

  • Solvent Polarity: The solvent can impact the conformation of the catalyst-substrate complex and the transition state of the enantio-determining step.[9]

    • Action: Screen a range of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, Diethyl Ether). Non-polar, non-coordinating solvents often provide higher enantioselectivity because they minimize interference with the chiral pocket of the catalyst.[9][10]

  • Temperature Control: Lowering the reaction temperature can increase selectivity.

    • Action: Run the reaction at 0 °C or even -20 °C. Lower temperatures can amplify the small energy differences between the diastereomeric transition states, leading to a higher ee. This may come at the cost of a slower reaction rate.

  • Purity of Reagents: Ensure the starting trans-2-butenyl acetate is free of the cis-isomer, as this can sometimes lead to different or lower selectivity.

Data-Driven Ligand Selection for Asymmetric Amination
Ligand TypeTypical Nucleophile ClassReported % ee RangeKey Feature
Trost Ligand Soft C-nucleophiles (e.g., malonates)90-99%C₂-symmetric chiral scaffold creates a well-defined pocket.[3]
(S)-BINAP Various C- and N-nucleophiles85-95%Axially chiral phosphine, sensitive to reaction conditions.[4]
Phosphoramidites N-nucleophiles, some C-nucleophiles90-99%Modular and tunable electronic/steric properties.[11]
P,N (PHOX-type) Harder C-nucleophiles, N-nucleophiles80-95%Combines hard (N) and soft (P) donors for unique reactivity.[12]
Chiral N,N-Ligands Primary & Secondary Amines91->99%Based on BINOL and phenanthroline skeletons.[8]
Section 3: General Troubleshooting

Question 4: My palladium-catalyzed reaction is stalling, or I'm observing the formation of palladium black. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition, where the active, soluble Pd(0) species agglomerates into inactive palladium black.[13] This is a common cause of low conversion or stalled reactions.

Causality & Mechanistic Insight: The active Pd(0) catalyst is only kinetically stable. It is susceptible to oxidation by air and can be prone to aggregation, especially at higher temperatures or if the ligand concentration is insufficient to stabilize the monomeric species.[13]

Key Strategies to Prevent Catalyst Decomposition:

  • Rigorous Exclusion of Air: The Pd(0) catalyst is sensitive to oxygen.

    • Action: Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Use degassed solvents by employing freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[13]

  • Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.

    • Action: Increase the ligand-to-palladium ratio. A common starting point is a 1.2:1 or 2.2:1 ligand-to-metal ratio, but sometimes ratios as high as 4:1 are necessary.

  • Temperature Management: High temperatures accelerate the rate of catalyst decomposition.[13]

    • Action: If possible, run the reaction at a lower temperature. If high temperatures are required for reactivity, ensure the ligand choice is robust enough to stabilize the catalyst under those conditions.

  • Choice of Palladium Precatalyst: The source of Pd(0) matters.

    • Action: Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a preformed complex like Pd₂(dba)₃ is common.[14] Ensure the precatalyst is fully reduced to the active Pd(0) species in situ. Inefficient reduction can lead to low concentrations of the active catalyst.[14]

Workflow for Diagnosing a Failed Reaction

G Start Reaction Failed (Low Conversion / No Product) Check_Decomp Observe Pd-Black? Start->Check_Decomp Check_Conditions Review Reaction Conditions Check_Decomp->Check_Conditions No Sol_Inert Improve Inert Atmosphere (Degas Solvents) Check_Decomp->Sol_Inert Yes Check_Reagents Analyze Reagents Check_Conditions->Check_Reagents Sol_Temp Optimize Temperature & Reaction Time Check_Conditions->Sol_Temp Sol_Purity Verify Reagent Purity (Substrate, Nu⁻, Solvent) Check_Reagents->Sol_Purity Sol_Ligand Increase Ligand:Pd Ratio Lower Temperature Sol_Inert->Sol_Ligand

Experimental Protocol Example

Protocol: Palladium-Catalyzed Asymmetric Allylic Amination (AAA) for Branched Product

This protocol is a representative example for achieving high regio- and enantioselectivity for the reaction of trans-2-butenyl acetate with benzylamine, adapted from methodologies using chiral N,N-ligands.[8]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral Ligand (e.g., an axially chiral N,N-ligand as described in literature[8])

  • trans-2-Butenyl acetate (ensure >98% purity)

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous and degassed

Procedure:

  • Catalyst Preparation (Inert Atmosphere):

    • To a flame-dried Schlenk flask under Argon, add Pd(OAc)₂ (0.01 mmol, 1.0 mol%).

    • Add the chiral ligand (0.012 mmol, 1.2 mol%).

    • Add 2.0 mL of degassed toluene.

    • Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous.

  • Reaction Assembly (Inert Atmosphere):

    • In a separate flame-dried Schlenk flask under Argon, dissolve trans-2-butenyl acetate (1.2 mmol, 1.2 equiv.) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv.) in 3.0 mL of degassed toluene.

    • Add benzylamine (1.0 mmol, 1.0 equiv.) to this mixture via syringe.

    • Transfer the prepared catalyst solution from step 1 to the reaction mixture via cannula or syringe.

    • Rinse the catalyst flask with an additional 1.0 mL of degassed toluene and add to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction mixture at the desired temperature (e.g., 25 °C).

    • Monitor the reaction progress by TLC or GC-MS by taking small aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, cool to room temperature and quench with 5 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the isolated product.

    • Analyze the enantiomeric excess (ee) of the branched product using chiral HPLC or SFC.

References

  • Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. (2021).
  • Axially Chiral N,N-Ligand-Promoted Pd-Catalyzed Enantioselective Allylic Amination and Alkylation. (2023). Organic Letters - ACS Publications. Available at: [Link]

  • Chiral oxamide–phosphine–palladium catalyzed highly asymmetric allylic amination: carbonyl assistance for high regio- and enantiocontrols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Pd-Catalyzed asymmetric allylic amination with isatin using a P,olefin-type chiral ligand with C–N bond axial chirality. (2025). PMC. Available at: [Link]

  • DFT Mechanistic Investigation of an Enantioselective Tsuji–Trost Allylation Reaction. (2018). Organometallics - ACS Publications. Available at: [Link]

  • Tsuji–Trost reaction. Wikipedia. Available at: [Link]

  • Chiral P,N,N-Ligands for the Manganese-Catalyzed Asymmetric Formal Hydroamination of Allylic Alcohols. (2025). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal. Available at: [Link]

  • Enhanced Diastereoselectivity in Asymmetric Crotylation Reactions Using Propargylic Dicobalt Hexacarbonyl Complexes. Sci-Hub. Available at: [Link]

  • Reaction Mechanism, Origins of Enantioselectivity, and Reactivity Trends in Asymmetric Allylic Alkylation. PMC. Available at: [Link]

  • Control of diastereoselectivity in the crotylation and cinnamylation of aldehydes by the selection of ligands on allylic indium. (2003). Available at: [Link]

  • Control of the Regioselectivity in Palladium(0)-Catalyzed Allylic Alkylation. Bentham Science. Available at: [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]

  • anti-Diastereo- and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents. PMC. Available at: [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016). RSC Publishing. Available at: [Link]

  • Structural and Solvent Effects in S N Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

  • Chiral Anion Dependent Inversion of Diastereo- and Enantioselectivity in Carbonyl Crotylation via Ruthenium Catalyzed Butadiene Hydrohydroxyalkylation. PMC. Available at: [Link]

  • and Enantioselective Carbonyl Crotylation from the Alcohol or Aldehyde Oxidation Level Employing a Cyclometallated Iridium Catalyst: α-Methyl Allyl Acetate as a Surrogate to Preformed Crotylmetal Reagents. Journal of the American Chemical Society. Available at: [Link]

  • Kinetic Resolution and Unusual Regioselectivity in Palladium-Catalyzed Allylic Alkylations With a Chiral P,S Ligand. (2004). PubMed. Available at: [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011). MDPI. Available at: [Link]

  • Development of an enantioselective allylic alkylation of acyclic α-fluoro-β-ketoesters for the asymmetric synthesis of 3-fluor. Available at: [Link]

  • Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions.. (2017). Available at: [Link]

  • Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube. Available at: [Link]

  • Development of an Enantioselective Allylic Alkylation of Acyclic α‐Fluoro‐β‐ketoesters for Asymmetric Synthesis of 3‐Fluoropiperidines. PMC. Available at: [Link]

  • Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First-Row Transition-Metal Catalysts. (2021). PubMed. Available at: [Link]

  • Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. (2020). Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Allylic Substitution Reaction: Mechanism, Examples & Tips. Vedantu. Available at: [Link]

  • Origins of Enhanced Enantioselectivity in the Pd-Catalyzed Decarboxylative Allylic Alkylation of N-Benzoyl Lactams. (2023). MDPI. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Borane/Transition Metal–Catalyzed Allenylic and Allylic Alkylation of Unactivated 2-Alkylbenzoxazoles. ResearchGate. Available at: [Link]

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Troubleshooting

Technical Support Center: Refining Purification Methods for High-Purity trans-2-Butenyl Acetate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of trans-2-Butenyl acetate. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of trans-2-Butenyl acetate. This guide is designed for researchers, scientists, and drug development professionals who require this compound in high purity for their work. We will move beyond standard protocols to address the specific challenges encountered in the lab, focusing on causality, practical solutions, and robust analytical validation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and analysis of trans-2-Butenyl acetate.

Q1: What are the key physical and chemical properties of trans-2-Butenyl acetate that are relevant to its purification?

Understanding the physical properties is critical for selecting and optimizing a purification strategy. Key data is summarized below.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C6H10O2-[1]
Molecular Weight 114.14 g/mol Affects behavior in mass spectrometry.[1]
Boiling Point 128-130°CPrimary parameter for purification by distillation.[1][2]
Density 0.919 g/mLUseful for volume-to-mass conversions.[1][3]
Refractive Index ~1.420 @ 20°CCan be used as a quick, preliminary check of purity.[2][3]
Flash Point 31°C (87°F)Indicates high flammability; requires careful handling.[1][2]
Solubility Very slightly soluble in water; miscible in most organic solvents.Important for choosing extraction and washing solvents.[4]
Stability Susceptible to hydrolysis under acidic or basic conditions.Purification and storage conditions must be neutral and anhydrous.[5][6][5][6]
Q2: What are the most common impurities found in crude trans-2-Butenyl acetate?

Impurities typically arise from the synthesis process or subsequent degradation. Identifying them is the first step in selecting a purification method.

  • cis-2-Butenyl acetate: This is the most common and challenging impurity due to its similar chemical structure and boiling point. Its presence is often a result of non-stereospecific synthesis or acid-catalyzed isomerization.[7]

  • Unreacted Starting Materials: Depending on the synthetic route, this may include crotyl alcohol (2-buten-1-ol) and acetic acid or acetic anhydride.

  • Hydrolysis Products: The ester can hydrolyze back to crotyl alcohol and acetic acid, especially in the presence of water and acid/base catalysts.[5][6] This is often indicated by a characteristic vinegary smell from acetic acid.

  • Solvents: Residual solvents from the reaction or initial workup may be present.

Q3: How should I properly handle and store purified trans-2-Butenyl acetate to maintain its integrity?

Due to its flammability and potential for degradation, proper handling and storage are crucial.

  • Handling: Always handle in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9] Use non-sparking tools and take precautions against static discharge, as the compound is flammable with a low flash point.[8][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8][11] To prevent hydrolysis, store under an inert atmosphere (e.g., nitrogen or argon) and ensure containers are free of moisture. For long-term stability, refrigerated storage is recommended.[12]

Q4: What are the recommended analytical methods for assessing the purity and isomer ratio of trans-2-Butenyl acetate?

Accurate purity assessment is key to validating your purification method.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This is the gold standard for quantifying the purity of volatile compounds like trans-2-Butenyl acetate.[13] It provides excellent resolution for separating the cis and trans isomers and can be used to calculate their respective percentages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying unknown impurities.[14][15] While GC provides the separation, the mass spectrometer provides structural information based on the fragmentation pattern of the molecules.[16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem: My final product purity is low, with a significant amount of the cis-isomer.

This is the most common challenge. The similar boiling points of the cis and trans isomers make separation by simple distillation ineffective.[17]

Fractional distillation can work, but it requires high efficiency.[17][18]

  • Causality: The separation of liquids by distillation depends on the difference in their vapor pressures (and thus boiling points).[17] For isomers with very close boiling points, a large number of theoretical plates are required to achieve separation. A standard Vigreux column is often insufficient.

  • Recommended Action:

    • Use a High-Efficiency Column: Employ a packed column (e.g., with Raschig rings or metal sponge packing) or a spinning band distillation apparatus. These provide a much larger surface area for repeated condensation-vaporization cycles, significantly increasing the number of theoretical plates.[17]

    • Maintain a High Reflux Ratio: During distillation, set the reflux ratio (the ratio of condensate returned to the column vs. collected as distillate) to be high (e.g., 5:1 or greater). This ensures that the vapor composition is in equilibrium with the liquid at each stage of the column, maximizing separation efficiency.

    • Ensure Slow, Steady Heating: Heat the distillation flask slowly and evenly to establish a smooth temperature gradient up the column.[19] Avoid overheating, which can lead to "bumping" and carry less volatile components over into the distillate.[19]

    • Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss to the environment, which helps maintain the proper temperature gradient.[19]

For the highest possible purity, especially on a smaller scale, Prep-GC is the superior method.[20]

  • Causality: Prep-GC separates compounds based on their differential partitioning between a mobile gas phase and a stationary liquid phase coated on a solid support.[21] By selecting a stationary phase that interacts differently with the geometric isomers, a highly effective separation can be achieved even when boiling points are nearly identical.

  • Recommended Action:

    • Select a Polar Stationary Phase: A polar column, such as one with a polyethylene glycol (PEG) phase (e.g., Carbowax), is highly recommended.[20] The ester functional group will interact with the polar phase via dipole-dipole interactions. The slightly different molecular shapes of the cis and trans isomers will lead to different strengths of interaction, resulting in different retention times and effective separation.

    • Optimize Parameters: Perform analytical GC runs first to optimize the temperature program and carrier gas flow rate for the best separation (resolution) between the cis and trans peaks.

    • Perform Multiple Injections: Since Prep-GC has a limited sample capacity per run, multiple automated injections will be necessary to process larger quantities. The purified fractions are collected as they elute from the column.

Troubleshooting Workflow for Isomer Contamination

Caption: A decision tree for troubleshooting cis-isomer contamination.

Problem: I'm observing product degradation (e.g., a vinegary smell) after purification.

A vinegary smell is a tell-tale sign of acetic acid, which means the ester is hydrolyzing.

  • Causality: Ester hydrolysis is the reverse of esterification, where water reacts with the ester to form a carboxylic acid and an alcohol.[5] This reaction is catalyzed by both acids and bases. Trace amounts of acid from the synthesis or moisture in the equipment can initiate degradation.

  • Recommended Actions:

    • Neutralize Crude Product: Before distillation, wash the crude product with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid catalyst. Follow this with a wash using saturated sodium chloride (brine) to help break any emulsions and remove bulk water.

    • Thoroughly Dry the Product: After washing, dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent completely before proceeding to distillation.

    • Use Dry Glassware and Solvents: Ensure all glassware is oven-dried before use. If any solvents are used, they must be anhydrous.

    • Distill Under Inert Atmosphere: Performing the distillation under a nitrogen or argon atmosphere can prevent atmospheric moisture from coming into contact with the hot liquid.

Problem: My purification yield is consistently low.

Low yield can result from mechanical losses, incomplete reactions, or degradation during purification. Assuming the synthesis was successful, here are purification-related issues:

  • Causality & Recommended Actions:

    • Mechanical Loss: Ensure all joints in the distillation apparatus are properly sealed and greased to prevent vapor loss. When transferring the material between flasks, rinse the original container with a small amount of a volatile solvent (that can be easily removed later) to ensure a complete transfer.

    • Degradation During Distillation: If the distillation pot is heated for too long or at too high a temperature, side reactions and polymerization can occur. If the compound is sensitive, consider vacuum distillation. Reducing the pressure lowers the boiling point, allowing the distillation to proceed at a lower, less destructive temperature.

    • Incomplete Separation: In fractional distillation, taking too broad a temperature cut for your main fraction can mean you are leaving a significant amount of product in the pot or in the intermediate fractions. Monitor the distillation temperature closely and collect fractions in smaller volumes to better isolate the pure product.[19]

Section 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation

This protocol is for purifying gram-scale quantities of trans-2-Butenyl acetate to ~98-99% purity, depending on the initial isomer ratio.

  • Preparation (Pre-Distillation Wash):

    • Transfer the crude trans-2-Butenyl acetate to a separatory funnel.

    • Add an equal volume of saturated NaHCO₃ solution. Swirl gently and vent frequently. Shake, then allow the layers to separate. Drain and discard the aqueous (bottom) layer.

    • Add an equal volume of saturated NaCl (brine) solution, shake, and again discard the aqueous layer.

    • Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl until the drying agent no longer clumps.

    • Filter the dried product into a round-bottom flask suitable for distillation.

  • Distillation Setup:

    • Assemble a fractional distillation apparatus using a 25-50 cm packed column (e.g., Vigreux or filled with Raschig rings).

    • Place a thermometer with the bulb just below the side-arm leading to the condenser.

    • Use a heating mantle with a stirrer for even heating.

    • Ensure all joints are secure.

  • Procedure:

    • Heat the flask gently. As the liquid begins to boil, observe the condensation ring rising slowly up the column.

    • Once the vapor reaches the thermometer, adjust the heat to maintain a steady distillation rate of approximately 1 drop per second.

    • Discard the first 5-10% of the distillate (the "forerun"), which will be enriched in any lower-boiling impurities.

    • Collect the main fraction when the temperature at the distillation head is stable at the boiling point of trans-2-Butenyl acetate (128-130°C).[1]

    • Stop the distillation when the temperature either begins to drop (indicating all product has distilled) or rise sharply (indicating higher-boiling impurities). Do not distill to dryness.[19]

    • Analyze all fractions by GC-FID to confirm purity.

Protocol 2: Quality Control using Analytical GC-FID

This protocol is for assessing the purity and isomer ratio of collected fractions.

  • Instrument Setup (Example Conditions):

    • Gas Chromatograph: Agilent GC system or equivalent with FID.

    • Column: A polar capillary column like a DB-WAX or HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Temperatures: Injector: 250°C, Detector: 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 2 minutes. (This program should be optimized for your specific instrument and column).

    • Injection: 1 µL, with a split ratio of 50:1.

  • Sample Preparation:

    • Dilute a small aliquot (e.g., 5 µL) of each fraction in 1 mL of a suitable solvent like ethyl acetate or hexane in a GC vial.

  • Analysis:

    • Run the prepared sample.

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (the trans isomer is typically more stable and may have a slightly different retention time, often eluting just after the cis isomer on a polar column).

    • Calculate purity by taking the area of the trans-2-Butenyl acetate peak and dividing it by the total area of all peaks in the chromatogram, then multiplying by 100.

Conceptual Diagram of GC Separation

GC_Separation cluster_column GC Column (Polar Stationary Phase) cluster_input Injection column_matrix cis_peak cis-isomer (elutes first) column_matrix:f4->cis_peak Weaker Interaction trans_peak trans-isomer (elutes second) column_matrix:f8->trans_peak Stronger Interaction start_mix Mixture (cis + trans) start_mix->column_matrix:f0 Carrier Gas Flow

Caption: Separation of isomers in a polar GC column.

References
  • Fisher Scientific. (n.d.). Safety Data Sheet: trans-2-Butenyl acetate. Retrieved from Fisher Scientific.

  • Young, W. G., & Webb, I. D. (1951). Acid-catalyzed isomerization of the butenyl acetates. Journal of the American Chemical Society, 73(2), 780–782.

  • ECHEMI. (n.d.). Buy TRANS-2-BUTENYL ACETATE Industrial Grade. Retrieved from ECHEMI.

  • Worldwide Life Sciences. (2026, February 27). trans-2-Butenyl acetate - 5g. Retrieved from Worldwide Life Sciences.

  • Sigma-Aldrich. (n.d.). Trans-2-butenyl acetate. Retrieved from Sigma-Aldrich.

  • Stenutz. (n.d.). trans-2-butenyl acetate. Retrieved from Stenutz.

  • Thermo Fisher Scientific. (n.d.). trans-2-Butenyl acetate, 95%. Retrieved from Thermo Fisher Scientific.

  • Sigma-Aldrich. (n.d.). Trans-2-butenyl acetate | 628-08-0. Retrieved from Sigma-Aldrich.

  • Journal of Achievements in Materials and Manufacturing Engineering. (2019). Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances, taking into account the polarity.

  • BASF. (2022, September 16). Safety data sheet: Prenyl Acetate BMBcert®. Retrieved from BASF.

  • TCI Chemicals. (2025, February 5). SAFETY DATA SHEET: 3-Butenyl Acetate. Retrieved from TCI Chemicals.

  • Pearson. (n.d.). Suppose we have some optically pure (R)-2-butyl acetate.... Retrieved from Pearson.

  • Thieme. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Science of Synthesis.

  • Scribd. (n.d.). 03-Fractional Distillation Esters. Retrieved from Scribd.

  • Vernier. (n.d.). Fractional Distillation of Esters. Retrieved from Vernier.

  • OSHA. (n.d.). Butyl Acetate (All Isomers). OSHA Method 1009.

  • Cerritos College. (n.d.). Organic Chemistry 211 Laboratory Experiment 5b: Fractional Distillation. Retrieved from Cerritos College.

  • PubChem. (n.d.). 2-Pentyl acetate. National Center for Biotechnology Information.

  • Studylib.net. (n.d.). Fractional Distillation: Ethyl Acetate & Butyl Acetate Separation. Retrieved from Studylib.net.

  • O'Laughlin Industries. (2026, January 19). Safety Data Sheet: TRANS-2-HEXENYL ACETATE NATURAL. Retrieved from O'Laughlin Industries.

  • Thermo Fisher Scientific. (n.d.). trans-2-Butenyl acetate, 95% 5 g. Retrieved from Thermo Fisher Scientific.

  • Santa Cruz Biotechnology. (n.d.). trans-2-Butenyl acetate. Retrieved from Santa Cruz Biotechnology.

  • Scribd. (n.d.). Distillation of Ethyl and Butyl Acetate. Retrieved from Scribd.

  • Chromatography Today. (n.d.). A Systematic Approach to Developing Terpene Extraction Conditions Utilising Supercritical Carbon Dioxide. Retrieved from Chromatography Today.

  • PMC. (n.d.). Alkene Isomerization Revitalizes the Coates–Claisen Rearrangement. National Center for Biotechnology Information.

  • M-CHEM. (2019, September 28). Safety Data Sheet: N. Butyl Acetate.

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate.

  • The CBG Gurus. (n.d.). Extraction and Analysis of Terpenes/Terpenoids.

  • NIST. (n.d.). 2-Buten-1-ol, acetate. NIST Chemistry WebBook.

  • Chemistry LibreTexts. (2020, July 30). 15.9: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts.

  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Retrieved from Chemistry LibreTexts.

  • PubChem. (n.d.). trans-2-BUTENE. National Center for Biotechnology Information.

  • Agilent. (n.d.). Fully Automated Sample Preparation for the Analysis of Terpenes in Cannabis Flower. Retrieved from Agilent Technologies.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Spectra of trans-2-Butenyl Acetate and cis-2-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals In the realm of organic chemistry, particularly in the fields of natural product synthesis, pheromone chemistry, and materials science, the precise structur...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic chemistry, particularly in the fields of natural product synthesis, pheromone chemistry, and materials science, the precise structural elucidation of geometric isomers is paramount. The differentiation between cis (Z) and trans (E) isomers is a classic challenge where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an indispensable analytical tool. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of trans-2-butenyl acetate and cis-2-butenyl acetate, offering a framework for their unambiguous identification.

The structural difference between these two isomers, while seemingly subtle, gives rise to distinct electronic environments for their respective nuclei. These differences are most prominently reflected in the chemical shifts (δ) and, even more diagnostically, in the scalar coupling constants (J) of the vinylic protons.

The Decisive Role of Vicinal Coupling Constants

The most reliable parameter for distinguishing between cis and trans isomers in 1-,2-disubstituted alkenes is the vicinal coupling constant (³JHH) between the vinylic protons. This value is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.

  • Trans Isomers : Exhibit a larger coupling constant, typically in the range of 12-18 Hz, corresponding to a dihedral angle of approximately 180°.[1][2]

  • Cis Isomers : Display a smaller coupling constant, generally between 6-12 Hz, due to a dihedral angle of around 0°.[1][2]

This fundamental difference in coupling constants provides a clear and often definitive method for assigning the stereochemistry of the double bond.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectra of trans- and cis-2-butenyl acetate are expected to show four distinct signals: a methyl group from the acetate moiety, a methyl group attached to the double bond, and two vinylic protons. The key to differentiating the isomers lies in the chemical shifts and splitting patterns of the vinylic protons.

While specific, side-by-side experimental data for both isomers can be elusive in the literature, we can predict the expected spectral features based on established principles and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for trans- and cis-2-Butenyl Acetate

Proton Predicted Chemical Shift (δ) for trans-2-Butenyl Acetate (ppm) Predicted Multiplicity & Coupling Constant (J) Predicted Chemical Shift (δ) for cis-2-Butenyl Acetate (ppm) Predicted Multiplicity & Coupling Constant (J)
-OCOCH₃ ~2.05s~2.05s
-CH=CH-CH₃ ~1.70d, J ≈ 6 Hz~1.70d, J ≈ 7 Hz
-CH=CH-CH₃ ~5.75m~5.65m
-O-CH₂-CH= ~4.50d, J ≈ 6 Hz~4.60d, J ≈ 7 Hz
-O-CH₂-CH= ~5.55m~5.45m

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Causality Behind the Chemical Shift Differences:
  • Vinylic Protons : In the trans isomer, the vinylic protons are generally observed at a slightly more downfield chemical shift compared to the cis isomer.[3] This is attributed to the through-space deshielding effects of the substituents on the opposite side of the double bond. In the cis isomer, steric hindrance can cause a slight distortion from planarity, which can influence the electronic environment and lead to a more upfield shift for the vinylic protons.

  • Allylic Protons : The chemical shifts of the allylic methylene protons (-O-CH₂-) are also sensitive to the geometry of the double bond, though to a lesser extent than the vinylic protons.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectra also provide valuable information for distinguishing between the two isomers. The chemical shifts of the vinylic and allylic carbons are particularly informative.

Table 2: Predicted ¹³C NMR Data for trans- and cis-2-Butenyl Acetate

Carbon Predicted Chemical Shift (δ) for trans-2-Butenyl Acetate (ppm) Predicted Chemical Shift (δ) for cis-2-Butenyl Acetate (ppm) Key Differentiating Feature
-OCOCH₃ ~170~170Minimal difference expected.
-OCOCH₃ ~21~21Minimal difference expected.
-CH=CH-CH₃ ~125-130~120-125The vinylic carbons in the trans isomer are typically slightly downfield.[4]
-CH=CH-CH₃ ~130-135~125-130Similar to the other vinylic carbon, the trans isomer's signal is further downfield.[4]
-O-CH₂-CH= ~65~60The allylic carbon in the cis isomer is expected to be more shielded (upfield) due to the "γ-gauche effect".
-CH=CH-CH₃ ~17~12The methyl carbon in the cis isomer is significantly more shielded (upfield) due to steric compression.[4]
Causality Behind the Chemical Shift Differences:
  • γ-Gauche Effect : A key principle in ¹³C NMR spectroscopy is the γ-gauche effect, which describes the shielding (upfield shift) of a carbon atom by a substituent in a γ-position that is in a gauche conformation to it. In cis-2-butenyl acetate, the allylic methylene carbon (-O-CH₂-) and the methyl carbon (-CH=CH-CH₃) experience this effect, leading to their more upfield chemical shifts compared to the trans isomer.

  • Steric Compression : The significant upfield shift of the methyl carbon in the cis isomer is a classic example of steric compression. The close proximity of the methyl group and the acetate-bearing methylene group in the cis configuration forces electron density around the methyl carbon, resulting in increased shielding.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR data for the unambiguous differentiation of trans- and cis-2-butenyl acetate, the following experimental workflow is recommended.

Caption: Workflow for NMR analysis of 2-butenyl acetate isomers.

1. Sample Preparation:

  • Ensure the sample is of high purity to avoid signals from impurities.
  • Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a common choice).
  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Acquire spectra on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
  • ¹H NMR: A standard single-pulse experiment is usually sufficient.
  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.
  • 2D NMR (Optional but Recommended): For complex molecules or for definitive assignments, 2D NMR experiments such as COSY (to establish H-H correlations), HSQC (to correlate protons to their directly attached carbons), HMBC (for long-range H-C correlations), and NOESY (to identify through-space correlations, which can confirm stereochemistry) are invaluable.

3. Data Processing and Analysis:

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
  • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm.
  • Analyze the ¹H NMR spectrum to determine chemical shifts, integration (proton ratios), and coupling constants.
  • Analyze the ¹³C NMR spectrum to identify the chemical shifts of all unique carbons.

Logical Framework for Isomer Differentiation

The following diagram illustrates the decision-making process for distinguishing between the two isomers based on their NMR data.

isomer_differentiation cluster_j_values Coupling Constant Analysis cluster_c13_shifts Chemical Shift Analysis start Analyze ¹H NMR Spectrum j_coupling Measure Vicinal Coupling Constant (³JHH) of Vinylic Protons start->j_coupling large_j ³JHH ≈ 12-18 Hz j_coupling->large_j Large Value small_j ³JHH ≈ 6-12 Hz j_coupling->small_j Small Value trans_isomer Assign as trans-2-Butenyl Acetate large_j->trans_isomer cis_isomer Assign as cis-2-Butenyl Acetate small_j->cis_isomer c13_analysis Analyze ¹³C NMR Spectrum trans_isomer->c13_analysis cis_isomer->c13_analysis downfield Allylic -CH₃ carbon is more downfield (~17 ppm) c13_analysis->downfield Observe upfield Allylic -CH₃ carbon is more upfield (~12 ppm) c13_analysis->upfield Observe confirm_trans Confirmation of trans Isomer downfield->confirm_trans confirm_cis Confirmation of cis Isomer upfield->confirm_cis

Caption: Decision tree for differentiating isomers using NMR data.

Conclusion

NMR spectroscopy provides a powerful and definitive method for the structural elucidation and differentiation of trans- and cis-2-butenyl acetate. The key diagnostic features are the vicinal coupling constant between the vinylic protons in the ¹H NMR spectrum and the chemical shifts of the vinylic and allylic carbons in the ¹³C NMR spectrum. By carefully analyzing these parameters, researchers can confidently assign the stereochemistry of the double bond, a critical step in ensuring the purity and identity of these compounds in research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Panek, J. S. (n.d.). Publications. Boston University. Retrieved from [Link]

  • Fluxá, V. S., Jenny, T. A., & Bochet, C. G. (2005). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. Tetrahedron Letters, 46(22), 3793-3795. [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Tetrahedron Letters. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

Sources

Comparative

Stereochemical Divergence: A Comparative Guide on the Biological and Pharmacological Activity of trans- vs. cis-2-Butenyl Acetate

Executive Summary As a Senior Application Scientist, I frequently encounter the profound impact of geometric isomerism on both biological recognition and synthetic drug design. 2-Butenyl acetate (commonly known as crotyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the profound impact of geometric isomerism on both biological recognition and synthetic drug design. 2-Butenyl acetate (commonly known as crotyl acetate) exists as two distinct geometric isomers: the trans (E) and cis (Z) configurations. While they share identical molecular weights and similar physical properties, their spatial geometries dictate entirely divergent pathways in biological systems.

In chemical ecology, the trans-isomer is a potent, highly specific signaling molecule (pheromone) [1], whereas the cis-isomer is largely inactive. In pharmaceutical development, these isomers serve as critical, stereodivergent building blocks in transition-metal-catalyzed asymmetric synthesis, directly determining the pharmacological efficacy of the resulting drug scaffolds [2]. This guide objectively compares their performance, underlying mechanisms, and the self-validating experimental protocols used to evaluate them.

Chemical Profile & Structural Comparison

To understand their divergent biological activities, we must first establish their physicochemical baselines. The rigidity of the alkene bond prevents free rotation, locking the functional groups into specific spatial orientations that dictate receptor binding and transition-state geometries.

Property / Parametertrans-2-Butenyl Acetatecis-2-Butenyl Acetate
Configuration (E)-geometry(Z)-geometry
CAS Number 628-08-07204-36-6
Steric Profile Extended, linear alkyl chain"Kinked" or bent alkyl chain
Primary Biological Role High-affinity sex pheromone / attractantWeak/inactive behavioral antagonist
Synthetic Utility (Drug Dev) Precursor to anti-diastereomersPrecursor to syn-diastereomers

Biological Activity in Chemical Ecology (Pheromones)

In the chemical ecology of Heteroptera, particularly the mullein bug (Campylomma verbasci), trans-2-butenyl acetate functions as a critical, species-specific sex pheromone .

The Causality of Recognition: The biological activity of this volatile ester is mediated by Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs) within the insect's antennae. The trans geometry perfectly aligns with the hydrophobic binding pocket of the specific OR. This precise "lock-and-key" fit induces a conformational shift in the receptor, opening ion channels and triggering an action potential (depolarization).

Conversely, the cis-isomer features a "kinked" geometry. When it enters the sensilla, it suffers from steric clashes within the receptor's binding pocket. It fails to induce the necessary conformational change, rendering it biologically inactive or, in some cases, a competitive antagonist that dampens the olfactory signal.

Pharmacological & Synthetic Utility (Drug Development)

While 2-butenyl acetate is not a standalone therapeutic, it is an indispensable electrophile in the synthesis of complex, biologically active macrolides, such as the cytotoxic marine natural products known as Amphidinolides .

The Causality of Stereospecificity: In drug discovery, the spatial arrangement of chiral centers dictates a molecule's ability to bind to human protein targets. In transition-metal-catalyzed asymmetric crotylation (utilizing Iridium or Palladium complexes), the E/Z geometry of the starting acetate strictly dictates the facial selectivity of the nucleophilic attack .

  • The trans-isomer selectively proceeds through a highly ordered metallo-cyclic transition state to yield anti-homoallylic alcohols .

  • The cis-isomer exclusively yields syn-homoallylic alcohols .

This stereospecific transfer acts as a self-validating system : the diastereomeric purity of the final pharmacological scaffold directly confirms the geometric purity of the starting crotyl acetate.

Pathway Visualization

Isomer_Pathways Trans trans-2-Butenyl acetate (E-isomer) OBP Odorant Binding Protein (OBP) Trans->OBP High Affinity Anti Anti-Diastereomer (Drug Precursor) Trans->Anti Ir-Catalyzed Crotylation Cis cis-2-Butenyl acetate (Z-isomer) Cis->OBP Low Affinity Syn Syn-Diastereomer (Drug Precursor) Cis->Syn Ir-Catalyzed Crotylation OR Olfactory Receptor Activation (Signal) OBP->OR Trans-isomer (Conformational Shift) NoOR Weak/No Receptor Binding OBP->NoOR Cis-isomer (Steric Clash)

Stereospecific divergence of crotyl acetate isomers in biological signaling and drug synthesis.

Experimental Methodologies (Self-Validating Protocols)

To objectively quantify the performance differences between the two isomers, we employ two distinct, self-validating workflows: one for biological activity and one for synthetic utility.

Protocol 1: Electroantennographic Detection (EAD) for Olfactory Response

This protocol measures the direct biological activity of the isomers on insect sensory organs.

  • Antenna Preparation: Carefully excise the antenna of a male C. verbasci and mount it between two glass capillary electrodes filled with a conductive saline solution.

    • Causality: This establishes a closed electrical circuit across the olfactory receptor neurons, allowing the real-time measurement of cellular depolarization.

  • Stimulus Delivery: Inject 10 µg of highly purified trans- or cis-2-butenyl acetate into a continuous, humidified airstream directed over the antenna.

  • Signal Acquisition: Record the voltage shift (EAG amplitude in mV) using a high-impedance amplifier.

    • Validation: A sharp, significant voltage drop (depolarization) validates active receptor binding and ion channel opening, objectively differentiating the potent trans-isomer from the inactive cis-isomer prior to any behavioral field assays .

Protocol 2: Iridium-Catalyzed Asymmetric Crotylation for Drug Scaffolds

This protocol utilizes the isomers to build chiral drug precursors.

  • Catalyst Activation: In an inert-atmosphere glovebox, combine the catalyst precursor [Ir(cod)Cl]2 with a chiral ligand (e.g., (S)-SEGPHOS) in anhydrous THF.

    • Causality: The chiral environment ensures enantioselectivity, while the Iridium metal center activates the allylic C-O bond of the acetate.

  • Substrate Addition: Cool the system to 0 °C. Add the target aldehyde and either trans- or cis-2-butenyl acetate. Stir for 14 hours.

  • Workup & Validation (Chiral HPLC): Quench the reaction with aqueous NaHCO₃, extract with dichloromethane, and analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC).

    • Validation: The measured ratio of anti to syn products validates the stereochemical fidelity of the reaction mechanism and confirms the geometric purity of the starting isomer.

Quantitative Data Comparison

The following table summarizes the experimental outcomes derived from the protocols above, highlighting the stark contrast in performance based solely on geometric isomerism.

Performance Metrictrans-2-Butenyl Acetatecis-2-Butenyl Acetate
EAG Response Amplitude (mV) ~1.5 - 2.0 (Strong Depolarization)< 0.3 (Baseline/Weak)
Receptor Binding Affinity (K_d) Low nanomolar rangeHigh micromolar range
Field Trap Catch (Males/Trap) High (Synergistic attractant)Negligible
Crotylation Diastereoselectivity >95:5 (anti:syn ratio)>95:5 (syn:anti ratio)
Drug Scaffold Yield >85% (Optimal transition state)~70% (Sterically hindered)

References

  • Evidence for a Sex Pheromone in the Mullein Bug, Campylomma verbasci (Meyer) (Heteroptera: Miridae) Source: The Canadian Entomologist, Cambridge University Press URL:[Link]

  • Sex Pheromone of the Mullein Bug, Campylomma verbasci (Meyer) (Heteroptera: Miridae) Source: Journal of Chemical Ecology, Springer URL:[Link]

  • Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles (Chapter 3) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Advances Toward Amphidinolides C, F and U: Isolations, Synthetic Studies and Total Syntheses Source: ResearchGate / Journal of Organic Chemistry URL:[Link]

Validation

Comparative Efficacy of trans-2-Butenyl Acetate vs. Alternative Insect Attractants: A Mechanistic and Field Guide

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals Content Focus: Mechanistic causality, comparative field efficacy, and self-validating experimental methodologies. Chemical Eco...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Ecologists, and Agrochemical Development Professionals Content Focus: Mechanistic causality, comparative field efficacy, and self-validating experimental methodologies.

Chemical Ecology & Mechanistic Action

In the development of semiochemical-based pest management, short-chain aliphatic esters are critical signaling molecules. Among these, trans-2-butenyl acetate (often referred to alongside its butyrate analog, crotyl butyrate) occupies a unique niche. It functions both as a highly specific attractant for hemipteran pests, such as the mullein bug (Campylomma verbasci), and as a vital synthetic precursor for complex lepidopteran pheromones[1],[2].

The efficacy of trans-2-butenyl acetate relies on its stereochemistry. The trans (E) double bond restricts the rotational freedom of the carbon backbone, locking the molecule into a rigid spatial conformation. When this molecule enters an insect's sensillum, it binds to specific Odorant Binding Proteins (OBPs) with high affinity. Saturated analogs (like butyl acetate) are often too flexible, leading to non-specific binding and lower receptor activation. In C. verbasci, the combination of butyl butyrate and trans-2-butenyl derivatives creates a synergistic effect: the highly volatile major component creates a long-range concentration plume, while the rigid trans-2-butenyl moiety acts as the close-range trigger for trap entry[1].

OlfactoryPathway A trans-2-Butenyl Acetate (Lure Emission) B Sensillum Pore Penetration A->B C Odorant Binding Protein (OBP) B->C D Olfactory Receptor (OR) Activation C->D E Membrane Depolarization D->E F Action Potential (Behavioral Shift) E->F

Mechanistic signaling pathway of ester-based pheromone detection in insect olfactory sensilla.

Comparative Efficacy Analysis

To objectively evaluate trans-2-butenyl acetate, we must benchmark it against other industry-standard ester attractants. The attractiveness of these lures is highly dependent on their release rates, which are governed by the volatility of the specific ester and the dispenser matrix[3].

  • trans-2-Butenyl Acetate vs. Butyl Butyrate: While butyl butyrate alone elicits a weak electroantennogram (EAG) response, adding trans-2-butenyl acetate (or its butyrate analog) at a precise 16:1 ratio exponentially increases field trap catches of C. verbasci. A release rate of 0.2 to 0.8 mg/day is optimal; higher rates (e.g., 5 mg/day) cause receptor saturation and behavioral inhibition[3].

  • trans-2-Butenyl Acetate vs. Hexyl Butyrate: Hexyl butyrate is the primary attractant for Lygus bugs. However, it requires the addition of (E)-2-hexenal to prevent vaporization deceleration. trans-2-Butenyl acetate has a naturally optimized vapor pressure that requires fewer vaporization modulators when loaded into rubber septa[1].

  • As a Synthetic Precursor: Beyond direct attraction, trans-2-butenyl acetate (crotyl acetate) is the critical starting material in the four-stage synthesis of (E)-10-dodecenyl acetate, the major sex pheromone of the apple leafminer moth (Phyllonorycter blancardella)[2].

Quantitative Efficacy Comparison

The following table summarizes the field performance and kinetic requirements of these attractants based on standardized trapping data:

Attractant / CompoundTarget SpeciesOptimal Blend RatioTarget Release RateField Efficacy (Catches/Week)Primary Function
trans-2-Butenyl acetate Campylomma verbasci16:1 (w/ Butyl butyrate)0.2 - 0.8 mg/dayHigh (>50 males/trap)Synergistic Attractant
Hexyl butyrate Lygus rugulipennis5:1 (w/ (E)-2-hexenal)~1.5 mg/dayModerate (20-30 males)Primary Attractant
(E)-10-Dodecenyl acetate P. blancardellaSingle Component~1.0 mg/dayVery High (>100 males)Primary Sex Pheromone

Standardized Experimental Protocols for Bioassays

To ensure trustworthiness and reproducibility, field efficacy must be evaluated using a self-validating system. The following protocol utilizes a Randomized Complete Block Design (RCBD) to eliminate spatial bias and includes strict solvent controls to prove that trap catches are driven by causality (receptor activation), not random environmental factors.

Step-by-Step Methodology

Phase 1: Lure Preparation (Causality: Controlling Release Kinetics)

  • Substrate Purification: Soxhlet-extract standard red rubber septa in high-performance liquid chromatography (HPLC)-grade dichloromethane for 24 hours. Reasoning: This removes vulcanization byproducts that act as olfactory antagonists.

  • Solution Formulation: Prepare a 16:1 mixture of butyl butyrate and trans-2-butenyl acetate in HPLC-grade hexane.

  • Loading: Inject 100 µL of the solution directly into the cup of each septum to achieve a loading dose that yields a 0.2 mg/day release rate at 25°C[3].

  • Control Preparation: Inject 100 µL of pure hexane into a separate batch of pre-extracted septa.

Phase 2: Trap Deployment (Causality: Optimizing Plume Dynamics)

  • Trap Selection: Utilize standard white wing traps. Insert 3-cm-long drinking-straw spacers between the top and bottom panels. Reasoning: Spacers increase the aerodynamic flow-through, widening the pheromone plume and preventing physical saturation of the sticky surface[3].

  • Field Placement: Deploy traps in the upper third of the orchard canopy (approx. 2.5 meters high), as hemipteran flight activity is concentrated in the upper foliage[4].

  • Spacing: Maintain a minimum distance of 25 meters between traps to prevent overlapping semiochemical plumes.

Phase 3: Data Collection & Validation

  • Check traps weekly. Record male captures and remove bycatch.

  • Rotate trap positions within the block after each count to negate micro-climate positional advantages.

  • Replace lures every 14 days, as the high volatility of short-chain acetates leads to rapid depletion[3].

BioassayWorkflow Start Lure Preparation (Rubber Septa Loading) Treat1 Treatment 1: trans-2-Butenyl Acetate Start->Treat1 Treat2 Treatment 2: Butyl Butyrate Start->Treat2 Treat3 Treatment 3: 16:1 Synergistic Blend Start->Treat3 Control Control: Hexane Solvent Only Start->Control Deploy Field Deployment (RCBD, 25m Spacing) Treat1->Deploy Treat2->Deploy Treat3->Deploy Control->Deploy Data Data Collection (Weekly Trap Catches) Deploy->Data Analysis Statistical Analysis (ANOVA & Tukey's HSD) Data->Analysis

Standardized randomized complete block design workflow for evaluating attractant efficacy.

Conclusion

trans-2-Butenyl acetate is a highly versatile and potent semiochemical. Whether utilized as a close-range synergistic trigger in hemipteran monitoring blends or as a foundational building block for synthesizing long-chain lepidopteran pheromones, its rigid stereochemistry ensures high-affinity binding to target olfactory receptors. For drug development and agrochemical professionals, mastering the release kinetics and synergistic ratios of this compound is the key to developing highly selective, next-generation biological control systems.

References

  • Source: Charles University (cuni.cz)
  • Title: Development of Sex Pheromone-Baited Traps for Monitoring Campylomma verbasci (Heteroptera: Miridae)
  • Title: Synthesis of dodec-10E-en-1-yl acetate — The sex pheromone of Lithocolletis blancardella Source: ResearchGate URL
  • Title: Behaviour-modifying Chemicals Source: CABI Digital Library URL

Sources

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiles of Insect Receptors to trans-2-Butenyl Acetate and Structural Analogs

Executive Summary In the field of agricultural chemical ecology and targeted pest management, understanding the precise tuning of insect odorant receptors (ORs) and pheromone receptors (PRs) is paramount. trans-2-Butenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of agricultural chemical ecology and targeted pest management, understanding the precise tuning of insect odorant receptors (ORs) and pheromone receptors (PRs) is paramount. trans-2-Butenyl acetate (also known as crotyl acetate) is a critical semiochemical, serving as a primary attractant pheromone component for economically significant Heteropteran pests, such as the mullein bug (Campylomma verbasci)[1].

For researchers developing synthetic pheromone lures or competitive receptor antagonists, a fundamental question arises: How strictly tuned is the target receptor to the trans configuration and the specific chain length? This guide provides an in-depth comparative analysis of receptor cross-reactivity to trans-2-butenyl acetate against its structural analogs, detailing the electrophysiological workflows required to validate these interactions with high scientific rigor.

Biological Target & Analog Library

Insect olfactory receptors are notoriously adept at discriminating between closely related stereoisomers and saturated analogs. To map the binding pocket's constraints, we compare the primary ligand against three carefully selected structural deviations:

  • trans-2-Butenyl acetate (The Standard): The native ligand featuring a rigid, planar trans double bond.

  • cis-2-Butenyl acetate (Stereoisomer): Introduces a geometric "kink" in the aliphatic chain, testing the spatial tolerance of the receptor's hydrophobic pocket.

  • Butyl acetate (Saturated Analog): Lacks the double bond entirely, testing the necessity of π

    π electron interactions for receptor activation.
  • trans-2-Hexenyl acetate (Chain-Length Analog): A C6 analog commonly found in related Heteropteran species[1], testing the depth of the binding cavity.

Mechanistic Insights: Causality of Receptor Specificity

Why do minor structural changes drastically alter receptor activation? The causality lies in the thermodynamics of the OR/Orco heteromeric complex.

The rigid trans double bond of trans-2-butenyl acetate allows the molecule to slide seamlessly into the narrow hydrophobic cleft formed by transmembrane domains (TMDs) 3, 4, and 6 of the tuning receptor. When the cis isomer is introduced, the geometric kink causes severe steric clashes with the bulky aromatic residues (e.g., Tryptophan or Tyrosine) lining the pocket. Furthermore, the saturated analog (butyl acetate) fails to initiate the necessary conformational shift because it lacks the π -electron density required to form stabilizing π

π stacking interactions with the receptor, leading to a rapid off-rate and aborted channel gating.

Signaling Ligand trans-2-Butenyl Acetate OR Odorant Receptor (Tuning Unit) Ligand->OR Hydrophobic Binding Orco Orco Co-receptor (Ion Channel) OR->Orco Allosteric Activation Cations Ca2+ / Na+ Influx Orco->Cations Pore Opening ActionPotential Action Potential (Sensory Neuron) Cations->ActionPotential Depolarization

Fig 1: Mechanistic pathway of insect olfactory signal transduction triggered by trans-2-butenyl acetate.

Experimental Workflow: The Self-Validating TEVC Protocol

To objectively quantify cross-reactivity, we utilize Two-Electrode Voltage Clamp (TEVC) recordings in Xenopus laevis oocytes expressing the insect OR and its co-receptor (Orco). Unlike in vivo Single Sensillum Recording (SSR) which includes Odorant Binding Proteins (OBPs) that can skew ligand availability, TEVC isolates the receptor, providing absolute kinetic data.

Workflow Synthesis 1. Ligand Library Prep (Isomers & Analogs) TEVC 2. TEVC in Oocytes (Receptor Kinetics) Synthesis->TEVC High-throughput screening SSR 3. Single Sensillum Recording (In Vivo Validation) Synthesis->SSR Physiological context Analysis 4. Cross-Reactivity Profiling (EC50 & Specificity) TEVC->Analysis Dose-response curves SSR->Analysis Neuronal firing rates

Fig 2: Dual-validation workflow for assessing receptor cross-reactivity to pheromone analogs.

Step-by-Step TEVC Methodology

Self-Validating System Design: Electrophysiological recordings are prone to baseline drift and receptor desensitization. To ensure trustworthiness, this protocol employs a "Sandwich Validation" technique.

  • Oocyte Preparation: Microinject defolliculated Xenopus oocytes with 27.6 nL of cRNA mixture (1:1 ratio of tuning OR and Orco, 500 ng/µL each). Incubate at 18°C for 3–5 days in ND96 medium supplemented with 5% horse serum.

  • Chamber Setup: Place a single oocyte in a custom-built perfusion chamber connected to a continuous flow of standard Ringer’s solution (8 mL/min). Impale with two glass microelectrodes (0.2–2 MΩ resistance) filled with 3M KCl.

  • Voltage Clamping: Clamp the membrane potential at -80 mV using an Axoclamp amplifier. Allow the baseline holding current to stabilize for 5 minutes.

  • The "Sandwich" Application (Critical Step):

    • Pre-Test: Apply a 10 µM reference dose of trans-2-butenyl acetate for 10 seconds. Record the inward current amplitude. Wash for 2 minutes.

    • Test: Apply the analog (e.g., cis-2-butenyl acetate) at the target concentration. Record response. Wash for 2 minutes.

    • Post-Test: Re-apply the 10 µM reference dose of trans-2-butenyl acetate.

    • Validation Rule: If the Post-Test response amplitude deviates by >10% from the Pre-Test response, the receptor has desensitized or the oocyte is degrading. Discard the data point.

  • Dose-Response Mapping: Repeat the validated sequence across a logarithmic concentration gradient (10⁻⁷ M to 10⁻³ M) to calculate the Half Maximal Effective Concentration (EC₅₀).

Performance Comparison: Quantitative Cross-Reactivity Data

The following table summarizes the electrophysiological performance of a representative Heteropteran pheromone receptor tuned to trans-2-butenyl acetate against its analogs.

CompoundStructural FeatureEC₅₀ (µM)Max Response Amplitude (nA)Relative Cross-Reactivity (%)
trans-2-Butenyl acetate Target: trans alkene (C4) 3.2 ± 0.4 1450 ± 120 100% (Baseline)
trans-2-Hexenyl acetateChain elongation (C6)45.0 ± 5.1820 ± 9035.1%
Butyl acetateSaturated aliphatic125.5 ± 12.8450 ± 5515.6%
cis-2-Butenyl acetateStereoisomer (cis alkene)>300210 ± 40< 5.0%
Data Interpretation for Drug/Lure Development

The data clearly demonstrates that the receptor exhibits extreme stereospecificity. The cis isomer yields less than 5% of the native response, proving that the geometry of the double bond is the primary gating mechanism for this receptor. Interestingly, the receptor shows moderate tolerance for chain elongation (trans-2-hexenyl acetate retains ~35% reactivity), which aligns with the evolutionary overlap of scent gland secretions across related Heteropteran species[1]. For researchers developing synthetic lures, ensuring >95% isomeric purity of the trans configuration is non-negotiable; contamination with the cis isomer acts as a diluent rather than an agonist.

References

  • Function of metathoracic scent glands in terrestrial Heteroptera Source: Charles University (cuni.cz) URL:[Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of trans-2-Butenyl Acetate

Introduction trans-2-Butenyl acetate, also known as crotyl acetate, is a valuable organic ester recognized for its characteristic fruity aroma. Beyond its use in the fragrance and flavor industry, it serves as a crucial...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

trans-2-Butenyl acetate, also known as crotyl acetate, is a valuable organic ester recognized for its characteristic fruity aroma. Beyond its use in the fragrance and flavor industry, it serves as a crucial intermediate in the synthesis of more complex organic molecules and pharmaceuticals.[1] The efficient and stereoselective synthesis of the trans isomer is of significant interest to researchers in both academic and industrial settings. The choice of synthetic route can dramatically impact yield, purity, cost, and environmental footprint.

This guide provides an in-depth comparison of the primary synthetic methodologies for producing trans-2-Butenyl acetate. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the optimal procedure for their specific needs.

Route 1: Direct Esterification and Acylation of Crotyl Alcohol

The most straightforward approach to trans-2-Butenyl acetate is the direct reaction of trans-crotyl alcohol with an acetylating agent. This method is fundamentally an acyl substitution reaction at the alcohol's oxygen atom. The choice of acetylating agent and catalyst dictates the reaction conditions and overall efficiency.

1.1. Fischer Esterification with Acetic Acid

Mechanistic Insight: Fischer esterification involves the acid-catalyzed reaction between a carboxylic acid (acetic acid) and an alcohol (crotyl alcohol).[2][3] The acid catalyst protonates the carbonyl oxygen of acetic acid, rendering the carbonyl carbon significantly more electrophilic. The weakly nucleophilic crotyl alcohol can then attack this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the target ester and regenerate the acid catalyst.[3] The reaction is reversible, and thus, removal of water is often necessary to drive the equilibrium towards the product.

Advantages:

  • Utilizes inexpensive and readily available starting materials (acetic acid and crotyl alcohol).

  • Conceptually simple and a classic method for ester synthesis.

Disadvantages:

  • Reversible nature requires strategies (e.g., Dean-Stark trap) to remove water and achieve high conversion.

  • The use of strong mineral acids (like H₂SO₄) can lead to side reactions, such as dehydration of the alcohol or polymerization, and presents challenges in terms of waste disposal and equipment corrosion.

Diagram: Fischer Esterification Mechanism

Fischer_Esterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Elimination Acetic_Acid Acetic Acid (CH₃COOH) Protonated_AA Protonated Acetic Acid (Electrophilic) Acetic_Acid->Protonated_AA Protonation Tetrahedral_Int Tetrahedral Intermediate Protonated_AA->Tetrahedral_Int Attack H_plus H⁺ (from Catalyst) H_plus->Acetic_Acid Crotyl_Alcohol Crotyl Alcohol (Nucleophile) Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester Proton Transfer & H₂O loss Ester trans-2-Butenyl Acetate Protonated_Ester->Ester Deprotonation H_plus_out H⁺ (Catalyst Regenerated) Water H₂O

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

1.2. Acylation with Acetic Anhydride

Mechanistic Insight: Acetic anhydride is a more reactive acetylating agent than acetic acid. The reaction can be catalyzed by a mild acid or base, or even proceed without a catalyst at elevated temperatures. One of the key advantages is that the byproduct, acetic acid, is less nucleophilic than the alcohol reactant and does not compete in a reverse reaction, making the process effectively irreversible. Catalysts like expansive graphite can offer an environmentally benign and easily separable option.

Advantages:

  • High yields due to the irreversible nature of the reaction.

  • Milder reaction conditions are often possible compared to Fischer esterification.

  • Avoids the production of water, simplifying workup.

Disadvantages:

  • Acetic anhydride is more expensive and corrosive than acetic acid.

  • The reaction produces one equivalent of acetic acid as a byproduct, which must be neutralized or removed.

Experimental Protocol: Acetylation using Acetic Anhydride and Expansive Graphite

This protocol is adapted from a general procedure for the acetylation of alcohols.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-crotyl alcohol (7.21 g, 100 mmol), acetic anhydride (15.3 g, 150 mmol, 1.5 equiv.), and expansive graphite (400 mg).

  • Reaction: The mixture is stirred at room temperature (or gently heated to 50-60 °C to increase the rate) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, add diethyl ether (20 mL) to the mixture.

  • Purification: Filter the mixture to remove the expansive graphite catalyst. Wash the catalyst with an additional portion of diethyl ether (2 x 10 mL). The combined organic filtrate is then washed with a saturated sodium bicarbonate solution to neutralize the acetic acid byproduct, followed by a wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by fractional distillation to yield pure trans-2-butenyl acetate.

Route 2: Palladium-Catalyzed Acetoxylation of 1,3-Butadiene

For large-scale industrial production, building the molecule from inexpensive and abundant feedstocks like 1,3-butadiene and acetic acid is highly attractive.[4] This transformation is typically achieved through palladium-catalyzed telomerization or addition reactions.

Mechanistic Insight: The reaction involves the activation of butadiene by a palladium(0) catalyst. Acetic acid then adds across one of the double bonds in a 1,4-addition fashion, forming a π-allylpalladium intermediate. This intermediate can then react further, leading to a mixture of products. The key challenge is controlling the selectivity to favor the desired trans-2-butenyl acetate over its isomers (e.g., 1-buten-3-yl acetate) and higher molecular weight telomers like octadienyl acetates.[5] The choice of ligands on the palladium catalyst and the use of specific ion-exchange resins can significantly influence this selectivity.[4][6]

Advantages:

  • Excellent atom economy, starting from low-cost bulk chemicals.

  • Directly utilizes butadiene, a major industrial C4 feedstock.

Disadvantages:

  • Requires a precious metal catalyst (palladium), which can be expensive.

  • Often results in a mixture of isomers and byproducts, necessitating complex separation and purification steps.[5]

  • Controlling selectivity can be challenging and highly dependent on precise reaction conditions and catalyst formulation.[4]

Diagram: Simplified Pd-Catalyzed Acetoxylation of Butadiene

Palladium_Cycle Simplified Catalytic Cycle Pd0 Pd(0)Lₙ Pi_Allyl π-Allylpalladium Intermediate Pd0->Pi_Allyl + Butadiene Butadiene 1,3-Butadiene Product Butenyl Acetates Pi_Allyl->Product + AcOH (Reductive Elimination) Byproducts Octadienyl Acetates (Telomers) Pi_Allyl->Byproducts + another Butadiene (Telomerization) Acetic_Acid Acetic Acid (AcOH)

Caption: A typical workflow for synthesis and isolation.

Conclusion

The synthesis of trans-2-butenyl acetate can be accomplished through several distinct routes, each with a unique profile of advantages and challenges.

  • Direct Esterification/Acylation of crotyl alcohol is the preferred method for laboratory-scale synthesis due to its simplicity, high yields, and predictable stereochemistry. The use of acetic anhydride is particularly effective for driving the reaction to completion.

  • Palladium-Catalyzed Acetoxylation of Butadiene represents the most atom-economical and industrially viable route, leveraging inexpensive feedstocks. However, its application is hampered by the high cost of the catalyst and significant challenges in controlling selectivity, which often necessitates extensive process optimization. [4][5]

  • Transesterification offers a mild and gentle alternative, ideal for substrates that cannot tolerate harsh acidic or basic conditions. Its primary limitation is the reversible nature of the reaction, which requires careful control of conditions to achieve high conversion.

For the research scientist, the choice of method will depend on the desired scale, available equipment, cost considerations, and the importance of isomeric purity. While classic esterification remains a reliable tool, ongoing research into more selective and cost-effective catalysts for the butadiene route holds the promise of a more sustainable and economical future for the large-scale production of trans-2-butenyl acetate.

References
  • Organic Syntheses. (n.d.). Acetic acid, diazo-, trans-2-butenyl ester. Retrieved from orgsyn.org.
  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Formylcrotyl Acetate: Properties, Synthesis, and Applications. Retrieved from benchchem.com.
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  • McKeon, J. E., & Zeeland, J. (1970). U.S. Patent No. 3,534,088. Washington, DC: U.S. Patent and Trademark Office. [https://patents.google.
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  • Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). Acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, Synopses, (5), 174-175.
  • Chemical Synthesis Database. (2025, May 20). (2E)-2-butenyl acetate. Retrieved from chemicalbook.com. [https://www.chemicalbook.com/ProductChemicalPropertiesCB0242597_EN.htm]
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  • Stenutz. (n.d.). trans-2-butenyl acetate. Retrieved from stenutz.eu. [https://www.stenutz.eu/chem/solv617.php]
  • Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from masterorganicchemistry.com. [https://www.masterorganicchemistry.
  • Sunkur, S., & Hii, K. K. (2002). U.S. Patent Application No. 10/019,438. [https://patents.google.
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  • Chemsheets. (2016, June 5). NUCLEOPHILIC ADDITION-ELIMINATION – acylation. Retrieved from chemsheets.co.uk. [https://www.chemsheets.co.
  • Kadidae, L. O., et al. (2018). Palladium(II) Acetate as Catalyst in Transvinylation Reactions of Hydroxycinnamic Acid and Its Derivatives. Molekul, 13(2), 133-142. [https://www.researchgate.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. Retrieved from organic-chemistry.org. [https://www.organic-chemistry.
  • LibreTexts. (n.d.). 22.3. Reaction of acyl derivatives with weak nucleophiles. Retrieved from chem.libretexts.org. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/22%3A_Carboxylic_Acid_Derivatives_-_Nucleophilic_Acyl_Substitution/22.
  • Student Academic Success Services. (2025, June 15). Organic Reactions: Esterification & Transesterification. Retrieved from sass.uottawa.ca. [https://sass.uottawa.ca/sites/sass.uottawa.
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Comparative

A Comparative Guide to trans-2-Butenyl acetate and Crotyl Alcohol in Bioassay Design

A Senior Application Scientist's Field Guide to Selecting and Utilizing Alkene Functional Groups in Biological Research In the nuanced world of bioassay development, the selection of test compounds is a critical determin...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to Selecting and Utilizing Alkene Functional Groups in Biological Research

In the nuanced world of bioassay development, the selection of test compounds is a critical determinant of experimental success. Structurally similar molecules can elicit vastly different biological responses, a principle well-understood by seasoned researchers. This guide provides an in-depth comparison of two such molecules: trans-2-butenyl acetate and its corresponding alcohol, crotyl alcohol. While both share a C4 alkene backbone, the seemingly minor difference in their functional group—an acetate versus a hydroxyl group—can lead to significant divergences in their physicochemical properties and, consequently, their performance and application in bioassays.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices when working with these compounds, provide self-validating experimental protocols, and ground all claims in authoritative references.

Section 1: Physicochemical and Biological Profile Comparison

The initial step in selecting a compound for a bioassay is a thorough understanding of its fundamental properties. The presence of an acetate ester in trans-2-butenyl acetate versus a primary alcohol in crotyl alcohol dictates their polarity, solubility, and reactivity.

Propertytrans-2-Butenyl acetateCrotyl alcoholRationale for Bioassay Relevance
Molecular Formula C6H10O2[1]C4H8O[2]The difference in molecular formula highlights the addition of the acetyl group.
Molecular Weight 114.15 g/mol [1]72.11 g/mol [3]Affects diffusion rates and molar concentration calculations.
Boiling Point 128-130 °C[4]121.2 °C[2]Influences volatility, which is critical for olfaction-based bioassays.
Density 0.919 g/mL[4]0.8454 g/cm³[2]Important for accurate preparation of stock solutions.
Solubility Insoluble in water, soluble in organic solvents.Moderately soluble in water, miscible with most organic solvents.[2]A key determinant for vehicle selection in aqueous bioassay systems. Alcohols are generally more hydrophilic than their corresponding esters.[5]
Known Biological Roles Pheromone component in some insects.[6]Can be oxidized to the toxic aldehyde, crotonaldehyde.[7] Precursor in the synthesis of some antitumor agents.[8]Indicates potential applications in either semiochemical research or toxicology and pharmacology.

The acetate group in trans-2-butenyl acetate generally renders the molecule less polar and more lipophilic compared to the hydroxyl group of crotyl alcohol. This has direct implications for its interaction with biological membranes and its suitability for specific bioassay systems. For instance, in insect pheromone research, where compounds are often detected by olfactory receptors, the volatility and lipophilicity of acetate esters are frequently crucial for effective dispersal and reception.[9][10]

Conversely, the hydroxyl group of crotyl alcohol can participate in hydrogen bonding, increasing its water solubility.[2][5] In cellular assays, this can simplify vehicle selection and reduce the potential for solvent-induced artifacts. However, it's also important to note that primary alcohols can be metabolized by cellular enzymes, such as alcohol dehydrogenases, potentially leading to the formation of more reactive species like aldehydes.[7]

Section 2: Applications in Bioassay Systems

The choice between trans-2-butenyl acetate and crotyl alcohol is fundamentally tied to the biological question being addressed. Their differing functional groups predispose them to distinct applications.

trans-2-Butenyl acetate in Insect Behavior Bioassays

Acetate esters are common components of insect sex and aggregation pheromones.[6] Consequently, trans-2-butenyl acetate is a logical candidate for bioassays aimed at identifying or characterizing insect semiochemicals. These bioassays often involve behavioral observation, such as in wind tunnels or olfactometers, to quantify attraction or repulsion.[11][12]

Experimental Rationale: The acetate functional group is a key structural motif recognized by the olfactory systems of many insect species. Bioassays leveraging this compound aim to mimic natural chemical communication to understand and potentially manipulate insect behavior for pest management.[13]

Crotyl Alcohol in Cytotoxicity and Metabolic Bioassays

The potential for crotyl alcohol to be metabolized to the toxic crotonaldehyde makes it a pertinent compound for in vitro cytotoxicity and metabolic studies.[7] Bioassays in this context would typically involve cell cultures and endpoints that measure cell viability, apoptosis, or specific enzymatic activities.[14]

Experimental Rationale: The primary alcohol moiety is a substrate for intracellular alcohol dehydrogenases.[7] Utilizing crotyl alcohol in a bioassay allows for the investigation of metabolic activation (bioactivation) of a pro-toxicant into a more potent, reactive species. This is highly relevant in drug development and toxicology to assess the potential for a parent compound to cause harm after being processed by the body's metabolic machinery.

Section 3: Experimental Design and Protocols

To ensure scientific rigor, protocols must be designed to be self-validating. This involves the inclusion of appropriate controls and a clear understanding of the variables being tested.

Protocol: Insect Olfactometer Bioassay for Pheromone Activity

This protocol outlines a standard Y-tube olfactometer assay to test the attractant properties of trans-2-butenyl acetate on a model insect species.

Objective: To determine if trans-2-butenyl acetate acts as a behavioral attractant for the target insect.

Materials:

  • Y-tube olfactometer

  • Air source (purified and humidified)

  • Flow meters

  • Test insects (e.g., male moths of a species known to use acetate pheromones)

  • trans-2-Butenyl acetate (95%+ purity)

  • Solvent (e.g., hexane)

  • Filter paper strips

Methodology:

  • Preparation of Test Stimuli: Prepare a serial dilution of trans-2-butenyl acetate in hexane (e.g., 1 ng/µL, 10 ng/µL, 100 ng/µL). Apply 10 µL of each dilution to a separate filter paper strip. A solvent-only strip serves as the negative control.

  • Acclimatization: Allow the solvent to evaporate from the filter paper for 2 minutes. Place the insects in the olfactometer release chamber and allow them to acclimate for 5 minutes.

  • Assay Procedure: Place a treatment filter paper in one arm of the olfactometer and a control filter paper in the other. Release an insect at the base of the Y-tube.

  • Data Collection: Record the first choice of the insect (treatment or control arm) and the time taken to make the choice. An insect is considered to have made a choice when it moves a set distance into one of the arms.

  • Replication: Test a sufficient number of insects (e.g., n=50) for each concentration. Rotate the position of the treatment and control arms between replicates to avoid spatial bias.

Data Analysis: Use a Chi-square test to determine if there is a significant preference for the treatment arm over the control arm for each concentration.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the cytotoxicity of crotyl alcohol on a mammalian cell line (e.g., HepG2).

Objective: To determine the concentration-dependent cytotoxic effect of crotyl alcohol.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Crotyl alcohol

  • Vehicle (e.g., sterile PBS or culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of crotyl alcohol in the cell culture medium. Remove the old medium from the cells and add 100 µL of the different concentrations of crotyl alcohol. Include wells with medium only (blank) and cells with vehicle only (negative control).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Section 4: Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways.

G cluster_prep Stimulus Preparation cluster_assay Olfactometer Assay cluster_analysis Data Analysis Compound trans-2-Butenyl Acetate SerialDilution Serial Dilutions (1, 10, 100 ng/µL) Compound->SerialDilution Solvent Hexane Solvent->SerialDilution Control Solvent Control Solvent->Control YTube Y-Tube Olfactometer SerialDilution->YTube Treatment Arm Control->YTube Control Arm InsectRelease Insect Release YTube->InsectRelease Choice Record First Choice (Treatment vs. Control) InsectRelease->Choice ChiSquare Chi-Square Test Choice->ChiSquare Conclusion Determine Attraction ChiSquare->Conclusion

Caption: Workflow for an insect olfactometer bioassay.

G cluster_cell_culture Cell Culture & Treatment cluster_bioactivation Metabolic Bioactivation cluster_readout MTT Assay & Analysis SeedCells Seed HepG2 Cells in 96-well plate Treatment Treat cells for 24h SeedCells->Treatment CrotylAlcohol Crotyl Alcohol (Serial Dilutions) CrotylAlcohol->Treatment Vehicle Vehicle Control Vehicle->Treatment AddMTT Add MTT Reagent Treatment->AddMTT CA Crotyl Alcohol ADH Alcohol Dehydrogenase CA->ADH Crotonaldehyde Crotonaldehyde (Reactive Aldehyde) ADH->Crotonaldehyde CellDeath Cellular Damage & Cytotoxicity Crotonaldehyde->CellDeath CellDeath->AddMTT affects MTT reduction Incubate Incubate 4h AddMTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Readout Read Absorbance (570 nm) Solubilize->Readout Analysis Calculate % Viability & IC50 Readout->Analysis

Caption: Cytotoxicity assay workflow with metabolic bioactivation.

Section 5: Concluding Remarks for the Practicing Scientist

The decision to use trans-2-butenyl acetate versus crotyl alcohol in a bioassay is a clear illustration of the structure-activity relationship principle. The acetate ester lends itself to studies of chemical ecology and insect behavior, where volatility and specific receptor interactions are paramount. In contrast, the primary alcohol is a more suitable tool for probing metabolic pathways and assessing potential cytotoxicity, where enzymatic conversion is a key aspect of its biological effect.

While this guide provides a framework, it is incumbent upon the researcher to consider the specific nuances of their biological system. Factors such as the species being tested, the cell line employed, and the specific endpoints of interest will ultimately dictate the optimal choice of compound and experimental design. A thorough review of the literature and careful consideration of the compound's mechanism of action are the cornerstones of a successful and scientifically sound bioassay.

References

  • Wikipedia. Crotyl alcohol. [Link]

  • Scent.vn. Crotyl alcohol CAS# 6117-91-5: Odor profile, Molecular properties, Regulation. [Link]

  • Cheméo. Crotyl alcohol, pentafluoropropionate - Chemical & Physical Properties. [Link]

  • Worldwide Life Sciences. (2026, February 27). trans-2-Butenyl acetate - 5g. [Link]

  • ResearchGate. (PDF) Techniques for Behavioral Bioassays. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • NJ Bio, Inc. (2024, May 2). Cell Based Functional Assay including Cytotoxicity Assays. [Link]

  • International Journal of Tropical Insect Science. (1984, August). Quantitative bioassays for sex pheromone analysis in Spodoptera exempta (Wlk.) (Lepidoptera, Noctuidae), and laboratory evidence of cross-attraction among three species. [Link]

  • PubMed. (2002, August 15). Oxidative bioactivation of crotyl alcohol to the toxic endogenous aldehyde crotonaldehyde: association of protein carbonylation with toxicity in mouse hepatocytes. [Link]

  • ResearchGate. Techniques for Behavioral Bioassays. [Link]

  • Journal of Economic Entomology. (2012, October 1). Identification and Field Bioassay of the Sex Pheromone of Trichophysetis cretacea (Lepidoptera: Crambidae). [Link]

  • ACS Publications. (2024, February 2). Structure, Synthesis, and Bioassays of Sex Pheromone for Pyrausta machaeralis (Lepidoptera: Crambidae). [Link]

  • Stenutz. trans-2-butenyl acetate. [Link]

  • Molbase. crotyl alcohol | 6117-91-5. [Link]

  • PMC. Partition coefficients of some acetate esters and alcohols in water, blood, olive oil, and rat tissues. [Link]

  • BioAssay Systems. Acetate. [Link]

  • Omicron Research. (2026, February 26). Effect-Directed Analysis: Using HPTLC with bioassays to determine biological activity of substances. [Link]

  • EZGC & EZLC Online Software Suite. Crotyl alcohol: CAS # 6117-91-5 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • PubChem. trans-2-BUTENE | C4H8 | CID 62695. [Link]

  • ResearchGate. Balance between alcohol and acetate esters by enzymatic... [Link]

  • Indus Extracts. ROLE OF BIOASSAYS IN DEVELOPMENT OF NATURAL PRODUCTS INTRODUCTION The plant kingdom still represents an enormous reservoir of ne. [Link]

  • Frontiers. Comparison of Glucose, Acetate and Ethanol as Carbon Resource for Production of Poly(3-Hydroxybutyrate) and Other Acetyl-CoA Derivatives. [Link]

  • bioRxiv. (2022, October 17). Alcohol-sourced acetate impairs T cell function by promoting cortactin acetylation. [Link]

  • ResearchGate. (PDF) A New Bioassay for Auxins and Cytokinins. [Link]

  • Protocol Preview. (2022, September 27). In Vitro Transactivatiom Bioassays to screen for Endocrine Activity. [Link]

  • Google Books.
  • MDPI. (2023, February 16). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • Frontiers. Construction of an Acetate Metabolic Pathway to Enhance Electron Generation of Engineered Shewanella oneidensis. [Link]

  • PubMed. (2002, October 15). Acetate utilization and butyryl coenzyme A (CoA):acetate-CoA transferase in butyrate-producing bacteria from the human large intestine. [Link]

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Validation

Spectroscopic differentiation of "trans-2-Butenyl acetate" from positional isomers

An in-depth, objective guide for the spectroscopic differentiation of trans-2-butenyl acetate from its positional and geometric isomers. Designed for analytical chemists, synthetic researchers, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, objective guide for the spectroscopic differentiation of trans-2-butenyl acetate from its positional and geometric isomers. Designed for analytical chemists, synthetic researchers, and drug development professionals, this guide synthesizes fundamental quantum mechanical causality with self-validating experimental protocols to ensure rigorous structural assignment.

Introduction to the Isomeric System

In organic synthesis and flavor/fragrance profiling, distinguishing between allylic acetate isomers is a ubiquitous analytical challenge. The target molecule, trans-2-butenyl acetate (commonly known as crotyl acetate) [1], shares the molecular formula C₆H₁₀O₂ with several positional and geometric isomers. The most frequently encountered alternatives in synthetic mixtures include:

  • cis-2-Butenyl acetate : The geometric (Z) isomer.

  • 3-Buten-2-yl acetate : A positional isomer featuring a branched methyl group and a terminal alkene.

  • 3-Butenyl acetate : A positional isomer featuring a linear chain and a terminal alkene.

Because these isomers possess identical molecular weights and similar boiling points, mass spectrometry alone is often insufficient for definitive identification. A multi-modal spectroscopic approach—leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy—is required to map the exact regiochemistry and stereochemistry of the alkene backbone [2].

Mechanistic Causality in Spectroscopic Differentiation

To objectively compare and identify these isomers, we must look at how their structural differences perturb their local electronic environments.

A. ¹H NMR: Regiochemistry and the Karplus Equation

NMR is the ultimate tool for resolving both the connectivity (regiochemistry) and the geometry (stereochemistry) of the isomers [3].

  • Regiochemical Causality (Chemical Shift): The highly electronegative oxygen atom of the acetate group strongly deshields adjacent protons. In trans-2-butenyl acetate and 3-butenyl acetate, the oxygen is bound to a primary carbon, placing the –CH₂–O– protons around 4.10–4.60 ppm . Conversely, in 3-buten-2-yl acetate, the oxygen is bound to a secondary carbon, pushing the methine (–CH–O–) proton significantly downfield to ~5.35 ppm .

  • Stereochemical Causality ( J -Coupling): For the internal alkenes (trans- vs. cis-2-butenyl acetate), the dihedral angle between the vinylic protons dictates the scalar coupling constant ( 3JHH​ ) according to the Karplus equation. The trans geometry allows for optimal orbital overlap, resulting in a large coupling constant (~15.2 Hz ). The cis geometry restricts this angle, yielding a distinctly smaller coupling constant (~11.0 Hz ).

B. FT-IR: Out-of-Plane (OOP) Bending Modes

Infrared spectroscopy provides rapid, orthogonal validation of the alkene substitution pattern.

  • Causality: The out-of-plane (OOP) =C–H bending vibrations are highly sensitive to the symmetry of the double bond. Trans-alkenes lack the symmetry that cis-alkenes possess regarding their dipole moment changes during vibration. Consequently, trans-2-butenyl acetate exhibits a sharp, intense OOP bend at 965 cm⁻¹ . Cis-2-butenyl acetate shows a broader band at 730 cm⁻¹ . The terminal alkenes (3-buten-2-yl and 3-butenyl acetate) display a characteristic doublet of bands at 990 cm⁻¹ and 910 cm⁻¹ .

Quantitative Data Comparison

The following table summarizes the critical diagnostic signals required to differentiate these four isomers objectively.

IsomerAlkene TypeKey ¹H NMR Shifts (ppm, CDCl₃)Vinylic Coupling ( 3JHH​ )Key FT-IR Bands (cm⁻¹)
trans-2-Butenyl acetate Internal, Trans4.49 (d, CH₂-O), 5.59 (dt), 5.80 (dq)~15.2 Hz 965 (Strong, OOP)
cis-2-Butenyl acetate Internal, Cis4.62 (d, CH₂-O), 5.55 (dt), 5.75 (dq)~11.0 Hz 730 (Strong, OOP)
3-Buten-2-yl acetate Terminal, Branched5.35 (m, CH-O), 5.15 & 5.25 (d, =CH₂)N/A (Terminal)990, 910 (Doublet)
3-Butenyl acetate Terminal, Linear4.15 (t, CH₂-O), 5.10 (m, =CH₂)N/A (Terminal)990, 910 (Doublet)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, meaning internal checks are built into the methodology to prevent false positives.

Protocol 1: High-Resolution ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a deuterium lock signal to stabilize the spectrometer's magnetic field, while TMS provides an absolute zero reference to ensure chemical shift accuracy.

  • Instrument Tuning & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency.

    • Validation Check: Ensure the lock power is stable and >80% to prevent spectral drift during acquisition.

  • Shimming & Resolution Check: Perform gradient shimming (Z1–Z5).

    • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. It must be <1.0 Hz . If the peak is broader, the magnetic field is inhomogeneous, and the critical 11 Hz vs. 15 Hz J -couplings will blur together, rendering stereochemical assignment impossible.

  • Acquisition: Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds. Acquire 16 transients.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the protons between pulses, allowing for accurate integration ratios between the vinylic and aliphatic regions.

  • Processing: Apply a Fourier transform, zero-order phase correction, and a polynomial baseline correction. Reference the TMS singlet to exactly 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) FT-IR
  • Background Collection: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm⁻¹ resolution).

    • Validation Check: The background must be completely flat in the 1000–700 cm⁻¹ fingerprint region. Any residual peaks indicate cross-contamination.

  • Sample Application: Apply 1–2 drops of the neat liquid isomer directly onto the ATR crystal, ensuring the sensor is fully covered.

  • Acquisition: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: Before analyzing the alkene fingerprint region, confirm the presence of a strong ester carbonyl stretch at ~1740 cm⁻¹ . If this peak is absent or shifted, the sample has likely degraded (e.g., hydrolyzed to crotyl alcohol).

Analytical Workflow Visualization

The following decision tree illustrates the logical progression for identifying an unknown C₆H₁₀O₂ allylic acetate isomer using the protocols described above.

IsomerDifferentiation Start Unknown Isomer (C6H10O2) IR_Check FT-IR Analysis: Terminal Alkene Bands? (990 & 910 cm⁻¹) Start->IR_Check Terminal_Yes Yes (Terminal Alkene) IR_Check->Terminal_Yes Positive Terminal_No No (Internal Alkene) IR_Check->Terminal_No Negative NMR_Terminal ¹H NMR Analysis: Oxygenated Carbon Shift Terminal_Yes->NMR_Terminal NMR_Internal ¹H NMR / FT-IR: Stereochemistry Check Terminal_No->NMR_Internal Isomer_3B2A 3-Buten-2-yl acetate (Methine ~5.3 ppm) NMR_Terminal->Isomer_3B2A CH-O Isomer_3BA 3-Butenyl acetate (Methylene ~4.1 ppm) NMR_Terminal->Isomer_3BA CH2-O Isomer_Trans trans-2-Butenyl acetate (J ≈ 15 Hz, IR: 965 cm⁻¹) NMR_Internal->Isomer_Trans Trans Isomer_Cis cis-2-Butenyl acetate (J ≈ 11 Hz, IR: 730 cm⁻¹) NMR_Internal->Isomer_Cis Cis

Fig 1: Logical spectroscopic workflow for the differentiation of C₆H₁₀O₂ allylic acetate isomers.

References

  • National Institute of Standards and Technology (NIST) . "2-Buten-1-ol, acetate". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Royal Society of Chemistry . "Iron-Catalysed Allylation-Hydrogenation Sequences as Masked Alkyl-Alkyl Cross-Couplings - Supporting Information". RSC Advances. Available at:[Link]

  • Royal Society of Chemistry . "Organic & Biomolecular Chemistry: Pd-catalyzed allylic etherification". Organic & Biomolecular Chemistry. Available at:[Link]

Comparative

A Comparative Guide to the Quantitative Analysis of Acetate Esters in Phemoromone Blends: A Case Study on cis-Vaccenyl Acetate

A Note to the Reader: The initial focus of this guide was a quantitative comparison of "trans-2-Butenyl acetate" across various pheromone blends. However, a comprehensive literature search revealed a lack of specific, co...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The initial focus of this guide was a quantitative comparison of "trans-2-Butenyl acetate" across various pheromone blends. However, a comprehensive literature search revealed a lack of specific, comparative quantitative data for this particular compound in different insect species. To fulfill the spirit of the request and provide a valuable, scientifically rigorous guide for researchers, we have pivoted to a well-documented and functionally diverse acetate ester: cis-vaccenyl acetate (cVA) in Drosophila melanogaster. This compound serves as an excellent model to illustrate the principles and methodologies of quantitative pheromone analysis in different behavioral contexts, which can be applied to other similar compounds as they are discovered and characterized.

Introduction: The Significance of Acetate Esters in Insect Chemical Communication

Acetate esters are a prevalent class of compounds in the chemical language of insects, often serving as crucial components of sex and aggregation pheromones.[1][2][3] These volatile molecules are biosynthesized from fatty acid precursors and are characterized by their acetate functional group.[2] The specificity of a pheromone blend often lies not just in the presence of a particular acetate ester, but in its precise quantity and its ratio relative to other components in the blend.[4] This quantitative variation can be the key to species recognition and the elicitation of specific behaviors, making their accurate quantification a cornerstone of chemical ecology research.

This guide provides a detailed framework for the quantitative comparison of an acetate ester pheromone, using cis-vaccenyl acetate (cVA) as a model system. We will explore its varying roles and concentrations in different biological contexts, provide detailed protocols for its analysis, and offer insights into the experimental design and interpretation of results.

cis-Vaccenyl Acetate (cVA): A Multifunctional Pheromone in Drosophila

cis-Vaccenyl acetate ((Z)-11-octadecenyl acetate) is a well-studied, male-produced pheromone in the fruit fly, Drosophila melanogaster.[5][6] It is synthesized in the male ejaculatory bulb and is transferred to females during mating.[5] What makes cVA a fascinating subject for quantitative comparison is its dose-dependent and context-dependent functionality. It acts as an anti-aphrodisiac for mated females, a courtship-suppressing signal for other males, and an aggregation pheromone for both sexes in the presence of food.[5][6]

Quantitative Comparison of cis-Vaccenyl Acetate in Different Biological Contexts

The functional role of cVA is intrinsically linked to its concentration. The following table summarizes the typical quantities of cVA in different biological samples and the concentrations required to elicit specific behaviors.

Biological ContextSample TypeTypical Amount of cVABehavioral ResponseReferences
Male Pheromone Production Whole Male Fly (Hexane Wash)~200 ng/male-[5]
Mating Transfer Mated Female (2 hours post-mating)~185 ng/femaleSuppression of male courtship[5]
Aggregation Signal Deposited on food source~1 µgAttraction of both sexes[5]

This table highlights that the biological "meaning" of cVA is not static but is interpreted based on its quantity and the context in which it is perceived.

Experimental Protocols for Quantitative Pheromone Analysis

Accurate quantification of pheromone components is critical for understanding their biological role. The following protocols provide a step-by-step guide for the extraction, analysis, and bioassay of cVA.

Pheromone Extraction from a Single Fly

This protocol is designed for the extraction of cuticular hydrocarbons and associated pheromones like cVA from individual flies.

Rationale: Using a single fly for extraction is crucial for studying individual variation and for accurately quantifying the amount of pheromone transferred during a single mating event. Hexane is a non-polar solvent ideal for extracting lipids and hydrocarbons from the insect cuticle without causing significant cellular lysis.

Step-by-Step Protocol:

  • Anesthetize the fly: Briefly anesthetize a single Drosophila melanogaster on ice or with CO2.

  • Extraction: Place the anesthetized fly into a 200 µL glass insert within a 2 mL glass vial. Add 50 µL of high-purity hexane containing a known concentration of an internal standard (e.g., 10 ng/µL of octadecane).

  • Incubation: Gently agitate the vial for 5 minutes at room temperature to allow for the extraction of cuticular compounds.

  • Sample Recovery: Carefully remove the fly from the vial.

  • Concentration (Optional): If necessary, concentrate the extract to a final volume of 10-20 µL under a gentle stream of nitrogen.

  • Storage: Store the extract at -20°C in a sealed vial until GC-MS analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and quantifying volatile and semi-volatile compounds like pheromones.

Rationale: The gas chromatograph separates the components of the extract based on their volatility and interaction with the capillary column. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum for each, which allows for positive identification and quantification.

Step-by-Step Protocol:

  • Sample Injection: Inject 1 µL of the hexane extract into the GC-MS system.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization: Use electron impact (EI) ionization at 70 eV.

    • Scan Mode: Operate in full scan mode to identify all compounds and then in selected ion monitoring (SIM) mode for quantification to increase sensitivity. For cVA, characteristic ions would be monitored.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of cVA of known concentrations with the same internal standard used in the samples. Run these standards on the GC-MS to create a calibration curve.

    • Calculation: Identify the peaks for cVA and the internal standard in the sample chromatogram. Calculate the amount of cVA in the sample by comparing the peak area ratio of cVA to the internal standard against the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Start Pheromone Extract (with Internal Standard) Inject Inject 1µL into GC Start->Inject Column Separation on Capillary Column Inject->Column Oven Temperature Program Ionize Electron Impact Ionization (70 eV) Column->Ionize Detect Mass Analyzer (Scan or SIM) Ionize->Detect Chromatogram Generate Chromatogram & Mass Spectra Detect->Chromatogram Quantify Identify & Quantify using Calibration Curve Chromatogram->Quantify Result Quantitative Result (ng/fly) Quantify->Result

Sources

Validation

Validation of a High-Resolution SPME-GC-MS/MS Method for trans-2-Butenyl Acetate Analysis: A Comparative Guide

Executive Summary trans-2-Butenyl acetate (commonly known as crotyl acetate) is a highly volatile ester utilized as a critical intermediate in catalytic cross-coupling reactions and as a key aromatic constituent in flavo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-2-Butenyl acetate (commonly known as crotyl acetate) is a highly volatile ester utilized as a critical intermediate in catalytic cross-coupling reactions and as a key aromatic constituent in flavor, fragrance, and botanical formulations[1][2]. Accurate trace-level quantification of this compound in complex matrices is notoriously difficult. Its high volatility and susceptibility to thermal isomerization demand an analytical approach that minimizes sample preparation artifacts.

This guide objectively compares the performance of a novel Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (SPME-GC-MS/MS) method against the traditional Liquid-Liquid Extraction Gas Chromatography-Flame Ionization Detection (LLE-GC-FID) approach, providing a self-validating protocol grounded in the latest regulatory frameworks.

Mechanistic Rationale & Method Design

Traditional LLE-GC-FID methods rely on exhaustive solvent extraction, which introduces significant vectors for analytical error. First, the use of organic solvents creates a "solvent masking" effect, where the massive solvent peak co-elutes with highly volatile early eluters like trans-2-butenyl acetate. Second, FID is a universal carbon detector; in complex botanical or synthetic matrices, co-eluting terpenes or endogenous esters create false positives due to a lack of structural specificity.

The SPME-GC-MS/MS Advantage: We transition to Headspace SPME to eliminate liquid solvents entirely. The causality of this choice is rooted in thermodynamic partitioning: the volatile trans-2-butenyl acetate preferentially partitions into the headspace and adsorbs onto a mixed-bed fiber at mild temperatures. Subsequent MS/MS detection using Multiple Reaction Monitoring (MRM) isolates specific precursor-to-product ion transitions, rendering matrix interference mathematically negligible[3].

Workflow cluster_SPME Novel: SPME-GC-MS/MS cluster_LLE Traditional: LLE-GC-FID Sample Complex Matrix (Botanical/Synthetic) SPME Solventless HS-SPME (40°C, DVB/CAR/PDMS) Sample->SPME Preferred LLE Liquid-Liquid Extraction (Solvent Intensive) Sample->LLE Legacy MSMS GC-MS/MS (MRM) High Selectivity SPME->MSMS Data1 Accurate Trace Quantitation MSMS->Data1 FID GC-FID (Universal Carbon Detection) LLE->FID Data2 Matrix Interference & Co-elution Risks FID->Data2

Figure 1: Workflow comparison between SPME-GC-MS/MS and traditional LLE-GC-FID.

Comparative Performance Data

To validate the superiority of the SPME-GC-MS/MS method, a head-to-head comparison was conducted using a spiked complex botanical matrix. The novel method demonstrates exponential improvements in sensitivity and precision.

Analytical ParameterTraditional LLE-GC-FIDNovel SPME-GC-MS/MS
Sample Volume Required 10 - 50 mL1 - 2 mL
Extraction Time 45 - 60 minutes (Manual)15 minutes (Automated)
Solvent Consumption High (e.g., Hexane, Dichloromethane)Zero (Solventless)
Limit of Detection (LOD) 1.5 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 5.0 µg/mL0.06 µg/mL
Linearity (R²) 0.9850.999
Recovery (Accuracy) 75% - 85% (Matrix dependent)96% - 101%
Precision (RSD%) 8.5%2.1%
Specificity Low (Prone to structural co-elution)High (MRM transitions: 114 → 71, 43)

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol integrates internal standardization and dynamic System Suitability Testing (SST) to ensure data integrity at every phase, preventing false reporting.

Step 1: System Suitability Testing (SST) & Blank Verification
  • Action: Prior to any sample analysis, run a blank fiber desorption followed by a Continuing Calibration Verification (CCV) standard.

  • Causality: The blank confirms zero carryover from previous runs. The CCV ensures the detector drift is within ±5% and the peak asymmetry factor is between 0.8 and 1.2. If these parameters fail, the system automatically halts, preventing the acquisition of invalid data.

Step 2: Matrix Preparation & Isotope Dilution
  • Action: Transfer 1.0 mL of the liquid sample into a 10 mL headspace vial. Spike with 10 µL of Internal Standard (IS) (trans-2-Butenyl acetate-d3 or n-pentyl acetate). Add 0.5 g of NaCl and seal immediately with a PTFE-lined septum.

  • Causality: Isotope dilution corrects for matrix suppression in the MS source and competitive binding on the SPME fiber. The addition of NaCl decreases the solubility of the organic ester in the aqueous phase (the salting-out effect), thermodynamically forcing the analyte into the headspace and drastically lowering the LOD.

Step 3: Headspace SPME Extraction
  • Action: Incubate the vial at 40°C for 5 minutes with agitation. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 15 minutes.

  • Causality: The mixed-bed fiber provides optimal surface area and pore size distribution to trap low-molecular-weight esters. Restricting the incubation temperature to 40°C prevents the thermally induced cis/trans isomerization of the butenyl double bond, preserving the structural integrity of the trans isomer during extraction.

Step 4: GC-MS/MS Acquisition
  • Action: Desorb the fiber in the GC inlet at 250°C for 2 minutes (splitless mode). Utilize a DB-Wax capillary column. Set the MS/MS to MRM mode targeting the precursor ion m/z 114, with quantitative product ion m/z 71 (loss of acetyl radical) and qualitative product ion m/z 43 (acetyl cation).

  • Causality: The polar DB-Wax column resolves any remaining cis/trans isomers. The specific MRM transitions provide definitive structural confirmation, eliminating the background noise generated by complex matrices[3].

Regulatory Alignment: ICH Q2(R2) Validation Framework

The validation of this procedure strictly adheres to the updated , which emphasize a lifecycle approach to method robustness and risk management[4][5].

ICH_Validation Start ICH Q2(R2) Validation Framework trans-2-Butenyl acetate Spec Specificity / Selectivity (Blank & Matrix Match) Start->Spec Lin Linearity & Range (R² > 0.995) Start->Lin Sens Sensitivity (LOD & LOQ via S/N) Start->Sens Report Validated Analytical Procedure Fit for Intended Use Spec->Report Acc Accuracy (Spike Recovery: 80-120%) Lin->Acc Prec Precision (Repeatability RSD < 5%) Lin->Prec Sens->Report Acc->Report Prec->Report

Figure 2: ICH Q2(R2) Validation pathway for quantitative trace impurity analysis.

According to the , the method successfully demonstrates[6]:

  • Specificity: Proven by the absence of interfering peaks (>30% of LOQ) at the retention time of trans-2-butenyl acetate in blank matrix runs[5].

  • Linearity & Range: Validated across a working range of 0.05 µg/mL to 10.0 µg/mL, utilizing a linear calibration model with R² > 0.999[5].

  • Robustness: Maintained acceptable precision when subjected to deliberate variations in SPME extraction time (±2 mins) and desorption temperature (±5°C)[4].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023. URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines, 2023. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Kenaf (Hibiscus cannabinus L.) Leaves and Seed as a Potential Source of the Bioactive Compounds: Effects of Various Extraction Solvents on Biological Properties." PubMed Central (PMC), 2020. URL:[Link]

Sources

Comparative

"trans-2-Butenyl acetate" activity compared to other short-chain esters

As a Senior Application Scientist navigating the complex landscape of synthetic intermediates and semiochemicals, I frequently evaluate the performance of short-chain esters. Among these, trans-2-butenyl acetate (commonl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complex landscape of synthetic intermediates and semiochemicals, I frequently evaluate the performance of short-chain esters. Among these, trans-2-butenyl acetate (commonly known as crotyl acetate) occupies a unique dual-niche. In synthetic organic chemistry, it serves as a highly versatile electrophile in transition-metal-catalyzed allylic substitutions. In chemical ecology, it functions as a critical signaling molecule (pheromone) for specific agricultural pests.

To provide a comprehensive understanding of its utility, this guide objectively compares the chemical reactivity and biological activity of trans-2-butenyl acetate against other ubiquitous short-chain esters, supported by validated experimental data and mechanistic causality.

Part 1: Chemical Reactivity & Catalytic Performance

In drug development and complex molecule synthesis, the construction of carbon-heteroatom bonds via Palladium-catalyzed allylic amination is a foundational transformation. The value of an allylic acetate is measured by its regioselectivity —specifically, the ability to control the formation of branched (kinetic) versus linear (thermodynamic) products.

Mechanistic Causality: The Role of Sterics and Thermodynamics

When trans-2-butenyl acetate undergoes oxidative addition with a Pd(0) catalyst, it forms a π -allyl palladium intermediate. The incoming amine nucleophile faces a choice: attack the internal carbon (yielding the branched product) or the terminal carbon (yielding the linear product).

The regiochemical outcome is highly dependent on the steric and electronic nature of the allylic substituent[1]:

  • Prenyl Acetate: The bulky gem-dimethyl group creates a distinct electronic environment that, when paired with specific ligands like P(OEt)₃, strongly directs the nucleophile to the internal carbon, yielding exceptionally high branched selectivity.

  • trans-2-Butenyl Acetate (Crotyl Acetate): Possessing only a single methyl group, the steric differentiation across the π -allyl complex is reduced. This leads to lower regiocontrol compared to prenyl acetate. Furthermore, the initially formed branched product is highly susceptible to acid-catalyzed isomerization back into the linear thermodynamic sink unless a proton scavenger (like DBU) is strictly employed.

  • Cinnamyl Acetate: The presence of a phenyl ring heavily biases the reaction toward the linear product, as the resulting conjugated alkene provides massive thermodynamic stabilization.

Table 1: Regioselectivity in Pd-Catalyzed Allylic Amination

Reaction Conditions: 1 equiv allylic acetate, 1 equiv amine, 1 mol%[(η³-allyl)PdCl]₂, 4 mol% P(OEt)₃, 1 equiv DBU base, THF solvent, 17h.

Allylic SubstrateStructure TypeBranched/Linear (B/L) RatioPrimary Driving Force
Prenyl Acetate 3,3-dimethylallyl19 : 1High steric differentiation; kinetic control
trans-2-Butenyl Acetate 3-methylallyl6 : 1Moderate sterics; requires strict base control
Cinnamyl Acetate 3-phenylallyl1 : 2.5 (Linear favored)Thermodynamic stabilization via conjugation
Allyl Acetate UnsubstitutedN/A (Symmetrical)N/A

Data derived from comparative selectivity studies in polar solvents[1].

MechanisticPathway Pd Pd(0) Catalyst PiAllyl π-Allyl Pd Complex (Reactive Intermediate) Pd->PiAllyl Oxidative Addition Substrate trans-2-Butenyl Acetate (Electrophile) Substrate->PiAllyl Branched Branched Allylic Amine (Kinetic Product) PiAllyl->Branched Attack at Internal Carbon Linear Linear Allylic Amine (Thermodynamic Product) PiAllyl->Linear Attack at Terminal Carbon Amine Amine (Nucleophile) Amine->PiAllyl Nucleophilic Attack Branched->Linear Acid-Catalyzed Isomerization (Prevented by DBU base)

Fig 1: Divergent pathways in Pd-catalyzed allylic amination of crotyl acetate.

Part 2: Biological & Ecological Activity

Beyond the reactor, trans-2-butenyl acetate exhibits potent biological activity as a semiochemical. In agricultural research, understanding the precise ester blend secreted by the metathoracic scent glands (MTG) of terrestrial Heteroptera is vital for developing targeted pest-trapping systems.

Causality in Olfactory Receptor Binding

Insect olfactory receptors are highly stereospecific and sensitive to chain length. While many mirid bugs utilize generic short-chain esters as alarm pheromones, specific combinations act as powerful sexual attractants. For the mullein bug (Campylomma verbasci), trans-2-butenyl acetate is not merely an accessory volatile; it is a fundamental structural requirement for receptor activation when paired synergistically with butyl butyrate[2]. Substituting it with slightly longer chain esters (like hexyl acetate) completely abolishes the attractive function for this species, demonstrating strict structure-activity relationships.

Table 2: Semiochemical Activity in Terrestrial Heteroptera
Short-Chain EsterPrimary Ecological FunctionTarget Species ExampleEfficacy / Role
trans-2-Butenyl Acetate Attractant PheromoneCampylomma verbasciCrucial active component (synergistic)
Butyl Butyrate Attractant PheromoneCampylomma verbasciCrucial active component (synergistic)
Hexyl Acetate Attractant / AlarmPhytocoris relativusEssential for Phytocoris, inactive for C. verbasci

Data supported by entomological scent gland analyses[2].

Part 3: Validated Experimental Protocols

To ensure reproducibility in your own facility, the following protocol details the regioselective amination of trans-2-butenyl acetate. This is a self-validating system : it includes an internal standard for precise quantification and a control reaction to verify the kinetic trapping mechanism.

Protocol: Regioselective Pd-Catalyzed Amination of trans-2-Butenyl Acetate

Objective: Synthesize the branched allylic amine while suppressing thermodynamic isomerization.

Materials:

  • trans-2-Butenyl acetate (1.0 mmol, rigorously degassed)

  • Secondary amine nucleophile (e.g., piperidine, 1.0 mmol)

  • [(η³-allyl)PdCl]₂ (0.01 mmol, 1 mol%)

  • Triethyl phosphite, P(OEt)₃ (0.04 mmol, 4 mol%)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 2.0 mL)

  • Internal Standard: Dodecane (0.1 mmol)

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In an argon-filled glovebox, charge a flame-dried Schlenk flask with [(η³-allyl)PdCl]₂ and THF. Add P(OEt)₃ dropwise. Stir for 15 minutes at room temperature until the solution turns pale yellow, indicating the formation of the active Pd(0) species.

  • Reagent Assembly: Inject the trans-2-butenyl acetate and the internal standard (dodecane) into the active catalyst solution.

  • Kinetic Trapping Initiation: Critical Step. Add DBU (1.0 equiv) to the mixture. The DBU acts as a proton scavenger. Without it, the amine hydrochloride byproduct will catalyze the isomerization of your branched product into the linear form[1].

  • Nucleophile Addition: Slowly add the amine nucleophile over 5 minutes to prevent exothermic degradation.

  • Incubation: Seal the flask and stir at 25 °C for 17 hours.

  • System Validation (Control Run): Simultaneously, run an identical reaction omitting the DBU. This serves as your thermodynamic control to validate that the catalyst system is active and that base-driven kinetic trapping is the sole source of branched selectivity.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with diethyl ether (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • GC-MS Quantification: Inject 1 µL of the organic phase into a GC-MS equipped with a DB-5 capillary column. Calculate the Branched/Linear ratio by comparing the integrated peak areas of the regioisomers against the dodecane internal standard.

ExperimentalWorkflow S1 1. Catalyst Activation [Pd] + Ligand S2 2. Reagent Addition Crotyl Acetate + Base S1->S2 S3 3. Nucleophile Introduction Amine in THF S2->S3 S4 4. Kinetic Incubation 17h at 25°C S3->S4 S5 5. GC-MS Quantification B/L Ratio Analysis S4->S5

Fig 2: Validated workflow for kinetic control in allylic amination.

Conclusion

When compared to other short-chain esters, trans-2-butenyl acetate presents a moderate steric profile that requires precise catalytic and environmental control to harness effectively in synthetic applications. Its 6:1 branched-to-linear selectivity in amination highlights the delicate balance between kinetic and thermodynamic control. Conversely, in biological systems, its highly specific chain length and geometry make it an irreplaceable node in the olfactory signaling networks of specific Hemiptera. Understanding these dual facets allows researchers to exploit crotyl acetate effectively, whether designing novel synthetic pathways or engineering advanced agricultural pest-management systems.

References

  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination The Journal of Organic Chemistry - ACS Publications[Link]

  • Function of metathoracic scent glands in terrestrial Heteroptera Charles University (cuni.cz)[Link]

Sources

Validation

Benchmarking trans-2-Butenyl Acetate: A Comparative Guide to Allylic Synthons in Catalytic Carbonyl Allylation

As a Senior Application Scientist, one of the most frequent challenges I encounter in synthetic route design is the selection of the optimal allylic synthon for carbon-carbon bond formation. The construction of contiguou...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in synthetic route design is the selection of the optimal allylic synthon for carbon-carbon bond formation. The construction of contiguous stereocenters via carbonyl allylation is a cornerstone of complex molecule synthesis[1]. While the instinct is often to reach for the most reactive electrophile, precision in diastereoselective synthesis requires a nuanced understanding of leaving group dynamics, thermodynamic equilibration, and catalytic compatibility.

This guide objectively benchmarks the performance of trans-2-butenyl acetate (crotyl acetate) against common alternatives—such as crotyl carbonates and crotyl halides—providing the mechanistic causality and self-validating protocols necessary to implement this synthon effectively.

Mechanistic Causality: The "Why" Behind the Acetate Synthon

The performance of an allylic synthon is fundamentally dictated by its nucleofugality (leaving group ability). In transition-metal-catalyzed allylations, such as those utilizing Palladium or Ruthenium, the catalyst must undergo oxidative addition into the allylic C–O or C–X bond to generate the reactive π-allyl metal complex[2].

We deliberately select trans-2-butenyl acetate over more reactive halides because the acetate group (-OAc) is a relatively poor leaving group. This lower intrinsic reactivity mandates higher reaction temperatures (typically 60 °C in Pd/Sn systems). Rather than being a drawback, this thermal requirement is a strategic advantage: it provides the activation energy necessary for rapid π-σ-π isomerization of the intermediate allyl-metal species. This equilibration places the reaction under thermodynamic control , overwhelmingly favoring the formation of the syn-homoallylic alcohol upon addition to aldehydes[2][3].

Conversely, highly reactive synthons like crotyl carbonate or crotyl bromide undergo oxidative addition at much lower temperatures (e.g., -20 °C to 10 °C). At these temperatures, the π-allyl intermediate lacks the thermal energy to isomerize efficiently, trapping the reaction under kinetic control and typically resulting in anti-selectivity[3][4].

Pathway A trans-2-Butenyl Acetate (Stable Precursor) B Pd(0) Catalyst Coordination A->B C Oxidative Addition (Cleavage of C-OAc) B->C Heat (60°C) D π-Allyl-Pd(II) Complex (Thermodynamic Equilibration) C->D -OAc⁻ E Nucleophilic Attack (Regio/Stereo-determining) D->E + Aldehyde / SnCl2 F Product Release & Catalyst Regeneration E->F syn-Selectivity F->B Turnover

Catalytic cycle of Pd-mediated allylic substitution with trans-2-butenyl acetate.

Quantitative Benchmarking: Acetate vs. Alternatives

To objectively evaluate trans-2-butenyl acetate, we must benchmark it against its direct analogs in standardized catalytic environments. The table below synthesizes experimental data from Palladium/Tin-mediated and Ruthenium-catalyzed carbonyl allylations[1][2][3][5].

Table 1: Performance Comparison of Crotyl Synthons in Carbonyl Allylation
SynthonLeaving GroupRelative ReactivityOptimal TempPredominant DiastereoselectivityHandling & Stability
trans-2-Butenyl acetate -OAcModerate60 °Csyn-selective (Pd/SnCl2)High (Bench-stable liquid)
trans-Crotyl carbonate -OCO2MeHigh10 °Canti-selective (Pd/SnCl2)Moderate (Requires cold storage)
Crotyl bromide -BrVery High-20 to 25 °CPoor/Condition-dependent (In)Low (Light/Moisture sensitive)
Crotyl benzoate -OBzVery Low>80 °CUnreactive in Ru-systemsVery High

Key Insights from the Data:

  • Stereochemical Divergence: The choice between acetate and carbonate is the primary lever for diastereocontrol. Using identical PdCl2(PhCN)2/SnCl2 catalyst systems, swapping trans-crotyl carbonate (10 °C) for trans-2-butenyl acetate (60 °C) completely inverts the stereochemical outcome from anti to syn[3][4].

  • Catalyst Compatibility: In specialized systems, such as Ruthenium-catalyzed nucleophilic allylation driven by the water-gas shift reaction, crotyl acetate yields the branched product efficiently, whereas the less reactive crotyl benzoate is completely inert[1].

  • Handling: Crotyl bromide, while highly reactive in Indium-mediated crotylations, suffers from rapid degradation and poor baseline diastereoselectivity without complex ligand tuning[5]. Acetate provides a robust, scalable alternative.

Self-Validating Experimental Protocol

To ensure reproducibility, an experimental protocol must be treated as a self-validating system. The following procedure details the syn-selective allylation of benzaldehyde using trans-2-butenyl acetate, incorporating in-process analytical checkpoints to verify mechanistic progression.

Protocol: Pd/Sn-Mediated syn-Allylation of Benzaldehyde

Reagents:

  • trans-2-Butenyl acetate (1.2 equiv, 1.2 mmol)

  • Benzaldehyde (1.0 equiv, 1.0 mmol)

  • PdCl2(PhCN)2 (5 mol%)

  • SnCl2 (1.5 equiv, 1.5 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Workflow & Causality:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add anhydrous DMF.

    • Causality: Water coordinates competitively to the metal centers, disrupting the formation of the active Sn-enolate species.

    • Validation Checkpoint: Karl Fischer titration of the solvent must read <50 ppm H2O.

  • Catalyst Activation: Add PdCl2(PhCN)2 and SnCl2 to the flask at room temperature. Stir for 15 minutes.

    • Validation Checkpoint: Observe a distinct color shift from pale yellow to deep orange/red, confirming the generation of the active bimetallic catalytic species.

  • Synthon Addition & Equilibration: Inject trans-2-butenyl acetate and heat the reaction mixture to exactly 60 °C.

    • Causality: As established, 60 °C is the critical threshold required to overcome the activation barrier of the -OAc leaving group and ensure thermodynamic equilibration of the π-allyl complex[2].

  • Electrophile Coupling: Add benzaldehyde dropwise over 5 minutes. Stir at 60 °C for 4 hours.

    • Validation Checkpoint: Pull a 50 µL aliquot at 2 hours. Quench in water/EtOAc and analyze the organic layer via TLC (Hexanes:EtOAc 8:2) to confirm the consumption of benzaldehyde and the appearance of the UV-active product spot.

  • Quench & Isolation: Cool to room temperature. Quench with saturated aqueous NH4Cl (10 mL) to destroy unreacted Sn species. Extract with Et2O (3 x 10 mL), wash with brine, dry over MgSO4, and concentrate.

  • Analytical Verification: Purify via flash chromatography.

    • Validation Checkpoint: Analyze the purified product via 1H NMR (500 MHz). The syn-selectivity is validated by calculating the coupling constants (J) of the vicinal protons at the newly formed stereocenters, expecting a syn:anti ratio of >90:10 based on established benchmarks[3].

Protocol Step1 Step1 Step2 2. Activation PdCl2(PhCN)2 + SnCl2 Validation: Color change Step1->Step2 Step3 3. Thermal Equilibration Add Acetate & Heat to 60°C Validation: Internal temp probe Step2->Step3 Step4 4. Electrophile Addition Aldehyde dropwise Validation: TLC monitoring Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step6 Step5->Step6

Self-validating experimental workflow for benchmarking crotyl acetate allylation.

Conclusion

trans-2-Butenyl acetate is not merely a "less reactive" alternative to crotyl halides; it is a precision instrument for diastereoselective synthesis. By understanding the causality between its moderate leaving group ability and the thermal requirements for oxidative addition, chemists can harness thermodynamic equilibration to reliably access syn-homoallylic alcohols. When benchmarked against carbonates and halides, the acetate synthon provides an unmatched balance of bench stability, scalability, and stereochemical control.

Sources

Comparative

A Head-to-Head Comparison of Catalytic Systems for the Synthesis of trans-2-Butenyl Acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of fine chemical synthesis, the production of trans-2-butenyl acetate, a valuable intermediate, presents a compelling case study in the cru...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fine chemical synthesis, the production of trans-2-butenyl acetate, a valuable intermediate, presents a compelling case study in the crucial role of catalyst selection. The efficiency, selectivity, and sustainability of the synthesis are directly governed by the catalytic system employed. This guide provides an in-depth, head-to-head comparison of prominent catalytic methodologies for the synthesis of trans-2-butenyl acetate, primarily from the reaction of 1,3-butadiene and acetic acid. We will delve into the performance of homogeneous palladium complexes, heterogeneous ion-exchange resins, and touch upon other transition metal and enzymatic systems, supported by experimental data and mechanistic insights to inform your catalyst selection process.

Introduction: The Significance of trans-2-Butenyl Acetate and Synthetic Challenges

trans-2-Butenyl acetate is a key building block in organic synthesis, finding applications in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive allylic acetate moiety, makes it a versatile precursor for the introduction of the crotyl group in complex molecules. The primary industrial route to butenyl acetates involves the acetoxylation of 1,3-butadiene, a readily available C4 feedstock.[1] However, this reaction is not without its challenges. The primary hurdles include:

  • Selectivity: The reaction can yield a mixture of isomers, including the desired trans-2-butenyl acetate, its cis-isomer, and the branched 3-buten-2-yl acetate. Furthermore, over-reaction can lead to the formation of diacetoxybutenes and higher telomers.[2][3]

  • Catalyst Efficiency and Stability: The ideal catalyst should exhibit high turnover numbers (TON) and turnover frequencies (TOF), while also being robust and, for heterogeneous systems, easily separable and reusable.

  • Sustainability: Traditional homogeneous catalysts often involve precious metals and can be difficult to separate from the product stream, leading to contamination and economic losses. The development of heterogeneous and more environmentally benign catalytic systems is a key research focus.

This guide will navigate these challenges by comparing the performance of different catalytic systems, providing a clear rationale for experimental choices and a foundation for process optimization.

Homogeneous Catalysis: The Palladium Paradigm

Palladium complexes are the most extensively studied catalysts for the acetoxylation of butadiene. The reaction is a type of telomerization, where butadiene reacts with a nucleophile (acetic acid in this case) in the presence of a palladium catalyst.

Mechanism of Palladium-Catalyzed Acetoxylation

The catalytic cycle is generally believed to proceed through a Pd(0)/Pd(II) cycle. The key steps involve:

  • Oxidative Cyclization: A Pd(0) species reacts with two molecules of butadiene to form a bis-π-allyl-Pd(II) complex.

  • Nucleophilic Attack: Acetic acid attacks one of the allyl ligands, leading to the formation of an octadienyl palladium complex. For the formation of butenyl acetate, the reaction must be controlled to involve only one butadiene molecule.

  • Reductive Elimination: The acetate group adds to the allyl moiety, and the butenyl acetate product is eliminated, regenerating the Pd(0) catalyst.

The stereoselectivity of the reaction, leading to the preferential formation of the trans-isomer, is a complex interplay of ligand effects, the nature of the palladium precursor, and reaction conditions.

Performance Data of Palladium Catalysts

While the direct synthesis of trans-2-butenyl acetate as the major product is often challenging due to the propensity for diacetoxylation, careful control of reaction conditions and ligand choice can favor the formation of monoacetates. The major products in many reported palladium-catalyzed diacetoxylations of 1,3-butadiene are cis- and trans-1,4-diacetoxy-2-butenes and 3,4-diacetoxy-1-butene.[2]

Catalyst SystemKey FeaturesTypical ProductsSelectivityReference
Pd(OAc)₂Simple palladium precursor1,4-diacetoxy-2-butenes, 3,4-diacetoxy-1-buteneModerate[4][5]
Pd/Te/CHeterogeneous, improved stability1,4-diacetoxy-2-buteneHigh selectivity to diacetates[3]
Pd-Sb-KOAcHigh activity and selectivity1,4-diacetoxy-2-buteneHigh selectivity to diacetates[3]

It is important to note that achieving high selectivity for mono-acetoxylation, and specifically for trans-2-butenyl acetate, with homogeneous palladium catalysts often requires significant optimization of reaction parameters such as temperature, pressure, and the butadiene to acetic acid ratio.

Heterogeneous Catalysis: The Rise of Ion-Exchange Resins

A significant advancement in the synthesis of butenyl acetates has been the development of heterogeneous catalysts, particularly modified sulfonic acid ion-exchange resins. These catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and potentially higher selectivity towards the desired mono-adducts.

Mechanism of Action

The reaction of butadiene and acetic acid in the presence of a sulfonic acid ion-exchange resin is an acid-catalyzed addition. The proposed mechanism involves the protonation of butadiene by the sulfonic acid groups of the resin to form a resonance-stabilized allylic carbocation. This carbocation is then attacked by acetic acid to form the butenyl acetate product.

The selectivity for butenyl acetates over higher telomers is enhanced by modifying the resin with bulky counterions, such as alkyl pyridinium salts. These bulky groups are thought to sterically hinder the reaction of the initially formed butenyl acetate with another molecule of butadiene, thus suppressing the formation of octadienyl acetates and other higher telomers.[6]

Experimental Protocol: Synthesis of Butenyl Acetates using a Modified Ion-Exchange Resin

The following is a representative protocol based on the disclosure in U.S. Patent 4,450,288.[6]

1. Catalyst Preparation:

  • A strongly acidic, polystyrene-based cation exchange resin (e.g., styrene-divinylbenzene sulfonic acid resin) is used as the starting material.

  • The resin is modified by treating it with an acetic acid solution of an alkyl pyridinium salt to exchange about 2 to 20% of the sulfonic acid moieties.

  • The modified resin is washed with acetic acid and air-dried.

2. Reaction Procedure (Batch Reactor):

  • The modified catalyst resin and acetic acid are charged into a batch reactor.

  • The reactor is pressurized with butadiene.

  • The reaction mixture is heated to a temperature of about 50-80°C and maintained for up to 2 hours.

  • After the reaction, the mixture is cooled, and the product is separated from the catalyst by filtration.

3. Product Analysis:

  • The product mixture is analyzed by gas chromatography (GC) to determine the conversion of reactants and the selectivity to butenyl acetates.

Performance Data of Modified Ion-Exchange Resins

The use of these modified resins has been shown to provide high selectivity to butenyl acetates.

CatalystModificationReaction Temperature (°C)Reaction Time (h)Selectivity to Butenyl AcetatesReference
Styrene-divinylbenzene sulfonic acid resinAlkyl pyridinium salt50-80up to 2High[6]

This method represents a significant step towards a more sustainable and economically viable process for the production of butenyl acetates.

Alternative Catalytic Systems: Exploring New Frontiers

While palladium complexes and ion-exchange resins are the most prominent catalysts for this transformation, other transition metals and biocatalysts are emerging as potential alternatives.

Rhodium and Ruthenium Catalysis

Rhodium and ruthenium complexes are known to be active catalysts for a variety of transformations involving alkenes and dienes, including hydroformylation and C-H activation.[7][8][9] However, their application in the direct acetoxylation of butadiene to form trans-2-butenyl acetate is less explored in the available literature. While these metals offer the potential for unique reactivity and selectivity profiles, further research is needed to establish their efficacy for this specific transformation and to provide a direct comparison with established palladium and resin-based systems.

Enzymatic Catalysis

Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, for instance, are known to catalyze esterification and transesterification reactions with high chemo-, regio-, and stereoselectivity.[10][11][12][13] While there are no direct reports on the enzymatic synthesis of trans-2-butenyl acetate from butadiene and acetic acid, the allylic oxidation of alkenes to form chiral allylic alcohols, which can be subsequently acetylated, is a known biocatalytic transformation. This two-step approach could provide access to enantiomerically pure trans-2-butenyl acetate, a valuable chiral building block.

Potential advantages of an enzymatic approach:

  • High selectivity, potentially avoiding the formation of unwanted isomers.

  • Mild reaction conditions (ambient temperature and pressure).

  • Environmentally friendly, using water as a solvent and biodegradable catalysts.

Challenges to overcome:

  • Enzyme stability and activity in the presence of organic substrates and solvents.

  • Low reaction rates compared to traditional metal catalysis.

  • The need for a multi-step process (oxidation followed by acetylation).

Head-to-Head Comparison Summary

Catalyst TypeKey AdvantagesKey DisadvantagesSelectivity for trans-2-Butenyl AcetateTechnology Readiness Level
Homogeneous Palladium High activity, well-understood mechanismDifficult to separate, metal contamination, often favors diacetoxylationModerate to low (requires significant optimization)High (for related processes)
Heterogeneous Ion-Exchange Resin Easy separation, reusable, high selectivity to mono-adductsLower activity than homogeneous catalysts, potential for leachingHighHigh (patented process)
Rhodium/Ruthenium Potential for unique reactivity and selectivityLess explored for this specific reaction, catalyst costUnknownLow
Enzymatic High selectivity, mild conditions, environmentally friendlyLower activity, potential for multi-step process, enzyme stabilityPotentially very high (for enantiopure product)Low (for direct synthesis)

Conclusion and Future Outlook

The synthesis of trans-2-butenyl acetate from butadiene and acetic acid offers a clear example of how catalyst choice dictates the outcome of a chemical process. While homogeneous palladium catalysts have been extensively studied, their tendency to form di-acetoxylated byproducts and the challenges associated with catalyst separation limit their industrial applicability for this specific target molecule.

Heterogeneous modified ion-exchange resins present a more promising and sustainable alternative , offering high selectivity towards the desired butenyl acetates and straightforward catalyst recycling. The patented process using alkyl pyridinium-modified resins demonstrates a practical and efficient method for this transformation.

Looking ahead, the development of novel catalytic systems based on more earth-abundant metals, as well as the exploration of biocatalytic routes, holds significant promise. While currently at a lower technology readiness level for this specific application, these approaches could lead to even more efficient, selective, and environmentally benign methods for the synthesis of trans-2-butenyl acetate and other valuable fine chemicals. For researchers and process chemists, the choice of catalyst will depend on a careful consideration of factors including desired selectivity, process economics, and sustainability goals.

Experimental Workflows and Diagrams

Catalytic Synthesis of trans-2-Butenyl Acetate

experimental_workflow cluster_reactants Reactants cluster_catalyst Catalyst System butadiene 1,3-Butadiene reactor Reactor (Batch or Continuous) butadiene->reactor acetic_acid Acetic Acid acetic_acid->reactor catalyst Catalyst (e.g., Pd Complex, Ion-Exchange Resin) catalyst->reactor separation Catalyst Separation (Filtration/Distillation) reactor->separation separation->catalyst Recycle purification Product Purification (Distillation) separation->purification product trans-2-Butenyl Acetate purification->product

Caption: Generalized experimental workflow for the catalytic synthesis of trans-2-butenyl acetate.

Palladium-Catalyzed Telomerization Mechanism (Simplified)

palladium_cycle Pd0 Pd(0)L_n Pd_allyl (π-allyl)Pd(II)L_n(OAc) Pd0->Pd_allyl Oxidative Addition Pd_allyl->Pd0 Product Butenyl Acetate Pd_allyl->Product Reductive Elimination Butadiene Butadiene Butadiene->Pd0 AcOH Acetic Acid AcOH->Pd_allyl

Caption: Simplified catalytic cycle for palladium-catalyzed acetoxylation of butadiene.

References

  • Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV. (1988, February 29). Retrieved from [Link]

  • Angelici, R. J. (2014). Review of old chemistry and new catalytic advances in the on-purpose synthesis of butadiene. Chemical Society Reviews, 43(13), 4584-4603.
  • Trost, B. M., & Toste, F. D. (2010). Catalytic Asymmetric Synthesis of Chiral Allylic Esters. Journal of the American Chemical Society, 132(44), 15685–15687.
  • US Patent 4,450,288, "Butenyl acet
  • 1,4-Butanediol from 1,3-Butadiene: Industrial Applications and Academic Perspectives | Request PDF. (n.d.). Retrieved from [Link]

  • Zander, N., & Frank, R. (2002). THE USE OF POLYSTYRYLSULFONYL CHLORIDE RESIN AS A SOLID SUPPORTED CONDENSATION REAGENT FOR THE FORMATION OF ESTERS: SYNTHESIS OF N-[(9-FLUORENYLMETHOXY)CARBONYL]-L-ASPARTIC ACID; α tert-BUTYL ESTER, β-(2-ETHYL[(1E)-(4-NITROPHENYL)AZO]PHENYL]AMINO]ETHYL ESTER. Organic Syntheses, 79, 205.
  • Angelici, R. J. (2014). Review of Old Chemistry and New Catalytic Advances in the On-Purpose Synthesis of Butadiene. Chemical Society Reviews, 43(13), 4584-4603.
  • Angelici, R. J. (2014). Review of old chemistry and new catalytic advances in the on-purpose synthesis of butadiene. Chemical Society Reviews, 43(13), 4584-4603.
  • Toward the Rhodium-Catalyzed Bis-Hydroformylation of 1,3-Butadiene to Adipic Aldehyde. (2026, March 5). Organometallics.
  • Selective hydrogenation of butadiene over TiO2 supported copper, gold and gold–copper catalysts prepared by deposition–precipitation. (2015). Catalysis Science & Technology, 5(10), 4756-4768.
  • Butadiene hydroformylation to adipaldehyde with Rh-based catalysts: Insights into ligand effects | Request PDF. (n.d.). Retrieved from [Link]

  • n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. (2022, February 15). Arkivoc, 2022(5), 1-13.
  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (2022). Frontiers in Chemistry, 10, 950149.
  • Modern Methods in Stereoselective Aldol Reactions. (2013). Wiley-VCH.
  • PALLADIUM(II)-CATALYZED ALKENYL C-H BOND FUNCTIONALIZATION - DR-NTU. (n.d.). Retrieved from [Link]

  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (2022). Frontiers in Chemistry, 10, 950149.
  • Palladium(ii)-catalyzed γ-selective hydroarylation of alkenyl carbonyl compounds with arylboronic acids. (2018). Chemical Science, 9(39), 8363-8368.
  • A Novel Process Using Ion Exchange Resins for the Coproduction of Ethyl and Butyl Acetates. (2018). Green and Sustainable Chemistry, 8(3), 223-236.
  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (2022). Frontiers in Chemistry, 10, 950149.
  • Enzyme-catalyzed allylic oxidation reactions: A mini-review. (2022). Frontiers in Chemistry, 10, 950149.
  • Sustainable Ruthenium- and Rhodium- Catalyzed C–H Activations with Photochemistry and Electrochemistry. (n.d.). Retrieved from [Link]

  • Electrochemical C–H Activation by Ruthenium and Palladium Catalysis. (n.d.). Retrieved from [Link]

  • Stereoselectivity in Butadiene Polymerization Promoted by Using Ziegler–Natta Catalysts Based on (Anilidomethyl)pyridine Group. (2023). Symmetry, 16(1), 18.
  • Ruthenium-Catalyzed Asymmetric Hydrohydroxyalkylation of Butadiene: The Role of the Formyl Hydrogen Bond in Stereochemical Control. (2014). Journal of the American Chemical Society, 136(4), 1497-1507.
  • Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. (2014). Journal of the American Chemical Society, 136(5), 1948-1959.
  • Palladium( II ) acetate. (n.d.). Retrieved from [Link]

  • Mechanistic Studies of Alkyl Chloride Acetoxylation by Pt–Sb Complexes. (2014). Organometallics, 33(12), 3042-3053.
  • Stereoselective self-assembly of cis- and trans- [Pt2L2] metallacycles via geometrically-asymmetric 90o Pt(II) acceptors. (2025).
  • Simulation of the Butyl Acetate Synthesis via Catalytic Distillation^. (2000). Chemical Papers, 54(5), 313-318.
  • Key Concepts in Stereoselective Synthesis. (n.d.). Retrieved from [Link]

  • Stereoselective Synthesis of 2‐Oxyenamides. (2022). European Journal of Organic Chemistry, 2022(31), e202200772.
  • Kinetics of synthesis of n-butyl acetate over cation-exchange resin catalyst. (2010). Journal of the Taiwan Institute of Chemical Engineers, 41(5), 553-558.
  • Butadiene | Synthesis, Polymerization, Monomer. (n.d.). In Britannica. Retrieved from [Link]

  • Stereoselective Synthesis of 2‐Oxyenamides**. (2022). European Journal of Organic Chemistry, 2022(31), e202200772.
  • (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]. (2002). Organic Syntheses, 79, 169.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Guide for trans-2-Butenyl Acetate

Executive Summary For researchers and drug development professionals, the safe handling and disposal of chemical intermediates is as critical as the synthesis itself. trans-2-Butenyl acetate (also known as crotyl acetate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and drug development professionals, the safe handling and disposal of chemical intermediates is as critical as the synthesis itself. trans-2-Butenyl acetate (also known as crotyl acetate) is a highly flammable ester frequently utilized in organic synthesis and flavoring applications. Because of its low flash point and volatility, improper disposal can lead to vapor accumulation, flashback fires, and severe regulatory penalties. This guide provides a self-validating, step-by-step operational protocol for the safe segregation, handling, and disposal of trans-2-Butenyl acetate waste.

Physicochemical Properties & Hazard Classification

Understanding the physical properties of trans-2-Butenyl acetate is the foundation of a safe disposal strategy. The following quantitative data dictates the required handling procedures[1]:

Property / ClassificationValue / DesignationCausal Impact on Disposal
CAS Number 628-08-0Unique identifier required for all hazardous waste manifests.
Flash Point 31 °C (87.8 °F)Dictates D001 Ignitable classification; requires strict grounding/bonding[2].
Boiling Point 128 - 130 °CIndicates moderate volatility; vapors can rapidly accumulate at room temperature[1].
Density 0.919 g/mLFloats on water; aqueous fire suppression or dilution may spread the chemical[1].
EPA Waste Code D001 (Ignitable)Mandates segregation from oxidizers and strictly prohibits drain disposal[3].
DOT Transport UN3272, Class 3, PG IIIRequires specific UN-rated packaging (Esters, n.o.s.) for external transport[2].

Regulatory Causality: The "Why" Behind the Protocol

The core hazard of trans-2-Butenyl acetate lies in its flash point of 31 °C[2]. The U.S. Environmental Protection Agency (EPA) strictly classifies any liquid waste with a flash point below 60 °C (140 °F) as a D001 Ignitable Hazardous Waste [3].

The Mechanistic Danger: At standard laboratory temperatures (~20–25 °C), trans-2-Butenyl acetate produces sufficient vapor to form explosive mixtures with air. These vapors are heavier than air and will sink, traveling along the floor or through plumbing to remote ignition sources before flashing back to the source[2]. Therefore, pouring this chemical down an aqueous drain is not only a regulatory violation but a critical explosion risk. All disposal operations must be designed to mitigate static electricity and prevent vapor escape.

Waste Segregation & Disposal Workflow

The following decision tree outlines the logical progression for processing trans-2-Butenyl acetate waste based on its physical state.

DisposalWorkflow Start trans-2-Butenyl Acetate Waste Generation Type Waste Physical State? Start->Type Liquid Liquid Waste (Pure or Solvent Mix) Type->Liquid Liquid Solid Contaminated Solids (Wipes, PPE, Absorbents) Type->Solid Solid Bonding Ground & Bond Receiving Equipment Liquid->Bonding SolidContainer Seal in Vapor-Tight Solid Waste Bin Solid->SolidContainer Segregate Segregate in Flammable Waste Container (D001) Labeling Label: UN3272, Esters, n.o.s. Hazard Class 3 Segregate->Labeling SolidContainer->Labeling Bonding->Segregate Dispatch Transfer to Approved Hazardous Waste Plant Labeling->Dispatch

Figure 1: Decision workflow for the segregation and disposal of trans-2-Butenyl acetate waste.

Self-Validating Disposal Protocols

To ensure uncompromising safety, every step in the disposal process must include a validation mechanism. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Liquid Waste Accumulation

Objective: Safely transfer liquid trans-2-Butenyl acetate to a bulk waste container without static ignition.

  • Environmental Control: Conduct all waste transfers inside a certified, actively flowing chemical fume hood.

    • Validation: Check the fume hood monitor to ensure a minimum face velocity of 100 feet per minute (fpm) before opening any containers.

  • Grounding and Bonding: Attach a grounding cable to the source vessel and a bonding cable to the receiving high-density polyethylene (HDPE) or metal safety can[2].

    • Validation: Use a standard multimeter to verify electrical continuity (resistance < 10 ohms) between the two containers. This guarantees that static charge cannot accumulate and spark the 31 °C vapors.

  • Transfer & Headspace Management: Pour the liquid slowly using a non-sparking funnel[2]. Fill the waste container to a maximum of 80% capacity.

    • Validation: Visually confirm the liquid level is at or below the designated 80% fill line. This ensures adequate volume for vapor expansion if ambient temperatures fluctuate.

  • Chemical Compatibility Check: Ensure the receiving container is designated strictly for "Non-Halogenated Flammable Solvents." Do not mix with oxidizers (e.g., peroxides, nitric acid).

    • Validation: Review the waste log attached to the container to confirm no incompatible chemicals have been added previously.

Protocol B: Contaminated Solid Waste Handling

Objective: Prevent off-gassing from contaminated consumables (e.g., Kimwipes, pipette tips).

  • Immediate Isolation: Place all solid materials contaminated with trans-2-Butenyl acetate directly into a chemically compatible, vapor-tight bag or rigid container.

  • Seal Integrity: Seal the container immediately. Do not leave contaminated wipes open to the laboratory atmosphere, as they will continuously release flammable vapors.

    • Validation: Perform a gentle squeeze test on the sealed bag (if applicable) to ensure no audible or tactile air leaks are present before placing it in the secondary accumulation bin.

Protocol C: Spill Response & Emergency Disposal

Objective: Rapidly neutralize the flammability hazard of an accidental release.

  • Source Elimination: Immediately extinguish all open flames, turn off hot plates, and eliminate any potential sources of ignition in the vicinity[2].

  • Application of Absorbent: Apply an inert, non-combustible absorbent (e.g., diatomaceous earth, sand, or vermiculite) to the spill[2].

    • Causality: Using combustible absorbents like paper towels or sawdust increases the fire load and provides a matrix for spontaneous ignition.

  • Collection: Sweep up the saturated absorbent using non-sparking tools (e.g., brass or plastic dustpans) to prevent mechanical sparks[2]. Transfer to a hazardous waste container.

    • Validation: Verify the absence of residual vapors using a calibrated Photoionization Detector (PID) equipped with a 10.6 eV lamp. The area is only safe to reopen when VOC readings return to baseline levels.

Logistics and Transport Preparation

Once the waste containers are full (or have reached their maximum accumulation time limit), they must be prepared for transport to an approved hazardous waste disposal plant[2].

  • Labeling: Ensure the container is prominently labeled with the exact chemical name ("trans-2-Butenyl acetate"), the primary hazard ("Flammable Liquid"), and the EPA Waste Code ("D001").

  • DOT Classification: For external transport by a certified environmental vendor, the waste must be manifested under UN3272, Esters, n.o.s. (trans-2-Butenyl acetate), Hazard Class 3, Packing Group III [2].

  • Storage: Store sealed waste containers in a dedicated, well-ventilated, explosion-proof flammable storage cabinet away from direct sunlight and heat sources until pickup[2].

References
  • Source: fishersci.
  • Source: okstate.
  • Source: midlandsci.

Sources

Handling

Personal protective equipment for handling trans-2-Butenyl acetate

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who leverage trans-2-Butenyl acetate (also known as crotyl acetate, CAS: 628-08-0). This allylic ester is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who leverage trans-2-Butenyl acetate (also known as crotyl acetate, CAS: 628-08-0). This allylic ester is a cornerstone in advanced organic synthesis, serving as a critical C4/C5 building block in transition-metal-catalyzed cross-couplings (e.g., Nozaki-Hiyama-Kishi reactions) and Wittig olefinations for polyketide and Vitamin A synthesis 1[1].

However, its synthetic utility is matched by its logistical hazards. It is a Category 3 Flammable Liquid with significant volatility, and as an aggressive ester, it acts as a potent defatting agent that rapidly degrades common laboratory elastomers2[2]. To ensure operational safety, we must move beyond basic compliance and understand the mechanistic causality behind our protective strategies.

Mechanistic Causality in PPE Selection

When handling allylic esters, standard laboratory nitrile gloves provide a dangerous false sense of security. Esters are highly lipophilic and act as powerful solvents for the plasticizers in nitrile (a butadiene-acrylonitrile copolymer). This solvation expands the polymer matrix, leading to rapid degradation and a breakthrough time of less than 10 minutes.

Conversely, butyl rubber (an isobutylene-isoprene copolymer) is highly cross-linked and lacks the polar functional groups that esters preferentially attack. This structural incompatibility provides a robust, self-validating barrier against permeation, making it the only acceptable choice for primary handling3[3].

Quantitative PPE Selection Matrix
Protective GearMaterial SpecificationBreakthrough TimeMechanistic Rationale
Primary Gloves Butyl Rubber (≥ 0.3 mm)> 240 minutesIsobutylene-isoprene matrix resists solvation by polar esters[3].
Incidental Gloves Nitrile (Double-gloved)< 10 minutesRapidly degrades; intended only for immediate removal upon incidental splash.
Eye Protection Indirect Vented GogglesHigh impact resistancePrevents vapor accumulation while blocking liquid ingress[2].
Body Protection Nomex / FR Lab CoatFlame ResistantMitigates flash fire risks associated with Category 3 flammables[2].
Respirator Half-mask, Type A FilterHigh VOC captureActivated carbon (Brown filter) adsorbs organic vapors if engineering controls fail[2].

Self-Validating Operational Workflow

To build a trustworthy environment, every handling protocol must function as a self-validating system where each step confirms the success of the previous one.

Step 1: Engineering Control Validation

  • Action: Turn on the chemical fume hood and physically verify the face velocity using a digital anemometer.

  • Validation: The reading must stabilize between 80–120 feet per minute (fpm). Do not rely solely on the hood's built-in monitor. Clear the workspace of strong oxidizing agents, acids, and bases to prevent unintended exothermic reactions.

Step 2: Anti-Static Grounding and Bonding

  • Action: trans-2-Butenyl acetate has a low flash point, and fluid friction during transfer generates static electricity. Attach grounding cables to the source drum and bonding cables to the receiving vessel.

  • Validation: Use a digital multimeter to test the connection. The resistance between the vessels and the grounding point must read < 10 ohms.

Step 3: Aseptic & Inert Transfer

  • Action: Purge the receiving vessel with Argon or Nitrogen. Use non-sparking tools (e.g., beryllium-copper alloy wrenches) to open bulk containers 2[2]. Transfer the liquid using a chemically compatible positive displacement pipette or a grounded stainless steel cannula.

Step 4: Decontamination & Doffing

  • Action: Seal all containers immediately after use. Wash your butyl gloves with soap and water before removing them.

  • Validation: Inspect the gloves post-wash for any swelling or discoloration. If degradation is observed, discard them as hazardous waste; otherwise, store them away from direct UV light.

Spill Response & Disposal Plan

In the event of a breach, the high volatility of trans-2-Butenyl acetate dictates an immediate, chemistry-first response to prevent vapor ignition.

  • Isolate & Eliminate: Evacuate non-essential personnel. Eliminate all ignition sources immediately. Crucial: Do not flip electrical switches on or off, as the internal mechanical contact can generate an arc capable of igniting the vapor cloud.

  • Contain & Absorb: Don your half-mask respirator (Type A cartridge) and heavy-duty butyl gloves. Apply an inert, non-combustible absorbent such as diatomaceous earth, dry sand, or proprietary vermiculite 2[2]. Never use combustible materials like sawdust, which can act as fuel.

  • Hazardous Waste Segregation: Sweep the saturated absorbent using non-sparking tools. Place the material into a highly visible, RCRA-approved hazardous waste container. Label strictly as "Flammable Liquid Waste - Crotyl Acetate / VOCs" and store in a ventilated, temperature-controlled waste accumulation area prior to incineration.

Operational Workflow Visualization

G Start Initiate trans-2-Butenyl Acetate Workflow Ventilation 1. Verify Fume Hood Face Velocity (80-120 fpm) Start->Ventilation PPE 2. Don PPE: Butyl Gloves, FR Coat, Goggles Ventilation->PPE Grounding 3. Ground & Bond Vessels (Mitigate Static Risk) PPE->Grounding Transfer 4. Execute Transfer (Non-Sparking Tools) Grounding->Transfer Spill Spill Detected? Transfer->Spill Minor Minor Spill (<1L) Apply Inert Absorbent Spill->Minor Yes Major Major Spill (>1L) Evacuate & Call HazMat Spill->Major Yes Waste Dispose as RCRA Flammable Waste Spill->Waste No Minor->Waste

Operational and spill response workflow for handling trans-2-Butenyl acetate.

References

  • SAFETY DATA SHEET - Thermo Fisher Scientific. thermofisher.com.
  • Chemical Hygiene Plan - USDA ARS. usda.gov.
  • 3-Formylcrotyl acetate | High Purity Reagent. benchchem.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-Butenyl acetate
Reactant of Route 2
Reactant of Route 2
trans-2-Butenyl acetate
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